Cbz-DL-homoserine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c14-7-6-10(11(15)16)13-12(17)18-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXPAGGJJMSWLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCO)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Cbz-DL-homoserine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Role of Cbz-DL-homoserine in Synthetic Chemistry
This compound, chemically known as N-(Benzyloxycarbonyl)-DL-homoserine, is a synthetic amino acid derivative of significant utility in organic and medicinal chemistry. It is structurally composed of the non-proteinogenic amino acid DL-homoserine, where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. Homoserine itself is a key intermediate in the biosynthesis of essential amino acids like methionine and threonine.[1] The core value of this compound lies in the strategic masking of the reactive amine, a foundational concept pioneered by Max Bergmann and Leonidas Zervas. This protection prevents undesired side reactions, enabling chemists to perform specific modifications on other parts of the molecule, particularly the carboxylic acid and the side-chain hydroxyl group. This guide provides an in-depth examination of the synthesis, properties, and critical applications of this versatile building block.
Core Properties and Specifications
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. The data presented below is compiled for the racemic mixture and its individual enantiomers.
| Property | Data | Source(s) |
| Chemical Name | N-(Benzyloxycarbonyl)-DL-homoserine; 2-(Benzyloxycarbonylamino)-4-hydroxybutanoic acid | |
| Synonyms | Cbz-Hse-OH, Z-DL-Homoserine | |
| Molecular Formula | C₁₂H₁₅NO₅ | |
| Molecular Weight | 253.25 g/mol | |
| Appearance | Typically a white to off-white solid | |
| CAS Numbers | DL-Homoserine (starting material): 1927-25-9 Cbz-L-Homoserine: 35677-88-4 Cbz-D-Homoserine: 41088-85-1 Note: A specific CAS for the DL-racemate is not consistently cited; refer to supplier documentation. | [2] |
| Solubility | Soluble in methanol, ethyl acetate, and aqueous basic solutions. |
Synthesis and Purification: A Self-Validating Protocol
The synthesis of this compound is a classic example of the Schotten-Baumann reaction, where an amine is acylated under aqueous alkaline conditions. The causality behind this choice of reaction is twofold: the alkaline conditions deprotonate the amino group, increasing its nucleophilicity, while the aqueous-organic biphasic system allows for easy separation of the product.
Experimental Protocol: Synthesis of this compound
-
Dissolution of Starting Material: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and pH probe, dissolve DL-homoserine (1.0 equivalent) in 1 M sodium hydroxide (NaOH) solution (approx. 2.2 equivalents) with cooling in an ice bath (0-5 °C). The goal is to form the sodium salt of the amino acid and maintain a basic pH (9-10).
-
Addition of Protecting Group: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, ~1.1 equivalents) dropwise via the dropping funnel. Concurrently, add 2 M NaOH solution via a second dropping funnel to maintain the pH between 9 and 10. The simultaneous addition is critical; if the pH drops too low, the amine will be protonated and unreactive, and if it rises too high, hydrolysis of the Cbz-Cl will be accelerated.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours to ensure the reaction goes to completion.
-
Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with diethyl ether or dichloromethane once to remove unreacted Cbz-Cl and benzyl alcohol (a byproduct of hydrolysis).
-
Acidification and Isolation: Cool the aqueous layer again in an ice bath and carefully acidify to pH ~2 with 1 M hydrochloric acid (HCl). The product, being less soluble in acidic water, will precipitate as a white solid or oil.
-
Final Extraction: Extract the acidified aqueous layer three times with a suitable organic solvent, such as ethyl acetate. The product will move into the organic phase.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification (if necessary): The crude product is often of high purity. If further purification is required, recrystallization from an ethyl acetate/hexane solvent system is typically effective.
Workflow Visualization
Caption: Workflow for the synthesis of this compound.
Analytical Characterization: A Validating System
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is the most informative method for structural confirmation. Key expected signals include:
-
A multiplet around 7.35 ppm corresponding to the 5 aromatic protons of the benzyl group.
-
A singlet around 5.1 ppm for the 2 benzylic protons (-CH₂-) of the Cbz group.
-
A multiplet around 4.3 ppm for the α-proton (-CH) of the homoserine backbone.
-
A multiplet around 3.6 ppm for the γ-protons (-CH₂OH) adjacent to the hydroxyl group.
-
Multiplets around 1.9-2.1 ppm for the β-protons (-CH₂-) of the homoserine side chain.
-
A broad singlet for the carboxylic acid proton (-COOH) and the hydroxyl proton (-OH), which may exchange with D₂O.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight. The expected [M+H]⁺ ion would be at m/z 254.10, and the [M+Na]⁺ ion at m/z 276.08.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands:
-
A broad peak from 3400-2500 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid and hydroxyl group.
-
A strong peak around 1715 cm⁻¹ for the C=O stretch of the carboxylic acid.
-
A strong peak around 1690 cm⁻¹ for the C=O stretch of the carbamate (Cbz group).
-
Peaks around 3030 cm⁻¹ (aromatic C-H) and 2950 cm⁻¹ (aliphatic C-H).
-
Applications in Research and Drug Development
The utility of this compound stems from its status as a protected bifunctional molecule, serving as a versatile intermediate for more complex targets.
-
Peptide Synthesis: Its primary application is as a building block for the incorporation of a homoserine residue into a peptide sequence. The Cbz group prevents the amine from participating in peptide bond formation, allowing the carboxylic acid to be activated (e.g., with DCC) and coupled with the amino group of another amino acid. The Cbz group is stable to the basic and mildly acidic conditions used in peptide synthesis but can be cleanly removed by catalytic hydrogenation (H₂/Pd-C).
-
Synthesis of Homoserine Lactones: this compound is a direct precursor to this compound lactone. Intramolecular cyclization (lactonization) can be induced under acidic conditions or by using coupling agents, where the side-chain hydroxyl group attacks the activated carboxylic acid. The resulting N-Cbz-protected lactone is a valuable intermediate. Its derivatives, particularly N-acyl homoserine lactones, are crucial signaling molecules in bacterial quorum sensing, a process that controls virulence and biofilm formation.[3] Therefore, synthetic analogues derived from this compound are used to create probes and inhibitors to study and disrupt this communication pathway.
-
Development of Novel Chemical Entities: The free hydroxyl group on the side chain can be further functionalized (e.g., esterified or etherified) while the amine and carboxyl groups are protected, leading to a wide range of modified amino acid derivatives for incorporation into peptidomimetics or as standalone pharmacophores. For instance, the lactone form has been explored for creating radioligands for positron emission tomography (PET) studies.
Application Pathways Visualization
Caption: Key synthetic applications of this compound.
Safety and Handling
This compound should be handled in a laboratory setting with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. While specific hazard data for this compound is not widely published, data for the parent compound, DL-homoserine, suggests it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It is prudent to assume the Cbz-derivative carries similar risks. Always consult the material safety data sheet (MSDS) provided by the supplier before handling. Work in a well-ventilated area or a chemical fume hood.
References
-
Homoserine . Wikipedia. Available from: [Link]
-
DL-Homoserine . PubChem, National Center for Biotechnology Information. Available from: [Link]
- Method for preparing N-benzyloxycarbonyl amino acids containing additional functionality. Google Patents (US4500726A).
-
Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa . Frontiers in Cellular and Infection Microbiology. Available from: [Link]
-
DL-Homoserine - Safety and Hazards . PubChem, National Center for Biotechnology Information. Available from: [Link]
Sources
An In-depth Technical Guide to Cbz-DL-homoserine: Properties, Structure, and Applications
Abstract
Cbz-DL-homoserine is a synthetically crucial, non-proteinogenic amino acid derivative that serves as a versatile building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and medicinal chemistry. As a homolog of serine, its incorporation into peptide chains introduces unique structural and conformational properties, offering a valuable tool for modifying peptide stability, receptor affinity, and overall biological activity. The presence of the carboxybenzyl (Cbz) protecting group on the α-amino function renders the molecule stable under various conditions while allowing for selective deprotection, a cornerstone of modern peptide synthesis strategies. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, spectroscopic signature, synthesis, and core applications. It is intended to equip researchers with the foundational knowledge and practical insights required to effectively utilize this compound in their research and development endeavors.
Core Chemical Identity and Structure
This compound, systematically named (RS)-2-(benzyloxycarbonylamino)-4-hydroxybutanoic acid, is a racemic mixture of the D and L enantiomers of N-terminally protected homoserine. Homoserine itself is an α-amino acid that differs from the proteinogenic amino acid serine by the insertion of an additional methylene (-CH₂-) group into its side chain.[1][2] This seemingly minor structural modification has significant implications for the conformational flexibility and biochemical properties of peptides into which it is incorporated.
The carboxybenzyl (Cbz or Z) group is a classic urethane-type protecting group for amines. Its stability under moderately acidic and basic conditions, combined with its facile removal via catalytic hydrogenolysis, makes it an invaluable tool in multi-step organic synthesis.[3]
Molecular Structure
The structure of this compound features a central chiral carbon, a carboxylic acid, a primary alcohol on the side chain, and the Cbz-protected amine.
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Profile
Precise characterization is paramount for ensuring the purity and identity of starting materials in synthesis. The following data provides a reference for the key properties of this compound.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₅NO₅ | [4] |
| Molecular Weight | 253.25 g/mol | [5] |
| CAS Number | 41088-85-1 (D-form); 35677-88-4 (L-form) | [4] |
| Appearance | White to off-white solid | [6][7] |
| Purity | Typically ≥95% | [4] |
| Storage Conditions | 2°C to 8°C, desiccate | |
| IUPAC Name | (2R)-4-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid (D-form) | [8] |
| InChI Key | UBXPAGGJJMSWLC-SNVBAGLBSA-N (D-form) | [4] |
| SMILES | C1=CC=C(C=C1)COC(=O)NC(=O)O (L-form) | [5] |
Spectroscopic Data Interpretation
Spectroscopic analysis is essential for structural verification. The expected spectral characteristics are as follows:
-
¹H NMR (Proton NMR): The proton NMR spectrum provides a distinct fingerprint. Key expected signals (in CDCl₃ or DMSO-d₆) include:
-
Aromatic Protons: A multiplet or singlet around 7.3-7.4 ppm corresponding to the five protons of the benzyl group's phenyl ring.
-
Benzyl CH₂: A singlet around 5.1 ppm from the two protons of the -CH₂- group in the Cbz protector.
-
α-Proton (CH): A multiplet around 4.2-4.4 ppm.
-
γ-CH₂ Protons: A multiplet around 3.5-3.7 ppm adjacent to the side-chain hydroxyl group.
-
β-CH₂ Protons: A multiplet around 1.9-2.2 ppm.
-
NH Proton: A broad singlet or doublet, typically around 5.5-7.0 ppm, which can exchange with D₂O.
-
OH Protons (Carboxylic & Side-Chain): Two broad singlets that are solvent-dependent and exchangeable with D₂O.
-
-
¹³C NMR (Carbon NMR): The carbon spectrum will confirm the carbon framework:
-
Carbonyls: Two signals in the downfield region, ~173-176 ppm for the carboxylic acid and ~156-157 ppm for the urethane carbonyl.
-
Aromatic Carbons: Signals between ~127-137 ppm.
-
Benzyl CH₂: A signal around 67 ppm.
-
α-Carbon: A signal around 55-57 ppm.
-
γ-Carbon: A signal around 58-60 ppm.
-
β-Carbon: A signal around 33-35 ppm.
-
-
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): Expected adducts would be [M+H]⁺ at m/z 254.1, [M+Na]⁺ at m/z 276.1, and [M-H]⁻ at m/z 252.1.[5]
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad band from 2500-3300 cm⁻¹ (carboxylic acid) and another around 3300-3500 cm⁻¹ (alcohol and N-H).
-
C=O Stretch: Two strong, distinct peaks around 1700-1740 cm⁻¹ (one for the carboxylic acid, one for the urethane).
-
N-H Bend: A peak around 1510-1540 cm⁻¹.
-
C-O Stretch: Bands in the 1000-1300 cm⁻¹ region.
-
Synthesis and Reactivity
General Synthetic Protocol
This compound is typically prepared by the protection of the α-amino group of DL-homoserine. The most common method is the Schotten-Baumann reaction, where the amino acid is treated with benzyl chloroformate (Cbz-Cl) under basic conditions.
Caption: General workflow for the synthesis of this compound.
Exemplary Step-by-Step Methodology:
-
Dissolution: DL-homoserine is dissolved in an aqueous solution of a mild base, such as sodium bicarbonate or sodium hydroxide, at 0-5°C to deprotonate the amino group, enhancing its nucleophilicity.
-
Addition of Protecting Agent: Benzyl chloroformate (Cbz-Cl), often dissolved in a suitable organic solvent, is added dropwise to the cooled solution while maintaining the pH between 8-10. Vigorous stirring is essential.
-
Reaction: The reaction is allowed to proceed for several hours, gradually warming to room temperature. The nucleophilic amino group attacks the electrophilic carbonyl carbon of the Cbz-Cl, displacing the chloride.
-
Workup: The reaction mixture is typically washed with a non-polar solvent (e.g., ether) to remove unreacted Cbz-Cl and benzyl alcohol byproduct.
-
Acidification & Isolation: The aqueous layer is then acidified with a mineral acid (e.g., HCl) to a pH of ~2. This protonates the carboxylic acid, causing the this compound product to precipitate out of the solution as it is less soluble in its neutral form.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization.
Key Reactivity and Handling Considerations
-
Amine Protection: The Cbz group is stable to the basic conditions used for Fmoc removal in SPPS and the acidic conditions for Boc removal, making it an orthogonal protecting group in certain synthetic strategies. Deprotection is most effectively achieved by catalytic hydrogenolysis (H₂/Pd-C).
-
Carboxylic Acid Activation: For peptide bond formation, the carboxylic acid must be activated. This is typically achieved using standard coupling reagents such as dicyclohexylcarbodiimide (DCC), HBTU, or HATU. The activated species (e.g., an active ester) is then susceptible to nucleophilic attack by the amino group of the incoming amino acid.[3][9]
-
Side-Chain Reactivity & Lactonization: The primary alcohol on the homoserine side chain is a key consideration. While generally stable, it can undergo side reactions. The most significant is intramolecular cyclization to form This compound lactone , particularly under acidic conditions or during carboxylic acid activation.[2] This side reaction consumes the starting material and complicates purification. To prevent this, the side-chain hydroxyl group can be protected (e.g., as a tert-butyl or trityl ether) if the synthetic route involves harsh conditions.
Core Applications in Research and Drug Development
Building Block in Peptide Synthesis
The primary application of this compound is as a non-canonical amino acid building block in Solid-Phase Peptide Synthesis (SPPS). Its incorporation allows for the systematic modification of peptide properties.
-
Structural Modification: Replacing serine with homoserine extends the side chain by one carbon, altering the local conformation and potentially influencing the overall secondary structure (e.g., helix vs. sheet propensity) of the peptide.[2][10]
-
Enhanced Stability: Peptides containing non-proteinogenic amino acids like homoserine can exhibit increased resistance to enzymatic degradation by proteases, leading to a longer biological half-life, a desirable trait for therapeutic peptides.
-
Probing Structure-Activity Relationships (SAR): By systematically substituting proteinogenic amino acids with homoserine, researchers can probe the specific steric and electronic requirements for receptor binding and biological activity.
Caption: Workflow for incorporating this compound in SPPS.
Precursor in Medicinal Chemistry
Beyond direct incorporation into peptides, this compound serves as a versatile chiral precursor for synthesizing a range of complex molecules. The distinct functionalities—a protected amine, a carboxylic acid, and a primary alcohol—can be manipulated selectively to build molecular scaffolds for drug discovery. Its lactone form, Cbz-homoserine lactone, has also been investigated for various applications, including its use as a radioligand for positron emission tomography (PET) to study glutamate receptor binding.[11] However, it is important to note that some studies have indicated potential hepatotoxic effects for the L-enantiomer and its lactone, which must be considered during development.[11]
Conclusion
This compound is a foundational reagent for chemists and pharmacologists engaged in peptide research and drug development. Its unique structure, combining the features of a non-proteinogenic amino acid with a robust and reliable amine protecting group, provides a powerful lever for manipulating the properties of synthetic peptides. A thorough understanding of its chemical properties, spectroscopic signature, and reactivity—particularly the potential for lactonization—is critical for its successful application. As the demand for novel peptide-based therapeutics with enhanced stability and tailored activity continues to grow, the strategic use of building blocks like this compound will remain an indispensable component of the modern synthetic chemist's toolkit.
References
- Biosynth. (n.d.). N-Cbz-L-homoserine | 35677-88-4 | FC19701.
- PubChem. (n.d.). Cbz-l-homoserine (C12H15NO5).
- CymitQuimica. (n.d.). Cbz-D-Homoserine.
- CymitQuimica. (n.d.). N-Cbz-L-homoserine lactone.
- Oakwood Chemical. (n.d.). Cbz-L-Homoserine lactone.
- Arctom. (n.d.). CAS NO. 31332-88-4 | this compound lactone.
- PubChem. (n.d.). L-Homoserine | C4H9NO3 | CID 12647.
- Al-Warhi, T., et al. (n.d.). Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH.
- Wikipedia. (n.d.). Homoserine.
- PubChem. (n.d.). DL-Homoserine | C4H9NO3 | CID 779.
- Sigma-Aldrich. (n.d.). N-(β-Ketocaproyl)-DL-homoserine lactone analytical standard.
- BenchChem. (n.d.). DL-Homoserine vs. DL-Serine: A Comparative Guide for Peptide Synthesis Applications.
- PubChem. (n.d.). Carbobenzoxyhomoserine | C12H15NO5 | CID 193811.
- BTEC Applied Science Level 3 - Unit 19 Assignment 2 - Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021, April 13). YouTube.
- PubChem. (n.d.). O-Benzyl-DL-homoserine | C11H15NO3 | CID 17828513.
- CymitQuimica. (n.d.). Cbz-L-Homoserine lactone.
- Fluorochem. (n.d.). Cbz-L-Homoserine.
- BLDpharm. (n.d.). 70706-99-9|N-((Benzyloxy)carbonyl)-O-methyl-L-homoserine.
- ChemicalBook. (n.d.). DL-Homoserine(1927-25-9) 1H NMR spectrum.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000719).
- Reich, H. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Li, W., et al. (n.d.).
- ResearchGate. (n.d.). Synthesis of Peptides Employing Protected-Amino Acid Halides Mediated by Commercial Anion Exchange Resin | Request PDF.
- ResearchGate. (n.d.). NMR, mass spectroscopy, IR - finding compound structure.
- Hsieh, M.-C., et al. (n.d.). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles.
- PubChem. (n.d.). N-Octanoyl-DL-homoserine lactone | C12H21NO3 | CID 3474204.
- Pineda, E., et al. (n.d.). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. PMC - NIH.
- PubChem. (n.d.). N-Dodecanoyl-DL-homoserine lactone | C16H29NO3 | CID 11565426.
- Deming, T. J. (n.d.). Controlled synthesis and properties of poly(L-homoserine). eScholarship.org.
- MP Biomedicals. (n.d.). DL-Homoserine lactone, 5 g.
Sources
- 1. Homoserine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cbz-D-Homoserine | CymitQuimica [cymitquimica.com]
- 5. PubChemLite - Cbz-l-homoserine (C12H15NO5) [pubchemlite.lcsb.uni.lu]
- 6. Cbz-L-Homoserine lactone | CymitQuimica [cymitquimica.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. Carbobenzoxyhomoserine | C12H15NO5 | CID 193811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. escholarship.org [escholarship.org]
- 11. N-Cbz-L-homoserine lactone | CymitQuimica [cymitquimica.com]
A Technical Guide to the Synthesis of N-Carbobenzoxy-DL-homoserine: A Key Intermediate in Non-Canonical Amino Acid Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Carbobenzoxy-DL-homoserine (Cbz-DL-homoserine) is a crucial protected form of the non-canonical amino acid DL-homoserine. Its unique structural properties make it a valuable building block in the synthesis of peptidomimetics, therapeutic peptides, and other specialized organic molecules. This guide provides an in-depth technical overview of a reliable and scalable chemical synthesis pathway for this compound. We will explore the synthesis of the precursor, DL-homoserine, from γ-butyrolactone, followed by the specific methodology for the introduction of the carbobenzoxy (Cbz) protecting group. This document is intended to serve as a practical resource for researchers in organic chemistry, drug discovery, and biotechnology, offering detailed experimental protocols, mechanistic insights, and characterization guidelines.
Introduction: The Significance of this compound
Non-canonical amino acids (ncAAs) have emerged as powerful tools in chemical biology and drug development, enabling the creation of novel peptides and proteins with enhanced stability, modified biological activity, and unique functionalities. DL-homoserine, an analog of the proteinogenic amino acid serine with an extended side chain, is a particularly useful ncAA. However, its reactive amino and carboxyl groups necessitate the use of protecting groups during complex synthetic sequences.
The carbobenzoxy (Cbz or Z) group, introduced by Bergmann and Zervas, remains one of the most widely used amine-protecting groups in peptide synthesis.[1] Its stability to a range of reaction conditions and its facile removal by catalytic hydrogenolysis make it an ideal choice for protecting the amino functionality of DL-homoserine.[1] this compound, therefore, serves as a versatile intermediate, allowing for selective modifications at the carboxyl or hydroxyl groups of the homoserine backbone.
This guide will detail a robust two-stage chemical synthesis approach:
-
Part I: Synthesis of DL-Homoserine from γ-Butyrolactone. A classic yet effective method for producing the racemic homoserine precursor.[2]
-
Part II: N-Carbobenzoxy Protection of DL-Homoserine. A detailed protocol for the efficient protection of the amino group to yield the final product.[3]
Synthesis of DL-Homoserine: A Step-by-Step Pathway
The synthesis of DL-homoserine from the readily available starting material γ-butyrolactone is a well-established method in organic chemistry.[2] The pathway involves three key transformations: α-bromination, amination, and subsequent hydrolysis of the resulting lactone.
Overall Reaction Scheme
Sources
applications of Cbz-DL-homoserine in organic synthesis.
An In-Depth Technical Guide to the Applications of Cbz-DL-Homoserine in Modern Organic Synthesis
Introduction
In the landscape of synthetic organic chemistry and drug development, the strategic selection of building blocks is paramount. Among the vast arsenal of available synthons, non-proteinogenic amino acids (NPAAs) and their derivatives offer unique structural motifs and functionalities that are crucial for crafting novel molecular architectures.[1][2] this compound, a carboxybenzyl-protected form of homoserine, stands out as a particularly versatile and cost-effective starting material. Its simple yet functionalized structure, featuring a protected amine, a carboxylic acid, and a primary alcohol on a flexible four-carbon backbone, provides multiple handles for synthetic manipulation.
This guide, designed for researchers, medicinal chemists, and process development scientists, moves beyond a simple catalog of reactions. As a senior application scientist, the goal here is to provide a cohesive understanding of why and how this compound is leveraged in complex synthetic pathways. We will explore the causality behind its reactivity, detail field-proven protocols, and illustrate its transformation into high-value chemical entities, including complex amino acids, heterocyclic scaffolds, and peptide components.
Part 1: The Chemistry of this compound: A Versatile Synthetic Intermediate
The utility of this compound is rooted in its fundamental chemical properties and its propensity to undergo a key, structure-defining transformation: lactonization.
Physicochemical Properties
A clear understanding of the starting material's properties is the foundation of any successful synthetic campaign.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₅ | [3] |
| Molecular Weight | 253.25 g/mol | [3] |
| Appearance | White to off-white solid | |
| CAS Number | 41088-85-1 (D-form), 35677-88-4 (L-form) | [4] |
| Key Functional Groups | Cbz-protected amine, Carboxylic acid, Primary alcohol |
The Gateway Transformation: Acid-Catalyzed Lactonization
The most common and synthetically powerful reaction of Cbz-homoserine is its intramolecular cyclization to form the corresponding γ-butyrolactone, known as Cbz-homoserine lactone. This transformation is not a side reaction but a deliberate and strategic step that converts the acyclic amino acid into a rigid heterocyclic scaffold, which serves as a crucial intermediate for numerous applications.[5] The reaction proceeds via acid-catalyzed esterification, where the terminal carboxylic acid reacts with the side-chain hydroxyl group.
Caption: Mechanism of acid-catalyzed lactonization.
This lactone is not only more stable and often easier to handle and purify than the open-chain precursor, but its formation also activates the α-carbon for subsequent reactions and provides a rigid framework for stereocontrolled synthesis.
Part 2: Core Applications in Synthetic Chemistry
This compound and its lactone are foundational to three major areas of advanced organic synthesis.
A) Synthesis of Non-Proteinogenic Amino Acids (NPAAs)
NPAAs are critical in modern drug discovery for their ability to impart desirable properties to peptide-based drugs, such as resistance to proteolytic degradation, enhanced receptor affinity, and constrained conformations.[6][7] this compound is an ideal starting point for NPAA synthesis because its γ-hydroxyl group is a versatile handle for chemical modification.
A primary strategy involves the oxidation of the side-chain alcohol to an aldehyde or a carboxylic acid. For instance, controlled oxidation can yield Cbz-aspartic acid semialdehyde, a precursor to numerous other amino acids. A more aggressive oxidation can convert the homoserine side chain into an aspartic acid side chain. This strategy was effectively used in a glycopeptide synthesis where homoserine served as a masked version of aspartic acid to prevent side reactions.[8]
Sources
- 1. mdpi.com [mdpi.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Cbz-D-Homoserine | CymitQuimica [cymitquimica.com]
- 4. 41088-85-1|Cbz-D-Homoserine|BLD Pharm [bldpharm.com]
- 5. peptide.com [peptide.com]
- 6. Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Homoserine as an Aspartic Acid Precursor for Synthesis of Proteoglycan Glycopeptide Containing Aspartic Acid and Sulfated Glycan Chain - PMC [pmc.ncbi.nlm.nih.gov]
Cbz-DL-homoserine: A Comprehensive Technical Guide for its Application as a Non-Proteinogenic Amino Acid in Research and Drug Development
Abstract
Non-proteinogenic amino acids are invaluable tools in modern peptidomimetic and drug design, offering pathways to novel therapeutics with enhanced stability and unique biological activities. Among these, Cbz-DL-homoserine presents a versatile building block, distinguished by its protected amine and a side chain amenable to further modification. This guide provides an in-depth technical exploration of this compound, from its fundamental chemical properties and synthesis to its strategic incorporation into peptide scaffolds. We will detail robust experimental protocols, address potential synthetic challenges such as side-chain lactonization and diastereomer separation, and discuss the implications of its racemic nature on peptide structure and function. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this compound in their scientific endeavors.
Introduction: The Strategic Value of Non-Proteinogenic Amino Acids
The therapeutic potential of peptides is often limited by their susceptibility to proteolytic degradation and rapid in vivo clearance. The incorporation of non-proteinogenic amino acids, such as DL-homoserine, is a powerful strategy to overcome these limitations. Homoserine, a homolog of serine with an additional methylene group in its side chain, can alter the conformational properties of a peptide and enhance its resistance to enzymatic cleavage. The use of the racemic DL-form introduces diastereomeric diversity, which can be exploited in library synthesis to explore a wider range of structure-activity relationships (SAR).
The benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone of peptide chemistry, providing robust protection of the alpha-amino group under a variety of reaction conditions, yet it is readily removable by catalytic hydrogenolysis. This guide will focus on the practical application of N-Cbz-DL-homoserine as a versatile building block in peptide synthesis.
Physicochemical Properties of N-Cbz-DL-homoserine
A thorough understanding of the physicochemical properties of N-Cbz-DL-homoserine is essential for its effective use in synthesis and analysis.
| Property | Value |
| Molecular Formula | C₁₂H₁₅NO₅ |
| Molecular Weight | 253.25 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in methanol, ethanol, DMF, and aqueous base. |
| Stereochemistry | Racemic mixture of D and L enantiomers |
Synthesis of N-Cbz-DL-homoserine
The synthesis of N-Cbz-DL-homoserine is typically achieved through the Schotten-Baumann reaction, where the amino group of DL-homoserine is acylated with benzyl chloroformate under basic conditions.
Experimental Protocol: Synthesis of N-Cbz-DL-homoserine
Materials:
-
DL-Homoserine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Dissolution: In a flask equipped with a magnetic stir bar, dissolve DL-homoserine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents). Cool the solution in an ice bath.
-
Addition of Cbz-Cl: While vigorously stirring the cooled solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. A white precipitate should form.
-
Extraction: Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-Cbz-DL-homoserine as a white solid.
Caption: Synthesis of N-Cbz-DL-homoserine.
Incorporation of this compound into Peptides
This compound can be incorporated into peptide chains using either solution-phase or solid-phase peptide synthesis (SPPS). While the Cbz group is traditionally associated with solution-phase synthesis, it can be used in the final coupling step of an Fmoc-based SPPS strategy to yield an N-terminally Cbz-protected peptide.
Side-Chain Protection Strategy
The hydroxyl group of the homoserine side chain can potentially undergo side reactions, such as acylation, during peptide synthesis. For many applications, especially when using highly activating coupling reagents, it is advisable to protect the hydroxyl group. The trityl (Trt) group is a suitable choice as it is acid-labile and can be removed during the final cleavage from the resin in Fmoc-SPPS.
Caption: Orthogonal protection of homoserine.
Solid-Phase Peptide Synthesis (SPPS) Protocol
The following protocol outlines the manual incorporation of Fmoc-protected amino acids followed by a final coupling with this compound(Trt)-OH in an Fmoc-based SPPS.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
This compound(Trt)-OH
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine in DMF
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (Fmoc-AA-OH):
-
In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents) with a coupling reagent (e.g., DIC/HOBt or HATU) and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), recouple.[1][2]
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Repeat Cycles: Repeat steps 2-5 for each subsequent Fmoc-amino acid in the sequence.
-
Final Coupling (this compound(Trt)-OH):
-
After the final Fmoc deprotection and washing, couple this compound(Trt)-OH using the same activation method as in step 3.
-
-
Final Washing: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide and remove the side-chain protecting groups (including Trt).
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to obtain a pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
Caption: General workflow for SPPS.
Key Challenges and Mitigation Strategies
Side-Chain Lactonization
The hydroxyl group of the homoserine side chain can undergo intramolecular cyclization to form a stable γ-lactone. This can be a significant side reaction, particularly under acidic or basic conditions or during activation for coupling.
Mitigation Strategies:
-
Side-Chain Protection: The most effective way to prevent lactonization is to protect the hydroxyl group with a suitable protecting group, such as Trt, as described above.
-
Optimized Coupling Conditions: Use milder coupling reagents and minimize pre-activation times.
-
Post-Synthetic Modification: In some cases, the homoserine lactone may be the desired product, which can be formed from methionine-containing peptides via cyanogen bromide cleavage.[4][5]
Racemization
While racemization is less of a concern for the this compound residue itself (as it is already a racemic mixture), the activation of any C-terminal amino acid can be prone to epimerization, which is a general challenge in peptide synthesis.[6]
Mitigation Strategies:
-
Use of Additives: Incorporate racemization-suppressing additives like HOBt or OxymaPure® during the coupling step.
-
Choice of Coupling Reagent: Uronium/aminium-based reagents like HATU and HBTU are generally preferred over carbodiimides alone.
Purification of Diastereomers
The use of this compound will result in a mixture of two diastereomeric peptides. These diastereomers may have different biological activities and will likely exhibit different retention times on RP-HPLC.
Purification Strategy:
-
RP-HPLC: A gradient elution on a C8 or C18 RP-HPLC column is the standard method for separating peptide diastereomers. The separation is based on subtle differences in their hydrophobicity and secondary structure.[7][8]
-
Method Development: Optimization of the solvent gradient, temperature, and stationary phase may be required to achieve baseline separation of the diastereomers.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of both the this compound building block and the final peptide products.
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to the aromatic protons of the Cbz group (~7.3 ppm), the benzylic protons (~5.1 ppm), the α-proton of homoserine (~4.2 ppm), the γ-methylene protons (~3.6 ppm), and the β-methylene protons (~2.0 ppm). |
| ¹³C NMR | Resonances for the carbonyl carbons (amide and carboxylic acid), aromatic carbons, benzylic carbon, and the aliphatic carbons of the homoserine backbone. |
| Mass Spec (ESI-MS) | A prominent ion corresponding to [M+H]⁺ or [M+Na]⁺. |
| IR Spectroscopy | Characteristic absorptions for N-H stretching, C=O stretching (carbamate and carboxylic acid), and aromatic C-H stretching. |
Applications and Biological Significance
The incorporation of homoserine into peptides can have a profound impact on their biological properties.
-
Increased Proteolytic Stability: The presence of a non-proteinogenic amino acid can hinder recognition and cleavage by proteases, leading to a longer in vivo half-life.[9]
-
Conformational Constraints: The longer side chain of homoserine compared to serine can influence the peptide's secondary structure, potentially leading to altered receptor binding affinity and specificity.
-
Bioactive Peptides: Homoserine lactones, which can be derived from homoserine-containing peptides, are well-known as quorum-sensing molecules in bacteria.[10] Analogs of these molecules are being investigated as potential antimicrobial agents.
-
Drug Discovery: The use of DL-homoserine allows for the generation of diastereomeric peptide libraries, which can be screened for enhanced biological activity or improved pharmacokinetic profiles. The D-enantiomer, in particular, can significantly alter the peptide's structure and function.[7][11]
Conclusion
N-Cbz-DL-homoserine is a valuable and versatile building block for the synthesis of novel peptides and peptidomimetics. Its straightforward synthesis, combined with the robust protection afforded by the Cbz group, makes it an accessible tool for researchers. While challenges such as side-chain lactonization and the separation of diastereomers exist, these can be effectively managed with the appropriate synthetic and purification strategies outlined in this guide. The ability to introduce both structural diversity and enhanced stability makes this compound a powerful asset in the ongoing quest for new and improved peptide-based therapeutics.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Chen, Y., et al. (2013). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers.
- D'Souza, C., et al. (2015). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current Topics in Medicinal Chemistry, 15(21), 2165–2178.
- Chen, Y., et al. (2013). Structure-guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers.
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- MDPI. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(16), 4937.
- Yang, W., et al. (2017). Homoserine as an Aspartic Acid Precursor for Synthesis of Proteoglycan Glycopeptide Containing Aspartic Acid and Sulfated Glycan Chain. ACS Chemical Biology, 12(10), 2537–2542.
-
ResearchGate. (n.d.). Peptide Diastereomers, Separation of. Retrieved from [Link]
-
ResearchGate. (n.d.). Microbial resolution of DL-homoserine for the production of D-homoserine using a novel isolate, Arthrobacter nicotinovorans strain 2-3. Retrieved from [Link]
-
PubMed Central (PMC). (2014). Peptides as Quorum Sensing Molecules: Measurement Techniques and Obtained Levels In vitro and In vivo. Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
MDPI. (2022). Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase. Retrieved from [Link]
-
PubMed Central (PMC). (2023). Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores. Retrieved from [Link]
-
Semantic Scholar. (n.d.). INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACEUTICAL SCIENCES. Retrieved from [Link]
-
ResearchGate. (n.d.). SPPS: peptide failure to elongate?. Retrieved from [Link]
-
Springer. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
YouTube. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
ResearchGate. (n.d.). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000719). Retrieved from [Link]
-
PubMed Central (PMC). (2018). Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. Retrieved from [Link]
-
Open Access Pub. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Retrieved from [Link]
-
MDPI. (2021). Epimerisation in Peptide Synthesis. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bachem.com [bachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. US4500726A - Method for preparing N-benzyloxycarbonyl amino acids containing additional functionality - Google Patents [patents.google.com]
- 6. peptide.com [peptide.com]
- 7. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Peptides as Quorum Sensing Molecules: Measurement Techniques and Obtained Levels In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chiraltech.com [chiraltech.com]
Foreword: A Strategic Perspective on Non-Canonical Building Blocks
An In-Depth Technical Guide to the Strategic Role of Cbz-DL-Homoserine in Peptide Synthesis
In the landscape of modern therapeutic peptide development, our pursuit extends beyond merely replicating nature. We aim to enhance it. The strategic incorporation of non-canonical amino acids is a cornerstone of this endeavor, allowing us to imbue peptides with superior stability, novel conformations, and unique functionalities. Among these valuable tools, this compound stands out not as a simple building block, but as a versatile synthetic intermediate. Its true power lies in its dual-use potential: as a straightforward component for chain elongation and as a reactive precursor for sophisticated macrocyclization strategies. This guide provides a field-proven perspective on the practical application of this compound, moving beyond mere protocols to elucidate the chemical rationale that drives its successful implementation in research and drug development.
Part 1: The Benzyloxycarbonyl (Cbz) Group - A Classic Choice with Modern Relevance
The selection of a protecting group is a critical decision in peptide synthesis strategy. While Fmoc and Boc strategies dominate solid-phase peptide synthesis (SPPS), the benzyloxycarbonyl (Cbz or Z) group, a classic in solution-phase synthesis, retains significant utility.[1][2] Its use on a building block like DL-homoserine is a deliberate choice, not a default.
The Cbz group is introduced to the alpha-amino group of the amino acid and is notably stable under the acidic and basic conditions used for Boc and Fmoc removal, respectively.[1][3] This orthogonality is its primary strategic advantage. It allows for the selective deprotection of other residues in the peptide chain while the Cbz-protected amine remains intact, opening pathways for complex, multi-step modifications on a solid support.
Causality Behind Selection: Why choose a Cbz-protected amino acid for SPPS?
-
Orthogonal Protection: It allows for N-terminal Fmoc deprotection and side-chain deprotection (e.g., tBu groups with mild acid) without affecting the Cbz-protected residue.[1]
-
Fragment Condensation: A peptide fragment can be synthesized and then coupled to another, with the Cbz group serving as a stable "permanent" protecting group until the final deprotection step.[4]
-
Suppression of Epimerization: The urethane-based structure of the Cbz group helps to minimize racemization of the protected amino acid during coupling activation, a crucial factor for maintaining chiral integrity.[5][6]
The primary method for Cbz group cleavage is catalytic hydrogenolysis (e.g., H₂ gas with a Palladium-on-carbon catalyst), a mild condition that typically does not disturb other functionalities.
Table 1: Comparative Analysis of Common α-Amine Protecting Groups
| Protecting Group | Abbreviation | Structure | Introduction Reagent | Cleavage Condition | Key Advantage |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fluorenylmethoxycarbonyl | Fmoc-OSu, Fmoc-Cl | 20-40% Piperidine in DMF (Base) | Standard for modern SPPS; mild cleavage.[7] |
| tert-Butoxycarbonyl | Boc | tert-Butoxycarbonyl | Boc₂O, Boc-ON | Strong Acid (e.g., neat TFA) | Robust; used in "Boc/Bzl" strategy.[8] |
| Benzyloxycarbonyl | Cbz or Z | Benzyloxycarbonyl | Benzyl Chloroformate | Catalytic Hydrogenolysis (H₂/Pd-C) | Orthogonal to both Fmoc and Boc strategies.[1] |
Part 2: The Homoserine Moiety - A Gateway to Novel Structures
Homoserine is a homolog of serine, containing an additional methylene (-CH₂-) group in its side chain.[9] This seemingly minor structural change has profound implications for its role in peptide chemistry.
-
Non-Proteinogenic Nature: As a non-natural amino acid, its incorporation can significantly enhance the proteolytic resistance of a peptide therapeutic, a critical attribute for improving in-vivo half-life.[10][11]
-
Increased Flexibility: The longer side chain (-(CH₂)₂-OH) compared to serine's (-CH₂-OH) provides greater conformational flexibility.
-
Reactive Handle: The primary alcohol on the side chain is the key to homoserine's utility beyond simple chain extension. It is a nucleophile that can participate in intramolecular reactions, most notably lactonization.[12]
A critical consideration for the scientist is the use of the DL-racemic mixture . Incorporating this compound will result in a mixture of two diastereomeric peptides. This is a deliberate choice when, for example, screening libraries for activity where both stereoisomers are of interest, or when the specific stereochemistry at that position is not critical to the desired outcome. However, it necessitates robust analytical and purification methods (typically reverse-phase HPLC) to separate the resulting diastereomers for definitive structure-activity relationship (SAR) studies.
Part 3: The Dual Synthetic Roles of this compound
The utility of this compound is best understood through its two primary applications: as a standard building block and as a precursor for intramolecular cyclization.
Role 1: A Protected Building Block for Linear Elongation
In its most straightforward role, this compound is used like any other protected amino acid in an SPPS workflow. Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, the this compound is activated (e.g., with HBTU/HATU) and coupled to the growing chain.[13] The Cbz group remains in place during subsequent synthesis cycles. The side-chain hydroxyl group is typically left unprotected as its reactivity is low enough not to interfere with standard amide bond formation.
Role 2: A Precursor for On-Resin Cyclization (Lactonization)
The more advanced and powerful application of a homoserine residue is to facilitate peptide macrocyclization.[14][15] This strategy transforms a linear peptide into a more rigid, conformationally constrained cyclic structure, which can lead to enhanced receptor affinity, selectivity, and stability.[16][17]
The core of this strategy is an intramolecular esterification reaction, forming a homoserine lactone.[12] This is typically achieved by activating the C-terminal carboxylic acid of the resin-bound peptide, which is then attacked by the nucleophilic side-chain hydroxyl of the homoserine residue. This "cyclative release" mechanism simultaneously forms the cyclic peptide and cleaves it from the resin.[18]
Diagram 1: Mechanism of On-Resin Intramolecular Lactonization
Caption: On-resin cyclization via homoserine lactone formation.
Part 4: Field-Proven Experimental Methodologies
The following protocols are presented as self-validating systems, grounded in established principles of solid-phase peptide chemistry.[7][19][20]
Diagram 2: General SPPS Workflow for Amino Acid Incorporation
Caption: Standard Fmoc-based solid-phase peptide synthesis cycle.
Protocol 1: Incorporation of this compound into a Peptide Sequence (Fmoc/tBu Strategy)
Objective: To couple this compound to the N-terminus of a growing peptide chain on a solid support.
Materials:
-
Fmoc-deprotected peptide-resin (e.g., Rink Amide, 0.1 mmol scale)
-
This compound (0.4 mmol, 4 eq.)
-
HBTU (0.39 mmol, 3.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
SPPS reaction vessel
Methodology:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes. Drain the solvent.[19]
-
Activation Solution Preparation: In a separate vial, dissolve this compound and HBTU in a minimal volume of DMF (approx. 2 mL). Add DIPEA and vortex for 1-2 minutes. This is the pre-activation step.
-
Coupling Reaction: Add the activation solution to the resin in the reaction vessel. Agitate the vessel at room temperature for 2 hours.
-
Washing: Drain the reaction solution. Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to remove all excess reagents and byproducts.
-
Quality Control: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.[21] If the test is positive, a second coupling may be required.
-
Continuation: The resin is now ready for the Fmoc deprotection of the next amino acid to be added, or for final cleavage if this compound is the N-terminal residue.
Causality Note: Using a 4-fold excess of the amino acid and coupling reagents helps to drive the reaction to completion, which is a fundamental principle of SPPS to ensure high purity of the final product.[8]
Protocol 2: On-Resin Cyclization via Homoserine Lactonization
Objective: To synthesize a cyclic peptide by forming a lactone bond between the homoserine side chain and the C-terminus, with simultaneous cleavage from the resin.
Prerequisites:
-
A fully assembled linear peptide on a highly acid-labile resin (e.g., 2-chlorotrityl chloride resin) with Homoserine at a suitable position (not C-terminal). The N-terminal should be Boc-protected or Cbz-protected to prevent side reactions. All acid-labile side-chain protecting groups (e.g., tBu, Trt) must be removed.
Materials:
-
Protected peptide on 2-chlorotrityl resin (0.1 mmol)
-
Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v) cleavage cocktail for side-chain deprotection.
-
DIPEA (0.5 mmol, 5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Reaction Vessel
Methodology:
-
Selective Side-Chain Deprotection: Treat the resin with the TFA cocktail for 1-2 hours to remove acid-labile side-chain protecting groups. Wash thoroughly with DCM. This exposes the homoserine hydroxyl group.
-
Peptide-Resin Linkage Cleavage (Carboxyl Activation): Suspend the resin in anhydrous DCM. Add DIPEA (5 eq.). The basic conditions will facilitate the cleavage of the peptide from the hyper-acid sensitive resin, leaving a free C-terminal carboxylic acid. This step must be done carefully to avoid premature full cleavage into solution.
-
Intramolecular Cyclization: Allow the suspension to agitate at room temperature. The proximate homoserine side-chain hydroxyl will attack the activated C-terminus. Monitor the reaction progress by taking small aliquots of the solution and analyzing via LC-MS. The reaction can take from 4 to 24 hours.
-
Product Isolation: Once the reaction is complete (as determined by LC-MS), filter the resin and collect the DCM solution containing the cyclic peptide.
-
Purification: Concentrate the solution and purify the crude cyclic peptide product using preparative reverse-phase HPLC.
Trustworthiness Note: This protocol relies on the principle of pseudo-dilution. By keeping the peptide anchored to the solid support, intramolecular cyclization is favored over intermolecular oligomerization, which would be a major side reaction in solution-phase cyclization.[17]
Part 5: Applications in Drug Discovery and Development
The strategic use of this compound is not merely an academic exercise; it directly impacts the development of next-generation peptide therapeutics.[11][22][23]
-
Antimicrobial Agents: Many bacterial communication systems, known as quorum sensing, rely on N-acyl homoserine lactones (AHLs) as signaling molecules.[18][24] Synthesizing peptide-based analogs containing a homoserine lactone core is a powerful strategy for developing novel antimicrobial agents that can disrupt bacterial virulence and biofilm formation.
-
Conformationally Constrained Peptides: Cyclization via homoserine lactonization is a key method for creating "stapled" or cyclic peptides.[25][26] This conformational constraint can lock the peptide into its bioactive conformation, dramatically increasing its affinity and selectivity for a specific biological target, such as a receptor or enzyme.
-
Enhanced Pharmacokinetics: The incorporation of the non-natural homoserine residue and the macrocyclic structure both contribute to increased resistance against enzymatic degradation in the body, leading to a longer therapeutic window of activity.[2]
Conclusion
This compound is a powerful and versatile tool in the arsenal of the modern peptide chemist. Its value is realized not in its simple use, but in the strategic understanding of its dual nature. The orthogonality of the Cbz group combined with the unique reactivity of the homoserine side chain provides a robust platform for both linear peptide synthesis and the creation of complex, cyclic architectures. By mastering the methodologies outlined in this guide, researchers and drug developers can unlock new possibilities in the design of potent, stable, and highly specific peptide therapeutics.
References
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Stucki, M., & Gillingham, D. (2020). Challenges in the Syntheses of Peptidic Natural Products. CHIMIA International Journal for Chemistry, 74(9), 696-704. Retrieved from [Link]
-
ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? Retrieved from [Link]
-
Jadhav, Y. D., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(17), 6389. Retrieved from [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]
-
SB-PEPTIDE. (n.d.). Peptide cyclization. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Liu, S., et al. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Retrieved from [Link]
-
Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Retrieved from [Link]
-
Wikipedia. (n.d.). Homoserine. Retrieved from [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). DL-Homoserine. PubChem Compound Database. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Epimerisation in Peptide Synthesis. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Approaches for peptide and protein cyclisation. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Homoserine as an Aspartic Acid Precursor for Synthesis of Proteoglycan Glycopeptide Containing Aspartic Acid and Sulfated Glycan Chain. PMC. Retrieved from [Link]
-
MDPI. (2021). Peptide Multimerization as Leads for Therapeutic Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Solid-phase synthesis and biological evaluation of N-dipeptido L-homoserine lactones as quorum sensing activators. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Current trends in the clinical development of peptide therapeutics. PubMed. Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. Retrieved from [Link]
-
MDPI. (2024). Feature Collection in Peptide Therapeutics: Current Applications and Future Directions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Industry Perspective on Therapeutic Peptide Drug-Drug Interaction Assessments During Drug Development: A European Federation of Pharmaceutical Industries and Associations White Paper. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC. Retrieved from [Link]
-
MDPI. (2013). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Structural Basis of Acyl-homoserine Lactone-Dependent Signaling. PMC. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. mdpi.com [mdpi.com]
- 3. biosynth.com [biosynth.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. mdpi.com [mdpi.com]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. Homoserine - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Feature Collection in Peptide Therapeutics: Current Applications and Future Directions [mdpi.com]
- 12. peptide.com [peptide.com]
- 13. Homoserine as an Aspartic Acid Precursor for Synthesis of Proteoglycan Glycopeptide Containing Aspartic Acid and Sulfated Glycan Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 16. peptide.com [peptide.com]
- 17. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solid-phase synthesis and biological evaluation of N-dipeptido L-homoserine lactones as quorum sensing activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chemistry.du.ac.in [chemistry.du.ac.in]
- 20. chem.uci.edu [chem.uci.edu]
- 21. peptide.com [peptide.com]
- 22. Current trends in the clinical development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Industry Perspective on Therapeutic Peptide Drug-Drug Interaction Assessments During Drug Development: A European Federation of Pharmaceutical Industries and Associations White Paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 26. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of L-Threonine and L-Isoleucine from Cbz-DL-Homoserine
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the strategic conversion of N-carbobenzyloxy-DL-homoserine (Cbz-DL-homoserine) into the essential amino acids L-threonine and L-isoleucine. Moving beyond a simple recitation of steps, this document delves into the causal biochemistry and stereochemical challenges inherent in this synthetic pathway. We will explore the critical preliminary stages of amine deprotection and racemic resolution, followed by detailed enzymatic routes to the target amino acids. The guide offers field-proven insights, detailed experimental protocols, analytical validation methods, and visual pathway diagrams to ensure a self-validating and reproducible workflow.
Introduction: Strategic Overview
N-carbobenzyloxy-DL-homoserine is a commercially available and stable derivative of homoserine, an important metabolic intermediate in the biosynthesis of several essential amino acids.[1] Its utility as a precursor in a laboratory setting stems from the stability imparted by the Cbz protecting group and its accessibility. However, its conversion to the biologically relevant L-isomers of threonine and isoleucine is a multi-stage process that requires careful management of stereochemistry.
The overall synthetic strategy involves three core phases:
-
Precursor Preparation: Removal of the Cbz protecting group from the racemic starting material to yield DL-homoserine, followed by the critical resolution of the enantiomers to isolate the required L-homoserine.
-
L-Threonine Synthesis: Enzymatic conversion of L-homoserine to L-threonine, mimicking the natural biosynthetic pathway found in microorganisms.[2]
-
L-Isoleucine Synthesis: A subsequent multi-enzyme cascade to convert L-threonine into the final product, L-isoleucine.[3][4]
This guide will dissect each phase, providing both the theoretical underpinnings and practical methodologies necessary for successful execution.
Sources
The Evolving Landscape of Cbz-DL-homoserine Derivatives: A Technical Guide to Unlocking Their Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The quest for novel therapeutic agents is a perpetual endeavor in biomedical science. Within the vast chemical space of potential drug candidates, amino acid derivatives represent a privileged scaffold, offering a chiral backbone and functional handles for diversification. This guide delves into the burgeoning field of Cbz-DL-homoserine derivatives, providing a technical exploration of their biological activities and a strategic roadmap for their investigation. While direct literature on the diverse biological activities of this compound derivatives is still emerging, this document will synthesize foundational knowledge from related homoserine lactones and other pertinent bioactive molecules to provide a comprehensive framework for future research and development.
The this compound Scaffold: A Foundation for Therapeutic Innovation
Carbobenzyloxy (Cbz or Z) protected amino acids are fundamental building blocks in peptide synthesis and medicinal chemistry. The Cbz group offers stability and can be readily removed, making it an ideal protecting group. Homoserine, a non-proteinogenic amino acid, provides a unique four-carbon backbone with a terminal hydroxyl group, which can be cyclized to form a lactone or functionalized to generate a diverse library of derivatives. The combination of the Cbz protecting group and the homoserine core creates a versatile platform for developing novel bioactive compounds.
The lactone form, N-Cbz-L-homoserine lactone, has been identified as a synthetic compound with potential applications in neurobiology as a radioligand for positron emission tomography (PET) due to its ability to bind to glutamate receptors in the brain.[1] Preliminary studies have also suggested its efficacy against bladder cancer cells, although it has been noted to have potential hepatotoxic effects and may inhibit cellular uptake of other molecules like glucose.[1] This initial evidence underscores the potential for Cbz-homoserine derivatives to interact with significant biological targets.
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. While specific studies on the antimicrobial properties of this compound derivatives are limited, the broader class of homoserine lactones, particularly N-acyl homoserine lactones (AHLs), are well-established as quorum-sensing molecules in Gram-negative bacteria.[2] Modulating quorum sensing is a promising anti-virulence strategy. The synthesis and evaluation of this compound derivatives as potential quorum sensing inhibitors or as traditional antimicrobial agents is a logical and compelling area of investigation.
Experimental Protocol: Screening for Antimicrobial Activity
A robust screening cascade is essential to identify and characterize the antimicrobial potential of novel this compound derivatives.
Workflow for Antimicrobial Screening
Caption: Workflow for antimicrobial screening of this compound derivatives.
Step-by-Step Methodology: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) to a high stock concentration. Serial two-fold dilutions are then prepared in CAMHB in a 96-well microtiter plate.
-
Inoculation: The bacterial inoculum is added to each well of the microtiter plate containing the serially diluted compounds.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria). A known antibiotic (e.g., ciprofloxacin) should be included as a reference standard.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
For promising compounds, the Minimum Bactericidal Concentration (MBC) can be determined by plating the contents of the wells with no visible growth onto agar plates and incubating for a further 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[3][4]
Anticancer Activity: Targeting Malignant Cell Proliferation
The structural features of amino acid derivatives have been exploited in the design of numerous anticancer agents. As previously mentioned, N-Cbz-L-homoserine lactone has shown activity against bladder cancer cells.[1] Furthermore, derivatives of N-acyl homoserine lactones have been identified as cancer cell growth inhibitors.[5] These findings provide a strong rationale for exploring the anticancer potential of a broader range of this compound derivatives.
Experimental Protocol: Evaluating In Vitro Anticancer Activity
A tiered approach is recommended for assessing the anticancer properties of newly synthesized compounds.
Workflow for In Vitro Anticancer Screening
Caption: A streamlined workflow for the in vitro evaluation of anticancer activity.
Step-by-Step Methodology: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The this compound derivatives are dissolved in a suitable solvent and serially diluted in cell culture medium. The cells are then treated with these dilutions for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) is then determined from the dose-response curve.
Enzyme Inhibition: A Targeted Approach to Drug Discovery
Enzyme inhibition is a cornerstone of modern drug discovery. The structural diversity of this compound derivatives makes them attractive candidates for screening against a wide range of enzymatic targets, including proteases, kinases, and metabolic enzymes. For instance, various heterocyclic compounds, which can be conceptually linked to modifications of the homoserine side chain, have shown potent inhibitory activity against enzymes like monoamine oxidases (MAOs) and urease.[6][7]
Experimental Protocol: General Enzyme Inhibition Assay
The specific protocol for an enzyme inhibition assay will vary depending on the target enzyme. However, a general workflow can be outlined.
Workflow for Enzyme Inhibition Screening
Caption: General workflow for identifying and characterizing enzyme inhibitors.
Step-by-Step Methodology: A Representative Urease Inhibition Assay
-
Enzyme and Substrate Preparation: A solution of Jack bean urease and a solution of urea are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Compound Incubation: The this compound derivative is pre-incubated with the urease solution for a defined period at a specific temperature.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the urea substrate.
-
Measurement of Activity: The production of ammonia, a product of the urease-catalyzed hydrolysis of urea, is measured. This can be done using the indophenol method, where the absorbance is read at 625 nm.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited reaction.
-
IC50 Determination: A dose-response curve is generated by testing a range of inhibitor concentrations, and the IC50 value is calculated.
For potent inhibitors, kinetic studies can be performed by measuring the reaction rates at various substrate and inhibitor concentrations to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[7]
Structure-Activity Relationship (SAR) and Future Directions
Systematic modification of the this compound scaffold is crucial for optimizing biological activity and developing a robust structure-activity relationship (SAR). Key areas for modification include:
-
The Carbamate Nitrogen: Acylation with different aromatic or aliphatic groups.
-
The Carboxylic Acid: Esterification or amidation to modulate polarity and cell permeability.
-
The Terminal Hydroxyl Group: Etherification, esterification, or replacement with other functional groups (e.g., halogens, azides).
-
Stereochemistry: Investigating the differential activities of the L- and D-enantiomers.
The insights gained from SAR studies will guide the rational design of next-generation this compound derivatives with enhanced potency, selectivity, and drug-like properties.
Conclusion
The this compound scaffold represents a promising, yet underexplored, platform for the discovery of new therapeutic agents. By leveraging established methodologies for screening antimicrobial, anticancer, and enzyme inhibitory activities, researchers can systematically evaluate the potential of these derivatives. The versatility of the homoserine core, combined with the well-understood chemistry of the Cbz protecting group, provides a fertile ground for the generation of diverse chemical libraries. This in-depth technical guide provides a foundational framework to empower researchers, scientists, and drug development professionals to unlock the full therapeutic potential of this compound derivatives.
References
- Ambrosio, F. A., et al. (2010). Mechanisms of action of carbamazepine and its derivatives, oxcarbazepine, BIA 2-093, and BIA 2-024. Neurochemical Research, 35(2), 189-200.
-
R Discovery. (n.d.). What are the mechanisms of action of CARBAMAZEPINE at the molecular and cellular levels in EQUETRO treatment?. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). Cbz-L-Homoserine lactone. Retrieved from [Link]
- Li, L., et al. (2009). N-(3-oxo-acyl) homoserine lactone inhibits tumor growth independent of Bcl-2 proteins. PLoS One, 4(10), e7435.
- Li, G., et al. (2020). Design, Synthesis and Various Bioactivity of Acylhydrazone-Containing Matrine Analogues. Molecules, 25(18), 4234.
- Taylor, C. P., & Meldrum, B. S. (1995). Antiepileptic drug mechanisms of action. Current Opinion in Neurology, 8(2), 128-135.
- Roa, M., et al. (2006). Molecular modelling of the interactions of carbamazepine and a nicotinic receptor involved in the autosomal dominant nocturnal frontal lobe epilepsy. Journal of Molecular Modeling, 12(4), 469-477.
- Soulère, L., et al. (2017). Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. Molecules, 22(10), 1645.
- Ambrosio, F. A., et al. (2002). Mechanisms of Action of Carbamazepine and Its Derivatives, Oxcarbazepine, BIA 2-093, and BIA 2-024. Neurochemical Research, 27(1-2), 121-130.
- Taha, M., et al. (2016).
- Taha, M., et al. (2016). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives.
- Zadykowicz, B., et al. (2023). Anticancer Activity of Ether Derivatives of Chrysin. Molecules, 28(19), 6828.
- Wang, Y., et al. (2015). Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(17), 3561-3564.
- Singh, P., et al. (2012). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry, 5(4), 475-481.
- Sharma, C., et al. (2023). A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. Molecules, 28(23), 7858.
- Yılmaz, I., et al. (2023). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Omega, 8(11), 10457-10470.
- Al-Warhi, T., et al. (2023). Novel coumarin-based acetohydrazide-1,2,3-triazole derivatives as urease enzyme inhibitors: Synthesis, in vitro evaluation, and molecular dynamics simulation studies. Journal of Molecular Structure, 1284, 135324.
- Głowacka, I. E., & Wujec, M. (2022).
- Santos, F. N., et al. (2023). Coumarin-Based Compounds as Inhibitors of Tyrosinase/Tyrosine Hydroxylase: Synthesis, Kinetic Studies, and In Silico Approaches. International Journal of Molecular Sciences, 24(6), 5216.
- Kumar, R., et al. (2024). Synthetic strategies and medicinal chemistry perspectives of dual acting carbonic anhydrase modulators with monoamine oxidase and cholinesterase inhibitors. Journal of Molecular Structure, 1301, 137351.
- Yılmaz, İ., et al. (2024). Structure-based design, synthesis, and biological activity evaluation of chalcone-piperazine derivatives as dual AChE and MAO B inhibitors. RSC Advances, 14(1), 1-17.
- Khan, I., et al. (2022). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Molecules, 27(19), 6592.
- Bîcu, E., & Gherman, C. (2022). Acylhydrazones and Their Biological Activity: A Review. Molecules, 27(24), 8755.
Sources
- 1. N-Cbz-L-homoserine lactone | CymitQuimica [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-(3-oxo-acyl) homoserine lactone inhibits tumor growth independent of Bcl-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel coumarin-based acetohydrazide-1,2,3-triazole derivatives as urease enzyme inhibitors: Synthesis, in vitro evaluation, and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: The Post-Antibiotic Era and the Rise of Anti-Virulence Strategies
An In-depth Technical Guide to Cbz-DL-homoserine as a Modulator of Bacterial Quorum Sensing
The escalating crisis of antimicrobial resistance necessitates a paradigm shift in our approach to combating bacterial infections. Traditional antibiotics, which primarily target bacterial viability, impose strong selective pressures that inevitably lead to resistance. An alternative and promising strategy is the development of anti-virulence therapies, which aim to disarm pathogens rather than kill them.[1][2] By neutralizing virulence factors, these therapies can mitigate disease pathology and render bacteria more susceptible to host immune clearance, all while imposing a lower selective pressure for resistance.[3]
At the heart of bacterial virulence in many clinically significant Gram-negative pathogens is a sophisticated cell-to-cell communication system known as Quorum Sensing (QS).[4][5] This guide provides a deep technical dive into the mechanisms of QS and explores the potential of this compound and its derivatives as rationally designed inhibitors of this critical signaling pathway.
Section 1: The Language of Bacteria - Acyl-Homoserine Lactone (AHL) Quorum Sensing
Bacteria utilize QS to monitor their population density and collectively regulate gene expression.[6] This process relies on the production, secretion, and detection of small signaling molecules called autoinducers.[7] In many Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa, the primary autoinducers are N-acyl-homoserine lactones (AHLs).[8][9]
The canonical AHL-based QS system, exemplified by the LuxI/LuxR circuit, operates on three core principles:[5]
-
Signal Synthesis: A LuxI-type synthase enzyme produces a specific AHL molecule. The acyl chain length and modification of the AHL confer species-specificity to the signal.[10][11]
-
Signal Accumulation & Detection: At low cell density, the AHLs diffuse away. As the population grows, the extracellular concentration of AHLs increases until it reaches a critical threshold.[5] This allows the AHL to diffuse back into the cells and bind to its cognate cytoplasmic receptor, a LuxR-type transcriptional regulator.[12]
-
Coordinated Gene Expression: The AHL-LuxR complex undergoes a conformational change, dimerizes, and binds to specific DNA promoter sequences (lux boxes), activating the transcription of target genes.[12][13] These genes often encode virulence factors, such as toxins and proteases, and proteins essential for biofilm formation.[14][15][16]
This coordinated behavior allows bacteria to mount a unified attack only when their numbers are sufficient to overcome host defenses, making the LuxR-type receptor a prime target for therapeutic intervention.[17]
Section 2: this compound - A Structural Mimic for Quorum Quenching
The strategy of quorum quenching (QQ) involves interfering with QS signaling to disrupt bacterial coordination.[2] One of the most effective approaches is the development of small molecules that act as competitive antagonists for LuxR-type receptors.[12] This requires a molecule that can mimic the native AHL signal sufficiently to occupy the receptor's binding site but fails to induce the necessary conformational change for activation.
Chemical Identity of this compound
N-Carbobenzyloxy-DL-homoserine (this compound) is a synthetic, protected amino acid. Its structure is highly relevant to QS research. The core of all AHL signals is a homoserine lactone ring.[18] this compound provides the homoserine backbone, which, upon lactonization, becomes a direct structural analog of the AHL headgroup.
| Property | Value | Source |
| IUPAC Name | (2RS)-2-(phenylmethoxycarbonylamino)-4-hydroxybutanoic acid | |
| Synonyms | N-(Benzyloxycarbonyl)-DL-homoserine, Cbz-hse-oh | |
| Molecular Formula | C₁₂H₁₅NO₅ | |
| Molecular Weight | 253.25 g/mol | |
| Structure (this compound) | ||
| Structure (this compound Lactone) |
Note: The lactone form (C₁₂H₁₃NO₄, MW: 235.24 g/mol ) is the active mimic of the AHL headgroup.[19][20]
The Rationale for Antagonism
The design of this compound lactone as a QS inhibitor is rooted in the principles of competitive inhibition:
-
Homoserine Lactone Core: It possesses the same homoserine lactone ring as native AHLs, allowing it to fit into the highly conserved binding pocket of LuxR-type receptors.[13]
-
N-Acyl Group Mimic: The bulky, aromatic carbobenzyloxy (Cbz) group replaces the flexible acyl chain of native AHLs.[21] This substitution is critical. While the lactone ring provides binding affinity, the Cbz group is hypothesized to create steric hindrance, preventing the receptor from adopting its active conformation. This effectively "jams" the signaling pathway, blocking the binding of the native autoinducer and repressing downstream gene expression.
Section 3: Experimental Validation Workflows
To validate a potential QS inhibitor (QSI) like this compound, a tiered screening approach is employed. This workflow ensures that the observed effects are genuinely due to QS interference and not other factors like bactericidal activity.
Protocol 3.1: Primary Screening - Violacein Inhibition Assay
Principle: Chromobacterium violaceum is a widely used biosensor strain. It produces a purple pigment, violacein, under the control of an AHL-based QS system.[1] A potent QSI will inhibit pigment production without affecting bacterial growth, providing a rapid and visually identifiable measure of activity.[22]
Methodology:
-
Preparation:
-
Prepare a stock solution of this compound lactone (e.g., 100 mM in DMSO).
-
Grow an overnight culture of C. violaceum ATCC 12472 in Luria-Bertani (LB) broth at 30°C.
-
-
Assay Setup (96-well microtiter plate):
-
Dilute the overnight culture 1:100 into fresh LB broth.
-
In triplicate, add 180 µL of the diluted culture to the wells.
-
Add 20 µL of this compound lactone dilutions to achieve final concentrations (e.g., 1 µM to 500 µM).
-
Controls are critical for self-validation:
-
Negative Control: 20 µL DMSO (vehicle). Expect maximum violacein production.
-
Positive Control: 20 µL of a known QSI (e.g., furanone).
-
Sterility Control: 200 µL of uninoculated LB broth.
-
-
-
Incubation:
-
Incubate the plate at 30°C for 24-48 hours with shaking (150 rpm).
-
-
Quantification:
-
Growth Measurement: Read the optical density at 600 nm (OD600) to assess bacterial growth. A significant reduction in OD600 compared to the negative control indicates toxicity, invalidating the result for that concentration.
-
Violacein Measurement:
-
Lyse the cells by adding 200 µL of DMSO to each well and mix thoroughly to solubilize the violacein.
-
Centrifuge the plate to pellet cell debris.
-
Transfer 150 µL of the supernatant to a new plate and measure the absorbance at 585 nm (A585).
-
-
-
Data Analysis:
-
Calculate the percentage of violacein inhibition: % Inhibition = [1 - (A585_test / A585_control)] * 100.
-
Protocol 3.2: Secondary Validation - Biofilm Inhibition in P. aeruginosa
Principle: QS is essential for the maturation of robust biofilms in P. aeruginosa.[15][23] The crystal violet (CV) assay is a standard method to quantify the effect of an inhibitor on biofilm biomass.[24]
Methodology:
-
Preparation:
-
Grow an overnight culture of P. aeruginosa PAO1 in LB broth at 37°C.
-
-
Assay Setup (96-well microtiter plate):
-
Dilute the overnight culture 1:100 into fresh LB broth.
-
Add 180 µL of the diluted culture and 20 µL of this compound lactone dilutions to wells in triplicate.
-
Include negative (DMSO) and sterility controls.
-
-
Incubation:
-
Incubate the plate under static conditions at 37°C for 24 hours. This allows biofilms to form at the liquid-air interface and on the well surface.
-
-
Quantification:
-
Planktonic Growth: Before staining, measure OD600 to confirm the inhibitor does not prevent planktonic (free-swimming) cell growth.
-
Staining:
-
Carefully discard the planktonic culture from the wells.
-
Gently wash the wells three times with 200 µL of phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Discard the CV solution and wash the wells again with PBS until the wash water is clear.
-
Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the bound CV.
-
Measure the absorbance at 570 nm (A570).
-
-
-
Data Analysis:
-
Calculate the percentage of biofilm inhibition: % Inhibition = [1 - (A570_test / A570_control)] * 100.
-
Protocol 3.3: Secondary Validation - Virulence Factor Production in P. aeruginosa
Principle: The production of many key virulence factors in P. aeruginosa, such as the protease elastase (encoded by lasB) and the toxin pyocyanin, is tightly regulated by the LasR QS system.[16][17][25] Measuring the reduction in these factors provides direct evidence of QS target gene inhibition.
Methodology:
-
Culture Preparation:
-
Grow P. aeruginosa PAO1 in a suitable medium (e.g., Pseudomonas Broth P) at 37°C with shaking, in the presence of various concentrations of this compound lactone or DMSO control.
-
After 18-24 hours, centrifuge the cultures and collect the cell-free supernatant. Simultaneously, measure the OD600 of the culture to normalize for cell density.
-
-
Elastase Activity Assay (Elastin-Congo Red Assay):
-
To 900 µL of supernatant, add 100 µL of Elastin-Congo Red (ECR) buffer.
-
Incubate at 37°C for 3-6 hours with shaking.
-
Pellet the insoluble ECR by centrifugation.
-
Measure the absorbance of the supernatant at 495 nm. Higher absorbance indicates greater elastase activity.
-
-
Pyocyanin Quantification:
-
Extract pyocyanin from 1 mL of supernatant with 600 µL of chloroform.
-
Transfer the blue chloroform layer to a new tube and re-extract with 400 µL of 0.2 N HCl. The pyocyanin will move to the acidic aqueous phase, which will turn pink.
-
Measure the absorbance of the pink (top) layer at 520 nm.
-
-
Data Analysis:
-
Normalize the absorbance readings for elastase and pyocyanin to the OD600 of the culture from which the supernatant was derived.
-
Calculate the percentage inhibition relative to the DMSO control.
-
Section 4: Data Interpretation and Future Outlook
The successful application of the described protocols will yield quantitative data on the efficacy of this compound lactone as a QS inhibitor.
Hypothetical Data Summary:
| Compound | Assay | Target Organism | IC₅₀ (µM) | Max Inhibition (%) | Effect on Growth (at IC₅₀) |
| This compound lactone | Violacein Production | C. violaceum | 75 | 92% | Negligible |
| Biofilm Formation | P. aeruginosa | 120 | 85% | Negligible | |
| Elastase Production | P. aeruginosa | 110 | 88% | Negligible | |
| Pyocyanin Production | P. aeruginosa | 135 | 79% | Negligible |
The data presented in the table would strongly support the hypothesis that this compound lactone functions as a potent and specific QSI. The lack of growth inhibition is a critical finding, as it underscores the anti-virulence, rather than antibiotic, mechanism of action.
Future Directions:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound with modifications to the Cbz ring (e.g., adding electron-withdrawing or -donating groups) could lead to more potent inhibitors.[11][24]
-
Enantiomer-Specific Activity: The current guide focuses on the DL-racemic mixture. Synthesizing and testing the pure L- and D-enantiomers is a crucial next step, as LuxR receptors often exhibit stereospecificity, and one enantiomer may be significantly more active.
-
In Vivo Efficacy: Promising candidates must be advanced to in vivo infection models (e.g., murine models of pneumonia or wound infection) to assess their therapeutic potential in a complex biological system.[3][16]
-
Combination Therapy: Investigating the synergistic effects of QSIs like this compound lactone with traditional antibiotics is a promising avenue. By inhibiting biofilm formation, the QSI may increase the penetration and efficacy of antibiotics.[26]
The exploration of rationally designed AHL mimics like this compound represents a frontier in the development of novel therapeutics that can effectively combat bacterial virulence and circumvent the pervasive challenge of antibiotic resistance.
References
- BMG LABTECH. (2024). Quorum sensing: how bacteria stay in touch.
- Wikipedia. (n.d.). Quorum sensing.
- American Society for Microbiology. (2020). How Quorum Sensing Works.
- Papenfort, K., & Bassler, B. L. (n.d.).
- Tang, Y., et al. (n.d.). Full article: Impact of quorum sensing signaling molecules in gram-negative bacteria on host cells: current understanding and future perspectives. Taylor & Francis Online.
- MDPI. (n.d.). Understanding Quorum-Sensing and Biofilm Forming in Anaerobic Bacterial Communities.
- Rutherford, S. T., & Bassler, B. L. (n.d.). Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control. PubMed Central.
- Gelin, M., et al. (n.d.).
- Stacy, D. M., et al. (n.d.). Chemical interrogation of LuxR-type quorum sensing receptors reveals new insights into receptor selectivity and the potential for interspecies bacterial signaling. NIH.
- Welsh, M. A., et al. (n.d.). Receptor Activity in the Three LuxR-type Receptors that Regulate Quorum Sensing in Pseudomonas aeruginosa.
- ResearchGate. (n.d.).
- Praneenararat, T., et al. (n.d.). New and Unexpected Insights into the Modulation of LuxR-type Quorum Sensing by Cyclic Dipeptides. PubMed Central.
- Geske, G. D., et al. (n.d.).
- A-Za-Gomaa, A., et al. (2024). An insight on the powerful of bacterial quorum sensing inhibition. PubMed Central.
- Biosynth. (n.d.). N-Cbz-L-homoserine.
- JoVE Journal. (2025). Quorum Sensing Inhibition by Bioactive Compou.
- Winson, M. K., et al. (n.d.). Multiple N-acyl-L-homoserine lactone signal molecules regulate production of virulence determinants and secondary metabolites in Pseudomonas aeruginosa. NIH.
- Zhou, W., et al. (n.d.). Screening strategies for quorum sensing inhibitors in combating bacterial infections. PubMed Central.
- Benchchem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
- Wilkinson, J., & McMahon, C. (n.d.). Covalent Inhibition of Quorum Sensing in Bacterial Biofilms. Sched.
- Qu, Y., et al. (n.d.). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers.
- Szamosvári, D., et al. (n.d.). Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa. Frontiers.
- CymitQuimica. (n.d.). N-Cbz-L-homoserine lactone.
- MDPI. (n.d.). Effect of Cyclodextrins on the Biofilm Formation Capacity of Pseudomonas aeruginosa PAO1.
- Oakwood Chemical. (n.d.). Cbz-L-Homoserine lactone.
- Rampur, S., et al. (n.d.). N-Acyl Homoserine Lactone-Mediated Quorum Sensing Regulates Species Interactions in Multispecies Biofilm Communities. Frontiers.
- Kalia, V. C., et al. (n.d.). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. PubMed Central.
- PubMed. (2025). N-acyl homoserine lactone quorum-sensing inhibitor acts as an antibiotic adjuvant to increase the susceptibility of Pseudomonas aeruginosa against β-lactam antibiotics.
- Reen, F. J., et al. (n.d.). Quorum Sensing Inhibitors from the Sea Discovered Using Bacterial N-acyl-homoserine Lactone-Based Biosensors. PubMed Central.
- Benchchem. (n.d.). An In-depth Technical Guide to DL-Homoserine: Chemical Structure, Physical Properties, and Biological Significance.
- Kalia, V. C., et al. (2022).
- Han, W. T., & Toth, M. V. (n.d.). A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone. PubMed Central.
- Zhou, J., et al. (2015).
- Wikipedia. (n.d.). Homoserine.
- Borges, A. C., et al. (2017). Acyl homoserine lactone-based quorum sensing stimulates biofilm formation by Salmonella Enteritidis in anaerobic conditions. PubMed.
- Smith, R. S., et al. (n.d.). The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)
- Scortti, M., et al. (2018). Investigating the Mechanism of Action of Diketopiperazines Inhibitors of the Burkholderia cenocepacia Quorum Sensing Synthase CepI: A Site-Directed Mutagenesis Study. NIH.
- MDPI. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block.
- Huber, B., et al. (n.d.). Biofilm Formation and Acyl Homoserine Lactone Production in the Burkholderia cepacia Complex. PubMed Central.
- Morita, Y., et al. (n.d.).
- National Center for Biotechnology Inform
- Zhu, H., et al. (n.d.).
- National Institute of Standards and Technology. (n.d.). dl-Homoserine. NIST WebBook.
- Musthafa, K. S., et al. (2017).
- Zhu, H., et al. (n.d.). Production of N-acyl Homoserine Lactones and Virulence Factors of Waterborne Aeromonas hydrophila. PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Screening strategies for quorum sensing inhibitors in combating bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight on the powerful of bacterial quorum sensing inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quorum-Sensing Signal-Response Systems in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Quorum Sensing Works [asm.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quorum sensing - Wikipedia [en.wikipedia.org]
- 11. Design, synthesis, and biological evaluation of abiotic, non-lactone modulators of LuxR-type quorum sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Quorum-Sensing Antagonist Targets Both Membrane-Bound and Cytoplasmic Receptors And Controls Bacterial Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical interrogation of LuxR-type quorum sensing receptors reveals new insights into receptor selectivity and the potential for interspecies bacterial signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | N-Acyl Homoserine Lactone-Mediated Quorum Sensing Regulates Species Interactions in Multispecies Biofilm Communities [frontiersin.org]
- 16. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]
- 18. Homoserine - Wikipedia [en.wikipedia.org]
- 19. N-Cbz-L-homoserine lactone | CymitQuimica [cymitquimica.com]
- 20. Cbz-L-Homoserine lactone [oakwoodchemical.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Quorum Sensing Inhibition by Bioactive Compou - JoVE Journal [jove.com]
- 23. Biofilm Formation and Acyl Homoserine Lactone Production in the Burkholderia cepacia Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 25. Multiple N-acyl-L-homoserine lactone signal molecules regulate production of virulence determinants and secondary metabolites in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 26. N-acyl homoserine lactone quorum-sensing inhibitor acts as an antibiotic adjuvant to increase the susceptibility of Pseudomonas aeruginosa against β-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Authored by a Senior Application Scientist
An In-Depth Technical Guide to the Carboxybenzyl (Cbz) Protecting Group in Peptide Chemistry
Abstract
The invention of the carboxybenzyl (Cbz, or Z) protecting group by Max Bergmann and Leonidas Zervas in 1932 was a watershed moment in chemical biology, transforming peptide synthesis from an art of uncontrolled polymerization into a precise science.[1][2] For the first time, chemists could rationally and sequentially assemble amino acids, unlocking the door to the synthesis of peptides with defined structures and functions. This guide provides a comprehensive technical overview of the Cbz group, intended for researchers, scientists, and drug development professionals. It delves into the causality behind its application, from the mechanisms of protection and deprotection to field-proven experimental protocols and its strategic role alongside modern protecting groups.
The Genesis of Controlled Peptide Synthesis: Overcoming Chaos
Prior to the 1930s, the synthesis of peptides was a formidable challenge. The bifunctional nature of amino acids, each possessing a nucleophilic amine and an electrophilic carboxylic acid, invariably led to uncontrolled polymerization when chemists attempted to form a peptide bond.[1] The critical breakthrough was the concept of transiently "masking" the reactivity of the N-terminus. Bergmann and Zervas introduced the carboxybenzyl group, a protective shield that could be installed on the α-amino group of an amino acid, rendering it inert to the coupling reaction.[1][3] Crucially, this group was designed to be stable enough to withstand the reaction conditions for peptide bond formation but could be removed under specific, mild conditions to liberate the amine for the next coupling step, enabling a controlled, stepwise synthesis.[2][4]
The Chemistry of Cbz Protection
The utility of the Cbz group is rooted in its unique chemical properties. It converts the reactive primary or secondary amine into a significantly less nucleophilic carbamate, which is stable to a wide range of conditions, including basic and mildly acidic media.[1][5] This stability provides the necessary flexibility for subsequent synthetic manipulations.
Mechanism of Amine Protection
The introduction of the Cbz group is typically achieved by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions. The mechanism is a classic nucleophilic acyl substitution. The deprotonated amino group of the amino acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate.[6][7] The subsequent collapse of the tetrahedral intermediate expels a chloride ion. A base, such as sodium carbonate or sodium hydroxide, is essential to neutralize the liberated HCl, driving the reaction to completion.[6]
Quantitative Data on Cbz Protection
The efficiency of Cbz protection is typically high across a range of amino acids and other amine-containing molecules. The following table summarizes representative yields under standard Schotten-Baumann conditions.
| Amine Substrate | Reagents and Conditions | Yield (%) |
| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90%[1] |
| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95%[1] |
| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | > 90%[1] |
| Benzylamine | Cbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt | ~98%[1] |
Detailed Experimental Protocol: Cbz Protection of an Amino Acid
This protocol describes a standard procedure for the N-protection of an amino acid using benzyl chloroformate under Schotten-Baumann conditions.[1]
Materials:
-
Amino Acid (1.0 equivalent)
-
1 M Sodium Carbonate (Na₂CO₃) solution (2.5 equivalents)
-
Benzyl Chloroformate (Cbz-Cl) (1.1 equivalents)
-
Diethyl ether
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate or Dichloromethane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice bath, magnetic stirrer, separatory funnel
Procedure:
-
Dissolution: Dissolve the amino acid (1.0 eq.) in a 1 M aqueous solution of sodium carbonate (2.5 eq.) in a flask, cooling the mixture in an ice bath.
-
Addition of Cbz-Cl: While stirring the solution vigorously, add benzyl chloroformate (1.1 eq.) dropwise. It is critical to maintain the reaction temperature below 5 °C to minimize side reactions and decomposition of the reagent.[1]
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.[1]
-
Acidification: Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The Cbz-protected amino acid, being less water-soluble, will precipitate or form an oil.[1]
-
Extraction: Extract the product from the aqueous layer using a suitable organic solvent like ethyl acetate (3x).[1]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the Cbz-protected amino acid, which can often be purified further by crystallization.[1][8]
The Art of Deprotection: Liberating the Amine
The genius of the Cbz group lies in its facile removal under conditions that do not affect the newly formed peptide bond. The primary method for Cbz deprotection is catalytic hydrogenolysis, a mild and highly efficient process.
Mechanism of Catalytic Hydrogenolysis
This process involves the cleavage of the benzylic C-O bond. In the presence of a palladium catalyst (typically 10% Pd on carbon) and a hydrogen source, the Cbz group is cleaved to release the free amine.[9] The reaction proceeds through an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the desired amine, with toluene and carbon dioxide as the only byproducts.[9][10] The volatile nature of these byproducts simplifies purification significantly.[1][11]
Alternative Deprotection Methods
While hydrogenolysis is standard, certain substrates may be incompatible (e.g., those containing other reducible functional groups). In such cases, alternative methods are employed.
-
Transfer Hydrogenolysis: This method avoids the use of flammable hydrogen gas by using a hydrogen donor molecule, such as ammonium formate or cyclohexene, in the presence of the Pd/C catalyst.[11][12] It is a safer and often more convenient alternative for laboratory scale.
-
Acidolysis: Strong acidic conditions, most notably HBr in glacial acetic acid, can also cleave the Cbz group.[8][10][13] This method is effective but harsh and can affect other acid-sensitive groups. However, for commercial-scale synthesis, acid-mediated deprotections are gaining traction as they are metal-free, operationally simple, and scalable.[14]
Comparison of Cbz Deprotection Methods
| Deprotection Method | Reagents and Conditions | Yield (%) | Advantages / Disadvantages |
| Catalytic Hydrogenolysis | H₂ (1 atm), 10% Pd/C, MeOH, rt | > 95%[1] | Pro: Very mild, clean byproducts. Con: Incompatible with reducible groups (alkenes, alkynes, NO₂); catalyst can be poisoned by sulfur. |
| Transfer Hydrogenolysis | HCOONH₄, Pd/C, MeOH, reflux | > 90%[1] | Pro: Avoids H₂ gas, often faster. Con: Same functional group incompatibilities as standard hydrogenolysis. |
| Acidolysis | 33% HBr in Acetic Acid, rt | ~90%[1] | Pro: Metal-free, useful when hydrogenation is not possible. Con: Harsh conditions, can cleave other acid-labile groups (e.g., Boc). |
| Dissolving Metal Reduction | Na / liq. NH₃ | ~85%[1] | Pro: Powerful reduction. Con: Requires specialized equipment and cryogenic temperatures; not widely used. |
Detailed Experimental Protocol: Cbz Deprotection via Catalytic Hydrogenolysis
This protocol outlines the standard procedure for removing a Cbz group using H₂ gas and a palladium catalyst.
Materials:
-
Cbz-protected compound (1.0 equivalent)
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol %)
-
Methanol or Ethanol
-
Hydrogenation apparatus (or H₂ balloon)
-
Celite®
Procedure:
-
Setup: In a flask suitable for hydrogenation, dissolve the Cbz-protected compound (1.0 eq.) in a suitable solvent such as methanol.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol %). Safety Note: Pd/C can be pyrophoric, especially when dry. Always handle in a well-ventilated area and ensure it remains wet with solvent until the inert atmosphere is established.[1]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times to ensure an inert atmosphere. Maintain a positive pressure of hydrogen (e.g., via a balloon).[1]
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction's progress by TLC until the starting material is consumed.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[1] Safety Note: Do not allow the filtered catalyst to dry on the filter paper, as it can ignite upon contact with air. Quench the catalyst pad with water.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and CO₂, are volatile and are removed during this step.[1]
Strategic Role in Synthesis: Orthogonality and Workflows
The Cbz group's true power in complex synthesis lies in its orthogonality to other classes of protecting groups.[3] This means that one type of protecting group can be removed selectively in the presence of another. Cbz, being removable by hydrogenolysis, is orthogonal to:
-
Acid-labile groups: such as tert-Butoxycarbonyl (Boc).[3][6]
-
Base-labile groups: such as Fluorenylmethyloxycarbonyl (Fmoc).[3][6]
This orthogonality is the foundation of modern synthetic strategy, allowing chemists to perform selective modifications at different sites of a complex molecule. For example, a peptide could have its N-terminus protected with Fmoc (for SPPS), a lysine side chain protected with Boc, and another amino function protected with Cbz. Each group can be removed independently to allow for specific chemical transformations at each site.[3]
Comparison with Modern Protecting Groups
While foundational, the Cbz group has been largely superseded in automated Solid-Phase Peptide Synthesis (SPPS) by the Fmoc and Boc groups. However, it retains significant value, particularly in solution-phase synthesis and for specialized applications.
| Characteristic | Cbz (Carboxybenzyl) | Boc (tert-Butoxycarbonyl) | Fmoc (Fluorenylmethyloxycarbonyl) |
| Deprotection Condition | Hydrogenolysis (e.g., H₂/Pd) or strong acid (HBr/AcOH)[15] | Acid-labile (e.g., TFA)[15] | Base-labile (e.g., 20% piperidine in DMF)[15] |
| Typical Strategy | Solution-Phase Synthesis[15] | SPPS, Solution-Phase Synthesis | Solid-Phase Peptide Synthesis (SPPS)[15] |
| Key Advantages | Stable to a wide range of conditions; promotes crystallization; orthogonal to Boc/Fmoc.[1][8][15] | Robust and well-established for SPPS; orthogonal to Fmoc/Cbz. | Milder final cleavage conditions (TFA vs. HF for Boc/Bzl); automation-friendly; orthogonal to Boc/Cbz.[15] |
| Key Disadvantages | Incompatible with reducible groups and sulfur-containing amino acids; harsh acid cleavage.[15] | Requires strong acid for deprotection and final cleavage (e.g., HF); can cause side reactions like t-butylation.[15] | Base-lability can be an issue with certain linkers; potential for diketopiperazine formation at the dipeptide stage.[15] |
Conclusion and Future Outlook
The carboxybenzyl group is more than a historical footnote; it is the cornerstone upon which the entire field of rational peptide synthesis was built. Its introduction provided the first reliable tool for controlling the complex reactivity of amino acids, enabling the synthesis of peptides that were previously inaccessible.
Today, while Fmoc and Boc strategies dominate automated solid-phase synthesis, the Cbz group remains an indispensable tool in the arsenal of the synthetic chemist. Its robust stability, ease of introduction, and unique deprotection pathway via hydrogenolysis ensure its continued use in solution-phase synthesis, fragment condensation, and as an orthogonal protecting group for amino acid side chains in complex drug development projects. The principles of stability and selective removal pioneered by the Cbz group continue to inform the design of new protecting groups, demonstrating its enduring legacy in the pursuit of ever more complex and potent peptide-based therapeutics.
References
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Benzyl chloroformate - Wikipedia. Wikipedia. [Link]
-
A Facile Protocol for N-Cbz Protection of Amines in PEG-600. ResearchGate. [Link]
-
Benzyl chloroformate - Grokipedia. grokipedia.org. [Link]
-
Benzyl chloroformate | . wenxuecity.com. [Link]
-
Adding Cbz Protecting Group Mechanism | Organic Chemistry - YouTube. YouTube. [Link]
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Master Organic Chemistry. [Link]
-
An Excellent Method for Cbz-protection of Amines | Chemistry Letters - Oxford Academic. Oxford Academic. [Link]
-
How is the CBZ (carbobenzyloxy) protecting group used in peptide synthesis, and what advantages does it offer in organic chemistry? - Proprep. proprep.com. [Link]
-
Benzyl chloroformate (CbzCl) synthesis using carbon monoxide as a carbonyl source. ResearchGate. [Link]
-
Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]
-
Tandem deprotection/coupling for peptide synthesis in water at room temperature. Luxembourg Bio Technologies. [Link]
-
Tandem deprotection/coupling for peptide synthesis in water at room temperature. ResearchGate. [Link]
-
Introduction to Peptide Synthesis. PMC - NIH. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Cbz-Protected Amino Groups. organic-chemistry.org. [Link]
-
Cbz Definition - Organic Chemistry Key Term. Fiveable. [Link]
-
benzyl chloroformate (Cbz-Cl) protecting mechanism : r/chemhelp. Reddit. [Link]
-
Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives | Request PDF. ResearchGate. [Link]
-
Peptide synthesis - Amino group protection. Química Organica.org. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Peptide synthesis - Amino group protection [quimicaorganica.org]
- 5. fiveable.me [fiveable.me]
- 6. One moment, please... [total-synthesis.com]
- 7. youtube.com [youtube.com]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Benzyl chloroformate | www.wenxuecity.com [wenxuecity.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 14. tdcommons.org [tdcommons.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Strategic Importance of Homoserine in Peptide Science
An In-depth Technical Guide to the Synthesis of Homoserine-Containing Peptide Libraries
Homoserine-containing peptides and their lactone derivatives are a pivotal class of molecules in modern chemical biology and drug discovery. Their significance stems from two primary areas. Firstly, N-acyl homoserine lactones (AHLs) are the canonical signaling molecules in the quorum sensing (QS) systems of many Gram-negative bacteria.[1][2][3] QS is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density, regulating processes like virulence and biofilm formation.[3] Libraries of peptides containing homoserine or its lactone are therefore invaluable tools for developing novel antimicrobial agents that function as QS inhibitors.[1][4]
Secondly, the homoserine residue provides a unique chemical handle for advanced peptide engineering.[4][5] The side-chain hydroxyl group can be modified, and the C-terminal homoserine can be readily converted to a homoserine lactone. This lactone can be opened by nucleophiles, such as thiols, to generate a C-terminal thioester, which is a critical precursor for Native Chemical Ligation (NCL).[6][7][8][9] NCL is a powerful technique for synthesizing large proteins by joining unprotected peptide fragments.[6][9] This guide provides a comprehensive exploration of the core methodologies for synthesizing homoserine-containing peptide libraries, from the foundational chemistry to practical library construction and screening.
Part 1: Core Synthetic Strategies for Homoserine Incorporation
The creation of peptide libraries featuring homoserine relies on two principal strategies: the direct incorporation of a protected homoserine building block during synthesis or the post-synthetic modification of a precursor peptide.[4] The choice is often dictated by the desired C-terminal functionality, library format, and overall synthetic efficiency.
Strategy A: Direct Incorporation via Solid-Phase Peptide Synthesis (SPPS)
The most straightforward and versatile method is the direct inclusion of a protected L-Homoserine derivative during standard solid-phase peptide synthesis (SPPS).[10][11] This approach allows for the placement of homoserine at any position within the peptide sequence. The success of this strategy hinges on the selection of an appropriate protecting group for the γ-hydroxyl side chain of homoserine, which must be compatible with the chosen SPPS chemistry (Fmoc/tBu or Boc).[12][13]
For the widely used Fmoc/tBu strategy, the side-chain protecting group must be stable to the mild basic conditions used for Nα-Fmoc deprotection (typically piperidine in DMF) but readily cleaved under the final strong acidic conditions (e.g., Trifluoroacetic acid - TFA) used for resin cleavage and global deprotection.[12][14]
-
Trityl (Trt): The trityl group is an excellent choice for protecting the homoserine side chain. Fmoc-L-Hse(Trt)-OH is commercially available and integrates seamlessly into standard Fmoc-SPPS protocols.[10] The Trt group is highly acid-labile and is cleanly removed during the final TFA cleavage cocktail, liberating the free hydroxyl group.
-
tert-Butyl (tBu): The tert-butyl ether is another viable option, commonly used for protecting the hydroxyl groups of serine and threonine.[14][15] It offers robust stability and is also cleaved by strong acids like TFA.
The direct incorporation method provides maximum flexibility in sequence design and is fully compatible with combinatorial library synthesis techniques like the split-and-mix method.[11]
Strategy B: Post-Synthetic Modification of Methionine
An alternative strategy involves the chemical conversion of a methionine (Met) residue within a completed peptide to a C-terminal homoserine lactone. This is classically achieved using cyanogen bromide (CNBr). The reaction proceeds via the nucleophilic attack of the methionine sulfur on the carbon of CNBr, leading to the formation of a sulfonium bromide intermediate. Intramolecular attack by the carbonyl oxygen of the methionine residue results in cleavage of the peptide backbone C-terminal to the Met, yielding a peptidyl homoserine lactone and releasing methyl thiocyanate.
This method is particularly powerful for generating peptides with a C-terminal homoserine lactone, which are ideal precursors for NCL or for screening as quorum sensing modulators. However, its utility is limited as it only modifies the C-terminus and requires the absence of other methionine residues in the sequence unless specific cleavage is desired.
Workflow: Major Synthetic Routes to Homoserine Peptides
The following diagram illustrates the two primary pathways for synthesizing homoserine-containing peptides.
Caption: Comparison of direct vs. post-synthetic routes.
Part 2: Peptide Library Construction
Once a synthetic strategy for incorporating homoserine is established, various techniques can be employed to generate a library of diverse peptide sequences.
Split-and-Mix Synthesis for Combinatorial Libraries
The "split-and-mix" (or split-and-pool) method is a powerful solid-phase technique for generating "one-bead-one-compound" combinatorial libraries with enormous diversity.[11][16] The process involves iteratively splitting the solid support resin into multiple portions, coupling a different amino acid to each portion, and then pooling the portions back together.
Diagram: The Split-and-Mix Workflow
This diagram outlines the fundamental steps of the split-and-mix method to generate a dipeptide library.
Caption: Split-and-mix synthesis of a peptide library.
This method is highly efficient for creating large libraries for screening. A protected homoserine derivative can be used as one of the building blocks in any coupling step to generate a homoserine-containing library.
Genetically Encoded Libraries
For creating libraries of unparalleled size (up to 10¹⁴ members), genetically encoded methods like phage display and mRNA display are the technologies of choice.[17][18] In these systems, a library of DNA sequences encodes the peptide library. Each peptide is physically linked to the genetic material that encodes it, allowing for easy identification of active sequences through DNA sequencing.[18] While powerful, incorporating non-canonical amino acids like homoserine into these systems is complex and represents an advanced area of research, often requiring engineered ribosomes or orthogonal tRNA/synthetase pairs.
Part 3: Quantitative Data & Protocols
Table 1: Comparison of Homoserine Side-Chain Protecting Groups for Fmoc-SPPS
| Protecting Group | Abbreviation | Cleavage Condition | Stability | Key Advantages |
| Trityl | Trt | Highly Acid-Labile (e.g., 1-5% TFA) | Stable to piperidine | Excellent for mild cleavage conditions; widely used.[10][15] |
| tert-Butyl | tBu | Strongly Acidic (e.g., >90% TFA) | Stable to piperidine | Robust, standard protection for hydroxyls.[12][14] |
Experimental Protocol: SPPS of a Model Homoserine-Containing Peptide
This protocol describes the manual Fmoc/tBu solid-phase synthesis of the model peptide Ala-Hse-Gly on a Rink Amide resin.
1. Resin Preparation:
-
Swell 100 mg of Rink Amide MBHA resin (loading ~0.5 mmol/g) in dimethylformamide (DMF) for 30 minutes in a fritted syringe reactor.
-
Remove DMF by filtration.
2. First Amino Acid Coupling (Glycine):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Coupling: In a separate vial, dissolve Fmoc-Gly-OH (4 equivalents), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF. Add the activation mixture to the resin and agitate for 2 hours.
-
Washing: Wash the resin as described above. Perform a Kaiser test to confirm complete coupling.
3. Second Amino Acid Coupling (Homoserine):
-
Fmoc Deprotection: Repeat the deprotection step with 20% piperidine in DMF.
-
Coupling: Use Fmoc-L-Hse(Trt)-OH (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.). Agitate for 2 hours.
-
Washing: Wash the resin and confirm coupling with a Kaiser test.
4. Third Amino Acid Coupling (Alanine):
-
Fmoc Deprotection: Repeat the deprotection step.
-
Coupling: Use Fmoc-Ala-OH (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.). Agitate for 2 hours.
-
Washing: Wash the resin.
5. Final Deprotection and Cleavage:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the solution to separate the resin, collecting the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
6. Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile).
-
Analyze by reverse-phase HPLC to assess purity and by mass spectrometry (LC-MS) to confirm the correct molecular weight.[16]
Part 4: Library Screening and Applications
Once synthesized, homoserine-containing peptide libraries can be screened for biological activity. High-throughput screening methods are employed to rapidly assess large numbers of compounds.[17] For "one-bead-one-compound" libraries, on-bead screening is common, where beads are incubated with a fluorescently labeled target protein. Beads that exhibit fluorescence are isolated, and the peptide sequence is determined by microsequencing or mass spectrometry.[11]
Applications:
-
Antimicrobial Drug Discovery: Libraries are screened for their ability to inhibit quorum sensing in pathogenic bacteria, potentially leading to new virulence-blocking drugs.[1][2]
-
Chemical Biology: Peptides containing a C-terminal homoserine lactone are valuable precursors for Native Chemical Ligation, enabling the synthesis of large, complex proteins for research.[4][6][8]
-
Therapeutic Peptides: The unique properties of homoserine can be used to create peptides with improved stability, solubility, or binding affinity for various therapeutic targets.[19][20]
Conclusion and Future Outlook
The synthesis of homoserine-containing peptide libraries is a robust and enabling technology for both fundamental research and applied drug discovery. The flexibility of direct incorporation via SPPS combined with the power of combinatorial methods like split-and-mix allows for the creation of highly diverse libraries. Future advancements will likely focus on improving methods for incorporating homoserine into genetically encoded library platforms and expanding the chemical modifications possible on the homoserine side chain to further broaden the chemical space accessible for screening. These efforts will continue to drive the discovery of new therapeutic leads and powerful tools for chemical biology.
References
-
Overview of Peptide Library Screening Methods . (n.d.). Tekbiotech. [Link]
-
Fairhead, M. (2020). Peptide Library Screening As a Tool to Derive Potent Therapeutics: Current Approaches and Future Strategies . Taylor & Francis Online. [Link]
-
Bas-Mas, A., et al. (2022). Virtual Screening of Peptide Libraries: The Search for Peptide-Based Therapeutics Using Computational Tools . PubMed Central. [Link]
-
Wang, P., et al. (2017). Homoserine as an Aspartic Acid Precursor for Synthesis of Proteoglycan Glycopeptide Containing Aspartic Acid and Sulfated Glycan Chain . PubMed Central. [Link]
-
Neev, E., & Panganiban, B. (2018). Evolving a Peptide: Library Platforms and Diversification Strategies . PubMed Central. [Link]
-
Native chemical ligation . (n.d.). Wikipedia. [Link]
-
Trant, J. (2021). Lecture 18 Peptide cyclization and native chemical ligation . YouTube. [Link]
-
Ballante, F., et al. (2023). Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa . PubMed Central. [Link]
-
Guide to Solid Phase Peptide Synthesis . (n.d.). AAPPTEC. [Link]
-
L-Homoserine: An Essential Building Block for Advancing Peptide Synthesis . (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Native Chemical Ligation for Cyclic Peptide Design . (n.d.). Thieme. [Link]
-
Albericio, F., & Kruger, H. G. (2012). Solid-phase peptide synthesis . Digital CSIC. [Link]
-
Mastering Protecting Groups in Peptide Synthesis . (2022). SBS Genetech. [Link]
-
Amino Acid Derivatives for Peptide Synthesis . (n.d.). AAPPTEC. [Link]
-
Hartmann, M., et al. (2015). Modified N-acyl-homoserine lactones as chemical probes for the elucidation of plant-microbe interactions . ResearchGate. [Link]
-
Native Chemical Ligation . (n.d.). Biosyntan GmbH. [Link]
-
Ballante, F., et al. (2023). Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa . SciLifeLab Publications. [Link]
-
Henninot, A., et al. (2018). Automated solid-phase peptide synthesis to obtain therapeutic peptides . Beilstein Journals. [Link]
-
Kumar, K. S., et al. (2015). Native Chemical Ligation: A Boon to Peptide Chemistry . PubMed Central. [Link]
-
Giraud, E., et al. (2019). Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics . MDPI. [Link]
-
Tonhauser, C., et al. (2018). Homoserine Lactone as a Structural Key Element for the Synthesis of Multifunctional Polymers . MDPI. [Link]
-
Schulte, L., et al. (2021). Low-cost synthesis of peptide libraries and their use for binding studies via temperature-related intensity change . PubMed Central. [Link]
-
Vasanthakumar, V., et al. (2022). Epimerisation in Peptide Synthesis . MDPI. [Link]
-
Brown, C. S., et al. (2013). Robust Production of a Peptide Library using Methodological Synchronization . PubMed Central. [Link]
-
Large Scale Synthesis of Long Peptides . (n.d.). PerSeptive Biosystems. [Link]
-
D'Atri, V., et al. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era . MDPI. [Link]
Sources
- 1. Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa. [publications.scilifelab.se]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Native Chemical Ligation for Cyclic Peptide Design - Creative Peptides [creative-peptides.com]
- 9. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Homoserine as an Aspartic Acid Precursor for Synthesis of Proteoglycan Glycopeptide Containing Aspartic Acid and Sulfated Glycan Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evolving a Peptide: Library Platforms and Diversification Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 13. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]
- 14. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 15. peptide.com [peptide.com]
- 16. Peptide Drug: Screening & Preparation - Creative Peptides [creative-peptides.com]
- 17. Overview of Peptide Library Screening Methods-Special Topic on Phage Display Technology-Tekbiotech-Yeast and Phage Display CRO, Expert in Nano-body and Antibody Drug Development [en.tekbiotech.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]
- 20. Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Heart of Quorum Sensing: A Technical Guide to Cbz-DL-homoserine Lactone
Foreword: Beyond the Petri Dish – Engineering Bacterial Dialogue
In the intricate world of microbiology, bacteria are not solitary entities but sophisticated communicators, orchestrating collective behaviors through a process known as quorum sensing (QS). This chemical dialogue, mediated by small signaling molecules, governs everything from biofilm formation to virulence. At the heart of this communication in many Gram-negative bacteria is the N-acyl homoserine lactone (AHL) family. To truly understand and manipulate these systems—whether to combat pathogenesis or harness beneficial microbial consortia—researchers require precise tools. Cbz-DL-homoserine lactone, a synthetically accessible and stable precursor, represents a cornerstone molecule in this endeavor. This guide provides an in-depth exploration of its synthesis and multifaceted applications, offering both the foundational principles and the practical methodologies for researchers, scientists, and drug development professionals.
Section 1: The Molecular Blueprint – Understanding this compound Lactone
This compound lactone is a synthetic molecule that marries the core structure of a bacterial signaling molecule with a classic protecting group from peptide chemistry. This combination makes it an invaluable tool for several reasons:
-
Structural Analogy: It possesses the fundamental homoserine lactone ring, the conserved feature of AHLs that is recognized by bacterial LuxR-type receptors.
-
Synthetic Versatility: The carboxybenzyl (Cbz or Z) protecting group on the amine provides stability and allows for controlled chemical modifications. It can be a final entity for study or an intermediate for the synthesis of a diverse library of AHL analogs.
-
Research Applications: It serves as a crucial control in quorum sensing research and as a scaffold for developing quorum sensing inhibitors (QSIs), a promising avenue for novel antimicrobial strategies.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₄ | [1] |
| Molecular Weight | 235.24 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity (Typical) | ≥95% | [1] |
Section 2: The Synthesis – From Benchtop to Biorelevance
The synthesis of this compound lactone is a robust and well-established procedure, typically achieved through the N-acylation of DL-homoserine lactone. The most common and reliable method employs Schotten-Baumann conditions, which are well-suited for this transformation.
The Schotten-Baumann Approach: A Mechanistic Perspective
This reaction involves the acylation of the primary amine of DL-homoserine lactone with benzyl chloroformate in a biphasic system with a mild base. The base serves a dual purpose: it neutralizes the hydrochloric acid byproduct and deprotonates the amine, increasing its nucleophilicity.
Caption: Reaction scheme for this compound lactone synthesis.
Detailed Experimental Protocol
This protocol is a self-validating system, with clear steps for reaction, workup, and purification.
Materials:
-
DL-homoserine lactone hydrobromide
-
Sodium bicarbonate (NaHCO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve DL-homoserine lactone hydrobromide (1.0 equivalent) and sodium bicarbonate (2.5 equivalents) in a 1:1 mixture of deionized water and dichloromethane.
-
Cooling: Place the flask in an ice bath and stir vigorously to ensure efficient mixing of the biphasic solution.
-
Addition of Cbz-Cl: While maintaining vigorous stirring, add benzyl chloroformate (1.1 equivalents) dropwise to the reaction mixture. Ensure the temperature remains below 5 °C during the addition to minimize side reactions.[2]
-
Reaction: Allow the mixture to warm to room temperature and continue stirring for 4-6 hours. Progress can be monitored by thin-layer chromatography (TLC).
-
Work-up - Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic layer (DCM).
-
Extraction: Extract the aqueous layer twice more with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, deionized water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound lactone as a white solid.
Section 3: Applications in Quorum Sensing Research and Drug Discovery
The utility of this compound lactone extends far beyond its identity as a protected amino acid derivative. It is a key player in the elucidation and manipulation of bacterial quorum sensing.
A Scaffold for Quorum Sensing Inhibitors (QSIs)
Quorum sensing is intrinsically linked to the virulence of many pathogenic bacteria, making it an attractive target for novel antimicrobial therapies.[3] Instead of killing the bacteria, which can lead to resistance, QSIs aim to disarm them by disrupting their communication pathways. This compound lactone serves as an excellent starting point for the synthesis of AHL analogs designed to act as competitive inhibitors of the natural signaling molecules at their cognate LuxR-type receptors.[3][4]
Caption: Inhibition of quorum sensing by Cbz-HSL analogs.
A Tool for Probing Receptor-Ligand Interactions
By systematically modifying the Cbz group or using it as a handle to attach other functionalities, researchers can synthesize libraries of AHL analogs.[3][4] These libraries are invaluable for structure-activity relationship (SAR) studies, helping to map the binding pocket of LuxR receptors and understand the specific molecular interactions that govern signal recognition and transduction.
A Negative Control in Quorum Quenching Assays
In studies aimed at identifying enzymes or compounds that degrade AHLs (a process known as quorum quenching), this compound lactone can serve as a non-hydrolyzable or sterically hindered control. Its presence helps to confirm that the observed quenching effect is due to the specific degradation of the acyl chain of the natural AHL and not some other non-specific inhibition of the reporter system.
Section 4: Future Perspectives and Conclusion
The study of bacterial communication is a rapidly evolving field with profound implications for medicine, agriculture, and biotechnology. This compound lactone, while simple in structure, is a powerful and versatile tool that will continue to play a critical role in these advancements. Its straightforward synthesis and chemical stability make it an accessible starting point for the design of sophisticated molecular probes and potential therapeutics. As our understanding of the nuances of quorum sensing deepens, the ability to rationally design and synthesize molecules like this compound lactone and its derivatives will be paramount in translating this knowledge into practical applications that can address some of the most pressing challenges in infectious disease and microbial engineering.
References
-
Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens. MDPI. Available at: [Link]
-
Robust routes for the synthesis of N-acylated-L-homoserine lactone (AHL) quorum sensing molecules with high levels of enantiomeric purity. ResearchGate. Available at: [Link]
-
Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. PMC. Available at: [Link]
-
Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators. Beilstein Journals. Available at: [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers. Available at: [Link]
Sources
Navigating the Acquisition and Application of Cbz-DL-homoserine: A Technical Guide for Researchers
For Immediate Release
For researchers, scientists, and drug development professionals, the strategic acquisition and application of specialized amino acid derivatives are pivotal for advancing novel therapeutic modalities. This in-depth technical guide addresses the commercial availability and practical utilization of N-Carbobenzyloxy-DL-homoserine (Cbz-DL-homoserine), a key building block in synthetic organic chemistry and medicinal chemistry. While direct commercial sources for the racemic this compound are not readily found, this guide provides a comprehensive overview of sourcing its precursor, DL-homoserine, and outlines a standard laboratory procedure for its synthesis. Furthermore, it delves into the significant applications of Cbz-protected homoserine derivatives, offering valuable insights for their integration into research and development workflows.
Commercial Availability: A Two-Step Approach to Acquisition
Direct "off-the-shelf" commercial availability of this compound is limited to non-existent. However, its immediate precursor, DL-homoserine (CAS 1927-25-9), is widely available from a multitude of chemical suppliers. This necessitates a laboratory-based synthesis approach for researchers requiring this compound.
The following table summarizes a selection of prominent suppliers for the starting material, DL-homoserine:
| Supplier | Product Name | Purity | CAS Number |
| MedchemExpress | DL-Homoserine | ≥98% | 1927-25-9 |
| United States Biological | DL-Homoserine | 98+% | 1927-25-9 |
| TCI America | DL-Homoserine | 98.0+% | 1927-25-9 |
| Chem-Impex | DL-Homoserine | ≥ 98% | 1927-25-9 |
| Parchem | DL-Homoserine | Not Specified | 1927-25-9 |
| Fisher Scientific | DL-Homoserine, 98% | 98% | 1927-25-9 |
| Fengchen Group Co., Ltd. | DL-Homoserine BP EP USP | Not Specified | 1927-25-9 |
| ChemicalBook | DL-Homoserine | Varies by supplier | 1927-25-9 |
| ECHEMI | DL-Homoserine | Varies by supplier | 1927-25-9 |
Note: This is not an exhaustive list, and availability and purity may vary. Researchers should consult individual supplier websites for the most current information.
In-House Synthesis of this compound: A Standard Protocol
The synthesis of this compound from DL-homoserine is a straightforward N-protection reaction. The most common and well-established method utilizes benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. This reaction proceeds by the nucleophilic attack of the amino group of DL-homoserine on the electrophilic carbonyl carbon of benzyl chloroformate in the presence of a base.
Experimental Protocol: N-Carbobenzyloxy-protection of DL-homoserine
Materials:
-
DL-homoserine
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Dioxane (or another suitable organic solvent)
-
Water
-
Diethyl ether (or other suitable extraction solvent)
-
Hydrochloric acid (HCl), dilute solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
-
Dissolution: Dissolve DL-homoserine (1.0 equivalent) in an aqueous solution of sodium carbonate (e.g., 1 M) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.
-
Addition of Cbz-Cl: While vigorously stirring the cooled amino acid solution, add benzyl chloroformate (1.1-1.2 equivalents) dropwise via a dropping funnel. Ensure the temperature is maintained at or below 5 °C during the addition to minimize side reactions.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the aqueous layer with diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities.
-
Carefully acidify the aqueous layer to a pH of approximately 2 with a dilute solution of hydrochloric acid. This will precipitate the Cbz-protected amino acid.
-
-
Extraction: Extract the acidified aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification (if necessary): The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain the final, pure this compound.
Logical Workflow for this compound Acquisition and Use
Caption: Workflow from sourcing DL-homoserine to the application of synthesized this compound.
Significance and Applications in Research and Development
The benzyloxycarbonyl (Cbz) group is a cornerstone of amino acid protection in organic synthesis, particularly in peptide chemistry. Its stability under a range of conditions and its facile removal by catalytic hydrogenolysis make it an invaluable tool.[3] this compound, as a protected non-canonical amino acid, offers unique structural features for various applications.
Peptide Synthesis
Cbz-protected amino acids are extensively used in solution-phase peptide synthesis. The Cbz group effectively masks the nucleophilicity of the amine, preventing self-polymerization and allowing for controlled, stepwise elongation of peptide chains. While solid-phase peptide synthesis (SPPS) often employs Fmoc or Boc protecting groups, Cbz derivatives remain crucial for the synthesis of complex peptides and peptidomimetics in solution. The use of this compound allows for the introduction of a homoserine residue with its unique side chain functionality into a peptide sequence. This can be valuable for studying structure-activity relationships and for creating peptides with modified properties.
Linkers for Antibody-Drug Conjugates (ADCs)
A significant application of Cbz-protected homoserine derivatives lies in the synthesis of linkers for antibody-drug conjugates (ADCs). The homoserine backbone can be further functionalized to attach both a cytotoxic payload and a monoclonal antibody. The Cbz protecting group plays a critical role during the multi-step synthesis of these complex linker molecules, ensuring that the amine functionality remains unreactive until the desired stage.
Medicinal Chemistry Scaffolds
The homoserine moiety itself is a versatile scaffold in medicinal chemistry. The primary alcohol in its side chain can be a handle for further chemical modifications, allowing for the creation of diverse libraries of compounds for drug discovery screening. By protecting the amino group with Cbz, chemists can selectively perform reactions on the side chain and the carboxylic acid, leading to the synthesis of novel small molecules with potential therapeutic applications.
Conclusion
While this compound is not a commercially cataloged item, its synthesis from the readily available DL-homoserine is a well-established and accessible procedure for most research laboratories. The strategic use of the Cbz protecting group provides a robust method for incorporating the homoserine scaffold into peptides, ADC linkers, and other medicinal chemistry targets. This guide provides the necessary information for researchers to confidently source the starting materials and execute the synthesis, enabling the exploration of novel chemical entities with therapeutic potential.
References
-
Fengchen Group Co., Ltd. DL-Homoserine BP EP USP CAS 1927-25-9 Manufacturers and Suppliers. [Link]
- Al-Warhi, T., et al. First Practical Protection of r-Amino Acids as N,N-Benzyloxycarbamoyl Derivatives. Synlett, 2007, 2007(14), 2175-2178.
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Thieme. 2 Protection of Functional Groups. [Link]
-
Wikipedia. Benzyl chloroformate. [Link]
- Google Patents. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
-
ResearchGate. How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? [Link]
-
MDPI. Epimerisation in Peptide Synthesis. [Link]
-
ResearchGate. Synthesis of Mono-Boc-diketopiperazines and Their Application in Peptide Synthesis. [Link]
-
AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
Sources
Introduction: Understanding Cbz-DL-homoserine
Methodological & Application
The Renaissance of a Classic: A Detailed Guide to Solid-Phase Peptide Synthesis Using Cbz-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The ability to chemically synthesize peptides with defined sequences has been a cornerstone of biomedical research and drug development for decades. While modern solid-phase peptide synthesis (SPPS) is dominated by Fmoc and Boc strategies, the foundational benzyloxycarbonyl (Cbz or Z) protecting group, introduced by Max Bergmann and Leonidas Zervas in 1932, offers a unique and powerful approach for specific applications.[1] This guide provides a comprehensive exploration of SPPS utilizing Cbz-protected amino acids, offering in-depth technical protocols, mechanistic insights, and troubleshooting strategies to empower researchers in this classic yet relevant methodology.
The Cbz group's robustness against a wide range of reagents, excluding catalytic hydrogenation and strong acids, provides a distinct orthogonality that can be leveraged in complex synthetic schemes.[1] This application note will detail the complete workflow, from the initial anchoring of the first Cbz-amino acid to a solid support, through the iterative cycles of deprotection and coupling, to the final cleavage of the desired peptide.
I. The Chemical Logic of Cbz-Based Solid-Phase Peptide Synthesis
The Merrifield solid-phase method, a revolutionary concept that earned R. Bruce Merrifield the Nobel Prize in Chemistry in 1984, involves the stepwise assembly of a peptide chain while it is covalently attached to an insoluble polymer resin.[2][3][4] This approach simplifies the purification process immensely, as excess reagents and byproducts are removed by simple filtration and washing.[4]
In the context of Cbz-based SPPS, the α-amino group of the incoming amino acid is protected by the benzyloxycarbonyl group. The synthesis proceeds through a series of iterative cycles, each consisting of two key steps:
-
Deprotection: The removal of the Cbz group from the N-terminal amino acid of the growing peptide chain attached to the resin.
-
Coupling: The formation of a peptide bond between the newly liberated N-terminal amine and the carboxyl group of the next Cbz-protected amino acid.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the solid support.
Visualizing the Cbz-SPPS Workflow
Caption: A generalized workflow for solid-phase peptide synthesis using Cbz-protected amino acids.
II. Detailed Experimental Protocols
The following protocols provide a step-by-step guide for performing SPPS with Cbz-protected amino acids. These are starting points and may require optimization based on the specific peptide sequence and available laboratory equipment.
Protocol 1: Anchoring the First Cbz-Amino Acid to Merrifield Resin (Cesium Salt Method)
The initial step involves the covalent attachment of the C-terminal amino acid to the solid support. The Cesium Salt Method is a reliable procedure for esterifying the first Cbz-protected amino acid to chloromethylated polystyrene resin (Merrifield resin).[5]
Rationale: The cesium salt of the carboxylic acid is highly reactive and soluble in DMF, facilitating the SN2 reaction with the benzylic chloride on the resin. This method generally leads to good loading efficiency with minimal side reactions.
Materials:
-
Merrifield resin (chloromethylated polystyrene, 1-2% divinylbenzene cross-linked)
-
Cbz-protected amino acid
-
Cesium carbonate (Cs₂CO₃)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
Preparation of the Cbz-amino acid cesium salt: a. Dissolve the Cbz-amino acid (1.0 equivalent) in methanol (approximately 5 mL/mmol). b. Add a small amount of water (approximately 0.5 mL/mmol). c. Titrate the solution to a pH of 7.0 with a 20% aqueous solution of cesium carbonate.[5] d. Evaporate the mixture to dryness under reduced pressure. e. To ensure complete removal of water, add DMF (approximately 2.5 mL/mmol) and evaporate to dryness. Repeat this step.[5]
-
Resin Swelling and Anchoring: a. Place the Merrifield resin in a suitable reaction vessel. b. Swell the resin in DMF (6-8 mL per gram of resin) for at least 1 hour with gentle agitation.[5] c. Add the dried Cbz-amino acid cesium salt (1.0 equivalent based on the resin's chlorine substitution) to the swollen resin.[5] d. Secure the reaction vessel on a shaker and agitate the mixture at 50°C for 24 hours.[5]
-
Washing and Drying: a. Filter the resin and wash it thoroughly with the following solvents in sequence: DMF, 50% (v/v) aqueous DMF, 50% (v/v) aqueous methanol, and finally pure methanol.[5] b. Dry the resin in vacuo to a constant weight.
Protocol 2: The Iterative Deprotection and Coupling Cycle
This cycle is the core of the peptide synthesis process and is repeated for each amino acid to be added to the chain.
Rationale: A solution of hydrogen bromide in acetic acid is a common and effective reagent for the acidolytic cleavage of the Cbz group. This method is particularly useful when the peptide contains functional groups that are sensitive to catalytic hydrogenation.[6]
Materials:
-
Cbz-protected peptide-resin
-
33% (w/w) Hydrogen bromide (HBr) in acetic acid
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
Methanol (MeOH)
Procedure:
-
Swell the Cbz-protected peptide-resin in DCM for 30 minutes.
-
Drain the DCM and add the 33% HBr in acetic acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours. Monitor the reaction for completeness (a small aliquot of resin can be washed, dried, and tested with ninhydrin).[7]
-
Filter the resin and wash thoroughly with DCM to remove residual acid and byproducts.
-
Wash with methanol and then DCM again.
Rationale: After the acidic deprotection step, the newly formed N-terminal amine is protonated as an ammonium salt. This must be neutralized to the free amine to enable it to act as a nucleophile in the subsequent coupling reaction.
Procedure:
-
Wash the deprotected peptide-resin with a 10% (v/v) solution of DIEA in DCM for 5-10 minutes.
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DCM to remove excess DIEA.
Rationale: The formation of the peptide bond is facilitated by a coupling reagent that activates the carboxylic acid of the incoming Cbz-amino acid, making it susceptible to nucleophilic attack by the N-terminal amine of the resin-bound peptide. Carbodiimides like DCC or DIC, often in the presence of an additive like HOBt to suppress racemization, are commonly used.
Materials:
-
Deprotected peptide-resin
-
Cbz-protected amino acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
DCM
-
DMF
Procedure:
-
In a separate vessel, dissolve the Cbz-protected amino acid (3 equivalents relative to the initial resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add this solution to the swollen, neutralized peptide-resin.
-
In a separate vessel, dissolve DCC or DIC (3 equivalents) in DCM.
-
Add the carbodiimide solution to the resin mixture.
-
Agitate the reaction at room temperature for 2-4 hours. The progress of the coupling can be monitored using a qualitative ninhydrin test. A negative ninhydrin test (the beads remain colorless) indicates a complete reaction.
-
If the coupling is incomplete, the coupling step can be repeated (double coupling).
-
After complete coupling, filter the resin and wash it thoroughly with DCM, DMF, and then DCM again to remove excess reagents and the dicyclohexylurea (DCU) byproduct.
Protocol 3: Final Cleavage of the Peptide from the Resin
The final step is the cleavage of the completed peptide from the solid support. For peptides synthesized on Merrifield resin using a Cbz/benzyl-based protecting group strategy, anhydrous hydrogen fluoride (HF) is the most common cleavage reagent.[8]
WARNING: Anhydrous HF is an extremely corrosive and toxic chemical that can cause severe burns. It should only be handled by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood. All necessary safety precautions must be strictly followed.
Materials:
-
Peptide-resin
-
Anhydrous hydrogen fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
Cold diethyl ether
Procedure (Low-High HF Method):
The "low-high" HF procedure is often used to minimize side reactions. A preliminary "low" HF step with a high concentration of scavengers is followed by a "high" HF step to cleave more resistant protecting groups.[9][10]
-
Pre-cleavage Preparation: a. Dry the peptide-resin thoroughly in vacuo. b. Place the dried peptide-resin and a Teflon-coated stir bar into the HF-resistant reaction vessel. c. Add the appropriate scavengers. A common mixture is p-cresol and dimethyl sulfide (DMS).[9]
-
Low HF Step: a. Cool the reaction vessel to between -5°C and 0°C. b. Distill a low concentration of HF (e.g., 2.5 mL per gram of resin) into the vessel.[9] c. Stir the mixture at 0°C for 2 hours. d. Evaporate the HF and DMS under vacuum.
-
High HF Step: a. Cool the reaction vessel again. b. Distill a higher concentration of HF (e.g., 10 mL per gram of resin) into the vessel. c. Stir the mixture at 0°C for 1 hour. d. Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation and Washing: a. Add cold diethyl ether to the reaction vessel to precipitate the crude peptide. b. Filter the peptide and wash it several times with cold diethyl ether to remove the scavengers and other organic byproducts. c. Dry the crude peptide in vacuo.
-
Purification: a. The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
III. Troubleshooting and Key Considerations
| Problem | Potential Cause | Recommended Solution |
| Low Loading of First Amino Acid | Incomplete formation of the cesium salt; moisture in the reaction. | Ensure the cesium salt is completely dry before adding it to the resin. Use anhydrous DMF. |
| Incomplete Deprotection | Insufficient reaction time or reagent strength. | Extend the deprotection time or use a fresh solution of HBr in acetic acid. Ensure adequate mixing. |
| Incomplete Coupling | Steric hindrance from the growing peptide chain or the incoming amino acid. Aggregation of the peptide-resin. | Use a more powerful coupling reagent (e.g., HATU, HBTU). Perform a double coupling. Switch to a solvent that disrupts aggregation, such as NMP or add chaotropic salts.[11] |
| Racemization | Over-activation of the carboxylic acid, especially with carbodiimide reagents. The presence of a strong base. | Add HOBt or another racemization-suppressing additive to the coupling reaction. Avoid excessive amounts of base. |
| Side Reactions During Cleavage | Alkylation of sensitive residues (e.g., Trp, Met) by carbocations generated during acidolysis. | Use a cocktail of scavengers (e.g., anisole, p-cresol, thioanisole) during HF cleavage to trap reactive carbocations.[12] |
IV. Comparison of Cbz Deprotection Methods
| Method | Reagents | Conditions | Advantages | Limitations |
| Catalytic Hydrogenolysis | H₂, Pd/C | Room temperature, atmospheric pressure | Very mild and clean byproducts (toluene, CO₂).[13] | Incompatible with sulfur-containing amino acids (e.g., Met, Cys) and other reducible functional groups.[1] Potential for catalyst poisoning.[7] |
| Acidolysis (HBr/AcOH) | 33% HBr in acetic acid | Room temperature | Effective and compatible with most functional groups that are stable to strong acid.[6] | Can cause side reactions with sensitive residues if not properly scavenged. Corrosive reagents. |
| Anhydrous HF Cleavage | Liquid HF | 0°C | Very strong acid that cleaves the peptide from the resin and most benzyl-based side-chain protecting groups simultaneously. | Extremely hazardous. Requires specialized equipment. Can lead to significant side reactions without appropriate scavengers.[8] |
V. Concluding Remarks: The Enduring Utility of Cbz Chemistry
While Fmoc- and Boc-based SPPS strategies are the modern workhorses of peptide synthesis, a thorough understanding of the Cbz-based methodology provides researchers with a valuable and orthogonal tool. The stability of the Cbz group and the specific conditions for its removal offer unique advantages for the synthesis of complex peptides and peptidomimetics. By mastering the protocols and understanding the underlying chemical principles detailed in this guide, scientists can effectively leverage the power of this classic protecting group to advance their research and development endeavors.
VI. References
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1048 - Merrifield Resin. Retrieved from [Link]
-
Hartrampf, N., et al. (2020). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in Enzymology, 638, 147-164.
-
Aapptec Peptides. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]
-
Jaradat, D. M., et al. (2022). Cbz deprotection conditions: screening of catalysts and sources of H2. Green Chemistry, 24(17), 6545-6555.
-
Aapptec Peptides. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Devyatkov, S. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? ResearchGate. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 26.8: Automated Peptide Synthesis- The Merrifield Solid-Phase Method. Retrieved from [Link]
-
OpenStax. (2023). 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method. Retrieved from [Link]
-
Khadse, S. C. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Methods in Molecular Biology, 1184, 123-134.
-
Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Journal of the Chemical Society, Perkin Transactions 1, (5), 490-491.
-
Kumar, R. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? ResearchGate. Retrieved from [Link]
-
Reddit. (2025). Loading the First Amino Acid onto Merrifield Resin Using the Cesium Salt Method – Mechanism and Base Alternatives?. Retrieved from [Link]
-
Khadse, S. C. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. ResearchGate. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS). Organic & Biomolecular Chemistry.
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
-
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]
-
Mayer, J. (2022). Why does my CBz-deprotection not work? ResearchGate. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1184, 3-28.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Robust, Stability-Indicating RP-HPLC Method for Purity Analysis of Cbz-DL-Homoserine
Abstract
This application note details a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for Cbz-DL-homoserine. Carbobenzyloxy-DL-homoserine is a critical N-protected amino acid used as a building block in peptide synthesis and other areas of pharmaceutical development. Ensuring its chemical purity is paramount for the quality and efficacy of the final product. The described method effectively separates this compound from its potential process-related impurities and degradation products, making it suitable for quality control, release testing, and stability studies in both research and GMP-regulated environments. The method has been developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction and Scientific Rationale
This compound is an unnatural α-amino acid derivative where the amino group is protected by a carboxybenzyl (Cbz) group.[4] This protection strategy is fundamental in synthetic chemistry, particularly in the stepwise synthesis of peptides, where it prevents unwanted side reactions. The purity of such building blocks directly impacts the impurity profile of the resulting peptide or active pharmaceutical ingredient (API). Therefore, a reliable analytical method to assess purity is not merely a quality control check but a critical component of process control and drug safety assurance.[5]
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[3][5] Specifically, reversed-phase HPLC (RP-HPLC) is ideally suited for moderately polar compounds like N-protected amino acids.[6][7] The separation mechanism is based on the hydrophobic interactions between the analyte and the non-polar stationary phase. The Cbz group, containing a phenyl ring, provides sufficient hydrophobicity for excellent retention on a C18 column and, conveniently, acts as a chromophore for sensitive UV detection.[7]
The objective of this work was to develop and validate a single, gradient RP-HPLC method capable of quantifying this compound and resolving it from potential impurities, including starting materials, by-products from synthesis, and any degradants formed during storage or under stress conditions.
Experimental Workflow and Design
The overall workflow for the purity analysis is a systematic process designed to ensure data integrity and reproducibility at every stage.
Caption: General workflow for HPLC purity analysis of this compound.
Materials and Methods
Instrumentation
-
HPLC System: Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, degasser, autosampler, thermostatted column compartment, and a photodiode array (PDA) or multi-wavelength UV detector.
-
Data Acquisition Software: Chemstation, Empower, or equivalent.
-
Analytical Balance (0.01 mg readability).
-
pH Meter.
-
Volumetric glassware (Class A).
-
Syringe filters (0.45 µm, PTFE or Nylon).
Chemicals and Reagents
-
This compound Reference Standard (Purity ≥ 99.0%).
-
Acetonitrile (HPLC Grade).
-
Water (HPLC Grade or Milli-Q).
-
Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade).
-
Orthophosphoric Acid (H₃PO₄, Analytical Grade).
Chromatographic Conditions
The chromatographic parameters were optimized to achieve a balance between resolution, peak shape, and analysis time. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and quantified.[8]
| Parameter | Optimized Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Zorbax, Kromasil, Phenomenex Luna) | Provides excellent hydrophobic retention and resolving power for N-protected amino acids. The 250 mm length ensures high plate count for complex separations.[9] |
| Mobile Phase A | 25 mM Potassium Phosphate Buffer (KH₂PO₄), pH adjusted to 2.8 with H₃PO₄ | The acidic pH suppresses the ionization of the carboxylic acid group, leading to better retention and symmetric peak shape. The buffer maintains a stable pH. |
| Mobile Phase B | Acetonitrile | A strong organic solvent for eluting analytes in reversed-phase mode. It offers low viscosity and UV cutoff, resulting in sharper peaks and a stable baseline.[8] |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (Re-equilibration) | A shallow gradient ensures resolution of closely eluting impurities, while the ramp to high organic content elutes any strongly retained compounds. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.[9] |
| Detection Wavelength | 257 nm | The carboxybenzyl (Cbz) group has a strong absorbance maximum around this wavelength, providing high sensitivity for the main component and related impurities. |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion from the sample solvent and prevents column overloading. |
| Run Time | 35 minutes (including re-equilibration) | Allows for complete elution of all components and ensures the column is ready for the next injection. |
Preparation of Solutions
-
Mobile Phase A (25 mM Phosphate Buffer, pH 2.8): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 2.8 using diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 80:20 (v/v) ratio.
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Method Validation: A Self-Validating System
A rigorous validation protocol ensures the method is fit for its intended purpose, adhering to ICH Q2(R1) guidelines.[1][10]
System Suitability Testing (SST)
Before any analysis, the chromatographic system's performance must be verified.
-
Procedure: Inject the Standard Solution five times.
-
Acceptance Criteria:
-
Tailing Factor (Asymmetry): ≤ 1.5
-
Theoretical Plates (N): ≥ 5000
-
%RSD for Peak Area: ≤ 1.0%
-
%RSD for Retention Time: ≤ 0.5%
-
Specificity (Stability-Indicating Nature)
Specificity is the ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.
-
Rationale: To prove the method is stability-indicating, forced degradation studies are performed. These studies expose the drug substance to harsh conditions to intentionally generate degradation products. The method must demonstrate that the peak for this compound is pure and well-resolved from any degradant peaks.[9]
-
Procedure:
-
Prepare solutions of the sample and expose them to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Solid sample at 105 °C for 24 hours.
-
Photolytic Stress: Solution exposed to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples alongside an unstressed control.
-
Use a PDA detector to evaluate peak purity for the this compound peak in all chromatograms.
-
Caption: Conceptual diagram of a stability-indicating HPLC method.
Validation Parameters Summary
| Parameter | Procedure | Acceptance Criteria |
| Linearity | Analyze five concentrations from LOQ to 150% of the target concentration (e.g., 0.05 - 0.75 mg/mL). | Correlation Coefficient (r²) ≥ 0.999.[2] |
| Accuracy (Recovery) | Analyze samples spiked with reference standard at 80%, 100%, and 120% levels (n=3 for each). | Mean recovery between 98.0% and 102.0%.[2] |
| Precision (Repeatability) | Analyze six individual sample preparations at 100% target concentration on the same day. | %RSD ≤ 1.0%.[2] |
| Precision (Intermediate) | Repeat repeatability test on a different day with a different analyst or instrument. | %RSD ≤ 2.0%.[2] |
| Robustness | Systematically vary flow rate (±0.1 mL/min), pH (±0.2 units), and column temperature (±5 °C). | System suitability parameters must still be met. Peak shifts should be minimal.[9] |
| LOQ & LOD | Determined by signal-to-noise ratio (S/N) of 10 for LOQ and 3 for LOD, or from linearity curve slope. | LOQ should be precise and accurate. |
Data Analysis and Calculation
The purity of this compound is determined by comparing the peak area of the analyte in the sample to that of the reference standard. The percentage of any individual impurity is calculated based on area normalization, assuming an equal response factor.
Calculation of Purity (External Standard Method):
% Purity = ( (AreaSample) / (AreaStandard) ) × ( (Conc.Standard) / (Conc.Sample) ) × PurityStandard
Calculation of Impurities (Area Normalization):
% Impurity = ( (AreaImpurity) / (AreaTotal) ) × 100
Where AreaTotal is the sum of all peak areas in the chromatogram.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the determination of purity of this compound. The stability-indicating nature of the assay makes it a highly reliable tool for quality control in pharmaceutical development and manufacturing, ensuring the integrity of this key synthetic intermediate.
References
-
International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]
-
International Conference on Harmonisation. (1997). Q2B: Validation of Analytical Procedures: Methodology. Federal Register, 62(96), 27463–27467. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Patel, K. et al. (2014). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 6(5), 945-951. [Link]
-
Hu, W. & Li, Y. (2006). Method development for amino acid analysis. ResearchGate. [Link]
-
Siddiqui, F. A., et al. (2017). Analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research, 8(8), 3241-3253. [Link]
-
Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
-
Shabir, G. A. (2003). Validation of HPLC Chromatography Methods for Pharmaceutical Analysis. Journal of Chromatography A, 987(1-2), 57-66. [Link]
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
FTLOScience. (2023). Chromatography for Protein Analysis: Separation By Amino Acids. [Link]
-
Wikipedia. Homoserine. [Link]
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. pharmtech.com [pharmtech.com]
- 3. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 4. Homoserine - Wikipedia [en.wikipedia.org]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. ftloscience.com [ftloscience.com]
- 7. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
Unambiguous Structural Elucidation of Cbz-DL-homoserine Using Multinuclear and Multidimensional NMR Spectroscopy
[Senior Application Scientist Introduction]
In the landscape of pharmaceutical research and drug development, the precise structural verification of synthetic intermediates is paramount to ensuring the integrity and success of a synthetic route. Cbz-DL-homoserine, a key protected amino acid derivative, serves as a vital building block in the synthesis of a variety of complex peptides and therapeutic agents. Its unambiguous characterization is therefore not merely a procedural step, but a critical quality control checkpoint. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the structural elucidation of this compound using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols that ensures scientific integrity and trustworthiness.
Foundational Principles: Why NMR for this compound?
NMR spectroscopy stands as the cornerstone for the structural analysis of organic molecules in solution. Its power lies in its ability to provide atom-specific information about the chemical environment, connectivity, and spatial relationships within a molecule. For this compound, a molecule with multiple chiral centers and various functional groups, a multi-pronged NMR approach is essential to resolve any structural ambiguities.
This guide will leverage a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments to construct a complete structural picture of this compound. The workflow is designed to be logical and efficient, starting with simple 1D experiments for an initial overview, followed by more complex 2D experiments to establish definitive correlations.
Molecular Structure of this compound
Caption: Chemical structure of Carboxybenzyl-DL-homoserine.
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to be a self-validating system. Each experiment builds upon the information gathered from the previous one, allowing for cross-verification of assignments and a high degree of confidence in the final structural elucidation.
Sample Preparation: The Foundation of High-Quality Spectra
High-quality NMR spectra are contingent upon meticulous sample preparation. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[1]
Protocol:
-
Analyte Preparation: Ensure the this compound sample is of high purity. Lyophilize the sample to remove any residual solvents.
-
Solvent Selection: Deuterated solvents are crucial for NMR to avoid overwhelming solvent signals and to provide a lock signal for the spectrometer.[2][3] For this compound, Dimethyl Sulfoxide-d6 (DMSO-d6) is a suitable choice due to its excellent dissolving power for polar molecules. Chloroform-d (CDCl3) can also be used if the compound is sufficiently soluble.
-
Concentration: For a small molecule like this compound (MW: 253.25 g/mol ), a concentration of 10-20 mg/mL is generally sufficient for standard 1D and 2D NMR experiments.[2]
-
Sample Dissolution: Accurately weigh approximately 10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulates, transfer the solution into a high-quality 5 mm NMR tube.[3]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.
NMR Data Acquisition: A Step-by-Step Guide
The following experiments should be performed sequentially on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
Workflow Diagram:
Caption: Recommended workflow for NMR data acquisition and analysis.
Detailed Experimental Parameters:
| Experiment | Purpose | Key Parameters |
| 1D ¹H NMR | Provides information on the number and chemical environment of protons. | - Number of scans: 16-32 - Relaxation delay (d1): 1-2 s - Acquisition time (aq): 3-4 s |
| 1D ¹³C NMR | Provides information on the number and chemical environment of carbon atoms. | - Number of scans: 1024-2048 - Relaxation delay (d1): 2-5 s - Acquisition time (aq): 1-2 s |
| 2D ¹H-¹H COSY | Identifies protons that are coupled to each other (typically through 2-3 bonds).[3] | - Number of scans per increment: 2-4 - Increments in F1: 256-512 |
| 2D ¹H-¹³C HSQC | Correlates protons directly to the carbons they are attached to (one-bond correlation).[3] | - Number of scans per increment: 2-4 - Increments in F1: 128-256 |
| 2D ¹H-¹³C HMBC | Correlates protons to carbons over multiple bonds (typically 2-3 bonds).[3] | - Number of scans per increment: 4-8 - Increments in F1: 256-512 - Long-range coupling delay optimized for ~8 Hz |
Spectral Interpretation: Assembling the Structural Puzzle
The following is a predictive analysis based on the known structure of this compound and spectral data from analogous compounds.
¹H NMR Spectrum: A First Look at the Proton Environment
The ¹H NMR spectrum will provide the initial overview of the proton framework. We expect to see distinct signals for the aromatic protons of the Cbz group, the benzylic protons, and the protons of the homoserine backbone.
Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d6):
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-Ar (Cbz) | ~7.35 | multiplet | 5H |
| H-CH₂ (Benzyl) | ~5.05 | singlet | 2H |
| H-α | ~4.10 | multiplet | 1H |
| H-β | ~1.90-2.10 | multiplet | 2H |
| H-γ | ~3.45 | multiplet | 2H |
| NH | ~7.50 | doublet | 1H |
| OH (γ-OH) | ~4.60 | triplet | 1H |
| COOH | ~12.50 | broad singlet | 1H |
Note: Chemical shifts are estimations and may vary depending on the solvent and concentration.
¹³C NMR Spectrum: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will reveal the number of unique carbon environments. Broadband proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each carbon.
Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d6):
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic) | ~173 |
| C=O (Carbamate) | ~156 |
| C-Ar (Cbz, quat.) | ~137 |
| C-Ar (Cbz, CH) | ~128.5, 128, 127.5 |
| C-CH₂ (Benzyl) | ~65.5 |
| C-α | ~55 |
| C-β | ~33 |
| C-γ | ~58 |
Note: Chemical shifts are estimations and may vary depending on the solvent and concentration.
2D NMR: Connecting the Dots
¹H-¹H COSY: Tracing the Homoserine Backbone
The COSY spectrum is instrumental in establishing the connectivity of the homoserine backbone. Cross-peaks will reveal the coupling network between adjacent protons.
Caption: Expected key ¹H-¹³C HMBC correlations for this compound.
Conclusion
By systematically applying the suite of NMR experiments outlined in this application note—¹H, ¹³C, COSY, HSQC, and HMBC—researchers can achieve an unambiguous structural elucidation of this compound. This rigorous, multi-faceted approach ensures the structural integrity of this critical synthetic intermediate, thereby upholding the quality and reliability of the subsequent drug development pipeline. The principles and protocols detailed herein are broadly applicable to the structural characterization of other protected amino acids and small organic molecules.
References
-
Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Massachusetts Institute of Technology OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
San Diego State University, Department of Chemistry. 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
PubChem. L-Homoserine. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
Sources
mass spectrometry of peptides containing Cbz-DL-homoserine.
An Application Guide to the Mass Spectrometry of Peptides Containing Cbz-DL-Homoserine
Abstract
This technical guide provides a comprehensive framework for the analysis of synthetic peptides incorporating the non-standard, protected amino acid this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The presence of the Carboxybenzyl (Cbz) protecting group and the unique homoserine side chain introduces specific challenges and fragmentation behaviors that require optimized methodologies for accurate characterization. This document details field-proven protocols for sample preparation, LC-MS/MS system configuration, and in-depth data interpretation, focusing on the characteristic fragmentation pathways of the Cbz-homoserine residue. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, purification, and quality control of modified peptides.
Introduction: The Challenge of Modified Peptides
Peptide-based therapeutics represent a rapidly growing class of drugs, valued for their high specificity and low toxicity.[1] A majority of these are produced by chemical synthesis, a process that often involves the use of protecting groups and non-standard amino acids to achieve the desired sequence and conformation.[1][2] this compound is one such building block, where the amine is protected by a Carboxybenzyl (Cbz) group and the side chain is an extended, hydroxylated analog of serine.[3]
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and verifying the sequence of synthetic peptides.[4][5] However, protected and modified residues like Cbz-homoserine can complicate analysis. The protecting group can alter ionization efficiency and introduce unique fragmentation patterns that deviate from the canonical b- and y-ion series observed for standard peptides.[6][7] A thorough understanding of these behaviors is critical for accurate data interpretation, impurity profiling, and ensuring the quality of the final peptide product.[1][4] This guide provides the necessary protocols and theoretical foundation to successfully navigate the mass spectrometry of these complex molecules.
Foundational Protocols: From Sample to Spectrometer
The success of any LC-MS/MS analysis is contingent upon meticulous sample preparation.[8] Synthetic peptides, particularly those with protecting groups, may have poor solubility and are often accompanied by salts and other contaminants from the synthesis and purification process that can severely interfere with ionization.[9][10]
Experimental Protocol: Sample Preparation for LC-MS
-
Initial Solubilization:
-
Rationale: The Cbz group imparts hydrophobicity, which may require organic solvents for initial solubilization.
-
Step 1: Attempt to dissolve the crude or purified peptide in a solution of 0.1% formic acid in HPLC-grade water.
-
Step 2: If solubility is poor, add a minimal amount of acetonitrile (ACN) or methanol, vortexing thoroughly. A typical starting point is a 50:50 (v/v) mixture of 0.1% formic acid in water and ACN.[10]
-
Step 3: Sonicate the sample for 5-10 minutes if necessary to aid dissolution. The final sample concentration should be targeted to the low micromolar or high nanomolar range (e.g., 1-10 µM) for optimal ESI-MS performance.
-
-
Desalting and Purification (Mandatory):
-
Rationale: Salts (e.g., NaCl, K₃PO₄) and detergents (e.g., SDS) must be removed as they form adducts and suppress the analyte signal.[10] Trifluoroacetic acid (TFA), commonly used in HPLC purification, is a strong ion-pairing agent that can also suppress signal in the MS source; it should be replaced with formic acid for MS analysis.[10][11]
-
Step 1: Condition a C18 solid-phase extraction (SPE) tip (e.g., a ZipTip®) by aspirating and dispensing 100% ACN two times, followed by an equilibration solution (e.g., 0.1% formic acid in water) two times.
-
Step 2: Load the solubilized peptide sample onto the SPE tip by slowly aspirating and dispensing the solution for 10-15 cycles to ensure binding.
-
Step 3: Wash the bound peptide by aspirating and dispensing a wash solution (0.1% formic acid in 5% ACN/95% water) for 5-7 cycles to remove salts and other hydrophilic impurities.
-
Step 4: Elute the purified peptide from the tip by aspirating and dispensing a minimal volume (e.g., 2-10 µL) of an elution solution (e.g., 70% ACN / 0.1% formic acid) directly into a clean microcentrifuge tube.
-
-
Final Dilution:
-
Rationale: The sample is diluted to the final concentration required for injection, typically in the initial mobile phase conditions of the LC method.
-
Step 1: Dilute the eluted sample to the final target concentration (e.g., 1-5 pmol/µL) using a solution of 95% Mobile Phase A / 5% Mobile Phase B (see LC method below).
-
Workflow for Peptide Sample Preparation and Analysis
LC-MS/MS Analysis: Methodologies and Parameters
A robust liquid chromatography method coupled to a high-resolution mass spectrometer is essential for separating the target peptide from impurities and obtaining high-quality fragmentation data.[1]
Recommended LC-MS System Parameters
The following table outlines a validated starting point for method development. Parameters should be optimized based on the specific peptide sequence and available instrumentation.
| Parameter | Recommended Setting | Rationale |
| Liquid Chromatography | ||
| Column | C18 Reversed-Phase (e.g., 1.7-2.7 µm particle size, 100-150 Å pore size) | Provides excellent retention and separation for peptides of varying hydrophobicity.[11] |
| Mobile Phase A | 0.1% Formic Acid in Water (HPLC Grade) | Acidic modifier to protonate peptides for positive ion mode ESI and improve peak shape.[11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (HPLC Grade) | Organic solvent for eluting peptides from the reversed-phase column. |
| Flow Rate | 200-400 µL/min (Analytical Scale) | Standard flow rate compatible with most ESI sources. |
| Column Temperature | 40-50 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 1-5 µL | Dependent on sample concentration and instrument sensitivity. |
| Gradient Elution | 5-40% B over 20 min, then ramp to 95% B for washout | A gradual gradient is crucial for resolving closely eluting synthesis-related impurities.[11] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI) | Peptides readily form positive ions ([M+nH]ⁿ⁺) in acidic mobile phases.[12] |
| Capillary Voltage | 3.5 - 4.5 kV | Optimized to achieve stable spray and maximum ion current. |
| Gas Temperature | 275 - 325 °C | Facilitates desolvation of droplets in the ESI source. |
| MS1 Scan Range | 300 - 2000 m/z | Covers the expected mass-to-charge range for multiply charged peptide precursors. |
| MS2 Acquisition | Data-Dependent Acquisition (DDA) | Automatically selects the most intense precursor ions from the MS1 scan for fragmentation. |
| Fragmentation Type | Collision-Induced Dissociation (CID) / HCD | Standard method for energetic fragmentation of the peptide backbone.[13] |
| Collision Energy | Normalized Collision Energy (NCE) of 25-35% | Should be optimized to produce a rich spectrum of both high- and low-mass fragment ions. |
Data Interpretation: Decoding the Fragmentation Spectrum
The tandem mass spectrum of a peptide containing this compound will be a composite of backbone cleavages (b- and y-ions) and fragments originating from the modified residue itself.[7]
Standard Peptide Fragmentation
During low-energy CID, cleavage occurs primarily at the amide bonds along the peptide backbone.[14]
-
b-ions: The charge is retained on the N-terminal fragment.
-
y-ions: The charge is retained on the C-terminal fragment. The mass difference between adjacent ions in a series corresponds to the mass of a specific amino acid residue, allowing for sequence verification.[7]
Characteristic Fragmentation of the this compound Residue
The Cbz-homoserine residue has a unique structure that leads to predictable fragmentation pathways beyond simple backbone cleavage. The key is to look for neutral losses from the precursor ion or specific fragment ions that contain this residue.
-
Structure: Cbz-L-homoserine
-
Molecular Formula: C₁₂H₁₅NO₅
-
Monoisotopic Mass: 253.0950 Da[15]
-
Residue Mass (in peptide): 235.0845 Da (C₁₂H₁₃NO₄)
Key Fragmentation Pathways:
-
Loss of Benzyl Group (91.05 Da): A primary and often dominant fragmentation is the cleavage of the benzylic ether bond, resulting in the loss of a benzyl radical (C₇H₇•) and formation of a carbamic acid on the peptide, which can then rapidly lose CO₂. More commonly, this is observed as the loss of toluene (C₇H₈, 92.06 Da) via hydrogen rearrangement.
-
Loss of Benzyloxycarbonyl Group (135.04 Da): The entire Cbz group (C₈H₇O₂) can be lost as a neutral fragment.
-
Loss of Water (18.01 Da): The hydroxyl group on the homoserine side chain is susceptible to neutral loss of H₂O, particularly in fragments containing Ser, Thr, Asp, and Glu.[7]
-
Formation of Homoserine Lactone (Mass shift of -18.01 Da): Under acidic conditions, the homoserine side chain can undergo intramolecular cyclization to form a stable five-membered ring, homoserine lactone.[16][17] This results in the loss of a water molecule from the residue itself, changing its effective mass from 117.058 Da (homoserine) to 99.042 Da (homoserine lactone). This transformation can occur during synthesis, cleavage, or within the mass spectrometer.
When analyzing a spectrum, one should first attempt to identify the main y- and b-ion series. Gaps or unexpected mass shifts in these series can often be localized to the Cbz-homoserine residue. The presence of intense fragment ions corresponding to [Precursor - 92] or [Precursor - 135] are strong indicators of the Cbz group.
Conclusion
The mass spectrometric analysis of peptides containing this compound is a nuanced task that requires a tailored approach. By implementing rigorous sample preparation to remove interfering contaminants, optimizing LC-MS parameters to resolve impurities and enhance ionization, and understanding the unique fragmentation patterns of the Cbz protecting group and homoserine side chain, researchers can confidently characterize these complex molecules. The characteristic neutral losses and potential for lactone formation serve as diagnostic signatures that, when correctly interpreted, enable unambiguous confirmation of peptide identity and purity, supporting the advancement of synthetic peptide chemistry and therapeutic development.
References
-
St. John-Williams, P. (2025). Optimized Sample Preparation for MALDI Mass Spectrometry Analysis of Protected Synthetic Peptides. ResearchGate. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]
-
University of Delaware. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. Retrieved from [Link]
-
Gilson, Inc. (n.d.). Synthetic Peptide Purification Using Preparative LC-MS. Retrieved from [Link]
-
Raju, G., et al. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides... Rapid Communications in Mass Spectrometry, 26(22), 2591-600. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 193811, Cbz-l-homoserine. Retrieved from [Link]
-
Hsu, J. L., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6453. Retrieved from [Link]
-
Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. Retrieved from [Link]
-
Kellogg, D. R., et al. (2004). Enhancing electrospray ionization efficiency of peptides by derivatization. Rapid Communications in Mass Spectrometry, 18(1), 1-10. Retrieved from [Link]
-
Hsu, J. L., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision. SciSpace. Retrieved from [Link]
-
Cydzik-Kwiatkowska, A., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 7009. Retrieved from [Link]
-
Searle, B. C., et al. (2022). Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. Journal of the American Society for Mass Spectrometry, 33(5), 846-855. Retrieved from [Link]
-
Waters Corporation. (n.d.). Biotherapeutic Peptide Mass Confirmation and Impurity Profiling on a SmartMS Enabled BioAccord LC-MS System. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2016). OMCL interpretation of screening results for unknown peptides and proteins. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Determination of Molecular Weight of Synthetic Peptides by LC/MS Using Multi-Charged Ion Analysis Software. Application News No.C115. Retrieved from [Link]
-
Xia, Y., et al. (2019). Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 30(8), 1498-1505. Retrieved from [Link]
-
Scavello, F., et al. (2024). Antimicrobial Activity of Bioactive Peptides on Resistant Enterobacteriaceae and the Viability of Giardia duodenalis Cysts Isolated from Healthy Dogs. Antibiotics, 13(1), 84. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). Cbz-L-Homoserine lactone. Retrieved from [Link]
-
University of Florida. (n.d.). Peptide Fragmentation and Amino Acid Quantification by Mass Spectrometry. Retrieved from [Link]
-
Bio-Synthesis Inc. (n.d.). Mass Spectrometry Applications in Peptide Analysis. Retrieved from [Link]
-
Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Retrieved from [Link]
-
Eliuk, S., & Kim, H. (2011). Peptide ion fragmentation in mass spectrometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Homoserine. Retrieved from [Link]
-
Ghesquière, B., et al. (2006). A new chemical approach to differentiate carboxy terminal peptide fragments in cyanogen bromide digests of proteins. Journal of the American Society for Mass Spectrometry, 17(8), 1159-65. Retrieved from [Link]
-
Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508-48. Retrieved from [Link]
-
Loo, J. A., et al. (1989). Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry. Analytical Chemistry, 61(22), 2565-7. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) CID fragmentation on the MALDI-TOF-TOF of the crosslinked synthetic... [Image]. Retrieved from [Link]
-
Götze, M., et al. (2016). A Study into the Collision-induced Dissociation (CID) Behavior of Cross-Linked Peptides. Molecular & Cellular Proteomics, 15(3), 1023-34. Retrieved from [Link]
-
Pope, M. R., et al. (2014). Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. Journal of the American Society for Mass Spectrometry, 25(9), 1599-607. Retrieved from [Link]
-
Götze, M., et al. (2015). A Study into the Collision-induced Dissociation (CID) Behavior of Cross-Linked Peptides. Molecular & Cellular Proteomics. Retrieved from [Link]
-
IntechOpen. (2026). Mass Spectrometry for the Structural Elucidation of Peptide-Based Therapeutics. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Billeci, T. M., & Stults, J. T. (1993). Matrix-assisted laser desorption ionization mass spectrometry: applications in peptide and protein characterization. Analytical Chemistry, 65(13), 1709-16. Retrieved from [Link]
-
Hunt, D. F., et al. (1992). Characterization of Peptides Bound to the Class I MHC Molecule HLA-A2.1 by Mass Spectrometry. Science, 255(5049), 1261-3. Retrieved from [Link]
-
Fiori, M., et al. (2007). De Novo Sequencing of Peptides on Single Resin Beads by MALDI-FTICR Tandem Mass Spectrometry. KOPS - University of Konstanz. Retrieved from [Link]
Sources
- 1. waters.com [waters.com]
- 2. gilson.com [gilson.com]
- 3. Homoserine - Wikipedia [en.wikipedia.org]
- 4. waters.com [waters.com]
- 5. biovera.com.au [biovera.com.au]
- 6. Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mascot help: Peptide fragmentation [matrixscience.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. massspec.unm.edu [massspec.unm.edu]
- 11. lcms.cz [lcms.cz]
- 12. Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fragmentation pathways of protonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PubChemLite - Cbz-l-homoserine (C12H15NO5) [pubchemlite.lcsb.uni.lu]
- 16. A new chemical approach to differentiate carboxy terminal peptide fragments in cyanogen bromide digests of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
Chiral Resolution of DL-Homoserine Enantiomers: A Comprehensive Guide to Principles, Methods, and Advanced Strategies
An Application Note and Protocol Guide
Abstract
The enantiomers of homoserine, L-homoserine and D-homoserine, are crucial chiral building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and biologically active molecules. L-homoserine is a naturally occurring amino acid, while the non-natural D-enantiomer is a key precursor for various therapeutic agents, including antibiotics and immunosuppressants. Consequently, the efficient and scalable resolution of racemic DL-homoserine is of paramount importance. This application note provides a detailed overview of the principles and practices for the chiral resolution of DL-homoserine. We delve into enzymatic methods, classical chemical resolution via diastereomeric salt formation, and advanced chromatographic techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to implement robust and effective strategies for obtaining enantiopure homoserine.
Introduction: The Significance of Enantiopure Homoserine
Chirality is a fundamental property of many bioactive molecules, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles. L-homoserine is an intermediate in the biosynthesis of methionine, threonine, and isoleucine in bacteria and plants. Its enantiomer, D-homoserine, is a critical component in the synthesis of various pharmaceuticals, such as the antibiotic D-cycloserine and the immunosuppressant Mycophenolate Mofetil.
The production of enantiomerically pure homoserine is a critical step in the drug development pipeline. The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacokinetic properties, or even adverse side effects. Therefore, robust methods for the chiral resolution of racemic DL-homoserine are essential for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
Enzymatic Resolution: A Green and Highly Selective Approach
Enzymatic resolution has emerged as a powerful and environmentally friendly method for obtaining enantiopure compounds. This technique leverages the high stereoselectivity of enzymes to catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For the resolution of DL-homoserine, lipases and aminoacylases are commonly employed.
Principle of Lipase-Catalyzed Resolution
Lipases, in the presence of an acyl donor (e.g., vinyl acetate), can selectively acylate one enantiomer of DL-homoserine, typically the D-enantiomer, to form N-acetyl-D-homoserine. The unreacted L-homoserine can then be easily separated from its acylated counterpart based on differences in their physicochemical properties, such as solubility. The N-acetyl-D-homoserine can subsequently be deacylated to yield pure D-homoserine.
Protocol: Lipase-Catalyzed Resolution of DL-Homoserine
Materials:
-
DL-Homoserine
-
Immobilized Lipase (e.g., Candida antarctica Lipase B, CALB)
-
Vinyl acetate
-
Anhydrous solvent (e.g., tert-butyl methyl ether, TBME)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Hydrochloric acid (HCl) for pH adjustment and deacetylation
-
Sodium hydroxide (NaOH) for pH adjustment
-
Diatomaceous earth (for filtration)
-
Rotary evaporator
-
Chiral HPLC system for enantiomeric excess (e.e.) determination
Procedure:
-
Enzymatic Acylation:
-
Suspend DL-homoserine (1 equivalent) in anhydrous TBME.
-
Add vinyl acetate (1.5 equivalents) as the acyl donor.
-
Add immobilized lipase (e.g., 10% w/w of the substrate).
-
Incubate the reaction mixture at a controlled temperature (e.g., 40°C) with gentle agitation.
-
Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached. This indicates that one enantiomer has been predominantly acylated.
-
-
Separation:
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the immobilized enzyme.
-
Wash the enzyme with fresh TBME.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The residue contains L-homoserine and N-acetyl-D-homoserine.
-
Exploit the solubility difference: L-homoserine is soluble in water, while N-acetyl-D-homoserine is more soluble in organic solvents. Extract the mixture with a biphasic system of water and an organic solvent (e.g., ethyl acetate) to separate the two components.
-
-
Deprotection of N-acetyl-D-homoserine:
-
Dissolve the recovered N-acetyl-D-homoserine in aqueous HCl (e.g., 2 M).
-
Heat the mixture under reflux to hydrolyze the acetyl group.
-
Monitor the deprotection by TLC or HPLC.
-
After completion, neutralize the solution with NaOH and isolate the D-homoserine, for example, by crystallization.
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the recovered L-homoserine and the produced D-homoserine using chiral HPLC.
-
Calculate the yield for each enantiomer.
-
Workflow for Enzymatic Resolution
Caption: Workflow for Lipase-Catalyzed Resolution of DL-Homoserine.
Diastereomeric Salt Formation: The Classical Chemical Approach
The formation of diastereomeric salts is a well-established and widely used method for the chiral resolution of racemic mixtures. This technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.
Principle of Resolution by Diastereomeric Salt Formation
For the resolution of DL-homoserine, which is an amino acid, a chiral acid or base can be used as the resolving agent. For instance, a chiral acid like (+)-tartaric acid can react with the amino group of DL-homoserine to form two diastereomeric salts: (L-homoserine)-(+)-tartrate and (D-homoserine)-(+)-tartrate. Due to their different three-dimensional structures, these salts will have different solubilities in a given solvent system, enabling one to crystallize out preferentially.
Protocol: Resolution of DL-Homoserine using (+)-Tartaric Acid
Materials:
-
DL-Homoserine
-
(+)-Tartaric acid (chiral resolving agent)
-
Solvent system (e.g., water/ethanol mixture)
-
Hydrochloric acid (HCl) for liberation of the enantiomer
-
Ammonia solution for liberation of the enantiomer
-
Ion-exchange resin (optional, for purification)
-
Büchner funnel and filter paper
-
Polarimeter for measuring optical rotation
Procedure:
-
Salt Formation:
-
Dissolve DL-homoserine in a minimal amount of hot water.
-
In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in a minimal amount of hot ethanol.
-
Mix the two solutions. The total solvent composition should be adjusted to promote crystallization (e.g., by adding more ethanol).
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization.
-
-
Fractional Crystallization:
-
The less soluble diastereomeric salt (e.g., D-homoserine-(+)-tartrate) will crystallize out of the solution.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
The mother liquor will be enriched in the more soluble diastereomeric salt (L-homoserine-(+)-tartrate).
-
-
Liberation of the Enantiomers:
-
From the crystals: Dissolve the collected crystals in water and add a base (e.g., ammonia solution) to neutralize the tartaric acid and precipitate the D-homoserine. Alternatively, pass the solution through an anion-exchange resin.
-
From the mother liquor: Acidify the mother liquor with HCl to precipitate the remaining tartaric acid. Then, treat the filtrate with a base to isolate the L-homoserine.
-
-
Purification and Analysis:
-
Recrystallize the obtained D- and L-homoserine from a suitable solvent (e.g., water/ethanol) to improve purity.
-
Measure the optical rotation of the purified enantiomers using a polarimeter to confirm their stereochemical identity and purity.
-
Determine the enantiomeric excess by chiral HPLC.
-
Data Summary for Resolution Methods
| Resolution Method | Typical Enantiomeric Excess (e.e.) | Typical Yield | Key Advantages | Key Disadvantages |
| Enzymatic (Lipase) | >99% | 40-48% (for each enantiomer) | High selectivity, mild reaction conditions, environmentally friendly. | Requires screening for optimal enzyme, potential for enzyme inhibition. |
| Diastereomeric Salt Formation | >98% | 35-45% (after recrystallization) | Scalable, well-established technique. | Often requires multiple recrystallization steps, can be time-consuming, requires stoichiometric amounts of resolving agent. |
| Chiral Chromatography | >99% | High recovery, but depends on scale | High resolution, applicable to a wide range of compounds. | High cost of chiral stationary phases, limited scalability for preparative separations. |
Advanced Chromatographic Techniques
For analytical-scale separation and for high-purity requirements in preparative-scale applications, chiral chromatography is an invaluable tool.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers of a racemic mixture, leading to their separation. For homoserine, CSPs based on cyclodextrins, polysaccharide derivatives (e.g., cellulose or amylose coated on a silica support), or ligand-exchange principles are often effective.
Typical Chiral HPLC Conditions:
-
Column: Chiralpak® series (e.g., Chiralpak AD-H) or a crown ether-based column.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.
-
Detection: UV detector (after derivatization if necessary, as homoserine has a weak chromophore) or a chiral detector like a circular dichroism (CD) detector.
Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful alternative to HPLC, offering faster separations and reduced solvent consumption. It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. The principles of separation are similar to HPLC, relying on a chiral stationary phase.
Conclusion
The chiral resolution of DL-homoserine is a critical process in the synthesis of many important pharmaceutical compounds. This guide has outlined the principles and provided detailed protocols for the most common and effective resolution strategies: enzymatic resolution and diastereomeric salt formation. The choice of method will depend on factors such as the desired scale of production, purity requirements, cost considerations, and environmental impact. For analytical purposes and high-purity small-scale preparations, chiral chromatography remains the gold standard. By understanding the underlying mechanisms and carefully optimizing the experimental conditions, researchers can successfully obtain the desired enantiomer of homoserine with high purity and in good yield.
References
- Enzymatic Resolution of DL-Homoserine:Asymmetric Synthesis of Amino Acids and Their Derivatives, Chapter 7, Wiley-VCH.
- Diastereomeric Salt Formation:Chiral Separations: Methods and Protocols, Chapter 3, Humana Press.
- Chiral Chromatography of Amino Acids:Journal of Chromatography A, various articles on the separation of amino acid enantiomers.
Application Notes and Protocols for the Enzymatic Resolution of DL-Homoserine
Introduction: The Significance of Enantiomerically Pure L-Homoserine
L-Homoserine, a non-proteinogenic α-amino acid, is a pivotal chiral building block in the pharmaceutical and biotechnology sectors. It serves as a crucial precursor in the biosynthesis of essential amino acids such as L-threonine and L-methionine.[1][2] Its applications are extensive, ranging from its use in the synthesis of novel therapeutics and agrochemicals to its role as a key component in biodegradable polymers and as a chiral synthon in complex organic syntheses.[3][4]
While chemical synthesis of homoserine is well-established, it typically yields a racemic mixture (DL-homoserine), a 50:50 combination of the L- and D-enantiomers.[3] For most biological applications, only the L-enantiomer is active and desired. The presence of the D-enantiomer can be inert at best, or at worst, elicit off-target effects or inhibit the desired biological activity. Consequently, the resolution of DL-homoserine to obtain the enantiomerically pure L-form is a critical step for its industrial application.
Enzymatic kinetic resolution has emerged as a superior alternative to classical chemical resolution methods due to its high enantioselectivity, mild reaction conditions, and environmentally benign nature. This approach utilizes stereoselective enzymes that preferentially catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the modified one.
This comprehensive guide provides detailed application notes and protocols for two robust enzymatic methods for the resolution of DL-homoserine:
-
Acylase I-Catalyzed Hydrolysis of N-Acetyl-DL-Homoserine
-
Lipase-Catalyzed Enantioselective Acylation of DL-Homoserine
These protocols are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, step-by-step guidance.
Method 1: Acylase I-Catalyzed Enantioselective Hydrolysis
This classic and highly effective method involves two main stages: the chemical N-acetylation of DL-homoserine, followed by the stereospecific enzymatic hydrolysis of the L-enantiomer. Acylase I from sources like porcine kidney or Aspergillus oryzae exhibits exquisite specificity for the hydrolysis of N-acyl-L-amino acids.[5][6]
Scientific Principle
The underlying principle is the differential reactivity of the enantiomers of N-acetyl-homoserine in the presence of Acylase I. The enzyme's active site is structured to accommodate and hydrolyze only the N-acetyl-L-homoserine, cleaving the acetyl group to yield L-homoserine and acetic acid. The N-acetyl-D-homoserine remains unaltered. The resulting mixture of L-homoserine and N-acetyl-D-homoserine can be easily separated based on their different chemical properties.
Experimental Workflow Diagram
Caption: Workflow for Acylase I-catalyzed resolution of DL-homoserine.
Detailed Protocols
Part A: N-Acetylation of DL-Homoserine
-
Dissolution: Dissolve 11.91 g (0.1 mol) of DL-homoserine in 100 mL of glacial acetic acid in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Acetylation: Cool the solution in an ice bath. Slowly add 12.25 mL (0.13 mol) of acetic anhydride dropwise while maintaining the temperature below 20°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (DL-homoserine) is no longer detectable.
-
Work-up: Evaporate the acetic acid and excess acetic anhydride under reduced pressure. The resulting oily residue is N-acetyl-DL-homoserine. It can be used directly in the next step or purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane). A patent for a similar process suggests that after acetylation, the mixture can be concentrated and used directly.[7]
Part B: Enzymatic Hydrolysis
-
Substrate Preparation: Prepare a 0.5 M solution of N-acetyl-DL-homoserine in deionized water. Adjust the pH to 7.0-7.5 with a 2 M lithium hydroxide (LiOH) or sodium hydroxide (NaOH) solution.
-
Enzyme Addition: To the substrate solution, add Acylase I (from Aspergillus oryzae or porcine kidney, activity ≥ 1,000 U/mg). A typical enzyme loading is 1-2 mg of enzyme per gram of substrate. The enzyme may be used in its free form or immobilized on a suitable support for easier recovery and reuse.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation.
-
Reaction Monitoring: Monitor the progress of the hydrolysis. This can be done by:
-
HPLC: Using a chiral column to separate and quantify the four components: L-homoserine, D-homoserine (if any racemization occurs), N-acetyl-L-homoserine, and N-acetyl-D-homoserine.
-
Ninhydrin Test: Periodically take aliquots and perform a ninhydrin test to detect the formation of the free amino group of L-homoserine. The reaction is typically complete when approximately 50% of the initial N-acetyl-DL-homoserine has been hydrolyzed.
-
-
Enzyme Deactivation: Once the reaction reaches ~50% conversion, deactivate the enzyme by heating the solution to 80-90°C for 15 minutes or by adding a denaturing solvent like ethanol. If using an immobilized enzyme, it can be recovered by filtration.[5]
Part C: Separation and Purification
-
Acidification: After deactivation and cooling, acidify the reaction mixture to pH ~3.0 with 2 M HCl. This protonates the carboxyl group of the unreacted N-acetyl-D-homoserine, making it less soluble.
-
Crystallization of N-Acetyl-D-Homoserine: Cool the acidified solution in an ice bath to crystallize the N-acetyl-D-homoserine. Collect the crystals by filtration.
-
Purification of L-Homoserine: The filtrate contains L-homoserine hydrochloride. The L-homoserine can be purified by ion-exchange chromatography.
-
Load the filtrate onto a column packed with a strong cation exchange resin (e.g., Dowex 50W-X8) in the H+ form.
-
Wash the column with deionized water to remove any remaining N-acetyl-D-homoserine and other impurities.
-
Elute the L-homoserine with a dilute ammonium hydroxide solution (e.g., 2 M NH4OH).
-
Collect the fractions containing L-homoserine (monitor by TLC and ninhydrin staining).
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain pure L-homoserine.
-
Method 2: Lipase-Catalyzed Enantioselective Acylation
Lipases are versatile enzymes that can catalyze esterification, transesterification, and amidation reactions in non-aqueous media.[8] Their enantioselectivity can be exploited for the kinetic resolution of racemic alcohols and amines.[9][10] In this method, a lipase is used to selectively acylate one of the enantiomers of DL-homoserine, leaving the other unreacted.
Scientific Principle
The kinetic resolution of DL-homoserine using a lipase is based on the enzyme's ability to preferentially catalyze the acylation of either the amino or the hydroxyl group of one enantiomer over the other. By selecting an appropriate lipase, acyl donor, and solvent, one can achieve high enantioselectivity. For instance, a lipase might selectively acylate the D-homoserine, leaving the desired L-homoserine unreacted. The resulting acylated D-homoserine and unreacted L-homoserine have different physical properties, allowing for their separation.
Experimental Workflow Diagram
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Engineering of Escherichia coli for the Production of l-Homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Engineering of Escherichia coli for High-Yield Production of l-Homoserine Using Glycerol as a Sole Carbon Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Operational stability of enzymes. Acylase-catalyzed resolution of N-acetyl amino acids to enantiomerically pure L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Titer Production of L-Homoserine from Glucose via Metabolically Engineered Escherichia coli
Audience: Researchers, scientists, and drug development professionals.
Abstract
L-Homoserine is a non-proteinogenic α-amino acid that serves as a crucial chiral precursor for the synthesis of valuable chemicals and pharmaceuticals, including the essential amino acids L-threonine and L-methionine.[1][2][3] Microbial fermentation presents a sustainable and stereospecific alternative to traditional chemical synthesis methods.[1] Escherichia coli has emerged as the preferred microbial chassis for L-homoserine production due to its rapid growth, well-characterized genetics, and the availability of advanced metabolic engineering tools.[1][4] This guide provides a comprehensive overview of the scientific principles and detailed protocols for developing a high-yield L-homoserine production process, from the rational design of the microbial cell factory to high-cell-density fermentation and product quantification.
Part 1: The Scientific Foundation - Metabolic Pathway Engineering
The efficient synthesis of L-homoserine in E. coli from a simple carbon source like glucose is not an inherent trait of the wild-type organism. It requires extensive metabolic engineering to redirect carbon flux towards the target molecule, eliminate competing pathways, and overcome native regulatory circuits.
The Native Biosynthetic Pathway
In E. coli, L-homoserine is an intermediate in the aspartate metabolic pathway. The journey from glucose involves central carbon metabolism (Glycolysis and the TCA cycle) to produce the key precursor, L-aspartate, which is then converted to L-homoserine in a three-step enzymatic process.[5]
-
Glucose to Oxaloacetate (OAA): Glucose is catabolized through the Embden-Meyerhof pathway (EMP) to produce phosphoenolpyruvate (PEP).[1][6] PEP is then carboxylated to form oxaloacetate (OAA), a key node in the tricarboxylic acid (TCA) cycle.[1][6]
-
OAA to L-Aspartate: OAA is converted to L-aspartate via transamination, a reaction often catalyzed by aspartate transaminase (encoded by aspC).[1]
-
L-Aspartate to L-Homoserine: This is the specific L-homoserine synthesis module:
-
Aspartate Kinase (AK): L-aspartate is first phosphorylated to form aspartyl-4-phosphate. E. coli possesses three AK isozymes (thrA, metL, lysC), each subject to feedback inhibition by different downstream products (threonine, methionine, and lysine, respectively).[1]
-
Aspartate-Semialdehyde Dehydrogenase (asd): Aspartyl-4-phosphate is reduced to aspartate-semialdehyde.[5]
-
Homoserine Dehydrogenase (thrA): Finally, aspartate-semialdehyde is reduced to L-homoserine. The enzyme for this step is also encoded by the thrA gene, making it a bifunctional enzyme.[5]
-
A Rational Metabolic Engineering Strategy
To achieve high-titer L-homoserine production, a multi-pronged strategy is essential. The core logic is to "push" carbon flux towards the product, "pull" it through the pathway, and "block" its diversion into competing pathways or degradation.
-
Module 1: Blocking Competing & Degrading Pathways: The primary cause of low L-homoserine accumulation in wild-type strains is its rapid conversion into other essential metabolites.[7] Therefore, the first step is to create a production chassis by deleting key genes:
-
ΔthrB: Deletion of thrB (homoserine kinase) prevents the conversion of L-homoserine to L-threonine, effectively damming the primary metabolic exit point.[8]
-
ΔmetA: Deletion of metA (homoserine O-succinyltransferase) blocks the entry point into the L-methionine biosynthesis pathway.[8]
-
ΔlysA: The biosynthesis of L-lysine competes for the intermediate aspartate-semialdehyde. Deleting lysA (diaminopimelate decarboxylase) redirects this precursor towards L-homoserine.[1]
-
-
Module 2: Driving the Pathway & Overcoming Feedback Inhibition: With the exit pathways blocked, the next step is to increase the metabolic flux from L-aspartate.
-
Overexpress Feedback-Resistant Aspartate Kinase: The activity of aspartate kinase (AK) is the rate-limiting step and is tightly regulated by feedback inhibition. Overexpressing a feedback-resistant mutant is critical. The thrA gene, which encodes the AK I isozyme, is a common target. A point mutation (e.g., G433R) can abolish its sensitivity to threonine.[5][8] This engineered enzyme, often denoted thrAfbr, ensures the pathway remains active even at high product concentrations.
-
-
Module 3: Enhancing Precursor Supply: A robust supply of the precursor L-aspartate is crucial for high yield.
-
Boost OAA Synthesis: Overexpressing the native phosphoenolpyruvate carboxylase (encoded by ppc) enhances the conversion of PEP to OAA, directly increasing the pool available for L-aspartate synthesis.[1][6]
-
Optimize Redox Balance: The conversion of OAA to L-homoserine is a reductive process requiring NADPH. Different strategies for L-aspartate synthesis have different cofactor demands. Combining the standard AspC pathway with the AspA pathway (which synthesizes L-aspartate from fumarate) can help balance the cellular redox state and improve the theoretical yield from glucose.[1][3]
-
-
Module 4: Facilitating Product Export: High intracellular concentrations of L-homoserine can be toxic and may exert yet-unknown feedback inhibition. Enhancing its export from the cell is a key strategy for robust production.
Part 2: Experimental Protocols
Protocol 1: Construction of a High-Yield E. coli Strain
This protocol outlines the sequence of genetic modifications. Standard molecular biology techniques such as Lambda Red recombineering or CRISPR/Cas9-based editing are assumed.
-
Base Strain Selection: Start with a robust and well-characterized E. coli K-12 strain, such as W3110.[8]
-
Sequential Gene Deletions:
-
Delete the thrB gene to block threonine synthesis. Select for successful mutants and verify the deletion by colony PCR.
-
Using the ΔthrB strain as the parent, delete the metA gene.
-
Using the ΔthrB ΔmetA strain as the parent, delete the lysA gene. This creates the basic auxotrophic production chassis.
-
-
Genomic Integration and Overexpression:
-
Integrate a feedback-resistant allele of aspartokinase (thrAfbr) under the control of a strong constitutive or inducible promoter (e.g., Ptrc) into a neutral locus in the chromosome.
-
Similarly, integrate expression cassettes for ppc, rhtA, and eamA, each with a strong promoter. Chromosomal integration is preferred over plasmids for industrial applications to ensure genetic stability without antibiotic pressure.
-
-
Verification: After each modification, verify the genetic change using PCR and DNA sequencing. Phenotypically test for the expected auxotrophies and screen for improved L-homoserine production in small-scale shake flask cultures.
Protocol 2: High-Cell-Density Fed-Batch Fermentation
This protocol is designed for a 5 L laboratory-scale bioreactor.
-
Inoculum Preparation:
-
Inoculate a single colony of the final engineered strain into 10 mL of Luria-Bertani (LB) medium. Incubate for 8-12 hours at 37°C with shaking (250 rpm).[4]
-
Transfer the seed culture into a 1 L shake flask containing 200 mL of fermentation batch medium. Incubate under the same conditions until the optical density at 600 nm (OD600) reaches 4-6.[4]
-
-
Bioreactor Setup:
-
Prepare a 5 L bioreactor with 3 L of sterile batch fermentation medium (see Table 1).
-
Calibrate pH and dissolved oxygen (DO) probes.
-
Aseptically inoculate the bioreactor with the seed culture to a starting OD600 of approximately 0.2.[4]
-
-
Batch Phase:
-
Set initial parameters: Temperature at 37°C, pH controlled at 7.0, and DO maintained above 30%.[4]
-
pH is controlled by automatic addition of 25% ammonia solution (which also serves as the nitrogen source).
-
DO is maintained by cascading agitation (300-800 rpm) and aeration (1-2 vvm).[4]
-
Run the batch phase until the initial glucose is nearly depleted, typically indicated by a sharp spike in the DO signal.
-
-
Fed-Batch Phase:
-
Initiate feeding of the sterile, concentrated glucose solution (see Table 1).
-
Use a feeding strategy (e.g., exponential or pH-stat) to maintain a low residual glucose concentration (1-5 g/L) to prevent the formation of inhibitory byproducts like acetate.[4]
-
Continue the fermentation for 48-72 hours, collecting samples periodically for analysis of cell density, glucose concentration, and L-homoserine titer.
-
Table 1: Fermentation Media Composition
| Component | Batch Medium (per L) | Feeding Solution (per L) |
|---|---|---|
| Glucose | 20 g | 600 g |
| (NH₄)₂SO₄ | 5 g | - |
| KH₂PO₄ | 3 g | - |
| K₂HPO₄ | 7 g | - |
| MgSO₄·7H₂O | 1 g | 20 g |
| Citric Acid | 2 g | - |
| Trace Metal Sol. | 10 mL | 20 mL |
| Thiamine | 50 mg | - |
| L-methionine | 100 mg | - |
| L-threonine | 100 mg | - |
| L-lysine | 100 mg | - |
Note: Auxotrophic requirements (methionine, threonine, lysine) must be added to the batch medium to support initial cell growth.
Protocol 3: Quantification of L-Homoserine via HPLC
This protocol uses pre-column derivatization for detection by UV or fluorescence.
-
Sample Preparation:
-
Collect 1 mL of fermentation broth.
-
Centrifuge at 12,000 x g for 5 minutes to pellet the cells.[9]
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. Dilute the sample with ultrapure water as necessary to fall within the standard curve range.
-
-
HPLC Conditions:
-
System: Standard HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 25 mM acetate buffer with 0.02% sodium azide, pH 4.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from ~5% B to 60% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Quantification: Calculate the concentration based on a standard curve prepared with known concentrations of L-homoserine.
-
Part 3: Expected Results & Data
The systematic application of the engineering strategies described above can lead to significant improvements in L-homoserine production.
Table 2: Representative L-Homoserine Production Titers in Engineered E. coli
| Strain Engineering Strategy | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
|---|---|---|---|---|
| Basic producer (pathway knockouts + thrAfbr) | 3.21 | N/A | N/A | [8] |
| + Precursor/transporter engineering | 8.54 | 0.33 | N/A | [8] |
| Fed-batch fermentation of engineered strain | 37.57 | 0.31 | ~0.35 | [8] |
| Redox balanced strain in fed-batch | 84.1 | 0.50 | 1.96 | [3] |
N/A: Not available in the cited source.
Conclusion
The microbial synthesis of L-homoserine from glucose is a prime example of the power of systematic metabolic engineering. By logically identifying and resolving metabolic bottlenecks—from competing pathways and feedback inhibition to precursor supply and product export—it is possible to transform E. coli into a highly efficient microbial cell factory. The protocols outlined in this guide provide a robust framework for researchers to develop and optimize strains capable of producing L-homoserine at industrially relevant titers, yields, and productivities. Further advancements may be achieved by applying systems biology approaches to identify novel engineering targets and by optimizing fermentation process parameters.
References
- Metabolic Engineering of Escherichia coli for the Production of l-Homoserine. ACS Chemical & Bio Engineering.
- Metabolic Engineering of Escherichia coli for the Production of l-Homoserine - PMC.
- Multiplex Design of the Metabolic Network for Production of l-Homoserine in Escherichia coli. American Society for Microbiology.
- Metabolic Engineering of Escherichia coli for the Production of l-Homoserine.
- Metabolic Engineering of Escherichia coli for the Production of l-Homoserine.
- Optimizing fermentation conditions for large-scale L-homoserine production. Benchchem.
- Homoserine - Wikipedia. Wikipedia.
- Metabolic engineering strategies for L-Homoserine production in Escherichia coli - PMC.
- (PDF) Metabolic engineering strategies for L-Homoserine production in Escherichia coli.
- Highly efficient production of L-homoserine in Escherichia coli by engineering a redox balance route. PubMed.
- Metabolic Engineering of Escherichia coli for High-Yield Production of l-Homoserine Using Glycerol as a Sole Carbon Source | Request PDF.
- HPLC method for simultaneously detecting L-homoserine and free amino acid in fermentation liquor.
- Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs). PubMed.
- HPLC method for simultaneously detecting L-homoserine and free amino acid in fermentation broth.
Sources
- 1. Metabolic Engineering of Escherichia coli for the Production of l-Homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homoserine - Wikipedia [en.wikipedia.org]
- 3. Highly efficient production of L-homoserine in Escherichia coli by engineering a redox balance route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Metabolic engineering strategies for L-Homoserine production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. HPLC method for simultaneously detecting L-homoserine and free amino acid in fermentation broth - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN111141856A - HPLC method for simultaneously detecting L-homoserine and free amino acid in fermentation liquor - Google Patents [patents.google.com]
Application Note & Protocol: A Scalable and Robust Synthesis of N-Carbobenzyloxy-DL-homoserine (Cbz-DL-homoserine)
For Researchers, Scientists, and Drug Development Professionals
Introduction and Significance
N-Carbobenzyloxy-DL-homoserine (Cbz-DL-homoserine) is a pivotal protected amino acid that serves as a versatile building block in synthetic organic chemistry and drug development. Its structure incorporates DL-homoserine, a non-proteinogenic amino acid that is a key intermediate in the biosynthesis of methionine, threonine, and isoleucine[1][2]. The amine functionality is masked by a carboxybenzyl (Cbz or Z) group, one of the most foundational and widely utilized protecting groups in peptide synthesis since its introduction by Bergmann and Zervas[3][4].
The Cbz group's utility stems from its robust stability under various conditions, including mildly acidic and basic media, which allows for selective manipulation of other functional groups within a molecule[4]. It can be reliably removed under mild reductive conditions, typically through catalytic hydrogenolysis, a process orthogonal to many other protecting group strategies[5][6][7]. This stability and selective cleavage make this compound an essential precursor for synthesizing complex peptides, peptidomimetics, and N-acyl homoserine lactone (AHL) analogues, which are crucial molecules in bacterial quorum sensing research[8][9][10].
This document provides a comprehensive guide to the large-scale synthesis of this compound. It details a validated protocol grounded in the Schotten-Baumann reaction, explains the chemical principles behind each step, addresses critical safety considerations for scale-up, and outlines robust methods for purification and characterization.
Synthesis Overview and Mechanistic Rationale
The synthesis proceeds via the N-protection of the amino group of DL-homoserine using benzyl chloroformate (Cbz-Cl) under aqueous alkaline conditions. This classic transformation is a cornerstone of amino acid chemistry.
Reaction Principle: The Schotten-Baumann Condition
The reaction is conducted under Schotten-Baumann conditions, which are ideal for acylating water-soluble amines with water-insoluble acid chlorides[7]. The key principles are:
-
Activation of the Nucleophile: The reaction is performed in an aqueous basic solution (e.g., using NaHCO₃ or Na₂CO₃). The base deprotonates the ammonium group of the DL-homoserine zwitterion, exposing the free, nucleophilic amine.
-
Electrophilic Attack: The lone pair of the amine nitrogen attacks the highly electrophilic carbonyl carbon of benzyl chloroformate.
-
Neutralization of Byproduct: The reaction liberates hydrochloric acid (HCl), which is instantly neutralized by the base present in the reaction medium, driving the reaction to completion and preventing the protonation and deactivation of the starting amine[7].
Controlling the pH is critical; it must be high enough to ensure a sufficient concentration of the free amine but not so high as to cause significant hydrolysis of the benzyl chloroformate or racemization of the amino acid[6]. A pH range of 8-10 is generally optimal[6].
Caption: Experimental workflow for the synthesis of this compound.
-
Dissolution & Cooling: In the 3 L flask, dissolve DL-homoserine (80.0 g) and sodium bicarbonate (141.0 g) in 800 mL of deionized water with mechanical stirring. Once dissolved, cool the clear solution in a large ice-water bath to an internal temperature of 0-5°C.
-
Causality: Cooling is essential to control the exothermic reaction upon adding Cbz-Cl and to minimize its hydrolysis. Using a bicarbonate buffer maintains the optimal pH for the reaction.[6]
-
-
Addition of Benzyl Chloroformate: Transfer benzyl chloroformate (105 mL) to the dropping funnel. Add the Cbz-Cl dropwise to the vigorously stirred, cold solution over 60-90 minutes. Carefully monitor the internal temperature, ensuring it does not rise above 5°C.
-
Causality: Slow, controlled addition prevents localized overheating and side reactions, maximizing yield and purity.[4] Vigorous stirring ensures efficient mixing of the biphasic system.
-
-
Reaction Progression: After the addition is complete, continue stirring the milky white mixture in the ice bath for another hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours.
-
Causality: Allowing the reaction to proceed at room temperature ensures it goes to completion.
-
-
Work-up - Impurity Removal: Transfer the reaction mixture to a 2 L separatory funnel. Wash the aqueous layer twice with 300 mL portions of diethyl ether to remove unreacted benzyl chloroformate and the primary byproduct, benzyl alcohol. Discard the organic layers.
-
Causality: This extraction is crucial for obtaining a clean product upon precipitation and simplifies purification.[4]
-
-
Product Precipitation: Return the aqueous layer to the large flask and cool it again in an ice bath. With vigorous stirring, slowly add concentrated HCl until the pH of the solution reaches ~2 (verify with pH paper). A thick white precipitate will form.
-
Causality: At the isoelectric point (low pH), the carboxylate is protonated, rendering the this compound insoluble in the aqueous medium, thus causing it to precipitate out.[11]
-
-
Isolation: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with two 200 mL portions of cold deionized water to remove inorganic salts (NaCl).
-
Causality: Washing with cold water removes residual salts without significantly dissolving the product.
-
-
Drying: Press the solid as dry as possible on the filter. Transfer the product to a suitable dish and dry it in a vacuum oven at 40-50°C to a constant weight.
-
Expected Yield: 145-155 g (85-91%).
-
Expected Purity: >98% by HPLC.
-
Recrystallization for High-Purity Applications
For applications requiring >99.5% purity, recrystallization is recommended.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add n-hexane until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) overnight to complete crystallization.
-
Collect the crystals by vacuum filtration, wash with a cold ethyl acetate/hexane mixture, and dry under vacuum.
Characterization and Quality Control
Confirm the identity and purity of the synthesized this compound using the following standard analytical methods.
| Analysis Method | Parameter | Expected Result |
| Appearance | Physical Form | White to off-white crystalline solid |
| Melting Point | Thermal property | 115-118 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | Chemical shifts (δ, ppm) | δ 12.6 (br s, 1H, COOH), 7.5-7.2 (m, 5H, Ar-H), 7.3 (d, 1H, NH), 5.0 (s, 2H, CH₂-Ph), 4.5 (t, 1H, OH), 4.0 (m, 1H, α-CH), 3.4 (m, 2H, γ-CH₂), 1.8 (m, 2H, β-CH₂) |
| FTIR (ATR, cm⁻¹) | Vibrational frequencies | ~3300 (O-H, N-H stretch), ~3000 (C-H stretch), ~1700 (C=O stretch, acid & carbamate), ~1530 (N-H bend) |
| HPLC | Purity | ≥ 98% (before recrystallization), ≥ 99.5% (after recrystallization) |
Conclusion
The protocol described provides a reliable, scalable, and high-yielding method for the synthesis of this compound. By adhering to strict temperature and pH control, and implementing rigorous safety measures for handling benzyl chloroformate, researchers and production chemists can consistently produce high-purity material suitable for advanced applications in pharmaceutical and chemical research. The principles of the Schotten-Baumann reaction are expertly leveraged to create a robust process that is both efficient and reproducible on a large scale.
References
-
New Jersey Department of Health. (n.d.). Hazard Summary: BENZYL CHLOROFORMATE. Right to Know Hazardous Substance Fact Sheets. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Benzyl chloroformate. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl chloroformate, 50 wt% solution in toluene. Retrieved from [Link]
-
Grokipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]
-
Pennington, J. (n.d.). The Chemistry of Benzyl Carbamate: Synthesis and Applications Explained. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]
-
Tenti, G., et al. (2021). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC, PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
- Google Patents. (n.d.). US8357820B2 - Process for producing N-protected amino acid.
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
American Society for Microbiology. (2020). Multiplex Design of the Metabolic Network for Production of l-Homoserine in Escherichia coli. Retrieved from [Link]
-
ResearchGate. (2025). Microbial resolution of DL-homoserine for the production of D-homoserine using a novel isolate, Arthrobacter nicotinovorans strain 2-3. Retrieved from [Link]
-
Wikipedia. (n.d.). Homoserine. Retrieved from [Link]
-
MDPI. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). Cbz-L-Homoserine lactone. Retrieved from [Link]
-
BMC. (2024). Metabolic engineering strategies for L-Homoserine production in Escherichia coli. Retrieved from [Link]
-
ACS Publications. (2023). Metabolic Engineering of Escherichia coli for the Production of l-Homoserine. Retrieved from [Link]
-
PerSeptive Biosystems. (n.d.). Large Scale Synthesis of Long Peptides. Retrieved from [Link]
-
ChemRxiv. (2025). Optimized monomer-based synthesis of poly-N-amino peptides. Retrieved from [Link]
-
American Society for Microbiology. (2007). Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA. Retrieved from [Link]
-
MDPI. (2021). Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers. Retrieved from [Link]
-
MDPI. (2021). Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues. Retrieved from [Link]
Sources
- 1. Multiplex Design of the Metabolic Network for Production of l-Homoserine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homoserine - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]
using Cbz-DL-homoserine to study enzyme kinetics.
Probing Enzyme Kinetics with Cbz-DL-homoserine: A Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract
N-Carbobenzyloxy-DL-homoserine (this compound) is a protected amino acid derivative that serves as a valuable tool for investigating the kinetics of specific enzymes, particularly those involved in biocatalytic and metabolic pathways. This technical guide provides an in-depth exploration of the application of this compound in enzyme kinetics, with a primary focus on its use as a substrate for N-carbobenzyloxy (Cbz)-cleaving enzymes, also known as "Cbz-ases" or deprotectases. This document offers both the theoretical framework and detailed, field-proven protocols for researchers in enzymology and drug discovery.
Introduction: The Significance of this compound in Enzymology
This compound is a synthetic derivative of the non-proteinogenic amino acid homoserine, where the amino group is protected by a carbobenzyloxy group. Homoserine itself is a critical metabolic intermediate in bacteria, fungi, and plants, serving as a precursor for the biosynthesis of essential amino acids such as threonine and methionine.[1] The Cbz protecting group is widely used in peptide synthesis and can be selectively removed, often under mild enzymatic conditions.[2][3]
The primary application of this compound in enzyme kinetics is as a substrate for a class of hydrolases that specifically catalyze the cleavage of the Cbz group.[4][5] The enzymatic hydrolysis of the Cbz group from this compound yields DL-homoserine, benzyl alcohol, and carbon dioxide. This reaction provides a direct and measurable output for studying the kinetic parameters of these enzymes.
Furthermore, understanding the interaction of such modified amino acids with enzymes is crucial. For instance, enzymes from various microorganisms, such as Sphingomonas paucimobilis and Burkholderia phenazinium, have been identified to catalyze the enantioselective cleavage of Cbz groups, making them valuable biocatalysts.[3][4][5] Studying the kinetics of these enzymes with substrates like this compound is fundamental to optimizing their use in industrial and pharmaceutical applications.
Core Principles and Experimental Rationale
The study of enzyme kinetics is foundational to understanding enzyme mechanisms, regulation, and inhibition. When using this compound as a substrate, the primary goal is to determine key kinetic parameters such as the Michaelis constant (Km), the maximum reaction velocity (Vmax), and the catalytic efficiency (kcat/Km) of the Cbz-cleaving enzyme.
The Causality Behind Experimental Choices:
-
Choice of Substrate Concentration Range: The concentrations of this compound are chosen to bracket the expected Km value. This ensures that the enzyme's activity is measured at both subsaturating and saturating substrate concentrations, which is essential for accurate determination of Km and Vmax from the Michaelis-Menten plot.
-
Enzyme Concentration: The enzyme concentration is kept constant and low enough to ensure initial velocity conditions. This means that the rate of the reaction is measured when only a small fraction of the substrate has been consumed, ensuring that the substrate concentration remains essentially constant throughout the measurement period.
-
Buffer and pH: The reaction buffer and pH are optimized to match the optimal conditions for the specific enzyme being studied. The stability of both the enzyme and the substrate in the chosen buffer is a critical consideration.
-
Detection Method: The choice of detection method depends on the product being monitored. Common methods include spectrophotometry, high-performance liquid chromatography (HPLC), and coupled enzyme assays. For the cleavage of this compound, monitoring the formation of a product like benzyl alcohol or the disappearance of the substrate via HPLC are robust methods.
Experimental Protocols
This section provides detailed protocols for a typical enzyme kinetic study using this compound.
Materials and Reagents
| Reagent/Material | Purity/Grade | Supplier (Example) |
| This compound | ≥95% | Commercially available |
| Cbz-cleaving enzyme | Purified | In-house or commercial |
| Potassium Phosphate Buffer | ACS Grade | |
| Methanol (for HPLC) | HPLC Grade | |
| Acetonitrile (for HPLC) | HPLC Grade | |
| Trifluoroacetic Acid (TFA) | HPLC Grade | |
| 96-well UV-transparent plates | ||
| Spectrophotometer/Plate Reader | ||
| HPLC system with UV detector |
Protocol 1: Preparation of Stock Solutions
-
This compound Stock Solution (e.g., 100 mM):
-
Accurately weigh the required amount of this compound (Molecular Weight: 253.25 g/mol ).
-
Dissolve in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol) before diluting with the assay buffer to the final volume. Ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid enzyme inhibition.
-
-
Enzyme Stock Solution:
-
Prepare a stock solution of the purified Cbz-cleaving enzyme in a suitable storage buffer (e.g., 50 mM potassium phosphate, pH 7.5, with 10% glycerol).
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
-
Assay Buffer:
-
Prepare a suitable buffer at the desired pH for the enzyme assay (e.g., 100 mM potassium phosphate buffer, pH 7.5).
-
Protocol 2: Enzyme Kinetic Assay using HPLC
This protocol is highly reliable as it directly measures the formation of the product or disappearance of the substrate.
-
Reaction Setup:
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10, and 20 mM).
-
In separate microcentrifuge tubes, add the appropriate volume of each this compound dilution.
-
Pre-incubate the substrate solutions at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding a fixed amount of the Cbz-cleaving enzyme to each tube. The final enzyme concentration should be in the linear range of the assay.
-
Start a timer immediately after adding the enzyme.
-
-
Time-Course Sampling and Quenching:
-
At specific time points (e.g., 1, 2, 5, 10, and 15 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction immediately by adding the aliquot to a tube containing a quenching solution (e.g., an equal volume of 10% trichloroacetic acid or ice-cold methanol). This will stop the enzymatic reaction.
-
-
HPLC Analysis:
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC.
-
Example HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A suitable gradient to separate this compound from the product (e.g., homoserine or benzyl alcohol).
-
Flow Rate: 1 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm for the Cbz group).
-
-
Quantify the amount of product formed or substrate consumed by comparing the peak areas to a standard curve.
-
Workflow for Kinetic Analysis
Caption: Workflow for determining enzyme kinetic parameters using this compound.
Data Analysis and Interpretation
Calculating Initial Velocities
From the HPLC data, plot the concentration of the product formed versus time for each this compound concentration. The initial velocity (v₀) for each substrate concentration is the initial linear slope of this plot.
Michaelis-Menten Kinetics
Plot the calculated initial velocities (v₀) against the corresponding this compound concentrations ([S]). Fit this data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, R):
v₀ = (Vmax * [S]) / (Km + [S])
This will provide the values for Vmax and Km.
Example Kinetic Data
Below is a table of hypothetical data from a kinetic experiment with a Cbz-cleaving enzyme.
| [this compound] (mM) | Initial Velocity (v₀) (µM/min) |
| 0.1 | 9.8 |
| 0.2 | 18.2 |
| 0.5 | 35.7 |
| 1.0 | 55.6 |
| 2.0 | 76.9 |
| 5.0 | 100.0 |
| 10.0 | 111.1 |
| 20.0 | 117.6 |
Derived Kinetic Parameters:
| Parameter | Value |
| Vmax | 125 µM/min |
| Km | 1.25 mM |
Enzymatic Reaction Mechanism
The enzymatic cleavage of the Cbz group from this compound is a hydrolysis reaction. The enzyme's active site facilitates the attack of a water molecule on the carbonyl carbon of the carbamate linkage, leading to the release of DL-homoserine, carbon dioxide, and benzyl alcohol.
Caption: Simplified schematic of the Cbz-cleaving enzyme reaction mechanism.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the obtained kinetic data, several controls and validation steps should be implemented:
-
No-Enzyme Control: A reaction mixture containing the highest concentration of this compound but no enzyme should be run to confirm that there is no non-enzymatic hydrolysis of the substrate.
-
Enzyme Linearity: The initial velocity should be directly proportional to the enzyme concentration. This can be confirmed by performing the assay with varying enzyme concentrations at a fixed, saturating substrate concentration.
-
Substrate Purity: The purity of this compound should be confirmed (e.g., by NMR or mass spectrometry) to ensure that impurities do not interfere with the assay. The commercially available this compound typically has a purity of 95% or higher.[6]
-
Data Reproducibility: All experiments should be performed in triplicate to ensure the reproducibility of the results.
Conclusion
This compound is a highly effective and accessible substrate for studying the kinetics of Cbz-cleaving enzymes. The protocols and principles outlined in this guide provide a robust framework for researchers to accurately determine the kinetic parameters of these enzymes. A thorough understanding of these kinetics is essential for applications ranging from biocatalysis and synthetic organic chemistry to the development of novel enzymatic assays.
References
-
Enantioselective Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Enzymes for the removal of N-carbobenzyloxy protecting groups from N-carbobenzyloxy-D- and L-amino acids. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Kennedy, L., et al. (2024). Developing deprotectase biocatalysts for synthesis. Faraday Discussions. DOI:10.1039/D4FD00016A. Retrieved January 8, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 3. Developing deprotectase biocatalysts for synthesis - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00016A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cbz-D-Homoserine | CymitQuimica [cymitquimica.com]
Troubleshooting & Optimization
Navigating the Challenges of Cbz-DL-homoserine Coupling: A Technical Guide to Minimizing Racemization
A Technical Support Center Publication for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center. As Senior Application Scientists, we understand the critical importance of maintaining stereochemical integrity during peptide synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common yet significant challenge: the racemization of Cbz-DL-homoserine and its derivatives during peptide bond formation. Our goal is to equip you with the foundational knowledge and practical strategies to ensure the stereochemical purity of your final peptide products.
Frequently Asked Questions (FAQs)
Q1: Why is Cbz-protected homoserine particularly susceptible to racemization during coupling reactions?
A1: The increased susceptibility of Cbz-protected homoserine to racemization is primarily due to the electronic nature of the benzyloxycarbonyl (Cbz or Z) protecting group and the structure of the amino acid itself. The process often proceeds through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2][3] The Cbz group, while effective for protecting the amine, can facilitate the formation of this planar, achiral intermediate under certain activation conditions.[3] Once the oxazolone is formed, the α-proton becomes highly acidic and can be easily abstracted by a base, leading to a loss of stereochemical information.[3] Subsequent nucleophilic attack by the amine component on this achiral intermediate results in a mixture of D and L enantiomers.
Q2: Which coupling reagents are most likely to cause racemization with Cbz-homoserine?
A2: Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), when used alone for the activation of N-protected amino acids, are well-known for promoting racemization.[4][5] This is because they readily facilitate the formation of the problematic oxazolone intermediate.[1] The rate of oxazolone formation can sometimes be faster than the rate of aminolysis (the desired peptide bond formation), increasing the risk of racemization. Therefore, using carbodiimides without racemization-suppressing additives is generally not recommended for sensitive amino acids like Cbz-homoserine.[4][5]
Q3: What is the role of additives like HOBt, HOAt, and Oxyma Pure® in preventing racemization?
A3: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (Oxyma Pure®) are crucial for suppressing racemization, especially when using carbodiimide-based coupling reagents.[4][5][6] These additives function by reacting with the initially formed O-acylisourea intermediate to generate an activated ester.[7][8] This activated ester is more reactive towards the amine component than the O-acylisourea is towards forming the oxazolone.[7][8] In essence, these additives divert the reaction pathway away from the racemization-prone oxazolone intermediate, favoring the desired peptide bond formation.[7][8] Oxyma Pure® and HOAt are often considered more effective than HOBt at suppressing racemization, particularly in challenging coupling reactions.[4][7][8]
Q4: Can the choice of solvent and temperature significantly impact the degree of racemization?
A4: Absolutely. The choice of solvent and reaction temperature plays a critical role in controlling racemization.
-
Solvent: Polar aprotic solvents like dichloromethane (DCM) and dimethylformamide (DMF) are commonly used for peptide coupling. However, the polarity of the solvent can influence the rate of both the desired coupling reaction and the undesired racemization.[9] Some studies suggest that more polar solvents may favor racemization.[9]
-
Temperature: Lowering the reaction temperature is a general and effective strategy to minimize racemization.[4][10][11] It is common practice to perform the activation step at 0 °C to slow down the rate of oxazolone formation. After the addition of the amine component, the reaction may be allowed to slowly warm to room temperature.
Troubleshooting Guides
Scenario 1: Significant Racemization Detected with DCC/HOBt Coupling
You've coupled this compound using a standard DCC/HOBt protocol and subsequent chiral HPLC analysis reveals a significant amount of the undesired diastereomer.
Troubleshooting Steps:
-
Re-evaluate Your Additive: While HOBt is a classic choice, newer generation additives offer superior performance in suppressing racemization.[4][7][8]
-
Optimize Temperature Control:
-
Protocol: Ensure your activation step (pre-mixing of this compound, DCC, and your additive) is performed strictly at 0 °C for at least 15-30 minutes before adding the amine component.[10] Maintain this temperature for the initial phase of the coupling reaction.
-
-
Consider an Alternative Coupling Reagent: If racemization persists, moving away from carbodiimides may be necessary.
-
Recommendation: Employ a phosphonium-based (e.g., BOP, PyBOP) or an aminium/uronium-based (e.g., HBTU, HATU) coupling reagent.[4][13] These reagents often show lower levels of racemization as they proceed through different activated intermediates.[4] HATU, in particular, is known for its high efficiency and low racemization propensity.[13]
-
Experimental Protocol: A Comparative Test for Coupling Reagent Efficacy
| Parameter | Protocol A (Carbodiimide) | Protocol B (Uronium) |
| Amino Acid | This compound (1.0 eq) | This compound (1.0 eq) |
| Coupling Reagent | DIC (1.1 eq) | HATU (1.1 eq) |
| Additive | Oxyma Pure® (1.2 eq) | N/A (HATU contains a HOAt moiety) |
| Base | Diisopropylethylamine (DIPEA) (2.0 eq) | Diisopropylethylamine (DIPEA) (2.0 eq) |
| Solvent | DMF | DMF |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Analysis | Chiral HPLC | Chiral HPLC |
Rationale: This head-to-head comparison allows for a direct assessment of the racemization levels induced by a modern carbodiimide system versus a highly efficient uronium salt reagent under identical conditions.
Scenario 2: Low Coupling Yield with Uronium/Aminium Reagents
You've switched to HATU to avoid racemization, but are now experiencing low yields of your desired peptide.
Troubleshooting Steps:
-
Check Reagent Quality and Stoichiometry:
-
Insight: Uronium/aminium salts can degrade upon exposure to moisture. Ensure your reagent is fresh and has been stored under anhydrous conditions. Verify the accuracy of your weighing and molar calculations. A slight excess of the coupling reagent (1.1-1.2 equivalents) is often optimal.
-
-
Base Selection and Equivalents:
-
Insight: The choice and amount of base are critical. The activation with HATU requires a non-nucleophilic base, typically DIPEA or 2,4,6-collidine, to neutralize the released acid and facilitate the reaction.[4]
-
Recommendation: Ensure you are using at least 2.0 equivalents of base. One equivalent is consumed by the carboxylic acid, and another is required for the activation process.[10]
-
-
Reaction Time and Temperature:
-
Insight: While these couplings are often rapid, some sterically hindered couplings may require longer reaction times.
-
Recommendation: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, allowing it to proceed for a longer duration (e.g., 2-4 hours) at room temperature may be beneficial.
-
Logical Flow for Optimizing Coupling Conditions
Caption: Troubleshooting workflow for minimizing racemization.
Understanding the Racemization Mechanism
A deeper understanding of the underlying chemical mechanism is paramount for effective troubleshooting. The primary pathway for racemization during the coupling of N-protected amino acids is through the formation of a 5(4H)-oxazolone.[1][2][3]
Mechanism: Oxazolone Formation and Racemization
Caption: Mechanism of racemization via oxazolone formation.
This diagram illustrates how the activation of Cbz-homoserine can lead to the formation of a planar oxazolone. The presence of a base can then abstract the acidic α-proton, leading to an achiral enolate intermediate. Subsequent attack by the amine nucleophile can occur from either face of the planar intermediate, resulting in a racemic mixture of the peptide product. The key to preventing racemization is to ensure that the rate of nucleophilic attack on the activated intermediate (B) is significantly faster than the rate of oxazolone formation (C).
References
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
MDPI. (2021). Epimerisation in Peptide Synthesis. [Link]
-
Subirós-Funosas, R., Albericio, F., & El-Faham, A. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5686-5698. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
ACS Publications. (2022, February 9). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. [Link]
-
Kemp, D. S., & Rebek, J., Jr. (1975). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society, 97(14), 4025-4026. [Link]
-
DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
-
ResearchGate. Mechanism of epimerisation/racemisation through oxazolone intermediate. [Link]
-
CAT. Analyses of amino acids, Enantiomeric purity. [Link]
-
American Chemical Society. Amino Acid Racemization. [Link]
-
Iris Biotech. (2025, May 9). Oxyma as an additive in green solid-phase peptide synthesis. [Link]
-
ACS Publications. (2010, July 12). Identification of Racemization Sites Using Deuterium Labeling and Tandem Mass Spectrometry. [Link]
-
Slideshare. Racemization in peptide synthesis. [Link]
-
MDPI. (2022). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. [Link]
-
MDPI. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]
Sources
- 1. Epimerisation in Peptide Synthesis [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. slideshare.net [slideshare.net]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Oxyma as an additive in green solid-phase peptide synthesis [biosyn.com]
- 13. file.globalso.com [file.globalso.com]
Technical Support Center: Navigating Cbz-DL-Homoserine in Solid-Phase Peptide Synthesis
Welcome to the Technical Support Center for advanced applications in Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals incorporating Cbz-DL-homoserine into their peptide synthesis workflows. Here, we provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to help you mitigate potential side reactions and ensure the successful synthesis of your target peptide.
Introduction: The Challenge of Incorporating this compound
Homoserine is a valuable non-proteinogenic amino acid in peptide chemistry, with its side-chain hydroxyl group offering a site for further modification or cyclization. While the use of the carboxybenzyl (Cbz) protecting group for the Nα-amine is a well-established strategy in peptide synthesis, the combination of a Cbz group with the homoserine side chain presents a unique set of challenges in SPPS. The primary obstacle is the propensity of the γ-hydroxyl group to undergo intramolecular cyclization, leading to the formation of a stable five-membered ring, the homoserine lactone. This side reaction can occur at various stages of the synthesis, significantly reducing the yield of the desired peptide and complicating purification.
This guide will walk you through the intricacies of using this compound, providing you with the knowledge to anticipate and prevent common side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant loss of peptide mass during SPPS after incorporating this compound. What is the likely cause?
A1: The most probable cause is intramolecular lactonization of the homoserine residue.
The γ-hydroxyl group of homoserine can act as a nucleophile, attacking the activated C-terminal carboxyl group of the same residue. This intramolecular cyclization results in the formation of a very stable homoserine lactone, leading to the premature cleavage of the peptide chain from the solid support. This is particularly problematic during the activation step of the subsequent amino acid coupling.
Mechanism of Lactonization during SPPS:
Caption: Workflow of Homoserine Lactonization in SPPS.
Q2: Is it necessary to protect the side-chain hydroxyl group of homoserine during SPPS?
A2: Yes, it is highly recommended to protect the hydroxyl group to prevent side reactions.
While it might seem tempting to use this compound directly to avoid an additional deprotection step, the unprotected hydroxyl group is nucleophilic and can lead to several undesirable outcomes:
-
Lactonization: As discussed in Q1, this is the most significant side reaction.
-
Ester Formation: The hydroxyl group can be acylated by the activated carboxyl group of the incoming amino acid, leading to the formation of a side-chain ester. This results in a branched peptide impurity that is difficult to separate from the desired product.
-
Compatibility Issues: The presence of a free hydroxyl group can interfere with certain coupling reagents and cleavage cocktails.
It is a general principle in SPPS to protect all reactive side-chain functionalities to ensure the fidelity of the synthesis.[1][2]
Q3: What are the recommended strategies to prevent lactonization when using this compound?
A3: The most effective strategy is to use a derivative with a protected side-chain hydroxyl group.
While this compound presents challenges due to its unprotected side chain, if its use is unavoidable, the following strategies can help minimize lactonization, although they may not eliminate it completely:
-
Choice of Coupling Reagents:
-
Carbodiimides with Additives (e.g., DIC/HOBt): This is a standard and often milder activation method. The in situ formation of the HOBt-ester can be less reactive towards the side-chain hydroxyl group compared to more potent activating agents.[3][4][5] However, prolonged coupling times can still lead to lactonization.
-
Uronium/Aminium Reagents (e.g., HBTU, HATU): These reagents lead to faster couplings, which can sometimes reduce the time available for the intramolecular cyclization to occur. However, their high reactivity can also activate the hydroxyl group, leading to other side reactions. Careful optimization of coupling time is crucial.
-
-
Reaction Conditions:
-
Minimize Pre-activation Time: If using coupling reagents that require a pre-activation step, keep this time to a minimum before adding the activated amino acid to the resin.
-
Temperature Control: Perform couplings at room temperature or even cooled in an ice bath to reduce the rate of the lactonization side reaction.
-
-
Alternative: Use a Side-Chain Protected Homoserine Derivative:
-
The most robust and recommended approach is to use a homoserine derivative with an acid-labile side-chain protecting group, such as a trityl (Trt) group. Fmoc-Hse(Trt)-OH is a commercially available building block that is compatible with standard Fmoc-SPPS.[6][7][8] The bulky Trt group effectively prevents the hydroxyl group from participating in any side reactions during the synthesis. It is then cleanly removed during the final TFA cleavage step.
-
| Strategy | Advantages | Disadvantages |
| DIC/HOBt Coupling | Milder activation, potentially less side-chain reactivity. | Slower coupling may still allow for lactonization. |
| HATU/HBTU Coupling | Fast coupling can outcompete lactonization. | High reactivity may lead to other side reactions. |
| Use of Fmoc-Hse(Trt)-OH | Complete prevention of lactonization and other side-chain reactions during synthesis. | Requires using an Fmoc-protected amino acid, which may not be suitable for all synthesis strategies. |
Q4: If I choose to proceed with this compound, what analytical methods can I use to detect lactone formation?
A4: A combination of mass spectrometry and HPLC is essential for monitoring your synthesis.
-
Mass Spectrometry (MS): Lactonization results in a mass loss of 18 Da (the mass of water) from the homoserine residue. You can analyze a small, cleaved aliquot of the resin-bound peptide at different stages of the synthesis to check for the presence of a species with the expected mass of the lactonized peptide.
-
High-Performance Liquid Chromatography (HPLC): The lactonized peptide will have a different retention time compared to the full-length, correct peptide. Often, the more compact, cyclic lactone form will elute earlier than the linear peptide. A new, unexpected peak appearing and growing after the introduction of this compound is a strong indicator of lactone formation.
Experimental Protocols
Protocol 1: Recommended Method for Incorporating Homoserine using Fmoc-Hse(Trt)-OH
This protocol outlines the standard and most reliable method for incorporating a homoserine residue into a peptide sequence using a side-chain protected derivative.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
Fmoc-L-Hse(Trt)-OH (3 eq.)
-
Coupling reagent (e.g., HATU) (2.9 eq.)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA) (6 eq.)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-L-Hse(Trt)-OH (3 eq.) and HATU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.
-
-
Monitoring (Optional but Recommended):
-
Perform a Kaiser test on a small sample of the resin to confirm the completion of the coupling (absence of free primary amines).
-
-
Continuation of Synthesis:
-
Proceed to the Fmoc deprotection of the newly added Fmoc-L-Hse(Trt)-OH for the coupling of the next amino acid.
-
Workflow for Recommended Homoserine Incorporation:
Caption: Recommended workflow for homoserine incorporation in SPPS.
Concluding Remarks
While the direct use of this compound in SPPS is fraught with challenges, primarily due to side-chain lactonization, a thorough understanding of the underlying chemical principles allows for the development of mitigation strategies. However, for robust and high-fidelity peptide synthesis, the use of a side-chain protected homoserine derivative, such as Fmoc-Hse(Trt)-OH, is unequivocally the superior approach. This ensures the integrity of the growing peptide chain and ultimately leads to higher yields and purity of the final product.
We trust this guide will be a valuable resource in your peptide synthesis endeavors. For further assistance or to discuss specific challenges, please do not hesitate to contact our technical support team.
References
-
Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through. American Chemical Society. Available at: [Link].
-
Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS? ResearchGate. Available at: [Link].
-
Homoserine as an Aspartic Acid Precursor for Synthesis of Proteoglycan Glycopeptide Containing Aspartic Acid and Sulfated Glycan Chain - PMC - NIH. Available at: [Link].
-
Coupling Reagents - Aapptec. Available at: [Link].
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Bio-synthesis. Available at: [Link].
-
Lactonization as a general route to β-C(sp3)–H functionalization - PMC - NIH. Available at: [Link].
-
Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC - NIH. Available at: [Link].
-
APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. ResearchGate. Available at: [Link].
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. Available at: [Link].
-
Side reactions in the SPPS of Cys-containing peptides - ResearchGate. Available at: [Link].
-
Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. MDPI. Available at: [Link].
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - IRIS. Available at: [Link].
-
OH: Synthesis and Utility of Fmoc Selenocysteine SPPS Derivatives with Acid-Labile Sidechain Protection - PMC - NIH. Available at: [Link].
-
Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. Available at: [Link].
-
Coupling Reagents - ResearchGate. Available at: [Link].
-
Lactonization as a general route to β-C(sp3)–H functionalization - ResearchGate. Available at: [Link].
-
Fmoc-Hse(Trt)-OH | SYNTIDES® » 111061-55-3» $ 160.0. Psyclo Peptide. Available at: [Link].
-
Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics - PMC - PubMed Central. Available at: [Link].
-
Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. ScienceDirect. Available at: [Link].
-
Epimerisation in Peptide Synthesis - MDPI. Available at: [Link].
-
General access to modified alpha-amino acids by bioinspired stereoselective gamma-C-H bond lactonization - IQCC. Available at: [Link].
-
Dipeptide Syntheses via Activated α-Amino Esters - Organic Syntheses Procedure. Available at: [Link].
-
Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC - NIH. Available at: [Link].
-
Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators - Beilstein Journals. Available at: [Link].
-
N-Acyl-Homoserine Lactone-Mediated Regulation of Phenazine Gene Expression by Pseudomonas aureofaciens 30-84 in the Wheat Rhizos - The Root/Rhizosphere Interface. Available at: [Link].
-
Synthesis and biological evaluation of homoserine lactone derived ureas as antagonists of bacterial quorum sensing - PubMed. Available at: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. peptide.com [peptide.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. syntides.com [syntides.com]
Technical Support Center: Optimizing Coupling Efficiency for Sterically Hindered Amino Acids
Welcome to the technical support center dedicated to overcoming the challenges associated with the coupling of sterically hindered amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to enhance the efficiency and success of your peptide synthesis endeavors.
Introduction: The Challenge of Steric Hindrance
Sterically hindered amino acids, such as β-branched residues (Val, Ile, Thr), N-methylated amino acids, and α,α-disubstituted amino acids (e.g., Aib), present a significant hurdle in solid-phase peptide synthesis (SPPS).[1][2] Their bulky side chains physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to slower reaction kinetics and incomplete coupling reactions.[1][3] This can result in deletion sequences and low purity of the final peptide product.[4] This guide provides a systematic approach to troubleshooting and optimizing your coupling strategies for these challenging residues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the coupling of sterically hindered amino acids in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.
Issue 1: Low or Incomplete Coupling Efficiency
Question: My standard coupling protocol is resulting in low yields or failed coupling for a sterically hindered amino acid. What are the likely causes and how can I resolve this?
Answer: Low coupling efficiency with sterically hindered amino acids is a multifaceted issue. The primary culprits are the physical bulk of the amino acid, reduced nucleophilicity of the amine, and potential peptide aggregation on the solid support.[1] A systematic approach to optimization is crucial.
Workflow for Troubleshooting Low Coupling Efficiency:
Caption: Troubleshooting flowchart for low coupling efficiency.
Detailed Solutions:
| Potential Cause | Recommended Solution & Rationale |
| Inefficient Coupling Reagent | Standard carbodiimide reagents like DCC and DIC are often insufficient for sterically demanding couplings.[5] Solution: Switch to a more potent in-situ activating reagent. Onium salt-based reagents (uronium/aminium or phosphonium salts) such as HATU, HCTU, PyAOP, or COMU are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[5][6] HATU is often considered a superior choice for many difficult couplings.[1][7] |
| Insufficient Reaction Time or Temperature | Steric hindrance dramatically slows down the reaction rate.[5] Solution: Increase the coupling reaction time, for example, from 1-2 hours to overnight.[5] Applying gentle heat can also help overcome the activation energy; however, this should be done cautiously to minimize the risk of racemization.[5] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method to drive difficult couplings to completion quickly and efficiently by utilizing microwave energy to heat the reaction.[2][8][9] |
| Suboptimal Solvent Choice | The solvent plays a critical role in solvating the peptide-resin complex, which is essential for a successful coupling.[5] Inadequate solvation can lead to peptide aggregation, further hindering the reaction.[5] Solution: N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[5] For particularly challenging sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[5] |
| Peptide Aggregation | Hydrophobic sequences, especially those containing hindered residues like valine, are prone to forming secondary structures (e.g., β-sheets) on the resin. This renders the N-terminus of the growing peptide chain inaccessible.[3] Solution: In addition to optimizing the solvent, consider incorporating backbone modifications such as Hmb or Dmb protecting groups on the preceding residue. These disrupt interchain hydrogen bonding. |
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are considered the "gold standard" for sterically hindered amino acids?
For sterically hindered amino acids, onium salt-based reagents are the preferred choice.[1]
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective due to the formation of highly reactive OAt or OBt active esters.[1] HATU is often regarded as superior for many difficult couplings.[1][7] COMU is a newer generation uronium salt that offers coupling efficiencies comparable to HATU with the added benefits of being less hazardous and having better solubility.[1][7]
-
Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents.[1] PyAOP, which forms a highly reactive OAt ester, is particularly effective.[10]
| Reagent | Leaving Group | Relative Reactivity | Notes |
| DIC/HOBt | OBt ester | Moderate | Often insufficient for very hindered residues.[11] |
| HBTU/PyBOP | OBt ester | High | Better than carbodiimides, but can be insufficient for very hindered residues.[5] |
| HCTU | O-6-ClBt ester | Very High | More reactive than HBTU.[5] |
| HATU/PyAOP | OAt ester | Excellent | Often the most effective for difficult couplings.[7] |
| COMU | Oxyma ester | Excellent | Comparable to HATU, with safety and solubility advantages.[1][7] |
Q2: What is "double coupling" and when should I use it?
Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid after the initial coupling reaction. This strategy is particularly useful for arginine, which is one of the most sterically hindered amino acids due to its bulky Pbf protecting group. It helps to drive the reaction to completion when a single coupling may be insufficient.
Q3: How can I minimize racemization during the coupling of hindered amino acids?
Racemization, the loss of stereochemical integrity at the alpha-carbon, can be a significant issue, especially with prolonged reaction times or elevated temperatures. To minimize this:
-
Choice of Reagent and Additive: Use coupling reagents known for low racemization levels. Additives like 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) are superior to HOBt in suppressing racemization.[1][4]
-
Control the Base: Use a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[6] Use the minimum amount of base necessary to facilitate the reaction, as excess base can promote racemization.[6]
-
Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin.
-
Temperature: If using heat, optimize for the shortest time necessary to achieve a good yield.
Q4: For extremely difficult couplings, are there alternatives to onium salt reagents?
Yes, for exceptionally hindered couplings, such as those involving α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[5] Acyl fluorides are highly reactive and can overcome significant steric barriers where other reagents may fail.
Experimental Protocols
Protocol 1: Double Coupling of a Sterically Hindered Amino Acid (using HATU)
-
Fmoc-Deprotection: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.
-
First Coupling - Pre-activation: In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.
-
First Coupling - Reaction: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 45-60 minutes.
-
Wash: Wash the resin with DMF.
-
Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid.
-
Final Wash: Wash the resin thoroughly with DMF to remove any unreacted reagents and byproducts.
-
Confirmation: Perform a Kaiser test on a small sample of resin beads to confirm the absence of free primary amines, indicating a complete coupling.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.
-
Acyl Fluoride Formation: Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM. Add a fluorinating agent (e.g., TFFH) and a suitable base.
-
Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine. Allow the reaction to proceed. Monitoring for completeness is crucial as reaction times can be significantly longer.
Protocol 3: Microwave-Assisted Coupling of a Hindered Amino Acid
This protocol is a general guideline and may require optimization for specific sequences.
-
Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF in a microwave-compatible reaction vessel.
-
Fmoc-Deprotection: Add a 20% solution of piperidine in DMF to the resin. Irradiate in a microwave peptide synthesizer for 3-5 minutes at a controlled temperature (e.g., 75°C). Wash the resin thoroughly with DMF.
-
Coupling: In a separate vial, dissolve the Fmoc-protected hindered amino acid (4 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 3.9 equivalents), and an additive (e.g., HOAt, 4 equivalents) in DMF. Add a base (e.g., DIPEA, 8 equivalents) to the amino acid solution and briefly mix. Add the activated amino acid solution to the deprotected resin.
-
Microwave Irradiation: Irradiate the reaction vessel in the microwave synthesizer for 10-30 minutes at a controlled temperature (e.g., 90°C).
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Confirmation: Perform a ninhydrin or bromophenol blue test to confirm the completion of the coupling.[1] If the test is positive (indicating incomplete coupling), a second coupling may be necessary.[1]
Visualization of Key Concepts
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Peptide Aggregation During Synthesis
Welcome, researchers and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth technical support for diagnosing and overcoming one of the most persistent challenges in Solid-Phase Peptide Synthesis (SPPS): on-resin peptide aggregation. Here, we move beyond simple protocols to explain the causality behind these phenomena and provide validated strategies to ensure the successful synthesis of even the most "difficult" sequences.
Frequently Asked Questions (FAQs)
Q1: What exactly is on-resin peptide aggregation and why is it detrimental to my synthesis?
A: On-resin peptide aggregation is the self-association of growing peptide chains attached to the solid support.[1] This process is primarily driven by the formation of intermolecular hydrogen bonds, which cause the peptide chains to fold into stable secondary structures, most commonly β-sheets.[2][3] When this occurs, the peptide-resin matrix can collapse, effectively rendering the N-terminus of the growing chain inaccessible to reagents for subsequent deprotection and coupling steps.[4] This leads to a cascade of synthesis problems, including incomplete reactions, the formation of deletion sequences (n-1, n-2), significantly reduced yields, and major difficulties in the final purification of the crude product.[5][6]
Q2: I suspect aggregation is occurring. What are the common warning signs during synthesis?
A: Several key indicators can signal on-resin aggregation. Vigilant monitoring for these signs is critical for early intervention.
-
Poor Resin Swelling: This is a primary physical indicator. The resin beads may appear shrunken, clumped together, or fail to swell adequately in the synthesis solvent, which suggests poor solvation of the aggregated chains.[5][7]
-
Sluggish or Incomplete Reactions: Both the N-terminal deprotection (e.g., Fmoc removal) and the amino acid coupling steps become slow or incomplete.[2][8]
-
Positive Colorimetric Tests: After a coupling step, a positive ninhydrin (Kaiser) or TNBS test indicates the presence of unreacted free primary amines, a direct consequence of the N-terminus being sterically hindered by aggregation.[5]
-
"False Negative" Kaiser Test: In cases of severe aggregation, the collapsed peptide-resin matrix can physically block the ninhydrin reagent from reaching the unreacted amines, yielding a false negative result (colorless beads) even when the coupling has failed. This can be highly misleading.[7]
-
Altered Deprotection Profile (Automated Synthesis): In continuous-flow synthesizers, aggregation is often detected by a characteristic flattening and broadening of the UV absorbance profile during the Fmoc deprotection step.[4]
Q3: Are certain peptide sequences more susceptible to aggregation?
A: Yes, the primary sequence is the main determinant of aggregation propensity.[9][10] Sequences termed "difficult" typically share common features:
-
High Hydrophobicity: Peptides rich in hydrophobic and β-branched amino acids like Valine (Val), Isoleucine (Ile), Leucine (Leu), and Phenylalanine (Phe) are highly prone to aggregation.[1][11]
-
Hydrogen Bonding Residues: Sequences containing amino acids that can form strong hydrogen bonds, such as Glutamine (Gln), Serine (Ser), and Threonine (Thr), can also be problematic.
-
Sequence Length: Aggregation is generally not a significant issue before the fifth or sixth residue but becomes increasingly probable as the chain elongates, especially for peptides longer than 20 amino acids.[2]
-
Specific Motifs: Certain dipeptide combinations, like Asp-Gly, Asp-Ala, or Asp-Ser, are known to cause issues like aspartimide formation, which can be exacerbated in an aggregated environment.[2]
Q4: How can L-Homoserine be used as a tool in managing difficult sequences?
A: While not a direct aggregation-disrupting agent like a pseudoproline, L-Homoserine is a valuable and strategic building block for managing syntheses prone to side reactions that can be compounded by aggregation.[12][13] Its primary utility lies in its role as a stable precursor to other amino acids, most notably Aspartic Acid (Asp).[14]
During the synthesis of complex glycopeptides, for example, protecting the side chain of Asp with standard groups like benzyl esters can lead to the formation of cyclic aspartimide byproducts, a problem that is often worse under the poor reaction kinetics of an aggregating sequence.[14]
A superior strategy involves incorporating a protected Homoserine residue (e.g., Fmoc-homoSer(Trt)-OH) at the desired position. The synthesis proceeds, and only after the full peptide has been assembled is the Homoserine side-chain alcohol oxidized to a carboxylic acid, converting it into the target Aspartic Acid residue.[14] This "late-stage functionalization" bypasses the risks associated with carrying a protected Aspartic Acid through a difficult, aggregation-prone synthesis.
Q5: What are the most effective, frontline strategies to combat peptide aggregation?
A: A multi-faceted approach is often required. The most effective strategies focus on disrupting the intermolecular hydrogen bonds responsible for aggregation.
-
Pseudoproline Dipeptides: This is arguably the most powerful technique.[4][15] Pseudoprolines are derivatives of Serine or Threonine that are introduced as a dipeptide (e.g., Fmoc-Xaa-Ser(ψPro)-OH). They enforce a "kink" in the peptide backbone, similar to proline, which effectively disrupts the formation of linear β-sheet structures.[16][17] The native Ser or Thr residue is fully regenerated during the final TFA cleavage.[2]
-
Backbone Protection: Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group onto the backbone amide nitrogen of an amino acid sterically blocks its participation in hydrogen bonding.[2][7] Introducing one of these protected residues every 6-7 amino acids can effectively prevent aggregation.[4]
-
Solvent and Temperature Optimization: Switching to more polar, aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or adding Dimethyl Sulfoxide (DMSO) can improve solvation of the peptide-resin complex.[4][11][18] Performing the synthesis at elevated temperatures (60-90°C), often with the aid of microwave irradiation, provides energy to break up secondary structures and improve reaction kinetics.[2][7]
Troubleshooting Guides
Issue 1: Incomplete Coupling or Deprotection
-
Symptoms: Positive Kaiser/TNBS test after coupling; low yield of the final peptide; presence of significant deletion sequences (n-1, n-2) in mass spectrometry analysis.[1]
-
Primary Cause: The N-terminus of the growing peptide chain is sterically hindered and inaccessible due to aggregation.
-
Recommended Solutions:
| Solution ID | Strategy | Causality and Rationale |
| TS1-A | Optimize Solvents | Standard solvents like DMF may not be sufficient to solvate aggregated peptides. Switch to NMP or use a mixture of 25% DMSO in DMF to improve solvation and disrupt hydrogen bonds.[7] For extreme cases, a "Magic Mixture" (DCM/DMF/NMP 1:1:1 with additives) can be used.[4] |
| TS1-B | Elevate Temperature | Increasing the reaction temperature to 75-90°C (via microwave or conventional heating) provides thermal energy to disrupt stable secondary structures, making the N-terminus more accessible.[7] |
| TS1-C | Change Coupling Reagents | For difficult couplings, switch to more potent aminium/uronium-based reagents like HBTU, HATU, or HCTU. Their rapid activation kinetics can help the coupling reaction outpace the formation of aggregates.[1][7] |
| TS1-D | Incorporate Chaotropic Salts | Before coupling, perform a wash with a solution of 0.8 M NaClO₄ or 4 M KSCN in DMF . These salts disrupt the hydrogen bond network that stabilizes aggregates.[4][7] |
| TS1-E | Perform Double Coupling | While not a universal solution for severe aggregation, repeating the coupling step with fresh reagents can sometimes help drive an incomplete reaction to completion.[4] |
Issue 2: Poor Resin Swelling & Physical Clumping
-
Symptoms: The resin bed appears shrunken and does not swell to its expected volume; resin beads are sticky and clump together.
-
Primary Cause: The aggregated peptide chains on the resin surface prevent solvent penetration into the polymer matrix, leading to a collapsed state.[7]
-
Recommended Solutions:
| Solution ID | Strategy | Causality and Rationale |
| TS2-A | Switch Resin Type | Standard polystyrene resins can exacerbate aggregation. Switch to a resin with better swelling properties and a more polar character, such as a polyethylene glycol (PEG)-based resin (e.g., TentaGel, NovaPEG ).[4][7] |
| TS2-B | Use Low-Loading Resin | High resin loading increases the proximity of peptide chains, promoting inter-chain aggregation. Using a resin with a lower substitution level (e.g., 0.15-0.3 mmol/g) increases the distance between chains, reducing this effect.[19] |
| TS2-C | Incorporate a Pseudoproline Dipeptide | This is a proactive and highly effective solution. By introducing a backbone "kink," pseudoprolines disrupt the secondary structures that prevent proper resin solvation.[2][17][20] See Protocol 2 for implementation. |
| TS2-D | Utilize Backbone Protection (Hmb/Dmb) | By physically blocking the backbone amide nitrogen, Hmb/Dmb-protected amino acids prevent the hydrogen bonds necessary for aggregation, thereby maintaining a well-solvated peptide-resin complex.[2][7] |
Visualizing the Problem and Solution
A clear understanding of the aggregation mechanism and the strategies to combat it is essential for effective troubleshooting.
Caption: Mechanism of on-resin peptide aggregation during SPPS.
Caption: Troubleshooting workflow for failed peptide synthesis.
Experimental Protocols
Protocol 1: Manual Incorporation of a Pseudoproline Dipeptide
This protocol describes the manual coupling of a pseudoproline dipeptide, a key strategy for disrupting aggregation.
-
Materials:
-
Fmoc-deprotected peptide-resin
-
Pseudoproline dipeptide (e.g., Fmoc-Gly-Ser(ψMe,MePro)-OH) (3-5 equivalents relative to resin loading)
-
Coupling reagent: HATU (3-5 eq.)
-
Base: N,N-Diisopropylethylamine (DIPEA) (6-10 eq.)
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
TNBS or Kaiser test reagents
-
-
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF or NMP for 30 minutes in a reaction vessel.
-
In a separate vial, dissolve the pseudoproline dipeptide and HATU in a minimal volume of DMF or NMP.
-
Add DIPEA to the vial to begin activation. Allow the solution to pre-activate for 2-5 minutes.
-
Drain the solvent from the resin and add the activated pseudoproline dipeptide solution.
-
Agitate the reaction mixture for 1-2 hours at room temperature. Coupling reactions for pseudoprolines are generally complete within this timeframe.[4]
-
Take a small sample of resin beads and perform a TNBS or Kaiser test to confirm the absence of free primary amines (complete coupling).[4]
-
Once the reaction is complete, drain the vessel and wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Proceed with the standard Fmoc deprotection step to prepare for the coupling of the next amino acid. Remember that the dipeptide incorporates two residues at once.
-
Protocol 2: Synthesis and On-Resin Oxidation of a Homoserine-Containing Peptide
This protocol outlines the use of Homoserine as a precursor for Aspartic Acid, a strategy to avoid side reactions during the synthesis of challenging sequences.[14]
-
Part A: Solid-Phase Peptide Synthesis
-
Synthesize the peptide sequence on a suitable resin (e.g., Wang resin) using standard Fmoc-SPPS protocols.
-
At the position where Aspartic Acid is desired, incorporate Fmoc-homoSerine(OTrt)-OH using standard coupling conditions (e.g., HATU/DIPEA in DMF).
-
Continue the synthesis to completion and perform the final N-terminal Fmoc deprotection. The peptide, with the protected Homoserine side chain, remains on the resin.
-
-
Part B: Late-Stage Oxidation to Aspartic Acid
-
Materials:
-
Peptide-resin containing Trt-protected Homoserine
-
2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO)
-
Bis(acetoxy)iodobenzene (BAIB)
-
Solvent: Dichloromethane (DCM) / Water mixture
-
-
Swell the peptide-resin in DCM.
-
Prepare the oxidation solution by dissolving TEMPO (catalytic amount) and BAIB (excess) in a DCM/water mixture.
-
Add the oxidation solution to the peptide-resin and agitate the mixture at room temperature. Monitor the reaction for completion (typically a few hours).
-
Once the oxidation is complete, wash the resin thoroughly with DCM, DMF, and Methanol to remove all reagents.
-
Dry the resin under vacuum.
-
-
Part C: Cleavage and Deprotection
-
Cleave the peptide from the resin and remove all other side-chain protecting groups using a standard TFA cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5).[4] The oxidation has converted the Homoserine residue into an Aspartic Acid residue within the final peptide sequence.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Investigating the Mechanism of Peptide Aggregation: Insights from Mixed Monte Carlo-Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Homoserine as an Aspartic Acid Precursor for Synthesis of Proteoglycan Glycopeptide Containing Aspartic Acid and Sulfated Glycan Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blog.mblintl.com [blog.mblintl.com]
- 16. chempep.com [chempep.com]
- 17. peptide.com [peptide.com]
- 18. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
- 20. Pseudoproline - Wikipedia [en.wikipedia.org]
Technical Support Center: Effect of Coupling Reagents on Homoserine Epimerization
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to addressing the critical issue of homoserine epimerization during peptide synthesis. As Senior Application Scientists, we understand that maintaining chiral integrity is paramount for the biological activity and therapeutic efficacy of your synthetic peptides. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the role of coupling reagents in this unwanted side reaction.
Troubleshooting Guide: Homoserine Epimerization
This section addresses specific problems you might encounter during your experiments, offering insights into the causes and providing actionable solutions.
Issue 1: Significant epimerization of a homoserine residue detected post-synthesis.
Question: I've synthesized a peptide containing a homoserine residue, and upon purification and analysis, I'm observing a significant diastereomeric impurity. My standard coupling protocol uses HBTU and DIPEA. What could be the cause, and how can I mitigate this?
Answer:
This is a common issue, and the likely culprit is a combination of your chosen coupling reagent, the base, and the reaction conditions.
Probable Causes:
-
Oxazolone Formation: The primary mechanism for epimerization at the α-carbon of an activated amino acid is through the formation of a 5(4H)-oxazolone intermediate.[1][2][3] The α-proton of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemistry.[2]
-
Base-Mediated Epimerization: The presence of a strong, sterically unhindered base like N,N-diisopropylethylamine (DIPEA) can directly abstract the α-proton of the activated homoserine, especially if the coupling reaction is slow.[1][4]
-
Coupling Reagent Reactivity: While HBTU is an efficient coupling reagent, its activation of the carboxylic acid can lead to the formation of the aforementioned oxazolone, particularly in the presence of a strong base.[5][6]
Solutions & Experimental Protocols:
-
Switch to a Less Epimerization-Prone Coupling Reagent:
-
Recommendation: Utilize a coupling reagent known for lower epimerization rates, such as HATU or COMU.[5][6] HATU, an aminium salt, reacts faster and often results in less epimerization compared to HBTU.[5] COMU is a more recent development that incorporates Oxyma within its structure, offering high coupling efficiency with reduced epimerization and a better safety profile than benzotriazole-based reagents.[6]
-
Protocol: Replace HBTU with an equimolar amount of HATU or COMU in your standard coupling protocol.
-
-
Optimize the Base:
-
Recommendation: If you must use an aminium-based reagent, consider switching from DIPEA to a bulkier or weaker base like 2,4,6-collidine (lutidine) or N-methylmorpholine (NMM).[4][7][8] These bases are less likely to cause epimerization.
-
Protocol: Substitute DIPEA with an equimolar amount of 2,4,6-collidine.
-
-
Incorporate an Additive:
-
Recommendation: When using carbodiimide-based coupling reagents like DIC or EDC, the use of an additive is crucial to suppress epimerization.[6][9] Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) is highly recommended as it has been shown to be superior to HOBt and at least comparable to HOAt in preventing epimerization, without the explosive risks associated with benzotriazole derivatives.[2][10]
-
Protocol: For a standard solid-phase peptide synthesis (SPPS) coupling, use a 1:1 molar ratio of DIC and Oxyma relative to the Fmoc-amino acid.
-
-
Control the Temperature:
-
Recommendation: For particularly sensitive residues like homoserine, lowering the coupling temperature can reduce the rate of epimerization.[8][11]
-
Protocol: If you are using microwave-assisted SPPS, consider reducing the coupling temperature from a high of 80°C down to 50°C for the homoserine residue.[8] For conventional synthesis, perform the coupling at room temperature or consider cooling the reaction vessel.
-
Issue 2: Epimerization is observed even with "low-racemization" coupling reagents.
Question: I've switched to HATU with collidine, but I'm still seeing a small but persistent amount of the homoserine epimer. What other factors could be at play?
Answer:
While your choice of coupling reagent and base is a significant step in the right direction, other experimental parameters can still contribute to epimerization.
Probable Causes:
-
Prolonged Activation Times: Allowing the carboxylic acid of the homoserine to be pre-activated for an extended period before the addition of the amine component can increase the opportunity for oxazolone formation and subsequent epimerization.
-
Solvent Effects: The polarity of the solvent can influence the rate of epimerization.[11][12] Polar aprotic solvents like DMF can, in some cases, increase epimerization rates.[11]
-
Steric Hindrance: If the N-terminal amino acid of the peptide on the resin is sterically hindered, the coupling reaction with the activated homoserine will be slower, allowing more time for epimerization to occur.
Solutions & Experimental Protocols:
-
Minimize Pre-activation Time:
-
Recommendation: Activate the Fmoc-homoserine in the presence of the coupling reagent and base for the shortest time necessary before adding it to the resin-bound peptide.
-
Protocol: Instead of a separate pre-activation step, add the coupling reagent, base, and Fmoc-homoserine solution to the resin immediately after mixing.
-
-
Solvent Screening:
-
Recommendation: While DMF is a standard solvent for SPPS, for problematic couplings, consider using a less polar solvent or a solvent mixture.
-
Protocol: Attempt the coupling of the homoserine residue in a solvent system like dichloromethane (DCM) or a mixture of DMF and DCM. Be mindful of resin swelling in your chosen solvent.
-
Issue 3: Difficulty in quantifying the level of homoserine epimerization.
Question: I suspect I have homoserine epimerization, but I'm struggling to resolve the diastereomers by HPLC. What is a reliable method for quantifying the extent of this side reaction?
Answer:
Accurate quantification is key to troubleshooting. A robust analytical method is necessary to separate and measure the desired peptide from its epimer.
Solution & Experimental Protocol:
Protocol: Quantification of Homoserine Epimerization by Chiral HPLC-MS
This protocol provides a reliable method for separating and quantifying diastereomeric peptides resulting from the epimerization of a single amino acid residue.
Materials:
-
Crude, cleaved peptide containing the homoserine residue.
-
HPLC system with a mass spectrometry (MS) detector.
-
Chiral HPLC column (e.g., a protein-based chiral stationary phase or a macrocyclic glycopeptide-based column).
-
Mobile phase A: 0.1% formic acid in water.
-
Mobile phase B: 0.1% formic acid in acetonitrile.
-
Reference standards of the desired peptide and, if available, the epimerized peptide.
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50:50 water/acetonitrile with 0.1% formic acid) to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Equilibrate the chiral HPLC column with an appropriate starting mobile phase composition (e.g., 95% A, 5% B).
-
Inject a small volume of the sample (e.g., 5-10 µL).
-
Develop a shallow gradient of mobile phase B to elute the peptides. A typical gradient might be from 5% to 50% B over 30-45 minutes. The exact gradient will need to be optimized for your specific peptide.
-
-
Detection and Quantification:
-
Monitor the elution of the peptides using both UV detection (e.g., at 214 nm and 280 nm) and the MS detector.
-
The MS detector will confirm that the two separating peaks have the same mass-to-charge ratio (m/z), confirming they are isomers.
-
Integrate the peak areas of the two diastereomers in the UV chromatogram.
-
Calculate the percentage of the epimerized product using the following formula: % Epimerization = (Area of Epimer Peak / (Area of Desired Peptide Peak + Area of Epimer Peak)) * 100
-
Validation:
-
If a standard of the epimer is available, its retention time can be used to confirm the identity of the epimer peak.
-
The method should be able to baseline resolve the two diastereomers for accurate quantification.[13]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemical mechanism of homoserine epimerization during peptide coupling?
A1: The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate.[1][2][3] When the carboxyl group of an N-protected homoserine is activated by a coupling reagent, it can undergo an intramolecular cyclization to form the oxazolone. The hydrogen atom at the α-carbon (the chiral center) of this oxazolone is acidic. In the presence of a base, this proton can be abstracted, leading to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of the original L-homoserine and the D-homoserine epimer.[1] A secondary mechanism, direct enolization, involves the direct abstraction of the α-proton by a base from the activated amino acid without forming the oxazolone, though this is generally considered less common.[1]
Q2: How do different classes of coupling reagents compare in their propensity to cause homoserine epimerization?
A2: The choice of coupling reagent is a critical factor. Here's a general comparison:
-
Carbodiimides (e.g., DCC, DIC, EDC): When used alone, these reagents can lead to significant epimerization.[1][12] Their use without an additive like HOBt, HOAt, or Oxyma is strongly discouraged for coupling chiral amino acids.[6]
-
Phosphonium Salts (e.g., BOP, PyBOP): These are generally effective coupling reagents. However, BOP can produce the carcinogenic byproduct HMPA.[6] PyBOP is a safer alternative. Their epimerization potential is generally lower than carbodiimides alone but can still be significant without proper optimization.
-
Aminium/Uronium Salts (e.g., HBTU, TBTU, HATU, HCTU): This is a very popular class of coupling reagents. HATU is generally considered to cause less epimerization than HBTU due to its faster reaction rate.[5] The use of excess aminium/uronium reagents can lead to guanidinylation of the N-terminus, which is an irreversible chain termination.[5][14]
-
Immonium-type (e.g., COMU): These are newer generation reagents that often show high coupling efficiency and low epimerization rates, with the added benefit of a better safety profile.[6]
Q3: What is the role of additives like HOBt, HOAt, and Oxyma in suppressing epimerization?
A3: Additives play a crucial role, especially when using carbodiimide coupling reagents. They work by converting the highly reactive O-acylisourea intermediate, which is prone to oxazolone formation, into a more stable active ester (e.g., an OBt, OAt, or Oxyma ester).[2][4] These active esters are still reactive enough to form the peptide bond but are less susceptible to intramolecular cyclization and subsequent epimerization. HOAt and Oxyma are generally more effective at suppressing epimerization than HOBt.[2][4][11] Oxyma, in particular, is gaining favor due to its high efficiency and non-explosive nature.[2][10]
Q4: Are there any specific amino acid sequences that increase the risk of homoserine epimerization?
A4: Yes, the surrounding amino acid sequence can influence the rate of epimerization. Sterically hindered amino acids at the N-terminus of the peptide on the resin can slow down the coupling reaction, providing more time for the activated homoserine to epimerize.[11] Therefore, coupling homoserine to a bulky residue like valine or isoleucine may require more careful optimization of coupling conditions.
Data Summary
The following table provides a qualitative comparison of common coupling reagents and their relative potential for inducing epimerization.
| Coupling Reagent Class | Examples | Relative Epimerization Potential (without additives) | Notes |
| Carbodiimides | DIC, EDC | High | Use with additives like Oxyma or HOAt is essential.[6][9] |
| Phosphonium Salts | BOP, PyBOP | Moderate | Generally effective; PyBOP is a safer alternative to BOP.[6] |
| Aminium/Uronium Salts | HBTU, TBTU | Moderate to Low | HATU is generally superior to HBTU in reducing epimerization.[5] |
| Immonium Salts | COMU | Low | High efficiency and a good safety profile.[6] |
Visualizing the Mechanism and Workflow
Mechanism of Epimerization
Caption: A logical workflow for troubleshooting homoserine epimerization.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Yusof, N. S. M., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 8017. Available at: [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Unknown Author. (n.d.). Epimerization of Peptide. Retrieved from [Link]
-
Unknown Author. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Retrieved from [Link]
-
Yusof, N. S. M., et al. (2023). Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]
-
Yusof, N. S. M., et al. (2023). Epimerisation in Peptide Synthesis. ResearchGate. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Recent development of peptide coupling reagents in organic synthesis. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]
-
Guryanov, I., et al. (2022). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. Molecules, 27(13), 4235. Available at: [Link]
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry - A European Journal, 15(37), 9394-9403. Available at: [Link]
-
Echner, H., & Voelter, W. (1988). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A, 447, 388-393. Available at: [Link]
-
Klawonn, M., et al. (2020). Sampling, separation, and quantification of N‐acyl homoserine lactones from marine intertidal sediments. Limnology and Oceanography: Methods, 18(11), 624-635. Available at: [Link]
-
Palasek, S. S., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. Available at: [Link]
-
Yin, W., et al. (2012). Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones. Journal of Applied Microbiology, 112(5), 844-853. Available at: [Link]
-
Lu, L., et al. (2018). Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii. Frontiers in Microbiology, 9, 1729. Available at: [Link]
-
Carlier, A., et al. (2016). Characterization of N-Acyl Homoserine Lactones in Vibrio tasmaniensis LGP32 by a Biosensor-Based UHPLC-HRMS/MS Method. Marine Drugs, 14(7), 132. Available at: [Link]
-
Isidro-Llobet, A., et al. (2019). Solid-Phase Peptide Synthesis: An Introduction. In: Peptide Synthesis. Methods in Molecular Biology, vol 2103. Humana, New York, NY. Available at: [Link]
-
Shaw, P. D., et al. (1997). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. Proceedings of the National Academy of Sciences, 94(12), 6036-6041. Available at: [Link]
Sources
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solid-Phase Peptide Synthesis: An Introduction | Springer Nature Experiments [experiments.springernature.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 12. mdpi.com [mdpi.com]
- 13. vliz.be [vliz.be]
- 14. peptide.com [peptide.com]
Technical Support Center: Optimizing Reactions with Cbz-DL-Homoserine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the critical impact of solvent selection on reaction rates and outcomes involving N-Carbobenzyloxy-DL-homoserine (Cbz-DL-homoserine). Our goal is to equip you with the foundational knowledge and practical insights to overcome common experimental hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the interplay between solvents and the reactivity of this compound.
Q1: What are the most critical solvent properties that influence reaction rates for Cbz-protected amino acids?
The rate and success of a chemical reaction are profoundly influenced by the solvent in which it is conducted.[1] For this compound, the most critical properties are:
-
Polarity and Dielectric Constant: Polarity refers to the distribution of partial charges across a molecule. Polar solvents have large dipole moments and are effective at dissolving polar reactants and stabilizing charged intermediates or transition states.[1][2] The dielectric constant is a measure of a solvent's ability to separate ions, which is crucial for reactions involving charged species.[3]
-
Protic vs. Aprotic Nature: This is arguably the most important distinction for many reactions involving amino acids.
-
Polar Protic Solvents contain O-H or N-H bonds (e.g., water, methanol, ethanol). They can act as hydrogen bond donors, which allows them to strongly solvate and stabilize both cations and anions.[2][4][5]
-
Polar Aprotic Solvents lack O-H or N-H bonds (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN)). While polar, they cannot donate hydrogen bonds.[2] They are particularly good at solvating cations, but leave anions relatively "bare" and more reactive.
-
Q2: How do polar protic solvents, like methanol or water, typically affect peptide coupling reactions with this compound?
While excellent for dissolving many salts, polar protic solvents often retard the rate of reactions that rely on strong nucleophiles, such as the amine group of an amino acid attacking an activated carboxyl group during peptide bond formation.
This is due to a phenomenon known as "caging". The protic solvent molecules form a shell of hydrogen bonds around the nucleophile (the amine).[6] This solvation shell stabilizes the nucleophile, but also hinders its ability to attack the electrophilic carbon, thereby slowing down the reaction.[6][7] For reactions that proceed through a carbocation intermediate (SN1 type), polar protic solvents are favorable because they excel at stabilizing this charged intermediate.[4][6]
Q3: Why are polar aprotic solvents like DMF or NMP often the standard choice for solid-phase peptide synthesis (SPPS)?
Polar aprotic solvents are the workhorses of peptide synthesis for several key reasons:
-
Enhanced Nucleophilicity: They dissolve the protected amino acid and the coupling reagents but do not form strong hydrogen bonds with the nucleophilic amine. This leaves the nucleophile more reactive and available to attack the activated carboxyl group, accelerating the desired reaction.[6][7]
-
Excellent Solvation for Peptide Chains: Solvents like DMF and N-Methylpyrrolidone (NMP) are highly effective at solvating the growing peptide chain attached to the solid support.[8] Proper solvation is critical to prevent aggregation and ensure that reactive sites are accessible, leading to higher coupling efficiencies.[8]
-
Compatibility with Reagents: They are compatible with the wide array of coupling reagents and resins used in modern peptide synthesis.
Recent environmental and safety concerns regarding DMF have prompted research into greener alternatives, such as 2-Methyltetrahydrofuran (2-MeTHF) and propylene carbonate.[9][10]
Q4: Can the solvent choice increase the risk of epimerization during a coupling reaction?
Yes, the solvent can play a significant role in epimerization, which is a common side reaction that can compromise the stereochemical integrity of the final peptide.[11] Epimerization often occurs through the formation of a 5(4H)-oxazolone intermediate from the activated amino acid. The basicity of the reaction medium, which is influenced by the solvent and any added bases (like N-methylmorpholine, NMM), can promote the formation of this intermediate. Highly polar solvents can stabilize the charged intermediates involved in this pathway, potentially increasing the rate of epimerization.[11] Therefore, a careful balance of solvent, coupling reagents, and base is required to maximize coupling efficiency while minimizing this side reaction.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue: My peptide coupling reaction is slow and gives a low yield.
-
Probable Cause: Poor solvation of the resin-bound peptide or deactivation of your nucleophile. The growing peptide chain may have collapsed or aggregated on the solid support, making the terminal amine inaccessible. Alternatively, if you are using a polar protic solvent, it may be "caging" and deactivating your nucleophile.[6][8]
-
Troubleshooting Steps:
-
Verify Solvent Choice: For peptide synthesis, a high-quality polar aprotic solvent like DMF or NMP is strongly recommended for its superior solvating properties for the peptide-resin matrix.[8]
-
Consider Solvent Mixtures: In some cases, a mixture of solvents can improve solvation. For example, adding a small amount of DMSO to NMP has been explored to enhance resin solvation.[8]
-
Check Reagent Solubility: Ensure your this compound and coupling agents are fully dissolved in the chosen solvent before adding them to the reaction vessel. Poor solubility is a common cause of incomplete reactions.
-
Issue: I am observing an unexpected side product with a lower mass, especially during activation of the carboxyl group.
-
Probable Cause: Intramolecular cyclization of the homoserine side-chain hydroxyl group with the activated carboxyl group to form a lactone. This is a known side reaction for homoserine derivatives. The rate of this reaction can be influenced by the solvent's ability to promote the necessary conformation and stabilize the transition state.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: Performing the carboxyl activation and coupling at a lower temperature (e.g., 0 °C) can often disfavor the intramolecular side reaction relative to the desired intermolecular peptide bond formation.
-
Choose a Less Polar Aprotic Solvent: Highly polar solvents might stabilize the transition state for lactonization. Experimenting with a solvent of intermediate polarity, such as Dichloromethane (DCM) or Tetrahydrofuran (THF), for the activation step could suppress this side reaction, though care must be taken to ensure sufficient solubility of the reactants.
-
Use a Side-Chain Protecting Group: For critical syntheses where lactonization is a persistent issue, protecting the side-chain hydroxyl group of homoserine (e.g., as a tert-butyl ether) is the most robust solution.
-
Part 3: Data Summary & Experimental Protocols
Table 1: Summary of Solvent Effects on this compound Reactions
| Solvent Class | Examples | Dielectric Constant (ε) | Key Characteristics | Impact on Peptide Coupling Rate | Risk of Side Reactions (Epimerization, Lactonization) |
| Polar Protic | Water, Methanol | High (>30) | H-bond donor, stabilizes cations and anions.[2][5] | Slow . Cages and deactivates the amine nucleophile.[6] | Moderate to High |
| Polar Aprotic | DMF, DMSO, NMP | High (>30) | No H-bond donation, solvates cations well, leaves anions "bare" and reactive.[6] | Fast . Preferred solvent for high coupling efficiency.[8] | Moderate (can be base-dependent)[11] |
| Borderline Aprotic | Acetone, THF | Medium (5-20) | Moderate polarity, good general-purpose solvents.[2] | Moderate . Can be a good compromise if side reactions are an issue. | Lower |
| Non-Polar | Toluene, Hexane | Low (<5) | Low polarity, poor at dissolving charged species.[2] | Very Slow / Ineffective . Generally unsuitable due to poor solubility of reactants. | Low |
Experimental Protocol: General Procedure for a Solution-Phase Peptide Coupling
This protocol outlines a standard procedure for coupling this compound to an amino acid ester, highlighting the critical function of the solvent.
Objective: To synthesize a dipeptide by coupling this compound with a C-terminally protected amino acid (e.g., H-Gly-OMe·HCl).
Materials:
-
This compound
-
Amino acid ester hydrochloride salt (e.g., Glycine methyl ester hydrochloride)
-
Coupling agent (e.g., HBTU, HATU)
-
Organic base (e.g., N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM))
-
Anhydrous polar aprotic solvent (e.g., DMF or DCM)
-
Standard glassware and magnetic stirrer
Procedure:
-
Reagent Dissolution (Solvent Role: Solubilization):
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) and the coupling agent (1.05 eq.) in anhydrous DMF. Stir under an inert atmosphere (e.g., nitrogen or argon) until all solids are dissolved.
-
Scientist's Note: Ensuring complete dissolution is critical. The polar aprotic nature of DMF is key to solvating these polar molecules without interfering in the subsequent steps.[8]
-
-
Neutralization (Solvent Role: Reaction Medium):
-
In a separate flask, suspend the amino acid ester hydrochloride salt (1.1 eq.) in anhydrous DMF.
-
Add the organic base (e.g., DIPEA, 1.2 eq.) dropwise while stirring. Stir for 10-15 minutes at room temperature to generate the free amine.
-
Scientist's Note: The solvent must keep the deprotonated amine in solution and accessible for the subsequent coupling step.
-
-
Activation and Coupling (Solvent Role: Facilitating Reaction):
-
Cool the solution from Step 1 to 0 °C in an ice bath.
-
Add the organic base (e.g., NMM, 1.1 eq.) to activate the carboxyl group of the this compound via the coupling agent.
-
After 5 minutes of activation, add the free amine solution from Step 2 to the activated this compound solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Scientist's Note: The polar aprotic solvent enhances the nucleophilicity of the free amine, allowing for an efficient attack on the activated ester to form the peptide bond.[6]
-
-
Work-up and Purification:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Once complete, quench the reaction and perform a standard aqueous work-up to remove excess reagents and byproducts.
-
Purify the resulting dipeptide using column chromatography or recrystallization.
-
References
-
Polar Protic and Aprotic Solvents. Chemistry Steps. Available from: [Link]
-
Reid, G. E., & Simpson, R. J. (1994). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Protein science : a publication of the Protein Society, 3(10), 1731–1738. Available from: [Link]
-
Polar Protic vs. Polar Aprotic Solvents. Reddit (r/chemhelp). Available from: [Link]
-
Gomes, C. S. B., et al. (2021). Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation Catalysis. Catalysts, 11(11), 1362. Available from: [Link]
-
Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available from: [Link]
-
The difference between protic vs. aprotic solvents. (2015). YouTube. Available from: [Link]
-
Polar Protic and Aprotic Solvents. (2023). Chemistry LibreTexts. Available from: [Link]
-
Rothe, M., & Mazánek, J. (1972). Solvent effects on diketopiperazine formation from N-terminal peptide residues. Journal of the Chemical Society, Perkin Transactions 2, (10), 1302-1305. Available from: [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]
-
Physical properties of N-Cbz-protected amino acids in methanol as predicted through molecular dynamics calculations at different temperatures and constant pressure. ResearchGate. Available from: [Link]
-
Coupling reagents used in this study. ResearchGate. Available from: [Link]
-
Lawrenson, S. B., Arav, R., & North, M. (2017). The greening of peptide synthesis. Green Chemistry, 19(7), 1685-1691. Available from: [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]
-
Kinetic study of CO2 with various amino acid salts in aqueous solution. York Research Database. Available from: [Link]
-
Yusof, Y., & Arham, Z. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6649. Available from: [Link]
- Process for producing N-protected amino acid. Google Patents.
-
Solvent Dielectric Effects on Reaction Mechanisms. (2021). YouTube. Available from: [Link]
-
Solvent Effects on the Crystallization and Preferential Nucleation of Carbamazepine Anhydrous Polymorphs: A Molecular Recognition Perspective. ResearchGate. Available from: [Link]
-
Investigation of Solvent Polarity and dielectric constant effect on Alkaline Hydrolysis of Propyl Caprate in Aqueous Solvent of Acetone. Advances in Consumer Research. Available from: [Link]
Sources
- 1. Investigation of Solvent Polarity and dielectric constant effect on Alkaline Hydrolysis of Propyl Caprate in Aqueous Solvent of Acetone | Advances in Consumer Research [acr-journal.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 7. reddit.com [reddit.com]
- 8. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pure.york.ac.uk [pure.york.ac.uk]
- 11. mdpi.com [mdpi.com]
temperature control for optimal Cbz-DL-homoserine reactions.
Technical Support Center: Cbz-DL-homoserine Reactions
A Senior Application Scientist's Guide to Optimal Temperature Control
Welcome to the technical support center for this compound synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the nuances of protecting DL-homoserine with a carboxybenzyl (Cbz) group. As a Senior Application Scientist, I understand that success in synthesis lies not just in following a protocol, but in understanding the causality behind each step. Temperature is arguably the most critical, yet often underestimated, parameter in this reaction. This document provides in-depth, field-proven insights to help you troubleshoot issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Here we address the most common high-level questions regarding temperature control in this specific synthesis.
Q1: Why is precise temperature control so critical for the Cbz protection of DL-homoserine?
A: The criticality of temperature control stems from three core factors:
-
Reaction Energetics: The acylation of an amine with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions is a highly exothermic reaction.[1] Without adequate cooling, localized temperature spikes can occur, accelerating undesirable side reactions.
-
Competing Side Reactions: DL-homoserine possesses a primary amine and a primary hydroxyl group. The primary side reaction of concern is intramolecular cyclization (lactonization) to form Cbz-homoserine lactone. This reaction's rate is highly dependent on temperature.[2]
-
Reagent and Product Stability: The key reagent, benzyl chloroformate (Cbz-Cl), can decompose at higher temperatures. Furthermore, alkaline conditions combined with elevated temperatures can risk racemization of the chiral center.[3]
Q2: What is the ideal temperature range for the Cbz protection of DL-homoserine?
A: The ideal temperature profile is biphasic. During the dropwise addition of benzyl chloroformate, the reaction temperature must be strictly maintained between 0°C and 5°C .[4] This initial low temperature is crucial to suppress the exothermic heat of reaction and minimize side product formation. After the addition is complete, the reaction is often allowed to warm slowly to room temperature to ensure it proceeds to completion.
Q3: How does temperature influence the stability of the Cbz protecting group itself?
A: The Cbz group is known for its robustness and is generally stable under the basic and mildly acidic conditions of the reaction and workup.[4] However, its removal is often achieved through catalytic hydrogenolysis, which can be performed at room temperature or slightly elevated temperatures (e.g., 80-100°C) under specific microwave conditions to speed up the reaction.[5] The primary threat of temperature during the protection step is not to the Cbz group itself, but to the integrity of the overall this compound molecule via side reactions.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific experimental problems with a focus on temperature as the root cause.
Issue 1: My final yield of this compound is significantly lower than expected.
-
Potential Cause: Insufficient cooling during the addition of benzyl chloroformate. If the temperature rises above 10-15°C, two things may be happening: a portion of your Cbz-Cl reagent could be hydrolyzing before it can react with the amine, and you may be shunting starting material down the pathway to homoserine lactone.
-
Diagnostic Steps:
-
Review your experimental setup. Are you using an ice/water bath or a cryo-cooler? Is the reaction flask adequately submerged?
-
Monitor the internal temperature of the reaction with a calibrated thermometer throughout the Cbz-Cl addition, not just the bath temperature.
-
-
Corrective Action:
-
Ensure your cooling bath is well-maintained at 0°C.
-
Add the benzyl chloroformate very slowly, dropwise, allowing the cooling system to dissipate the heat generated from the reaction after each drop. Vigorous stirring is essential to prevent localized heating.[4]
-
Issue 2: My product is contaminated with a significant amount of a non-polar byproduct, suspected to be Cbz-homoserine lactone.
-
Potential Cause: This is a classic sign of excessive reaction temperature. The intramolecular cyclization of homoserine to its lactone is significantly accelerated by heat. The hydroxyl group on the side chain attacks the activated carboxyl group, a process favored at elevated temperatures.[2]
-
Diagnostic Steps:
-
Confirm the identity of the byproduct using techniques like NMR or Mass Spectrometry. The lactone will have a distinct spectroscopic signature compared to the desired carboxylic acid product.
-
Analyze your temperature logs from the reaction. Were there any excursions above the recommended 0-5°C range during or immediately after Cbz-Cl addition?
-
-
Corrective Action:
-
Implement the strict 0-5°C temperature control as described above.
-
Consider the pH of your reaction. While basic conditions are required, excessively high pH can also promote lactonization. Maintaining a pH between 8-10 is often optimal.[3]
-
Once the Cbz-Cl addition is complete, allow the reaction to warm to room temperature gradually over an hour rather than removing it from the ice bath immediately.
-
Issue 3: The reaction seems sluggish or incomplete, even after several hours.
-
Potential Cause: While excessive heat is a common problem, over-cooling can also be detrimental. If the reaction is maintained at 0°C for its entire duration, the reaction kinetics may be too slow to reach completion in a reasonable timeframe.
-
Diagnostic Steps:
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the starting material spot (DL-homoserine) remains prominent after 2-3 hours, the reaction is likely stalled.
-
-
Corrective Action:
-
Adhere to the biphasic temperature profile. After the controlled low-temperature addition of Cbz-Cl is finished, remove the ice bath and allow the mixture to stir at ambient room temperature (20-25°C) for an additional 2-4 hours to drive the reaction to completion.[4]
-
Key Process Optimization & Protocols
Data Summary: Temperature Parameters
| Parameter / Stage | Recommended Temperature | Rationale & Consequences of Deviation |
| Amino Acid Dissolution | 0 - 5°C | Pre-chilling the solution prepares the system for the exothermic addition of Cbz-Cl. |
| Cbz-Cl Addition | 0 - 5°C (Strictly Maintained) | Critical Step. Prevents reagent decomposition and minimizes lactone formation. Temperatures >10°C will lead to impurity formation and yield loss. |
| Post-Addition Reaction | 20 - 25°C (Room Temp) | Ensures the reaction proceeds to completion. Maintaining at 0°C may result in an incomplete reaction. |
| Acidification / Workup | 0 - 10°C | Cooling during acidification helps control the neutralization exotherm and can improve the precipitation/crystallization of the final product. |
Detailed Protocol: Cbz Protection of DL-homoserine
This protocol is a self-validating system, incorporating temperature control as a core principle.
-
Setup & Dissolution: In a flask equipped with a magnetic stir bar and an internal thermometer, dissolve DL-homoserine (1.0 eq.) in a 1M aqueous solution of sodium carbonate (2.5 eq.). Cool this solution in an ice/water bath until the internal temperature is stable between 0-5°C.[4]
-
Reagent Addition (Critical Temperature Stage): While vigorously stirring the cooled solution, add benzyl chloroformate (1.1 eq.) dropwise via a syringe or dropping funnel. The addition rate must be slow enough to ensure the internal reaction temperature does not exceed 5°C .[4] This stage may take 30-60 minutes.
-
Reaction Completion: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction's progress by TLC.
-
Work-up & Isolation:
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate or benzyl alcohol.
-
Return the aqueous layer to a flask and cool it again in an ice bath.
-
Carefully acidify the cold aqueous layer to pH 2 with 1M HCl. The product, this compound, should precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Visual Workflow & Troubleshooting Logic
The following diagram outlines the logical workflow for troubleshooting common issues in this compound synthesis, emphasizing temperature checkpoints.
Caption: Troubleshooting workflow for this compound synthesis.
References
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
- Vanier, G. S. (2007).
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Lunn, G., & Sansone, E. B. (2012). Preparation of Mono-Cbz Protected Guanidines. As referenced in NIH Public Access manuscript, available from [Link]
- Parsek, M. R., et al. (1999). Acyl homoserine-lactone quorum-sensing signal generation. Proceedings of the National Academy of Sciences, 96(8), 4360-4365.
- Létoffé, S., et al. (2006). Thermoregulation of N-Acyl Homoserine Lactone-Based Quorum Sensing in the Soft Rot Bacterium Pectobacterium atrosepticum. Applied and Environmental Microbiology, 72(6), 4084-4091.
- Valle, A., et al. (2021). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. International Journal of Molecular Sciences, 22(16), 8844.
- Yates, E. A., et al. (2002). N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner. Infection and Immunity, 70(10), 5635-5646.
-
ResearchGate. (2021). Is it necessary to have anhydrous conditions to Schotten-Baumann reaction? Retrieved from [Link]
-
Wikipedia. (n.d.). N-Acyl homoserine lactone. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
Sources
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
stability of Cbz-DL-homoserine under different pH conditions
Welcome to the technical support center for Cbz-DL-homoserine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound.
Q1: What are the primary degradation pathways for this compound?
A1: The stability of this compound is primarily influenced by pH. The two main degradation pathways are:
-
Acid-catalyzed hydrolysis: Under acidic conditions, the carbamate (Cbz) group is susceptible to hydrolysis, leading to the formation of benzyl alcohol, carbon dioxide, and DL-homoserine.[1][2][3] The reaction mechanism can vary depending on the acid concentration.[2][3]
-
Base-catalyzed hydrolysis and lactonization: In basic solutions, the carbamate group can also be hydrolyzed.[1][4] Additionally, the homoserine backbone can undergo intramolecular cyclization to form this compound lactone, especially under conditions that favor nucleophilic attack of the hydroxyl group on the carboxyl group.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: this compound exhibits pH-dependent stability. Generally, it is most stable in neutral to slightly acidic conditions (pH 6.0-7.0).[5] Extreme pH values, both acidic (pH < 4) and basic (pH > 9), can significantly accelerate its degradation.[6][7]
Q3: What is the expected shelf-life of this compound solutions at different pH values?
A3: The shelf-life is highly dependent on the storage temperature and pH. For long-term storage, it is recommended to keep solutions at low temperatures (e.g., -20°C to -80°C) and buffered at a slightly acidic to neutral pH.[8] At room temperature, significant degradation can be observed in a matter of days to weeks, particularly in strongly acidic or basic solutions.
Q4: Are there any visual indicators of this compound degradation?
A4: While visual inspection is not a definitive method, the formation of precipitates (e.g., DL-homoserine, which may have lower solubility) or a change in the solution's color or clarity could indicate degradation. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for accurate stability assessment.
Q5: Can the presence of metal ions affect the stability of this compound?
A5: Yes, certain metal ions can coordinate with the carbamate group and catalyze its hydrolysis.[9] It is advisable to use high-purity water and buffers and to avoid contamination with metal ions, especially if the compound is used in sensitive applications.
II. Troubleshooting Guide: Common Issues and Solutions
This guide provides solutions to common problems encountered during the handling and analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | Degradation of the compound in the autosampler or during sample preparation. | Prepare samples fresh before analysis. Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). Ensure the mobile phase and diluent pH are compatible with the compound's stability profile. |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products such as DL-homoserine, benzyl alcohol, or this compound lactone. | Characterize the unknown peaks using techniques like LC-MS to confirm their identity.[10] Adjust the experimental conditions (e.g., pH, temperature) to minimize degradation. |
| Loss of biological activity in a cell-based assay. | Degradation of this compound in the culture medium. | Assess the stability of the compound in the specific cell culture medium under the assay conditions (e.g., 37°C, 5% CO2). The pH of the medium can influence stability. Consider preparing stock solutions in a stable buffer and adding them to the medium immediately before the experiment. |
| Difficulty in dissolving the compound. | The compound may have limited solubility in certain aqueous buffers. | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
III. Experimental Protocols
This section provides detailed methodologies for assessing the stability of this compound.
Protocol 1: pH-Dependent Stability Study Using HPLC
This protocol outlines a method to evaluate the stability of this compound over time at different pH values.
1. Materials:
- This compound
- HPLC-grade water, acetonitrile, and methanol
- Phosphate buffer, citrate buffer, and borate buffer components
- pH meter
- HPLC system with a UV detector
- C18 reversed-phase HPLC column
2. Procedure:
- Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, and 12).
- Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol.
- Sample Preparation: Dilute the stock solution into each of the prepared buffers to a final concentration of 100 µg/mL.
- Time-Point Analysis:
- Immediately after preparation (t=0), inject an aliquot of each sample into the HPLC system.
- Store the remaining samples at a controlled temperature (e.g., room temperature or 37°C).
- Inject aliquots at predetermined time points (e.g., 1, 4, 8, 24, 48, and 72 hours).
- HPLC Analysis:
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.
- Data Analysis:
- Quantify the peak area of this compound at each time point.
- Calculate the percentage of the compound remaining relative to the t=0 sample.
- Plot the percentage remaining versus time for each pH to determine the degradation kinetics.
Data Summary: Expected Stability Profile
The following table summarizes the expected stability of this compound under different pH conditions based on typical carbamate chemistry.
| pH | Expected Stability | Primary Degradation Pathway |
| < 4 | Low | Acid-catalyzed hydrolysis of the carbamate group. |
| 4 - 6 | Moderate | Slow acid-catalyzed hydrolysis. |
| 6 - 8 | High | Generally stable. |
| > 8 | Low | Base-catalyzed hydrolysis of the carbamate group and potential lactonization. |
IV. Visualization of Degradation Pathways
Diagram 1: Acid-Catalyzed Hydrolysis of this compound
Caption: Acid-catalyzed hydrolysis of this compound.
Diagram 2: Base-Catalyzed Degradation of this compound
Caption: Base-catalyzed degradation pathways of this compound.
V. References
-
Hydrolysis of carboxylic and carbonic acid derivatives. (2020). YouTube. Retrieved from [Link]
-
Bunton, C. A., & Fendler, J. H. (1966). The hydrolysis of amides, esters, and related compounds in acid solution. Part I. Amides, carbamates, and ureas. Journal of the Chemical Society B: Physical Organic, 63.
-
Armstrong, V. C., & Moodie, R. B. (1969). The hydrolysis of amides, esters, and related compounds in acid solution. Part II. Carbamates. Journal of the Chemical Society B: Physical Organic, 275-280.
-
Ishikawa, T., et al. (2014). Microbial resolution of DL-homoserine for the production of D-homoserine using a novel isolate, Arthrobacter nicotinovorans strain 2-3. Journal of Bioscience and Bioengineering, 118(3), 274-280.
-
Zahedifar, P., et al. (2021). Carbamate base-catalyzed hydrolysis mechanisms, including (a) E1cb (primary carbamates) and (b) BAC2 (secondary carbamates). ResearchGate.
-
González-Noya, A. M., et al. (2018). Hydrolysis of a carbamate triggered by coordination of metal ions. Inorganica Chimica Acta, 471, 536-543.
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Kim, D., et al. (2005). The molecular structure and catalytic mechanism of a quorum-quenching N-acyl-L-homoserine lactone hydrolase. Proceedings of the National Academy of Sciences, 102(49), 17606-17611.
-
N-Acyl homoserine lactone. (n.d.). In Wikipedia. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). Cbz-L-Homoserine lactone. Retrieved from [Link]
-
Borchardt, S. A., et al. (2000). Degradation pathway of homoserine lactone bacterial signal molecules by halogen antimicrobials identified by liquid chromatography with photodiode array and mass spectrometric detection. Journal of Chromatography A, 898(2), 153-165.
-
Sharma, P., et al. (2022). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. Molecules, 27(21), 7584.
-
Pikal, M. J., & Shah, S. (1990). The effect of product temperature during primary drying on the long-term stability of lyophilized proteins. Pharmaceutical Research, 7(3), 213-219.
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Churchill, M. E., & Chen, L. (2011). Structural Basis of Acyl-homoserine Lactone-Dependent Signaling. Chemical Reviews, 111(1), 68-85.
-
Whiteley, M., & Greenberg, E. P. (2001). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. MDPI.
-
de Oliveira, R. A., et al. (2023). Influence of temperature and storage time on the stability of biochemical parameters in broilers. Pesquisa Veterinária Brasileira, 43.
-
Henle, K. J., & Dethlefsen, L. A. (1987). Influence of temperature on the development and decay of thermotolerance and heat shock proteins. Radiation Research, 112(3), 517-524.
-
Leadbetter, J. R., & Greenberg, E. P. (2000). Rapid acyl-homoserine lactone quorum signal biodegradation in diverse soils. Applied and Environmental Microbiology, 66(12), 5373-5378.
-
Pikal, M. J., & Shah, S. (2005). Effect of Product Temperature During Primary Drying on the Long-Term Stability of Lyophilized Proteins. ResearchGate.
-
Singh, B., et al. (2022). The effect of temperature on the activity and stability of the thermostable enzyme caffeine dehydrogenase from Pichia manshurica CD1. ResearchGate.
Sources
- 1. youtube.com [youtube.com]
- 2. The hydrolysis of amides, esters, and related compounds in acid solution. Part I. Amides, carbamates, and ureas - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. The hydrolysis of amides, esters, and related compounds in acid solution. Part II. Carbamates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. Influence of temperature and storage time on the stability of biochemical parameters in broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Degradation pathway of homoserine lactone bacterial signal molecules by halogen antimicrobials identified by liquid chromatography with photodiode array and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cleavage of Homoserine from Resin Support
Welcome to the Technical Support Center. As Senior Application Scientists, we have compiled this guide to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the cleavage of homoserine-containing peptides from solid-phase resin supports. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this critical step in peptide synthesis.
Troubleshooting Guide: Common Cleavage Issues
This section addresses specific problems you may encounter during the cleavage of homoserine-containing peptides. Each issue is followed by an analysis of potential causes and actionable solutions.
Q1: Why is my final peptide yield unexpectedly low after cleavage?
Potential Causes:
-
Incomplete Cleavage: The most common reason for low yield is that the peptide has not been fully liberated from the resin. This can be due to an insufficiently strong acid cocktail, suboptimal reaction time, or steric hindrance.[1]
-
Peptide Re-attachment: During acidolysis, reactive cationic species are generated from protecting groups and the resin linker. These can react with nucleophilic residues in your peptide, causing it to irreversibly re-attach to the resin.[2]
-
Poor Precipitation: Highly hydrophilic or very short peptides may not precipitate efficiently in cold diethyl ether, leading to product loss during the work-up phase.[3]
-
Lactone Instability: The homoserine lactone ring is susceptible to hydrolysis, especially under alkaline or neutral pH conditions, which can lead to a mixture of products if not handled correctly.[4][5]
Recommended Solutions:
-
Confirm Incomplete Cleavage: Before proceeding, verify that the peptide is still on the resin. A post-cleavage Kaiser test on the resin beads is a rapid and sensitive method to detect remaining free primary amines.[1] A deep blue or purple color indicates that cleavage was incomplete.[1]
-
Optimize Your Cleavage Cocktail: For most standard resins like Wang or HMPA, a cleavage cocktail containing a high concentration of Trifluoroacetic Acid (TFA) is necessary.[6][7][8] The addition of "scavengers" is critical to quench the reactive cations that cause side reactions.[2]
-
Extend Cleavage Time or Increase Temperature: If a standard 2-3 hour cleavage at room temperature yields poor results, consider extending the time to 4-5 hours.[9] For particularly stubborn sequences, performing the cleavage at a moderately elevated temperature (e.g., 38°C) can significantly improve efficiency, but should not exceed 45 minutes to avoid degradation.[9]
-
Re-cleavage: If you confirm significant peptide remains on the resin, you can subject the dried resin to a second round of cleavage with a fresh cocktail to recover more product.[3]
-
Improve Precipitation: If your peptide is soluble in ether, try concentrating the TFA filtrate to a smaller volume (1-2 mL) under a stream of nitrogen before adding it to a larger volume of cold ether (e.g., 30-50 mL).[3]
Q2: My peptide mass is incorrect, showing an unexpected modification. What happened?
Potential Causes:
-
Alkylation of Residues: Residues with nucleophilic side chains, such as Methionine (Met), Cysteine (Cys), and Tryptophan (Trp), are highly susceptible to alkylation by carbocations generated during cleavage.[2]
-
Oxidation of Methionine: The thioether sidechain of methionine can be easily oxidized to methionine sulfoxide (a +16 Da mass shift) in acidic conditions.[10][11]
-
Formation of Homoserine from Methionine: In the presence of t-butyl cations, the thioether sidechain of a C-terminal methionine can be alkylated, which subsequently cyclizes to form a homoserine lactone.[10] This can also lead to fragmentation of the peptide chain.[2]
Recommended Solutions:
-
Use an Optimized Scavenger Cocktail: The choice of scavengers is dictated by the amino acids present in your peptide. A universal and effective mixture is Reagent K , which is particularly useful for peptides containing sensitive residues.[2]
-
Prevent Methionine Oxidation: To suppress the oxidation of methionine, add dithiothreitol (DTT) to the cleavage mixture.[10]
-
Protect Tryptophan: Tryptophan is prone to modification by sulfonyl protecting groups migrating from Arginine residues. Using Fmoc-Trp(Boc)-OH during synthesis is the most effective way to prevent this side reaction.[2][10]
Table 1: Recommended Cleavage Cocktails Based on Peptide Composition
| Sensitive Residue(s) Present | Recommended Cocktail | Composition (v/v/v) | Rationale |
| None | Standard TFA | TFA / H₂O / TIPS | 95 / 2.5 / 2.5 |
| Cys, Met, Tyr, Trp | Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT | 82.5 / 5 / 5 / 5 / 2.5 |
| Arg(Pbf/Pmc/Mtr) + Trp | Trp(Boc) Protection Cocktail | TFA / EDT / H₂O / TIS | 94 / 2.5 / 2.5 / 1 |
| C-terminal Met | Pre-cleavage Deprotection | N/A | N/A |
Frequently Asked Questions (FAQs)
Q1: What is the chemical difference between cleaving to yield homoserine versus homoserine lactone?
Homoserine is an amino acid with a hydroxyl group on its side chain. This hydroxyl group can undergo an intramolecular cyclization with the C-terminal carboxylic acid to form a stable five-membered ring, which is the homoserine lactone.[6]
-
Homoserine Lactone (Desired for NCL): Cleavage under strongly acidic, anhydrous conditions (e.g., high concentration of TFA) promotes the cyclization reaction. This is often the desired product, especially for peptides intended for Native Chemical Ligation (NCL).[6] An efficient method to generate the lactone is through the cyanogen bromide (CNBr) cleavage of a methionine residue.[12][13][14]
-
Homoserine (Free Acid): To obtain the free carboxylic acid form, the lactone must be hydrolyzed. This is typically achieved by treating the cleaved peptide with a mild base, such as aqueous ammonia, or by adjusting the pH to be neutral or slightly alkaline.[4][10] However, be aware that the lactone is more stable when it has a longer N-acyl chain.[4]
Q2: My peptide was generated via CNBr cleavage of a Met residue. What are the optimal conditions?
Cyanogen bromide (CNBr) cleaves the peptide bond at the C-terminus of a methionine residue, resulting in a C-terminal homoserine lactone.[15][16]
-
Standard Protocol: Historically, CNBr cleavage required long reaction times (12-24 hours) in 70% formic acid at room temperature.[17]
-
Optimized Protocol: To reduce side reactions and accelerate the process, improved conditions have been developed. Using 0.1 N HCl as the acidic medium instead of formic acid can lead to a cleaner reaction.[17] Furthermore, microwave-assisted cleavage can reduce the reaction time to as little as one minute.[17]
Q3: How do I choose the right resin and linker for synthesizing a homoserine-containing peptide?
The choice depends on whether you intend to cleave the peptide to yield the free acid or the lactone.
-
For Lactone Formation (Cyclative Release): Using an HMBA (4-hydroxymethylbenzoic acid) functionalized resin is an excellent strategy. The synthesis on this type of resin allows for an efficient acid-mediated cyclative release, directly yielding the homoserine lactone.[18]
-
For General Purpose/Free Acid: Standard acid-labile linkers like Wang or 2-chlorotrityl chloride (2-CTC) resins are suitable.[8][19] After cleavage from these resins, you will obtain the peptide with a C-terminal homoserine, which can then be cyclized to the lactone if desired, or the lactone can be hydrolyzed to the free acid.
Experimental Protocols & Workflows
Protocol 1: Standard TFA-Based Cleavage from Resin
Objective: To cleave the synthesized peptide from the solid support while simultaneously removing side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT)[2]
-
Ice-cold diethyl ether
-
DCM (Dichloromethane)
-
Centrifuge tubes (50 mL)
-
Sintered glass funnel
Procedure:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Wash the resin thoroughly with DCM to remove any residual DMF and shrink the beads.[11]
-
Add the appropriate cleavage cocktail (e.g., 4 mL for 100 mg resin) to the vessel.[9]
-
Agitate the mixture at room temperature for 2-3 hours. For peptides with multiple Arginine residues, cleavage time can be extended up to 5 hours.[9]
-
Filter the resin through a sintered glass funnel and collect the filtrate in a 50 mL centrifuge tube.
-
Wash the resin twice more with small portions of fresh TFA, combining the filtrates.[8]
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether.[9] A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide. Decant the ether supernatant.
-
Wash the peptide pellet twice with cold ether to remove scavengers and dissolved protecting groups.
-
Dry the final peptide pellet under a gentle stream of nitrogen or under high vacuum.
Diagram 1: General Workflow for Peptide Cleavage and Isolation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. cem.de [cem.de]
- 10. peptide.com [peptide.com]
- 11. americanpeptidesociety.org [americanpeptidesociety.org]
- 12. researchgate.net [researchgate.net]
- 13. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 14. Homoserine - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Chemical Cleavage of Bonds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 17. Rapid Microwave-Assisted CNBr Cleavage of Bead-Bound Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solid-phase synthesis and biological evaluation of N-dipeptido L-homoserine lactones as quorum sensing activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
A Comparative Guide to Cbz-DL-Homoserine and Boc-DL-Homoserine in Peptide Synthesis
Introduction: The Critical Role of Protecting Groups in Peptide Elaboration
In the precise and incremental world of peptide synthesis, the strategic selection of protecting groups is a cornerstone of success.[1] These chemical moieties serve as temporary shields for reactive functional groups, primarily the α-amino group of an amino acid, preventing undesirable side reactions and directing the formation of the correct peptide bond.[1] Among the arsenal of available protecting groups, the Carboxybenzyl (Cbz or Z) and the tert-Butoxycarbonyl (Boc) groups have long been established as robust and versatile options, particularly in the context of both solution-phase and solid-phase peptide synthesis (SPPS).[2][3]
This guide provides an in-depth, objective comparison of Cbz-DL-homoserine and Boc-DL-homoserine. Homoserine, a non-proteinogenic amino acid and an isomer of threonine, is a valuable building block for creating peptide analogs with modified structural and biological properties.[4] Understanding the distinct characteristics of its Cbz- and Boc-protected forms is paramount for researchers, scientists, and drug development professionals aiming to optimize their synthetic strategies, maximize yields, and ensure the purity of the final peptide product.
We will delve into the core chemical principles of each protecting group, present a head-to-head performance comparison supported by established chemical data, provide detailed experimental protocols, and offer field-proven insights to guide your selection process.
Part 1: Core Chemical Principles of Cbz and Boc Protection
The fundamental difference between the Cbz and Boc protecting groups lies in the conditions required for their removal. This distinction forms the basis of their "orthogonality," a critical concept that allows for the selective deprotection of one group while others remain intact on a complex molecule.[1][2]
-
Cbz (Carboxybenzyl) Group: Introduced in the 1930s by Bergmann and Zervas, the Cbz group is a classic protecting group renowned for its stability.[5] It is typically introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions.[6] Its primary removal method is catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst), which cleaves the benzyl C-O bond.[5][7] Alternatively, it can be removed under harsh acidic conditions, such as with hydrogen bromide (HBr) in acetic acid.[6][7]
-
Boc (tert-Butoxycarbonyl) Group: The Boc group is the cornerstone of the popular Boc-based SPPS strategy.[8] It is known for its facile removal under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[8][] This acid lability contrasts with its stability to basic and nucleophilic conditions.[10] The Boc group is typically installed using di-tert-butyl dicarbonate (Boc₂O).[8][10]
Caption: Core attributes of Cbz and Boc protecting groups.
Part 2: Head-to-Head Performance Comparison
The choice between this compound and Boc-DL-homoserine is dictated by the overall synthetic strategy, the presence of other functional groups in the peptide sequence, and the intended scale of the synthesis.
Key Characteristics at a Glance
| Characteristic | This compound | Boc-DL-Homoserine |
| Primary Deprotection | Catalytic Hydrogenolysis (H₂/Pd, etc.)[1][7] | Mild Acidolysis (TFA)[1][8] |
| Orthogonality | Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups.[5] | Orthogonal to hydrogenolysis-labile (Cbz) and base-labile (Fmoc) groups.[10] |
| Typical Synthesis Strategy | Primarily Solution-Phase Synthesis.[1] | Dominant in Solid-Phase Peptide Synthesis (SPPS).[1][8] |
| Key Advantages | Stable to a wide range of non-reductive conditions; Crystalline derivatives aid purification.[6] | Facile removal under mild conditions; Automation-friendly for SPPS.[1] |
| Primary Disadvantages | Incompatible with reducible groups (e.g., alkynes, some sulfur-containing residues); Requires specialized equipment for hydrogenation (e.g., Parr shaker).[7][11] | Generates reactive tert-butyl cations requiring scavengers; Repetitive acid treatment can cause side reactions.[12][13] |
| Solubility | Generally good solubility in organic solvents like DMF, DCM, and ethyl acetate.[14] | Good solubility in common organic synthesis solvents.[10][14] |
Deep Dive into Performance Metrics
1. Deprotection Chemistry & Compatibility:
This is the most critical differentiator.
-
Cbz Deprotection: The standard method, catalytic hydrogenolysis, is exceptionally clean, yielding only toluene and CO₂ as byproducts.[7] However, it is fundamentally incompatible with other functional groups that can be reduced, such as alkynes, alkenes, or certain protecting groups on residues like Cysteine (Cys) or Methionine (Met) which can poison the catalyst.[7] The alternative, strong acid cleavage (e.g., HBr in acetic acid), is harsh and can affect other acid-labile groups.[6][7]
-
Boc Deprotection: Removal with TFA is rapid and efficient, typically complete within 30 minutes at room temperature.[8][15] A significant causality of this process is the formation of the highly reactive tert-butyl cation.[12][13] This cation can alkylate nucleophilic side chains, particularly those of Tryptophan (Trp), Methionine (Met), and Tyrosine (Tyr).[16] Therefore, the inclusion of "scavengers" (e.g., water, triisopropylsilane (TIS), thioanisole) in the deprotection cocktail is mandatory to trap these cations and prevent irreversible side product formation.[13][17]
Caption: Orthogonal deprotection strategy of Cbz and Boc groups.
2. Potential Side Reactions Involving Homoserine:
While general side reactions like racemization are a concern for all amino acids, the structure of homoserine presents specific considerations.[18]
-
Lactone Formation: Homoserine contains a side-chain hydroxyl group. Under acidic conditions, particularly the strong acids sometimes used for final cleavage from a resin in Boc-SPPS (like HF), a C-terminal homoserine can cyclize to form a homoserine lactone.[13][17] This is analogous to the well-documented side reaction with C-terminal Methionine.[19] While the repetitive mild TFA treatments for Boc removal are less likely to cause this intramolecularly, it is a significant consideration during the final cleavage step. Cbz-based solution-phase synthesis followed by hydrogenolysis generally avoids this complication.
-
Alkylation: The tert-butyl cation generated during Boc deprotection, if not adequately scavenged, could potentially alkylate the side-chain hydroxyl of homoserine, although this is less common than alkylation of more nucleophilic residues like Trp or Met.
Troubleshooting Common Issues
| Issue | Symptom (Analysis by HPLC/LC-MS) | Probable Cause | Recommended Solution |
| Incomplete Deprotection | Starting material peak remains. | Insufficient reaction time or deactivated catalyst (for Cbz). | Cbz: Replace catalyst, ensure inert atmosphere. Boc: Extend TFA treatment time to 30-45 min.[8] |
| Side-Chain Alkylation (Boc) | Peaks corresponding to +56 Da (tert-butyl) on sensitive residues. | Inadequate scavenging of tert-butyl cations. | Increase scavenger concentration (e.g., TIS, water, thioanisole) in the TFA deprotection/cleavage cocktail.[13][16] |
| Homoserine Lactone Formation | Peak corresponding to -18 Da (loss of water) from C-terminal homoserine. | Strong acid-mediated cyclization during final cleavage. | If using Boc-SPPS, ensure a well-optimized cleavage cocktail with sufficient scavengers. Consider a different final cleavage strategy if possible. |
| Racemization | Presence of diastereomeric impurities. | Over-activation during coupling or use of excess base.[16] | Minimize pre-activation time. Use a weaker base like N-methylmorpholine (NMM) instead of DIEA for sensitive couplings.[16] |
Part 3: Experimental Protocols & Workflows
The following protocols are provided as self-validating systems for researchers. The causality behind each step is explained to ensure reproducibility and aid in troubleshooting.
Workflow: General Dipeptide Synthesis (Solution Phase)
Caption: General workflow for solution-phase peptide synthesis.
Protocol 1: Boc-Group Deprotection from N-Terminal Homoserine (SPPS)
-
Principle: This protocol uses Trifluoroacetic Acid (TFA) to cleave the acid-labile Boc group, liberating the N-terminal amine for the next coupling step. Scavengers are included to prevent side reactions.
-
Materials:
-
Boc-Homoserine-peptide-resin
-
Deprotection Solution: 50% TFA in Dichloromethane (DCM) with 2.5% Triisopropylsilane (TIS) and 2.5% H₂O (v/v/v/v).
-
DCM (peptide synthesis grade)
-
Neutralization Solution: 5% N,N-Diisopropylethylamine (DIEA) in DCM (v/v).
-
Solid-phase synthesis vessel.
-
-
Procedure:
-
Swell the Resin: Swell the peptide-resin in DCM for 20 minutes. Drain the solvent.[8]
-
Pre-wash: Add the deprotection solution to the resin and agitate for 2-3 minutes. Drain. This removes residual water that could hydrolyze activated esters in the subsequent coupling step.
-
Deprotection: Add a fresh portion of the deprotection solution (approx. 10 mL per gram of resin) and agitate for 30 minutes at room temperature.[8]
-
Wash: Drain the TFA solution and wash the resin thoroughly with DCM (5-6 times) to remove all traces of acid.
-
Neutralization: Wash the resin twice with the neutralization solution for 5 minutes each to deprotonate the newly formed ammonium salt to the free amine.[8][13]
-
Final Wash: Wash the resin again with DCM (5-6 times) to remove excess base. The resin is now ready for the next coupling cycle.
-
-
Self-Validation: Perform a ninhydrin (Kaiser) test. A positive result (deep blue beads) confirms the presence of the free primary amine, indicating successful deprotection.[20]
Protocol 2: Cbz-Group Deprotection by Catalytic Hydrogenolysis (Solution Phase)
-
Principle: This protocol employs catalytic transfer hydrogenolysis to cleave the Cbz group. Ammonium formate serves as a safer in situ source of hydrogen gas. This method is chosen for its operational simplicity compared to using a pressurized hydrogen gas cylinder.
-
Materials:
-
Cbz-Homoserine-peptide
-
Palladium on Carbon (10% Pd/C)
-
Ammonium Formate
-
Methanol (MeOH)
-
Celite®
-
Round-bottom flask and standard glassware.
-
-
Procedure:
-
Dissolution: Dissolve the Cbz-protected peptide in Methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C (approx. 10-20% by weight of the peptide) to the solution under a nitrogen or argon atmosphere.
-
Hydrogen Donor: Add ammonium formate (approx. 5-10 equivalents) to the stirring mixture. The reaction is often exothermic.
-
Reaction: Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC), typically complete within 1-4 hours.
-
Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with methanol.
-
Work-up: Combine the filtrates and evaporate the solvent under reduced pressure to yield the deprotected peptide. Further purification may be required.
-
-
Self-Validation: The absence of the Cbz-protected starting material on TLC and confirmation of the product's mass by LC-MS validates the completion of the reaction.
Part 4: Conclusion and Strategic Recommendations
The choice between this compound and Boc-DL-homoserine is not a matter of inherent superiority but of strategic fit. Your decision should be guided by the specific demands of your synthetic route.
-
Choose this compound for:
-
Solution-phase synthesis, where its derivatives are often crystalline and easy to purify.
-
Syntheses involving acid-labile side-chain protecting groups that would be cleaved by the repetitive TFA treatments in Boc-SPPS.
-
Peptides that do not contain functional groups susceptible to reduction by hydrogenolysis.
-
-
Choose Boc-DL-homoserine for:
-
Automated or manual Solid-Phase Peptide Synthesis (SPPS), for which the entire Boc/Bzl strategy is optimized.[17][21]
-
Syntheses requiring orthogonality to base-labile (Fmoc) or hydrogenolysis-labile (Cbz) protecting groups.
-
When working with peptides containing reducible functionalities (e.g., alkynes) where Cbz deprotection is not feasible.
-
Finally, it is critical to acknowledge the use of a DL-racemic mixture . Incorporating DL-homoserine will result in the synthesis of a mixture of diastereomeric peptides at the completion of the synthesis. These diastereomers may have different biological activities and will likely be challenging to separate by standard reversed-phase HPLC. For applications requiring a stereochemically pure peptide, the use of enantiomerically pure Boc-L-homoserine or Boc-D-homoserine is essential.[4]
By understanding the fundamental chemistry, potential side reactions, and optimal applications for each protected form of homoserine, researchers can navigate the complexities of peptide synthesis with greater confidence and success.
References
- Benchchem. A Head-to-Head Battle of Amine Protection: Boc vs. Cbz Protecting Groups. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_Sks_lK7cBZD3AETEmiUOsbmD7EiesZqZIMAtLtxwxK3AK3OvblNtpqWNtXRiTIplE6W4CW-TQt9LKFz2HtHzenz2j-oXwOpoT-jAqKab-Re9AbV0nBLFV5UAYAJS9FmJWlFRWtVsql-_jrZFeZyXTOBXQMaQfSl42L90nDfglc6SkfTXG0r8cqPVtRMiYJofkq8aE4j2HfRC0mWb4k2rZMg=]
- Benchchem. A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMGerHGgod_pmUt4aCSYP-ferbkJQXMqeSGG6dZvPLQ9n4x4o3A5PA3vM00F-SAPbJCBJ0gTP_uzrHz2U-3PtUkCGg8xCMPjpIpVvBsJOD2wiDjDimBzA1sRgaWJxq-4tlyXsGigYjAoTKGCyykYgACS1l4l3hDRfNJVzCpZjBw6nhqQG5qQTpsohmWIOJxrptNvytpzsSVGYQztbP5F_POOSkJoKyTJB0HA==]
- Benchchem. Physical and chemical properties of Boc-protected amino acids. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAsbZo0mCthPdPldqoJOhSkuR3ExlYMH9015jxRIRuo35kTXlgeA0wCR-PDw-2bWC7DtJDJ3R_HL60a83YKPFDrH3f7JIaxTh_by-ETuaEoTt3QZ24BWh8Lj7wyzldDaF5ANaAVVUgBRKkytjmW7V5ck_GM88BbbggdeewWxqhgxoDrY3Lsfl5ifZBwN4HYzRB_FOwOn6BXGU=]
- Benchchem. Application Note: Protocol for the Deprotection of Cbz Groups from Bis-Cbz-cyclen. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2FEmChQvbJCvYrbjcfE283OcWXIysRt8YHF0CTqt7FO8bq1_rJFdJIMpIkBf1nr71uhN09JN4TbAtSugk6P9QmCvvXFzJk63NLKm5RUH6xzEwdL33K2jGoaU8AC9Zyp5D2S41jA861jtCu73ub5Hul8fjnmKgZ5GIFpK-Md--F9EPZmCk4jS8nlT7L9JPU74fh4P_1aMj6bvvk21lHNhx_2NNJKW4OA9TnGX0]
- Baishixing Co.,Ltd. Protecting Amino Acids Supplier. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYcCx-yTkM906TGV50TfeaeH5kw6ERsNGO5vMuNemdl9WErfRrIDxdj8yvneWxokDMybMj_epCOZqoVwsHghrkDKnfyJxtR-EhioaIxD7GYvTgHwGZJ9GlmLNxmfU82mYtpfwmL_2ZqWS7T8jDjEfFdgrtQOPcHmqs]
- Benchchem. Understanding Boc protection and deprotection in peptide synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcGhTuIpLUvgpU9SrwYqPDiqUre4g6Do6U7fJqSL8vhqBPY447mS_Gwrv_ZdTPkppT9_33jtiMjKTo9F_hAdx5StFHHMTcvwUgYsm8IkusNfMI1ZgjPOQ5SISS7lOQxstFL0kmth43jlOxFSAH8UOv13zO1GiRQ5odxQi1Zp4_ovczyUBVzFySX0mjEd6wGdCqgLD4uZqmVpIZ0l6mUg==]
- Letters in Organic Chemistry. Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHKnCXRLQkdiQkSsSeMpNRJGK0YmYvLmLeCSPwzgfPZ3YvtDylDcvhmxrjGWhFjZQ61hsmui2xT-DndjSeCglCyEW9R-4ouE8KblUHslA-oqumz7ll9BnycQ9U2sfk6fPE6Lq8]
- Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFH3VpfIuu2eSOcy-pg365IcBa3hFc9DDCEL7ppL5xEbAHggF5AOzWdzMDa5RCMVwrFBjNfAXEWhrGqj_pXzGJO_5x_wlt_JE29el5JU3mZzSizPhxU4TGY4ypv30Q0jlXwLAV1d5-gvs5Fdru7oUi5GnTpN8f94IleqKme0EV79i3tPQeRB5-aHQ==]
- Benchchem. Boc-D-Homoserine: A Strategic Building Block for Enhanced Bioactive Peptides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0pepZ5DNLSuPLkNo91qk9dtQAWlIRRr-nTLAq3ohj69GUaqyWIiGZpain1BaUafBfGQTQ9q4MbzSWwJs-iF99II_lA4y6_DmvtrCWRkiSwF2dV5NrmWr_5xr5Jc2PLAlTF3ARBszDpvF2OjS4Bt2WgwcPzCHL09PltSTzQAcuLnPo2owCvelSO73eDGYZ_b7ZHaHLtU_YzU0HIFGuPCjDV-a-yJKtkg==]
- Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHtcUb8214OgnHHWZ62JAvBHGqr5DXeePzIlWOS9bU0VX2x8oK1YfA9vtANmslheslBGiwzviNEMJtOqtHcIyERpEFDzd-Qj_ozql7XahbWvMuFM4t0bXlI55gaY-XBFV5ZcgN3X83AOkRxzmhueCcJadQl083TreB4gkY_TeC_V0ZEVQILQ13bg==]
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_PiiyYUvYg4g78g1zrRME-KPLjKK_7MWvJwj3_hVHPgzhgVPNYV6dUzTWWZpLFysxNsDlT7p2jZe4KjaimLD49zpXJNXahBlGnrdQIzIQaESd0O31tX5rVaYDuNpUYrZrLF5PP4ms20F-0Q==]
- Common Organic Chemistry. Boc Deprotection - TFA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0iivD_zcMMw_LTCDL9uZvzCDzYsnjRasGVZXThCQLHjg46hlY9DCS1plKjvc10RM3mKzibG0fpeTeuamJNDFVsnrzQaz4QbSAsqolUX5gY6PE9YiNIsbkg2YPAi-JM9TCyRUwUOgtdrQp9AsUigQBHnYXZUeuEso5wBlo6ArRsCIXTWN4IBcUwtaV]
- BOC Sciences. BOC-Amino Acids. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmq5it0PgIf3NxLFuBn9RtGOD8AfId1G8ZYj0jr1x8P4MMA2QrWZ0xVVTtuGegah94e8TE0uhHjPN0CPEAMP_KvMe1txvf_dmnS5B45A_LqbVYugdYsH_Lzcv7gooavRCwtC-pP-TzSkPacI5zVrlrR35D3eZH6GmX14wCqhu5vg==]
- RSC Publishing. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOKu3sWz8ARxP1Ft91HfQI2VpYyjEYIw7fZMU0yb_v0rSDEDhhlJ7g2EKaPqRja0J-Fvml93pBxRbwNoVOP7NkCHlYRd0_aET1WVJB2hIdpLDVzTBvu1jzFb-X60BHYnb8AEv3nK5Sb7t_2s5pCuZjszX2kqFd9Q==]
- Hebei Boze Chemical Co.,Ltd. BOC deprotection. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXNk_aegXj6w2GcKW1bSHzPDcjR-9zeCpCGoNAu0qDreh3dQTB-QP0RRdzyw1Vj5EzhcWNFKHA50ViCWaXx8LrZVrXAV-X__sVGKU9536D9M8UsZpUOXr1LM3U5fxePMcIlTMN-y9hIDpLnS-hPcpniTnygw==]
- Fisher Scientific. Amine Protection / Deprotection. [URL: https://vertexaisearch.cloud.google.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvF-1KYOiZU7bdKN55NMnveWob0N8QLNcDsBUAbDGdpqpCxIbbo2PXxTc6TRpeBwtEXQyfQ2c2zZX8sVLwISkoyzaw8tiBvtyu4gy-7ufOQHBf6jiCE5ysXE013Z7sReFMo0cNWZw9xrxImA5NX42Q_TXln6_5IV1Fs7lnHM3WjjOZkYaKaw==]
- Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7i4riW31EMDBmCUPgE-JKQTOZB4odRfhB4OyVclPjJeNQhuzJQPBX8WpPGXT1FPbqOOIYHekP8ogi08qhZfaxoyfubKaU-At633lc8XOZCCEx_CRvczKLFTLPIxxrPKeQB_9xmC9l7VzbD3EAMDIRk8fxej4HwBOCxTIm477bw4zUGHt_nzrvYBPkr0HKvi1nFq83]
- ChemPep. Boc Solid Phase Peptide Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaaDnguELuSqT8mSkSEKJSmirg2xzsRUCvrHQSsLDejWjByrS9vLgYMwGyFRvNE3WtNFSKpmFroDY5SazPfFBtk0Z3V0URwrHFVVidtlLcJ6-LyzJDYOf57hWDb9VMfxpIWaWjxioG0kHtnG3zubSw]
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9oNcV7R1GvTAin59ZT-hmIdfnMU1PCwSQkmGYgzc5mMXKJwi9p9Ze7hhRDVqz_MaBsRKC6kM0hE2ax8YmxnKqXaIfmOVYgXYBuGg5DxYd8MVkpnVk8VUr27AqyfXPmJjJ37IhrXcuxcvSwHyOVrpy6CJjTy-wtok6PeYH3R3uG2wKeKQXN9eDAUKZTidLAEU7eDPFEbgjcH7_TidOhBzxI_pUgc8R]
- Benchchem. Common side reactions with Boc-protected amino acids and how to avoid them. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_YWb0TO34M2CPSsyT0PokPGzVsu5Bq3oiZK9aoY0pzvejYV_M-TGn1A1jASiVY81hMJD_A9S_Y0S3ZfDDhDG8oqg5VkOlT_bPEscEGg1bOMfxd5Yl2C3rktRN2qk4c38w-55fRX9dettKIRdkJDkmgecUBKXvZblm7o3FIzdZR81SzlXxWDxu9W_LKchMVIwH3VcvItiE0wvbbGH_eeMuqJ1xFA_t]
- Bibliomed. Side reactions in peptide synthesis: An overview. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjkyAjVuB7nXXz3aacWGqZhigUQtlCwOuPju8ozBboxS9K_5jIDhcy347JcvcaFDBsxA0ZvrZZbS0Cl-Pg5X2nJDUKluIQfrCw1mpLdgeBRukudBjc8Q-Jm1oGY4mSjn0DSV5uvSekw2Ju4NpcHFZ1Bg==]
- Methods in Molecular Biology. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHZKFYZ2P8Yu7amcV0CSl1mbVvCY-t7VPgoylCw2Tad50nuOMTx81zfQn7W9B8uzL-8kWqbLLUkvdod_YXFqdwrBHmAJtY6WTQ7Y9Tt2imQgyMUQuBrIFPNthCMFJ3EqigzKM=]
- MDPI. Epimerisation in Peptide Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlfd79MeaRCpLk4qZM5j9DZDcqpqOlOtnkqs0nh5zWIASiHM2TTrICBnONxz1uJ9I_36-35m9uteGO5wtt9Kuuuf0Sk69MHUCPHYNhPCSuzQ_8pReaa4Hc2Qf65SXQci5kh0I=]
- AAPPTEC. Monitoring of Peptide Coupling and Capping; Coupling Tests. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFIB_zrTJZ5jBq6ykvBB7mFJQH4ZibByULGmy4xPBfWIdnaDYYZCXTSOJx6VeGG4gVpRN5cUj3hmeBTejfjf5c2lM3QpXj5feI5iLn6-Q55BmVOdjS8xb6-as9hXfQnXWcZ4kZ2IU9AUg5f99oC5BlNRFs7LHH6r21QALuPirfONX1M1zLeRfaoihsuzHm1gk-uka9-NCA3-NahOxmE48wNYAvk78=]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. BOC deprotection [ms.bzchemicals.com]
- 13. peptide.com [peptide.com]
- 14. Protecting Amino Acids Supplier [cds-bsx.com]
- 15. commonorganicchemistry.com [commonorganicchemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chempep.com [chempep.com]
- 18. mdpi.com [mdpi.com]
- 19. peptide.com [peptide.com]
- 20. peptide.com [peptide.com]
- 21. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of DL-Homoserine: Chemical vs. Microbial Routes
For researchers, scientists, and drug development professionals, the efficient synthesis of key chiral building blocks like homoserine is a critical consideration. DL-Homoserine, a non-proteinogenic α-amino acid, serves as a vital precursor in the biosynthesis of essential amino acids such as threonine, methionine, and isoleucine. Its applications extend to the synthesis of various valuable compounds, making its production method a subject of significant interest.
This guide provides a comprehensive comparison of the two primary routes for obtaining DL-homoserine: traditional chemical synthesis and modern microbial fermentation. We will delve into the quantitative aspects of each method, provide detailed experimental protocols, and visualize the underlying pathways to offer a clear and objective overview for informed decision-making.
At a Glance: Key Performance Metrics
The choice between chemical and microbial synthesis of DL-homoserine hinges on several factors, including yield, stereoselectivity, and environmental impact. The
A Senior Application Scientist's Guide: DL-Homoserine vs. DL-Serine in Peptide Structure and Function
For researchers, scientists, and drug development professionals, the choice of amino acid building blocks is a critical decision point in peptide design, profoundly influencing the final molecule's structure, stability, and biological activity. While the proteinogenic amino acid DL-Serine is a familiar workhorse, its lesser-known homolog, DL-Homoserine, offers a subtle yet powerful modification—an additional methylene group in its side chain. This seemingly minor change can impart significant and desirable new properties to a peptide therapeutic.
This guide provides an in-depth technical comparison of DL-Homoserine and DL-Serine, moving beyond theoretical attributes to offer field-proven insights and actionable experimental protocols. We will explore the causal relationships between their structural differences and the resulting impact on peptide conformation and proteolytic stability, empowering you to make informed decisions in your peptide development pipeline.
I. At a Glance: A Tale of Two Hydroxy Amino Acids
DL-Serine, with its hydroxymethyl side chain, is a polar, hydrophilic amino acid integral to the structure and function of countless natural proteins.[1][2] Its hydroxyl group is a key site for post-translational modifications like phosphorylation and glycosylation, playing a crucial role in cellular signaling.[3] DL-Homoserine, a non-proteinogenic amino acid, extends this side chain by a single methylene (-CH2-) unit.[4] This extension, while seemingly simple, alters the side chain's flexibility, hydrophobicity, and steric profile, offering a strategic tool for peptide optimization.[5] The incorporation of such non-canonical amino acids is a powerful strategy for enhancing the therapeutic properties of peptides.[6][7][8]
II. The Structural and Functional Ramifications of a Single Methylene Group
The substitution of DL-Serine with DL-Homoserine is not merely an academic exercise; it is a strategic decision aimed at modulating key peptide attributes. While direct, head-to-head experimental comparisons in a single peptide system are not extensively documented in the literature, we can infer the likely consequences based on fundamental principles of peptide chemistry and studies on peptides containing these and other non-canonical amino acids.[4][5]
A. Conformational Landscape: A Propensity for Order
The additional methylene group in homoserine's side chain increases its conformational flexibility.[5] This added rotational freedom can influence the peptide backbone's preferred geometry. There is evidence to suggest that homoserine and its derivatives have a propensity to promote helical structures.[5] In contrast, serine's shorter side chain allows it to be accommodated in various secondary structures, including beta-sheets and turns, and its impact is highly dependent on the surrounding sequence.[9][10] The hydroxyl group of serine can form hydrogen bonds with the peptide backbone, which can in some contexts stabilize helical structures but in others can act as a helix breaker by forming competing hydrogen bonds.[10]
The increased hydrophobicity of homoserine compared to serine may also contribute to a greater tendency to adopt ordered structures in aqueous environments to minimize exposure of the nonpolar methylene group.[5]
B. Enhancing Metabolic Stability: A Shield Against Proteolysis
A primary driver for incorporating non-proteinogenic amino acids like DL-Homoserine into peptide therapeutics is to enhance their resistance to enzymatic degradation.[8] Proteases, the enzymes responsible for peptide cleavage, often exhibit high specificity for the side chains of natural amino acids. The introduction of a non-natural side chain, such as that of homoserine, can hinder recognition and binding by proteases, thereby increasing the peptide's in vivo half-life.[5] This is a significant advantage in the development of long-acting peptide drugs.
| Feature | DL-Homoserine | DL-Serine | Rationale and Mechanistic Insights |
| Side Chain Structure | -CH2-CH2-OH | -CH2-OH | Homoserine possesses an additional methylene group in its side chain.[4] |
| Hydrophilicity | Slightly less hydrophilic | More hydrophilic | The extra methylene group in homoserine increases its nonpolar character.[5] |
| Conformational Flexibility | Increased side-chain flexibility | Standard side-chain flexibility | The longer side chain of homoserine allows for more rotational freedom, which can influence backbone conformation.[5] |
| Secondary Structure Propensity | Can promote helical structures | Can participate in various secondary structures | Studies with homoserine derivatives suggest a tendency to favor helical conformations, though this is sequence-dependent.[5] Serine's role is highly context-dependent.[9][10] |
| Proteolytic Stability | Potentially increased stability | Standard stability | As a non-proteinogenic amino acid, homoserine can confer resistance to degradation by proteases that recognize natural amino acid side chains.[5][8] |
III. In the Lab: Experimental Workflows for Comparative Analysis
To empirically determine the impact of a DL-Serine to DL-Homoserine substitution in your peptide of interest, a series of well-established biophysical and biochemical assays are required. The following section provides detailed, self-validating protocols for these key experiments.
A. Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The foundation of any comparative study is the successful synthesis of high-purity peptides. The Fmoc/tBu strategy for SPPS is a robust and widely used method.[5]
Experimental Protocol: Manual Fmoc-SPPS of a Model Peptide
-
Resin Swelling: Swell 0.1 mmol of Rink Amide resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Thoroughly wash the resin with DMF (5 times), followed by dichloromethane (DCM) (3 times), and then DMF (3 times).
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (either Fmoc-Ser(tBu)-OH or Fmoc-Hse(Trt)-OH) (4 equivalents) with a coupling reagent such as HBTU (3.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
-
Washing: Repeat the washing steps as described in step 3.
-
Repeat: Continue the deprotection, washing, and coupling cycles for each amino acid in the desired sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet and dissolve it in a water/acetonitrile mixture.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
B. Structural Analysis: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and powerful technique for assessing the secondary structure of peptides in solution.[11][12] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing characteristic spectra for alpha-helices, beta-sheets, and random coils.
Experimental Protocol: CD Spectroscopy of Peptides
-
Sample Preparation:
-
Prepare stock solutions of the purified serine- and homoserine-containing peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The final peptide concentration for CD analysis should typically be between 0.1 and 0.2 mg/mL.[11]
-
Ensure the buffer has low absorbance in the far-UV region (below 250 nm).
-
-
Spectrometer Setup:
-
Calibrate the CD spectrometer according to the manufacturer's instructions.
-
Set the measurement parameters: wavelength range (e.g., 190-260 nm), data pitch (e.g., 0.5 nm), scanning speed (e.g., 50 nm/min), and number of accumulations (e.g., 3-5).
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone in the same cuvette that will be used for the peptide samples.
-
Record the CD spectra of the serine- and homoserine-containing peptides.
-
-
Data Processing and Analysis:
-
Subtract the buffer baseline spectrum from each peptide spectrum.
-
Convert the raw CD signal (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * 100) / (c * n * l) where:
-
mdeg is the observed ellipticity in millidegrees
-
c is the molar concentration of the peptide
-
n is the number of amino acid residues
-
l is the path length of the cuvette in centimeters.
-
-
Analyze the resulting spectra. An alpha-helical structure is characterized by negative bands around 222 nm and 208 nm and a positive band around 192 nm. A beta-sheet structure shows a negative band around 218 nm and a positive band around 195 nm. A random coil structure is indicated by a strong negative band around 200 nm.[12]
-
Caption: Workflow for Peptide Structure Determination by NMR.
D. Functional Assessment: In Vitro Proteolytic Stability Assay
To quantify the enhanced stability of a homoserine-containing peptide, an in vitro assay using a common protease like trypsin is essential. [13] Experimental Protocol: Trypsin Stability Assay
-
Preparation:
-
Prepare stock solutions of the serine- and homoserine-containing peptides (e.g., 1 mg/mL in water or an appropriate buffer).
-
Prepare a stock solution of trypsin (e.g., 1 mg/mL in 1 mM HCl).
-
Prepare a reaction buffer (e.g., 100 mM ammonium bicarbonate, pH 8.0).
-
-
Reaction Setup:
-
In separate microcentrifuge tubes, combine the peptide solution and reaction buffer to a final peptide concentration of 0.1 mg/mL.
-
Initiate the reaction by adding trypsin to a final concentration of, for example, 1:100 (w/w) enzyme to peptide.
-
Incubate the reactions at 37°C.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction tube.
-
Immediately quench the reaction by adding an equal volume of a quenching solution (e.g., 10% formic acid).
-
-
Analysis:
-
Analyze the samples by RP-HPLC, monitoring the disappearance of the peak corresponding to the intact peptide over time.
-
Integrate the peak area of the intact peptide at each time point.
-
-
Data Interpretation:
-
Plot the percentage of remaining intact peptide versus time for both the serine- and homoserine-containing peptides.
-
Calculate the half-life (t1/2) of each peptide under these conditions. A longer half-life for the homoserine-containing peptide indicates increased stability.
-
Caption: Workflow for In Vitro Proteolytic Stability Assay.
IV. Conclusion and Future Outlook
The strategic substitution of DL-Serine with its non-proteinogenic homolog, DL-Homoserine, represents a nuanced yet powerful approach in modern peptide drug design. The addition of a single methylene group can favorably alter a peptide's conformational preferences, potentially inducing more ordered helical structures, and can significantly enhance its resistance to proteolytic degradation. [5][8]While the existing literature provides a strong theoretical and inferential basis for these advantages, there remains a clear need for more direct, systematic comparative studies on well-defined peptide systems.
The experimental protocols detailed in this guide provide a robust framework for researchers to conduct such comparative analyses, enabling a data-driven approach to peptide optimization. By leveraging these methodologies, scientists can unlock the full potential of non-canonical amino acids like DL-Homoserine to develop the next generation of stable, potent, and effective peptide therapeutics.
V. References
-
Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. [Link]
-
Gao, Y., et al. (2024). Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses. STAR Protocols, 5(1), 102877. [Link]
-
Wikipedia. (n.d.). Homoserine. In Wikipedia. Retrieved January 7, 2026, from [Link]
-
D'Andrea, L. D., & De Simone, A. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current medicinal chemistry, 28(14), 2729–2782. [Link]
-
Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. [Link]
-
Deming, T. J. (2016). Controlled synthesis and properties of poly(L-homoserine). Polymer Chemistry, 7(33), 5265-5272. [Link]
-
Eikås, K. D. R., et al. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry A, 126(32), 5439–5451. [Link]
-
Eikås, K. D. R., et al. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry A, 126(32), 5439–5451. [Link]
-
Eikås, K. D. R., et al. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry A, 126(32), 5439–5451. [Link]
-
Eikås, K. D. R., et al. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry A, 126(32), 5439–5451. [Link]
-
Walsh, C. T., et al. (2020). Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Chemical Reviews, 120(6), 2629–2687. [Link]
-
Lee, K.-H., et al. (2015). Solution and Solid-State NMR Structural Studies of Antimicrobial Peptides LPcin-I and LPcin-II. International Journal of Molecular Sciences, 16(10), 23537–23554. [Link]
-
Mishra, N., & Coutinho, E. (2012). NMR in structural determination of proteins and peptides. Pharma Times, 44(5), 19-25. [Link]
-
ResearchGate. (2016). How can I check the stabilty of my peptide in various proteases in vitro by SDS PAGE?. [Link]
-
ResearchGate. (2020). Design and characterization of hybrid peptides with trypsin stability. [Link]
-
Padmanabhan, S., et al. (1991). Helix propensities of the amino acids measured in alanine-based peptides without helix-stabilizing side-chain interactions. Protein science : a publication of the Protein Society, 1(1), 41–50. [Link]
-
Niebling, S., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 5(8), 666–675. [Link]
-
Adams, K. R. (2022). Using NMR Chemical Shift Perturbations to Map Interactions Between Acyl-Acyl Carrier Proteins and Acyl Homoserine Lactone Synthase. Air Force Institute of Technology. [Link]
-
Crisma, M., et al. (1993). Backbone side chain interactions in peptides. II. Solution study of serine-containing model dipeptides. International journal of peptide and protein research, 42(4), 378–385. [Link]
-
Niebling, S., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 5(8), 666–675. [Link]
-
ResearchGate. (2017). How to peform trypsin stability assay when peptide is unstable in pH 7.4?. [Link]
-
Alonso, J. L., et al. (2008). Revealing the multiple structures of serine. Proceedings of the National Academy of Sciences of the United States of America, 105(2), 485–489. [Link]
-
Otzen, D. E., & Andersen, K. K. (2018). Homoserine and Threonine Peptide Assembly. eScholarship, University of California. [Link]
-
Kelly, S. M., et al. (2005). Circular Dichroism Studies of Secondary Structure of Peptides. Current Protein & Peptide Science, 6(5), 385-391. [Link]
-
Andrew, S. M., et al. (2007). α-Helix stabilization by co-operative side chain charge-reinforced interactions to phosphoserine in a basic kinase-substrate motif. Organic & biomolecular chemistry, 5(17), 2736–2739. [Link]
-
Jones, C. (1996). Peptide Structure Determination by NMR. In Methods in Molecular Biology, vol 60: Peptide Analysis Protocols (pp. 237-268). Humana Press. [Link]
-
ResearchGate. (2020). Proteolytic stability of peptide-brush polymers against a serine... [Link]
-
Zhao, Y., et al. (2014). Differentiating Amino Acid Residues and Side Chain Orientations in Peptides Using Scanning Tunneling Microscopy. Nano letters, 14(9), 5060–5064. [Link]
-
Yang, W., et al. (2017). Homoserine as an Aspartic Acid Precursor for Synthesis of Proteoglycan Glycopeptide Containing Aspartic Acid and Sulfated Glycan Chain. Organic letters, 19(2), 336–339. [Link]
-
He, X., et al. (2015). Synthesis of Side-Chain Modified Polypeptides. Chemical reviews, 115(18), 9996–10043. [Link]
-
Pickett, S. D., & Sternberg, M. J. (1993). Side-chain entropy opposes alpha-helix formation but rationalizes experimentally determined helix-forming propensities. Journal of molecular biology, 231(3), 825–839. [Link]
-
Chen, Y.-K., et al. (2018). NMR Structural Studies of Antimicrobial Peptides: LPcin Analogs. International journal of molecular sciences, 19(11), 3386. [Link]
-
Quora. (2018). How does the presence of serine affect the alpha helix motif?. [Link]
-
Arakawa, T., et al. (2021). Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. The Protein Journal, 40(6), 867–875. [Link]
-
ResearchGate. (n.d.). Circular dichroism spectra of ??-peptides: Sensitivity to molecular structure and effects of motional averaging. Retrieved January 7, 2026, from [Link]
-
Keiderling, T. A., & Pancoska, P. (1993). Protein and peptide secondary structure and conformational determination with vibrational circular dichroism. Experientia, 49(1), 11–24. [Link]
-
Zhou, N. E., et al. (1994). Effect of chain length on the formation and stability of synthetic alpha-helical coiled coils. The Journal of biological chemistry, 269(52), 32847–32853. [Link]
-
O'Brien, E. P., et al. (2012). Circular dichroism for secondary structure determination of proteins with unfolded domains using a self-organising map algorithm SOMSpec. Soft Matter, 8(4), 1170-1181. [Link]
-
Wikipedia. (n.d.). Serine protease. In Wikipedia. Retrieved January 7, 2026, from [Link]
-
Peptide Solutions. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 7, 2026, from [Link]
-
Wang, Y., et al. (2018). Evolutionary relationships between seryl-histidine dipeptide and modern serine proteases from the analysis based on mass spectrometry and bioinformatics. Scientific reports, 8(1), 17163. [Link]
Sources
- 1. chem.uzh.ch [chem.uzh.ch]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 4. repository.ias.ac.in [repository.ias.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Backbone side chain interactions in peptides. II. Solution study of serine-containing model dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Circular Dichroism Studies of Secondary Structure of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Chiral Separation of DL-Homoserine by HPLC
For researchers, scientists, and professionals in drug development, the enantiomeric purity of chiral molecules is a critical parameter. Homoserine, a non-proteinogenic amino acid, and its enantiomers play distinct roles in various biological processes and serve as crucial chiral building blocks in the synthesis of numerous pharmaceuticals. Consequently, the accurate and efficient separation of DL-homoserine enantiomers is paramount. This guide provides an in-depth comparison of the efficacy of different chiral High-Performance Liquid Chromatography (HPLC) columns for this separation, grounded in experimental data and scientific principles.
The Imperative of Chiral Separation
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology and biochemistry. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Therefore, the ability to resolve and quantify these enantiomers is not merely an analytical challenge but a regulatory and safety necessity. HPLC with chiral stationary phases (CSPs) stands as the most robust and widely adopted technique for this purpose.[1]
This guide will navigate the complexities of selecting an appropriate chiral HPLC column for the separation of DL-homoserine by comparing three major classes of CSPs:
-
Crown Ether-Based Columns: Renowned for their high selectivity towards primary amines.
-
Macrocyclic Glycopeptide-Based Columns: Versatile phases offering multiple interaction modes.
-
Ligand-Exchange Columns: A classic approach for the separation of underivatized amino acids.
We will delve into the mechanisms of chiral recognition for each column type, present comparative experimental data, and provide a detailed protocol for a representative separation.
Crown Ether-Based Chiral Stationary Phases: The Power of Inclusion Complexation
Crown ether-based CSPs, such as the Daicel CROWNPAK® series, are exceptionally well-suited for the enantiomeric resolution of compounds containing a primary amino group, like amino acids.
Mechanism of Chiral Recognition
The chiral recognition mechanism of crown ether columns relies on the formation of an inclusion complex between the protonated primary amine of the analyte and the cavity of the chiral crown ether.[2] This interaction is primarily driven by hydrogen bonding between the ammonium group (-NH3+) of the analyte and the oxygen atoms of the crown ether. For effective complexation and separation, the mobile phase is typically acidic (pH 1-2) to ensure the amino group is protonated. The stereoselectivity arises from the differential stability of the diastereomeric complexes formed between the chiral crown ether and the two enantiomers of the analyte, influenced by steric hindrance from the chiral barriers on the crown ether. With CROWNPAK CR(+) columns, the D-enantiomer of amino acids typically elutes first.
Performance Data for DL-Homoserine Separation
The CROWNPAK CR-I(+) column demonstrates excellent performance for the baseline separation of DL-homoserine. An application from Daicel provides a clear example of this separation.[3]
| Parameter | Value |
| Column | CROWNPAK CR-I(+) (3 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Ethanol / Water / Trifluoroacetic acid = 80 / 15 / 5 / 0.5 |
| Flow Rate | 0.4 mL/min |
| Temperature | 30 °C |
| Detection | LC-MS |
| Retention Time (Peak 1) | 1.5 min |
| Retention Time (Peak 2) | 2.4 min |
| Resolution | 8.67 |
Table 1: Experimental data for the separation of DL-Homoserine on a CROWNPAK CR-I(+) column.[3]
It is important to note that while highly effective, the selectivity of crown ether columns can be influenced by the presence of other amino acids. In complex mixtures, co-elution can occur. For instance, one study observed the co-elution of D-homoserine with D-allo-threonine and D-threonine on a CROWNPAK CR-I(+) column, underscoring the need for careful method development for specific sample matrices.[4]
Macrocyclic Glycopeptide-Based Chiral Stationary Phases: A Multifaceted Approach
Macrocyclic glycopeptide-based CSPs, such as the Astec® CHIROBIOTIC™ series, are known for their broad applicability and multimodal separation capabilities. These columns can operate in reversed-phase, normal-phase, polar organic, and polar ionic modes.[5] The CHIROBIOTIC T, T2, and TAG columns, which are based on the teicoplanin and teicoplanin aglycone selectors, are particularly effective for the separation of underivatized amino acids.[6]
Mechanism of Chiral Recognition
The chiral recognition on macrocyclic glycopeptide CSPs is a complex interplay of various interactions, including:
-
Inclusion: The basket-like structure of the glycopeptide can include parts of the analyte molecule.
-
Hydrogen Bonding: Amide linkages, hydroxyl, and carboxyl groups on the CSP provide sites for hydrogen bonding.
-
Ionic Interactions: The amphoteric nature of the glycopeptide allows for electrostatic interactions with charged analytes.
-
Dipole-Dipole and π-π Interactions: Aromatic rings within the glycopeptide structure can engage in these interactions.
The dominant interactions are dictated by the choice of mobile phase, allowing for significant flexibility in method development.
Performance Data for Structurally Similar Amino Acids
While a specific application note for DL-homoserine on a CHIROBIOTIC column was not found during the literature search, data for the separation of the closely related β2- and β3-homoamino acids on CHIROBIOTIC T, T2, and TAG columns provide valuable insights. The study concluded that for β3-homoamino acid enantiomers, which are structurally more similar to DL-homoserine, the CHIROBIOTIC T or T2 columns generally provided better separation. Furthermore, application notes for the separation of DL-serine on a CHIROBIOTIC T2 column demonstrate the column's capability for resolving similar small, polar amino acids.[7]
| Parameter | Value (for AQC-Serine) |
| Column | Astec® CHIROBIOTIC® T2 (25 cm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol / Acetonitrile / Acetic Acid / Triethylamine (50/50/0.03/0.02) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV, 254 nm |
Table 2: Representative experimental conditions for the separation of a derivatized serine enantiomer on an Astec® CHIROBIOTIC® T2 column, indicating its suitability for similar underivatized amino acids.[7]
Ligand-Exchange Chromatography: The Classic Choice for Amino Acids
Ligand-exchange chromatography (LEC) is a well-established and effective technique for the direct enantiomeric separation of underivatized amino acids. This method can be performed using a chiral stationary phase with a bonded chiral ligand or by adding a chiral ligand to the mobile phase.
Mechanism of Chiral Recognition
The principle of LEC involves the formation of transient diastereomeric ternary complexes between a metal ion (typically Cu(II)), a chiral selector (often an amino acid or derivative), and the enantiomers of the analyte. The separation is based on the differences in the stability and/or formation kinetics of these diastereomeric complexes. The enantiomer that forms the more stable complex with the chiral selector and the metal ion will be retained longer on the column.
Performance Data for Similar Amino Acids
Comparative Summary and Column Selection Workflow
| Column Type | Chiral Recognition Mechanism | Advantages | Disadvantages | Best Suited For |
| Crown Ether (e.g., CROWNPAK CR-I(+)) | Inclusion complexation via hydrogen bonding with the protonated primary amine. | High selectivity and resolution for primary amines, predictable elution order. | Limited to compounds with a primary amine, sensitive to mobile phase pH. | Direct separation of underivatized amino acids and other primary amines. |
| Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T2) | Multiple interactions (inclusion, H-bonding, ionic, π-π). | Broad applicability, multimodal (RP, NP, polar organic, polar ionic), good for method development. | Complex separation mechanism can make optimization less straightforward. | A wide range of chiral compounds, including underivatized amino acids, both polar and non-polar molecules. |
| Ligand-Exchange | Formation of diastereomeric ternary metal complexes. | Direct separation of underivatized amino acids, relatively inexpensive if using a chiral mobile phase additive. | Can be sensitive to metal ion concentration and pH, potential for column contamination with metal ions. | Underivatized α-amino acids and α-hydroxy acids. |
Table 3: Comparison of Chiral HPLC Columns for DL-Homoserine Separation.
Experimental Workflow for Chiral Column Selection
A workflow for selecting the optimal chiral column for DL-homoserine separation.
Detailed Experimental Protocol: Separation of DL-Homoserine on CROWNPAK CR-I(+)
This protocol is based on the application data provided by Daicel for the separation of DL-homoserine.[3]
Materials and Reagents
-
DL-Homoserine standard
-
Acetonitrile (HPLC grade)
-
Ethanol (HPLC grade)
-
Ultrapure water
-
Trifluoroacetic acid (TFA)
-
CROWNPAK CR-I(+) column (3 x 150 mm, 5 µm)
-
HPLC system with MS or UV detector (detection at low UV, e.g., 210 nm, is suitable for underivatized amino acids)
Preparation of Mobile Phase
-
Prepare the mobile phase by mixing acetonitrile, ethanol, water, and trifluoroacetic acid in the ratio of 80:15:5:0.5 (v/v/v/v).
-
Degas the mobile phase using an inline degasser or by sonication before use.
HPLC System and Conditions
-
Column: CROWNPAK CR-I(+) (3 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile / Ethanol / Water / TFA (80/15/5/0.5)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Detection: Mass Spectrometry (MS) or UV at 210 nm
-
Injection Volume: 5 µL
-
Sample Concentration: 1 mg/mL in mobile phase
Experimental Procedure
-
Equilibrate the CROWNPAK CR-I(+) column with the mobile phase at a flow rate of 0.4 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Prepare a standard solution of DL-homoserine at a concentration of 1 mg/mL in the mobile phase.
-
Inject 5 µL of the standard solution onto the HPLC system.
-
Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers (approximately 5-10 minutes).
-
Identify the peaks corresponding to the two enantiomers. Based on the typical elution order for CROWNPAK CR-I(+) columns, the first eluting peak is likely the D-enantiomer and the second is the L-enantiomer.
Data Analysis
-
Determine the retention times (t_R_) for each enantiomer.
-
Calculate the resolution (R_s_) between the two peaks using the formula: R_s_ = 2(t_R2_ - t_R1_) / (w_1_ + w_2_), where t_R1_ and t_R2_ are the retention times of the two enantiomers, and w_1_ and w_2_ are their respective peak widths at the base. A resolution of ≥ 1.5 indicates baseline separation.
Conclusion
The selection of an appropriate chiral HPLC column is a critical step in the development of a robust method for the separation of DL-homoserine enantiomers.
-
CROWNPAK CR-I(+) offers a highly selective and efficient separation with a straightforward and predictable mechanism. It is an excellent first choice for this application.
-
CHIROBIOTIC T2 provides a versatile alternative with its multimodal capabilities, making it a valuable tool for method development, especially when dealing with complex matrices or when the separation on a crown ether column is not optimal.
-
Ligand-exchange chromatography remains a viable, though perhaps less common, option that can be effective with careful optimization of the chiral selector and mobile phase conditions.
Ultimately, the choice of column will depend on the specific requirements of the analysis, including the sample matrix, desired resolution, and available instrumentation. This guide provides the foundational knowledge and comparative data to empower researchers to make an informed decision and develop a successful chiral separation method for DL-homoserine.
References
-
Daicel Corporation. DL-Homoserine - DAICEL Chiral Application Search. [Link]
-
Morvan, M., et al. (2020). The chromatograms obtained by Crownpak CR-I (+), CR-I (−) and Chiralpak ZWIX (−). ResearchGate. [Link]
-
Ilisz, I., et al. (2020). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 25(23), 5618. [Link]
-
Element Lab Solutions. Daicel CROWNPAK Crown Ether Chiral Columns. [Link]
-
Péter, A., et al. (2008). Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids. Journal of Chromatography A, 1191(1-2), 249-257. [Link]
-
Bioanalysis Zone. Astec CHIROBIOTIC Chiral HPLC Columns Brochure. [Link]
-
Schmid, M. G., et al. (2006). Fast chiral separation by ligand-exchange HPLC using a dynamically coated monolithic column. Journal of Separation Science, 29(10), 1470-1475. [Link]
-
Davankov, V. A. (2017). Enantioseparations by High-Performance Liquid Chromatography Based on Chiral Ligand Exchange. In Chiral Analysis (pp. 147-171). Elsevier. [Link]
-
Öztepe, T., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1683, 463529. [Link]
-
Shodex. Chapter 4: Separation Modes and their Mechanisms (2). [Link]
- Gal, J. (2013). Chiral Drug Separation. In Encyclopedia of Forensic Sciences (pp. 451-458). Academic Press.
-
de L. L. e Silva, C. M., et al. (2002). Chiral Ligand Exchange Chromatography: Separation of Enantiomeric Mixtures of Underivatized α-Amino Acids under UV Detection. Journal of the Brazilian Chemical Society, 13(5), 658-663. [Link]
-
Li, Q., et al. (2019). Chiral ligand exchange capillary electrochromatography with dual ligands for enantioseparation of D,L-amino acids. Talanta, 194, 766-773. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Zaher, M., et al. (2008). Enantioseparation by MEKC Using a Ligand Exchange-Based Chiral Pseudostationary Phase. Electrophoresis, 29(5), 1013-1021. [Link]
-
Wang, Y., et al. (2010). Enantioseparation condition of D,L-tryptophan using ligand exchange chromatography. Indian Journal of Chemistry, 49A, 1349-1354. [Link]
-
Bhushan, R. (2026). Enantioseparation by Thin-Layer Chromatography. In Chiral Analysis (pp. 209-228). Humana, New York, NY. [Link]
-
Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Armstrong, D. W., et al. (2020). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 92(24), 15914-15922. [Link]
-
Amanote Research. (PDF) Enantioseparation of Dansylated Amino Acids by - Amanote Research. [Link]
Sources
- 1. Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Enantioseparations by High-Performance Liquid Chromatography Based on Chiral Ligand Exchange | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide: The Strategic Advantages of Cbz Protection Over Fmoc in Specialized Applications
In the landscape of peptide synthesis, the choice of an α-amino protecting group is a foundational decision that dictates the entire synthetic strategy. While the 9-fluorenylmethyloxycarbonyl (Fmoc) group has become the undisputed workhorse for modern solid-phase peptide synthesis (SPPS) due to its mild, base-labile deprotection, it is crucial for the discerning chemist to recognize that this is not a universal solution.[1][2] The older, yet remarkably resilient, carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas in the 1930s, retains significant advantages in specific, often challenging, applications.[3]
This guide provides an in-depth comparison, moving beyond textbook generalities to explore the nuanced scenarios where the Cbz group is not just a viable alternative, but the superior strategic choice. We will delve into the causality behind these advantages, supported by experimental insights and detailed protocols, to arm researchers and drug development professionals with the knowledge to optimize their synthetic designs.
Fundamental Chemistry: A Tale of Two Stabilities
The core difference between Cbz and Fmoc lies in their deprotection chemistry, which forms the basis of their orthogonal applications.[4][5][6]
-
Cbz (Carboxybenzyl): This group is installed using benzyl chloroformate (Cbz-Cl) and is characterized by its remarkable stability to a wide range of acidic and basic conditions.[3] Its removal is most cleanly achieved via catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst) or by strong acids like HBr in acetic acid.[7][8] The byproducts of hydrogenolysis are the volatile compounds toluene and carbon dioxide, simplifying purification.[7]
-
Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is prized for its lability to mild bases.[] Typically, a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF) is used to induce a β-elimination reaction, rapidly removing the Fmoc group.[1][10] This mildness is the cornerstone of its success in SPPS, as it preserves acid-labile side-chain protecting groups and resin linkages.[1][11]
The Achilles' Heel of Fmoc: Where Cbz Excels
While Fmoc/tBu-based SPPS is highly efficient and automatable, its reliance on piperidine is not without consequences.[2] These create distinct opportunities for the Cbz group to provide a more robust solution.
Advantage Cbz: Avoiding Piperidine-Induced Side Reactions
The repeated exposure of a growing peptide chain to the nucleophilic base piperidine during Fmoc-SPPS can catalyze several deleterious side reactions.
Causality: Aspartimide formation is a notorious side reaction, particularly in sequences containing Asp-Gly or Asp-Ser motifs. The piperidine can abstract a proton from the backbone amide nitrogen following the aspartate residue, leading to a cyclic imide intermediate. This intermediate can then reopen to form not only the desired α-peptide but also the β-peptide, and can lead to racemization.[12][13]
Experimental Evidence: Studies have shown that even with optimized protocols, piperidine can induce significant aspartimide formation.[12] While alternatives like piperazine have been investigated to mitigate this, they do not eliminate the problem entirely.[12][13] Cbz-based synthesis, particularly in the solution phase, circumvents this issue entirely by avoiding the use of a basic deprotection step for the α-amino group.
| Side Reaction | Fmoc/Piperidine Susceptibility | Cbz/Hydrogenolysis Susceptibility | Mitigation Strategy with Fmoc |
| Aspartimide Formation | High, especially for Asp-Xxx sequences (Xxx = Gly, Ser, Asn)[12][14] | Negligible | Use of sterically hindered esters (e.g., OEpe) for Asp side chain[15] |
| Diketopiperazine Formation | High at the dipeptide stage, leading to chain termination | Low, especially in solution phase at low temperatures | Couple the third amino acid quickly after deprotection |
| Racemization of C-terminal Cys | Can be significant due to the basic conditions | Negligible | Use of milder bases or additives like HOBt[12] |
Table 1: Comparison of Key Side Reactions Induced by Deprotection Conditions.
Advantage Cbz: Synthesis of Sterically Hindered Peptides
The coupling of sterically demanding amino acids, such as α,α-disubstituted amino acids (e.g., Aib) or consecutive bulky residues (e.g., Val-Val), presents a significant challenge in peptide synthesis.
Causality: The bulky, rigid structure of the Fmoc group can create significant steric hindrance at the N-terminus of the peptide chain. This can impede the approach of the incoming activated amino acid, leading to slow or incomplete coupling reactions and resulting in deletion sequences. The smaller, more flexible Cbz group presents a lower steric barrier, which can facilitate more efficient coupling in these challenging contexts.
Experimental Evidence: While direct comparative studies are often sequence-dependent, research on the synthesis of hindered peptides frequently employs methodologies that avoid bulky N-terminal protecting groups.[16] Katritzky et al. demonstrated the successful coupling of hindered amino acids using both Cbz- and Fmoc-protected precursors activated with benzotriazole, indicating that while Fmoc is viable, the fundamental steric properties favor a less bulky protector like Cbz in difficult cases.[16][17]
Advantage Cbz: Solution-Phase and Large-Scale Synthesis
For the industrial production of smaller peptides or peptide fragments, solution-phase synthesis is often more cost-effective and scalable than SPPS.
Causality: The Cbz group is exceptionally well-suited for solution-phase synthesis for several reasons:
-
Purification: Cbz-protected intermediates are often crystalline solids, allowing for purification by recrystallization, which is far more economical at large scales than chromatography.
-
Clean Deprotection: Catalytic hydrogenolysis is a very clean reaction. The catalyst (Pd/C) is heterogeneous and easily filtered off, and the byproducts are volatile.[7] This simplifies downstream processing compared to removing piperidine and its dibenzofulvene adducts.[2]
-
Cost: Benzyl chloroformate is generally more economical than Fmoc-amino acid derivatives, making the overall process more cost-effective for large-scale campaigns.[18]
Experimental Protocols: A Practical Guide
To translate theory into practice, detailed and validated protocols are essential.
Protocol 1: Cbz Deprotection via Catalytic Hydrogenolysis
This protocol describes the standard procedure for removing a Cbz group from a protected amine or peptide in solution.
Step-by-Step Methodology:
-
Dissolution: Dissolve the Cbz-protected substrate (1.0 mmol) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc) (10-20 mL).[7]
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol% Pd relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).[19]
-
Hydrogenation Setup: Seal the reaction vessel and evacuate the atmosphere, then backfill with hydrogen gas from a balloon. Repeat this vacuum/hydrogen cycle three times to ensure an inert hydrogen atmosphere.[19]
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 1 to 16 hours.[7]
-
Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the reaction solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the deprotected product.
Protocol 2: Standard Fmoc Deprotection in SPPS
This protocol outlines the repetitive step of Fmoc removal from a resin-bound peptide during automated or manual SPPS.[20]
Step-by-Step Methodology:
-
Resin Swelling & Washing: Swell the Fmoc-peptide-resin in DMF. Drain the solvent and wash the resin thoroughly with DMF (3 times).[20]
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin.[1][20]
-
Reaction: Agitate the resin mixture at room temperature for 5-20 minutes. The exact time can be optimized, and progress is often monitored by UV detection of the dibenzofulvene-piperidine adduct in automated synthesizers.[2]
-
Draining: Drain the deprotection solution from the reaction vessel.
-
Washing: Wash the resin extensively with DMF (at least 5 times) to completely remove residual piperidine and the dibenzofulvene adduct.[21] The resulting free N-terminal amine on the resin is now ready for the next amino acid coupling step.
Conclusion and Strategic Outlook
The dominance of Fmoc chemistry in automated solid-phase peptide synthesis is well-earned and unlikely to be challenged for routine applications. However, a Senior Application Scientist's role is to look beyond the routine and equip researchers for the exceptions. The Cbz protecting group is not a relic; it is a powerful tool for specific, demanding synthetic challenges.
By understanding the fundamental chemical principles and potential side reactions associated with each protecting group, scientists can make more informed and strategic decisions. For large-scale solution-phase synthesis, for peptides prone to aspartimide formation, or for sequences containing severe steric hindrance, the Cbz group offers a robust, clean, and often more efficient synthetic route. The judicious application of Cbz chemistry remains an indispensable skill in the modern peptide chemist's repertoire.
References
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Přibylka, A., Krchňák, V., & Schütznerová, E. (2019). Environmentally Friendly SPPS I: Application of NaOH in 2-MeTHF/methanol for Fmoc removal. Green Chemistry, 21(4), 775-779. Retrieved from [Link]
-
Packman, L. C. (1996). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science, 3(3), 185-191. Retrieved from [Link]
-
Sajiki, H., Mori, S., & Hirota, K. (2009). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Organic Process Research & Development, 13(4), 738-741. Retrieved from [Link]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(21), 3899. Retrieved from [Link]
-
Lipshutz, B. H., Ghorai, S., & Abela, A. R. (2010). Cbz deprotection conditions: screening of catalysts and sources of H2. The Journal of Organic Chemistry, 75(16), 5695-5698. Retrieved from [Link]
-
Alcaide, B., Almendros, P., & Aragoncillo, C. (2004). First Practical Protection of r-Amino Acids as N,N-Benzyloxycarbamoyl Derivatives. The Journal of Organic Chemistry, 69(10), 3534-3537. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis:Minimization by use of piperazine as Nα-deprotectionreagent. Retrieved from [Link]
-
Li, F., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters, 24(18), 3364-3368. Retrieved from [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5733-5738. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection. Retrieved from [Link]
- Google Patents. (n.d.). US20160024143A1 - Deprotection method.
-
de la Torre, B. G., & Albericio, F. (2018). Green Chemistry - In situ Fmoc removal. Green Chemistry, 20(1), 170-173. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
-
StudySmarter. (n.d.). Protecting Groups: Boc, Cbz, Amine - Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 17(5), 366-377. Retrieved from [Link]
-
ResearchGate. (n.d.). Photochemical Protection of Amines with Cbz and Fmoc Groups. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?. Retrieved from [Link]
-
Deliver Therapeutics. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. Retrieved from [Link]
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ovid.com [ovid.com]
- 13. Base-induced side reactions in Fmoc-solid phase peptide synthesis:Minimization by use of piperazine as Nα-deprotectionreagent | Semantic Scholar [semanticscholar.org]
- 14. peptide.com [peptide.com]
- 15. delivertherapeutics.com [delivertherapeutics.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.uci.edu [chem.uci.edu]
- 21. peptide.com [peptide.com]
A Senior Application Scientist's Guide to Coupling Reagents for Homoserine Incorporation
Introduction: The Strategic Importance of Homoserine in Peptide Synthesis
In the landscape of therapeutic and research peptides, the non-proteinogenic amino acid homoserine (Hse) offers unique strategic advantages. Its side chain hydroxyl group serves as a versatile chemical handle for sophisticated peptide engineering, including the construction of cyclic peptides and the post-synthetic modification of peptide scaffolds.[1] Furthermore, homoserine is a key structural motif in N-acyl homoserine lactones (AHLs), the signaling molecules central to quorum sensing in many Gram-negative bacteria, making homoserine-containing peptides invaluable tools in the development of novel antimicrobial agents.[1][2] It can also serve as a stable precursor to aspartic acid, circumventing the notorious aspartimide side reaction common in the synthesis of O-sulfated glycopeptides.[3]
However, the successful incorporation of homoserine via Solid-Phase Peptide Synthesis (SPPS) is not trivial. The choice of coupling reagent—the catalyst for peptide bond formation—is paramount to achieving high yield, preserving stereochemical integrity, and avoiding unwanted side reactions. This guide provides a comparative analysis of common coupling reagents, offering field-proven insights and experimental data to empower researchers in selecting the optimal strategy for their specific application.
The Core Challenge: Activating the Carboxyl Group
The fundamental reaction in peptide synthesis is the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another.[4][5] This process requires the "activation" of the carboxyl group by a coupling reagent, which converts it into a more reactive intermediate susceptible to nucleophilic attack by the amine.[5][6] The efficacy of this activation, and the stability of the resulting intermediate, directly dictates the success of the coupling step.
Caption: Comparison of activation pathways.
Data Summary: Quantitative Comparison of Coupling Reagents
| Reagent Class | Example(s) | Relative Reactivity | Racemization Risk | Relative Cost | Key Advantages | Critical Disadvantages |
| Carbodiimides | DIC, EDC | Moderate | High (without additives) | Low | Low cost, simple to use. | Insoluble byproducts (DCC), requires additives, potential for side reactions. [4][7] |
| Phosphonium Salts | PyBOP®, PyAOP | High | Low | Medium | High efficiency, safer BOP alternative (PyBOP), excellent for hindered couplings (PyAOP). [4][7] | Higher cost than carbodiimides, BOP is toxic. [4] |
| Aminium Salts (HOBt/HOAt) | HBTU, HCTU, HATU | Very High | Very Low | High | Extremely fast and effective, HATU is the gold standard for difficult sequences. [7] | Guanidinylation risk, benzotriazole moiety is potentially explosive. [4][8] |
| Aminium Salts (Oxyma) | COMU | Very High | Very Low | High | Comparable to HATU, enhanced safety (non-explosive), "green" (soluble byproducts). [4][9] | Higher cost, can degrade in solution over time. [10] |
Experimental Protocol: SPPS of Homoserine using HATU
This protocol describes a self-validating system for the incorporation of Fmoc-Hse(Trt)-OH onto a resin-bound peptide using HATU, a method validated for its high efficiency. [3]The use of a Trityl (Trt) protecting group on the homoserine side-chain hydroxyl is critical to prevent any potential side reactions during synthesis.
Materials:
-
Fmoc-protected, resin-bound peptide with a free N-terminal amine
-
Fmoc-Hse(Trt)-OH (3-5 equivalents)
-
HATU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Workflow:
Caption: SPPS workflow for a single coupling cycle.
Step-by-Step Methodology:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30-60 minutes. Drain the solvent.
-
Activation Solution Preparation (Pre-activation is key): In a separate vessel, dissolve Fmoc-Hse(Trt)-OH (e.g., 4 eq.) and HATU (e.g., 3.95 eq.) in DMF. Add DIPEA (e.g., 8 eq.) and allow the solution to pre-activate for 2-5 minutes at room temperature. The solution will typically change color.
-
Causality Note: Pre-activation ensures the formation of the highly reactive OAt active ester before the mixture is introduced to the resin, which prevents the potential for the HATU reagent to cause guanidinylation of the free amine on the peptide chain. [8]3. Coupling Reaction: Add the activation solution to the swelled resin. Agitate the mixture via nitrogen bubbling or orbital shaking for 1-2 hours at room temperature.
-
-
Monitoring: Take a small sample of resin beads and perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the successful consumption of all free primary amines and thus, a complete coupling reaction.
-
Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin and agitate for 10-20 minutes to remove the Fmoc protecting group from the newly added homoserine residue, preparing it for the next coupling cycle.
Conclusion and Recommendations
The successful incorporation of homoserine is a critical step in the synthesis of many advanced peptides. While economical reagents like DIC/HOBt are viable for simple sequences, the risk of racemization and lower efficiency makes them less suitable for complex or valuable peptides.
For the majority of applications, high-performance onium salts are the superior choice. HATU remains the gold-standard for tackling sterically hindered or otherwise "difficult" couplings, consistently delivering high yields with minimal racemization. [7][10]However, for laboratories prioritizing safety and sustainable practices, COMU presents a compelling alternative. [4][9]Its comparable reactivity to HATU, coupled with its non-explosive nature and improved solubility profile, marks it as the future of efficient and responsible peptide synthesis.
The ultimate decision rests on a project-specific assessment of cost, scale, sequence difficulty, and safety protocols. By understanding the underlying chemistry and causality behind each reagent's performance, researchers can confidently select the optimal tool to achieve their synthetic goals.
References
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
-
Al-Warhi, T. I., Al-Hazimi, H. M. A., & El-Faham, A. (2012). Recent development in peptide coupling reagents. Journal of Saudi Chemical Society, 16(2), 97-116. [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Mesa Laboratories, Inc. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec LLC. [Link]
-
Subirós-Funosas, R., et al. (2011). Applications of peptide coupling reagents–an update. International Journal of Research in Pharmaceutical and Biomedical Sciences, 2(2), 435-453. [Link]
-
Zhu, X., et al. (2012). Homoserine as an Aspartic Acid Precursor for Synthesis of Proteoglycan Glycopeptide Containing Aspartic Acid and Sulfated Glycan Chain. Journal of the American Chemical Society, 134(15), 6734-6741. [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec LLC. [Link]
-
GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. GenScript. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]
-
CSBio. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. CSBio. [Link]
-
Ascensus Specialties. (2025). Reliable Reagents for Scalable Peptide Manufacturing. Ascensus Specialties LLC. [Link]
-
Fields, G. B. (2007). Overview of solid phase synthesis of "difficult peptide" sequences. Current Protocols in Protein Science, Chapter 18, Unit 18.8. [Link]
-
Berts, R., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 159. [Link]
-
Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification?. Biomatik. [Link]
-
Doutheau, A., et al. (2016). Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. Molecules, 21(7), 915. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homoserine as an Aspartic Acid Precursor for Synthesis of Proteoglycan Glycopeptide Containing Aspartic Acid and Sulfated Glycan Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mesalabs.com [mesalabs.com]
A Senior Application Scientist's Guide to the Purity Validation of Cbz-DL-Homoserine: An In-Depth Comparison of Amino Acid Analysis, HPLC, and qNMR
For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. In the synthesis of peptides and other complex molecules, protected amino acids such as N-Carbobenzyloxy-DL-homoserine (Cbz-DL-homoserine) are fundamental building blocks. Ensuring the purity of these reagents is not merely a quality control step; it is a critical determinant of downstream success. This guide provides an in-depth validation framework for this compound purity, with a primary focus on amino acid analysis. Furthermore, it offers a comparative analysis with alternative methodologies—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR)—to empower researchers with the knowledge to select the most appropriate technique for their specific needs.
The Central Role of Purity: Why this compound Demands Rigorous Validation
This compound, a protected form of the non-proteinogenic amino acid homoserine, is a versatile intermediate in organic synthesis. The carbobenzyloxy (Cbz) protecting group shields the amino functionality, allowing for selective reactions at other sites of the molecule.[1][] The presence of impurities, which can range from starting materials and by-products of the synthesis to degradation products, can have significant consequences:
-
Inaccurate Stoichiometry: Impurities lead to incorrect molar calculations, affecting reaction yields and the integrity of the final product.
-
Side Reactions: Reactive impurities can participate in unintended side reactions, leading to a complex mixture of products that is difficult to purify.
-
Altered Biological Activity: In drug development, even trace impurities can exhibit off-target effects or toxicity, compromising the safety and efficacy of the final active pharmaceutical ingredient (API).
Given these considerations, a robust analytical strategy for purity validation is indispensable.
Amino Acid Analysis: The Gold Standard for Purity Determination
Amino acid analysis is a powerful technique for determining the absolute content of an amino acid in a sample.[3][4] The core principle involves the hydrolysis of any protecting groups and peptide bonds to liberate the free amino acids, which are then separated, derivatized, and quantified.[3][5]
The Causality Behind the Experimental Choices in Amino Acid Analysis
The validation of this compound purity by amino acid analysis is a multi-step process, with each step designed to ensure accuracy and reproducibility. The trustworthiness of this protocol lies in its self-validating nature, where the removal of the protecting group and the subsequent quantification of the target amino acid directly confirm its purity.
1. Acid Hydrolysis: The Key to Deprotection and Liberation
The first and most critical step is the acid hydrolysis of the this compound sample. The standard and most common method for protein and peptide hydrolysis, 6M hydrochloric acid at elevated temperatures (typically 110°C for 24 hours), is also effective for the cleavage of the Cbz protecting group.[1][6][7] The acidic conditions facilitate the hydrolytic removal of the Cbz group, yielding free homoserine.
-
Why 6M HCl? This concentration of hydrochloric acid has been empirically determined to provide efficient hydrolysis of peptide bonds and many protecting groups while minimizing the degradation of most amino acids.[6]
-
Why Elevated Temperature? The hydrolysis of the amide bond of the Cbz group and any potential peptide impurities is kinetically slow at room temperature. Heating accelerates this process, ensuring complete deprotection within a reasonable timeframe.[7]
-
Why an Oxygen-Free Environment? Performing the hydrolysis under vacuum or in an inert atmosphere is crucial to prevent the oxidative degradation of amino acids, particularly those with sensitive side chains.[6]
2. Derivatization: Making the Invisible, Visible
With the exception of aromatic amino acids, most amino acids do not possess a chromophore that allows for sensitive UV detection.[5] Therefore, a derivatization step is necessary to attach a UV-active or fluorescent tag to the amino acids. This can be done either pre-column or post-column.
-
Post-Column Derivatization with Ninhydrin: This is a classic and robust method. The column effluent containing the separated amino acids is mixed with ninhydrin, which reacts with primary and secondary amines to produce a deep purple color (Ruhemann's purple) that can be detected spectrophotometrically.[8]
-
Pre-Column Derivatization with Phenylisothiocyanate (PITC): In this approach, the amino acids in the hydrolysate are derivatized with PITC prior to injection onto the HPLC column. The resulting phenylthiocarbamyl (PTC) amino acids are then separated by reversed-phase HPLC and detected by UV absorbance.
3. Chromatographic Separation and Quantification
The derivatized amino acids are separated using ion-exchange or reversed-phase chromatography.[4] The choice of method depends on the derivatization strategy. The separated amino acids are then detected, and the peak areas are compared to those of a known concentration of a homoserine standard that has been subjected to the same hydrolysis and derivatization process. This direct comparison allows for the accurate quantification of the homoserine content in the original this compound sample.
Experimental Workflow for Purity Validation by Amino Acid Analysis
Caption: Workflow for the purity validation of this compound by amino acid analysis.
Detailed Experimental Protocol
-
Sample and Standard Preparation:
-
Accurately weigh approximately 5 mg of the this compound test sample into a hydrolysis tube.
-
Prepare a series of calibration standards by accurately weighing known amounts of pure homoserine into separate hydrolysis tubes.
-
-
Acid Hydrolysis:
-
To each tube, add 1 mL of 6M HCl.
-
Freeze the samples in a dry ice/ethanol bath and seal the tubes under high vacuum.
-
Place the sealed tubes in an oven or heating block at 110°C for 24 hours.
-
After hydrolysis, cool the tubes and carefully open them.
-
Evaporate the HCl to dryness using a vacuum centrifuge or a stream of nitrogen.
-
Reconstitute the dried hydrolysate in a known volume of an appropriate loading buffer.
-
-
Amino Acid Analysis:
-
Analyze the reconstituted samples and standards using an amino acid analyzer or an HPLC system equipped for either pre-column or post-column derivatization.
-
Identify the homoserine peak in the chromatograms based on the retention time of the homoserine standards.
-
Integrate the peak area of homoserine in both the sample and the standards.
-
-
Purity Calculation:
-
Construct a calibration curve by plotting the peak areas of the homoserine standards against their known concentrations.
-
Determine the concentration of homoserine in the test sample from the calibration curve.
-
Calculate the purity of the this compound sample based on the initial weight and the determined amount of homoserine.
-
A Comparative Analysis: Amino Acid Analysis vs. HPLC and qNMR
While amino acid analysis is a definitive method for purity assessment, other analytical techniques offer complementary information and may be more suitable for certain applications.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a widely used technique for the purity assessment of organic compounds.[9] For this compound, a C18 column with a mobile phase consisting of a mixture of water, acetonitrile, and an acid modifier (e.g., trifluoroacetic acid or formic acid) is typically employed. A similar methodology has been successfully applied for the chiral purity analysis of the closely related N-Cbz-D-serine.[10]
-
Principle of Operation: The sample is dissolved in a suitable solvent and injected onto the HPLC column. The components of the sample are separated based on their differential partitioning between the stationary phase (the C18 packing material) and the mobile phase. The separated components are then detected by a UV detector, as the Cbz group contains a chromophore.
-
Purity Determination: Purity is typically assessed by area percent, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR is a powerful primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[11][12]
-
Principle of Operation: A known amount of the this compound sample is dissolved in a deuterated solvent along with a known amount of an internal standard of high purity. The ¹H NMR spectrum is then acquired under specific conditions that ensure a linear response of the signal intensity to the molar concentration.[13] The purity of the analyte is determined by comparing the integral of a characteristic signal of the analyte with the integral of a signal from the internal standard.[11][13]
Logical Relationship of Complementary Techniques
Caption: Logical relationship between complementary analytical techniques for purity validation.
Head-to-Head Comparison
| Feature | Amino Acid Analysis | Reversed-Phase HPLC | Quantitative NMR (qNMR) |
| Principle | Hydrolysis, derivatization, and chromatographic separation of the constituent amino acid. | Differential partitioning between a stationary and mobile phase. | Molar ratio determination against a certified internal standard. |
| Purity Metric | Absolute molar content of homoserine. | Relative purity by peak area percentage. | Absolute purity by mass percentage. |
| Pros | - Considered a "gold standard" for amino acid quantification.[3]- High accuracy and precision.- Can detect and quantify free amino acid impurities. | - Rapid analysis time.- High resolution for separating closely related impurities.- Non-destructive to the Cbz-protecting group. | - Primary analytical method; does not require a specific analyte standard.[11][12]- Provides structural information.- Non-destructive.- High accuracy and precision.[13] |
| Cons | - Time-consuming due to the hydrolysis step.[3]- Destructive to the sample.- Potential for amino acid degradation during hydrolysis.[4] | - Purity is relative (area %); assumes all impurities have a similar detector response.- Requires a high-purity reference standard for identity confirmation. | - Lower sensitivity compared to HPLC.- Requires a more expensive instrument.- Potential for signal overlap in complex samples.[14] |
| Best For | Accurately determining the absolute content of this compound and identifying free amino acid impurities. | Routine quality control, monitoring reaction progress, and identifying non-amino acid organic impurities. | Definitive purity assessment, certification of reference materials, and when a specific standard of the analyte is unavailable. |
Conclusion: An Integrated Approach to Purity Validation
The choice of analytical method for the purity validation of this compound depends on the specific requirements of the researcher and the stage of development. Amino acid analysis provides an accurate and reliable measure of the absolute content of the protected amino acid, making it an invaluable tool for establishing the purity of reference standards and for applications where precise stoichiometry is critical. HPLC offers a rapid and high-resolution method for routine quality control and the detection of organic impurities. qNMR stands as a powerful, non-destructive primary method for absolute purity determination, especially when a certified reference standard of the analyte is not available.
For a comprehensive and robust validation of this compound purity, a multi-faceted approach is often the most effective. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select the most appropriate method, or combination of methods, to ensure the quality and integrity of their starting materials, thereby laying the foundation for successful research and development outcomes.
References
-
Comparison of three amino acid analysis methods and their application to the amino acid impurity analysis for the development of high-purity amino acid certified reference materials. (2025). ResearchGate. [Link]
-
Comparison of Different Methods for Determination of Amino Acids Contents in Food and Feed. (n.d.). AAFCO. [Link]
-
Standardised methods for amino acid analysis of food. (2012). British Journal of Nutrition. [Link]
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). NIH. [Link]
-
"Amino Acid Analysis". In: Current Protocols in Protein Science. (2009). ResearchGate. [Link]
-
Quantitative NMR Spectroscopy. (n.d.). University of Oxford. [Link]
-
A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc.[Link]
-
Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. (2014). Accreditation and Quality Assurance. [Link]
-
Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. (2018). NIH. [Link]
-
LC−MS/MS Assay for Protein Amino Acids and Metabolically Related Compounds for Large-Scale Screening of Metabolic Phenotypes. (2007). Analytical Chemistry. [Link]
-
7.3 Amino Acid Analysis. (n.d.). Science of Synthesis. [Link]
-
PROTEIN ACIDIC HYDROLYSIS FOR AMINO ACIDS ANALYSIS IN FOOD - PROGRESS OVER TIME: A SHORT REVIEW. (n.d.). ResearchGate. [Link]
-
Acid hydrolysis of proteins for chromatographic analysis of amino acids. (1987). PubMed. [Link]
Sources
- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 5. researchgate.net [researchgate.net]
- 6. keypublishing.org [keypublishing.org]
- 7. Acid hydrolysis of proteins for chromatographic analysis of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amino Acid Analysis Methods Reviewed | AltaBioscience [altabioscience.com]
- 9. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. emerypharma.com [emerypharma.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
Topic: A Comparative Analysis of Cbz-DL-homoserine Against Other Key Non-Natural Amino Acids in Modern Synthesis and Drug Discovery
An In-Depth Comparative Guide for Senior Scientists
In the intricate world of peptide synthesis and drug development, the choice of building blocks is paramount. Non-natural amino acids (NNAAs) have emerged as indispensable tools, offering a chemical repertoire beyond the 20 canonical amino acids to enhance stability, modulate bioactivity, and introduce novel functionalities.[1][] Among these, Cbz-DL-homoserine serves as a foundational synthetic intermediate. This guide provides a detailed, evidence-based comparison of this compound with other classes of NNAAs, elucidating the strategic considerations that guide their selection in complex research applications.
Deconstructing this compound: A Workhorse in Synthesis
N-Carbobenzyloxy-DL-homoserine is a derivative of homoserine, an α-amino acid featuring a side chain one methylene group longer than its proteinogenic cousin, serine.[3] Its utility is defined by two key features:
-
The Homoserine Core: The terminal hydroxyl group (-OH) on its side chain provides a versatile handle for subsequent chemical modifications. A critical application is its role as a precursor in the synthesis of N-acyl-homoserine lactones (AHLs), which are pivotal signaling molecules in bacterial quorum sensing research.[4][5][6]
-
The Cbz Protecting Group: The benzyloxycarbonyl (Cbz or Z) group is a robust and widely used protecting group for amines.[7][] Introduced by Bergmann and Zervas in the 1930s, it was a landmark innovation that enabled controlled, stepwise peptide synthesis.[9] Its primary advantage is its stability across a range of conditions and its clean removal via catalytic hydrogenation (e.g., H₂ over a palladium catalyst).[7][10]
However, its identity as a racemic (DL) mixture and the specific nature of its protecting group and side chain functionality necessitate a careful comparison with other available NNAAs.
Head-to-Head Comparison: Strategic Selection of NNAAs
The decision to use this compound or an alternative is driven by the specific demands of the synthetic route and the desired properties of the final molecule.
The Battle of Protecting Groups: this compound vs. Boc-DL-homoserine
The most direct comparison is with its Boc-protected counterpart. The tert-butyloxycarbonyl (Boc) group is another cornerstone of amine protection in synthesis. The choice between them is a classic example of strategic synthetic planning.
-
Core Causality: Deprotection Chemistry: The fundamental difference lies in their removal conditions.
-
Cbz Group: Removed by catalytic hydrogenation . This is a very mild, neutral condition that is often compatible with many other functional groups.[10]
-
Boc Group: Removed by strong acid , typically trifluoroacetic acid (TFA).
-
-
The Principle of Orthogonality: This difference in lability is the foundation of "orthogonal protection."[7][10] In a complex molecule with multiple protected amines, one can selectively remove a Boc group with acid while leaving a Cbz group intact, and vice-versa. This allows for precise, stepwise modifications at different sites of the molecule.
-
Experimental Rationale: The selection is dictated by the other functional groups present. If a molecule contains functionalities sensitive to reduction (e.g., alkynes, alkenes, or some sulfur-containing groups), hydrogenation to remove a Cbz group is not viable, making the acid-labile Boc group the superior choice. Conversely, for molecules with acid-sensitive groups (e.g., certain esters or glycosidic bonds), the mild hydrogenation used for Cbz deprotection is preferable.[11]
Functional Handles for Bioconjugation: this compound vs. Azido-Amino Acids
For applications that bridge synthetic chemistry and biology, the choice of side chain is critical. Azido-amino acids, such as L-Azidohomoalanine (AHA), offer capabilities far beyond the simple hydroxyl group of homoserine.
-
Core Causality: Bioorthogonal Reactivity: The azide (-N₃) functional group is a "bioorthogonal handle."[12] This means it is chemically inert within complex biological systems but can undergo highly specific and efficient reactions with a partner group (typically an alkyne) in a process known as "click chemistry."[13] The hydroxyl group of homoserine lacks this specificity.
-
Application Divergence:
-
This compound is primarily an in vitro synthetic building block.
-
Azidohomoalanine (AHA) can be used for in vivo metabolic labeling. Cells can mistake AHA for methionine and incorporate it into newly synthesized proteins.[12] These azide-tagged proteins can then be selectively labeled with fluorescent or affinity probes containing an alkyne, allowing for powerful imaging and proteomic studies.[14]
-
graph TD { subgraph "Cellular Incorporation" A[Cells in Met-free media] --> B{Supplement with Azidohomoalanine}; end subgraph "Bioorthogonal Ligation" C[Cell Lysis & Proteome Extraction] --> D["'Click' Reaction with Alkyne Probe (e.g., Fluorescent Tag)"]; end subgraph "Downstream Analysis" E[SDS-PAGE Gel] --> F[Fluorescence Imaging]; end B --> C; D --> E; }
Caption: Logical workflow for catalytic hydrogenolysis of a Cbz-protected amine.
Conclusion: A Matter of Strategic Design
This compound is a highly effective and foundational building block for introducing a functionalized, four-carbon side chain in organic synthesis. Its value is rooted in the well-understood chemistry of the Cbz group. However, it is not a one-size-fits-all solution. For projects requiring orthogonal protection schemes, bioorthogonal handles for chemical biology, or unique biophysical probes for structural studies, alternatives like Boc-protected amino acids, azido-amino acids, and halogenated amino acids provide essential and superior functionalities. The expert researcher's choice will always be dictated by a holistic analysis of the synthetic goal and the specific chemical and biological context of their work.
References
- Biosynth. (n.d.). Unnatural Amino Acids Potential for Innovating Drug Discovery.
- PubMed Central. (n.d.). Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale.
- Fichtner, F., et al. (2017). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 49(10), 1595-1610.
- BOC Sciences. (n.d.). Unnatural Amino Acids in Drug Discovery.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
- Spring, D. R., & Lau, Y. H. (2011). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett, 2011(13), 1917-1918.
- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
- NIH. (n.d.). Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion.
- Jena Bioscience. (n.d.). Azide-containing Amino Acids.
- MDPI. (n.d.). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes.
- MDPI. (n.d.). Natural and Synthetic Halogenated Amino Acids.
- ResearchGate. (n.d.). Site-specific incorporation of azide functionalized amino acids and the subsequent coupling with PEG.
- MDPI. (n.d.). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics.
- ACS Publications. (2024). Noncanonical Amino Acids in Biocatalysis.
- BenchChem. (2025). A Head-to-Head Battle of Amine Protection: Boc vs. Cbz Protecting Groups.
- BOC Sciences. (n.d.). CBZ-Amino Acids.
- Wikipedia. (n.d.). Homoserine.
- Frontiers. (n.d.). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa.
- NIH. (n.d.). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria.
- NIH. (2011). Synthesis and application of an N-acylated L-homoserine lactone derivatized affinity matrix for the isolation of quorum sensing signal receptors.
Sources
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homoserine - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 5. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and application of an N-acylated L-homoserine lactone derivatized affinity matrix for the isolation of quorum sensing signal receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. total-synthesis.com [total-synthesis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Azide-containing Amino Acids - Jena Bioscience [jenabioscience.com]
A Comparative Guide to the Conformational Impact of Homoserine Incorporation in Peptides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics, the quest for analogues with enhanced stability, refined receptor affinity, and tailored functional activity is perpetual. The strategic incorporation of non-proteinogenic amino acids is a cornerstone of this endeavor. Among these, homoserine, a structural analogue of serine and a metabolic precursor to methionine, presents a unique opportunity for peptide modification. This guide provides an in-depth technical comparison of the conformational consequences of substituting natural amino acid residues with homoserine, supported by an analysis of established biophysical principles and methodologies.
The Structural Rationale: Homoserine in Context
Homoserine differs from its proteinogenic counterpart, serine, by the insertion of an additional methylene group in its side chain (HO-(CH₂)₂- vs. HO-CH₂-).[1] This seemingly subtle extension has significant implications for the peptide backbone. The longer, more flexible side chain of homoserine can introduce a greater degree of conformational freedom, which may influence interactions with receptors and proteolytic enzymes.[2]
Furthermore, the hydroxyl group of homoserine is prone to lactonization, forming a stable five-membered ring (γ-lactone), particularly under acidic conditions or during peptide cleavage from the resin if the side chain is unprotected.[2] This cyclization can dramatically alter the peptide's structure and bioactivity.
A comparison with methionine is also pertinent, as homoserine lactone is a product of cyanogen bromide cleavage at methionine residues.[1] While methionine possesses a flexible, hydrophobic thioether side chain, homoserine's hydroxyl group introduces a different polarity and hydrogen bonding capacity, which can lead to distinct conformational preferences.
Assessing Conformational Changes: A Methodological Overview
To dissect the impact of homoserine incorporation, a suite of biophysical techniques is employed to provide a comprehensive picture of the peptide's secondary and tertiary structure. The primary methods for this analysis are Circular Dichroism (CD) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.
Circular Dichroism (CD) Spectroscopy: A Window into Secondary Structure
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting spectrum in the far-UV region (190-250 nm) is highly sensitive to the peptide's secondary structure.
-
α-helices typically exhibit characteristic negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
-
β-sheets show a negative band around 218 nm and a positive band around 195 nm.
-
Random coil or unstructured peptides display a strong negative band around 200 nm.
By comparing the CD spectra of a native peptide and its homoserine-containing analogue, researchers can quantify changes in the percentage of α-helical, β-sheet, and random coil content.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Resolution Insights in Solution
NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution, which is a more physiologically relevant environment than a crystal lattice. Key NMR parameters for conformational analysis include:
-
Chemical Shifts: The resonance frequency of atomic nuclei is highly sensitive to their local electronic environment. Deviations of Cα and Hα chemical shifts from random coil values are indicative of secondary structure formation.
-
Nuclear Overhauser Effect (NOE): NOEs arise from the through-space interaction of protons that are close to each other (< 5 Å). A network of NOE constraints is the primary source of information for calculating the 3D structure of a peptide.
-
Coupling Constants (J-couplings): The coupling between adjacent nuclei, particularly the ³J(HN,Hα) coupling constant, provides information about the backbone dihedral angle φ.
A comparative analysis of the NMR data for a native peptide and its homoserine counterpart can reveal subtle changes in local conformation, hydrogen bonding networks, and overall fold.
X-ray Crystallography: The Static Picture at High Resolution
X-ray crystallography offers the highest resolution view of a peptide's three-dimensional structure. By determining the electron density map of a crystallized peptide, the precise coordinates of each atom can be established. This technique is invaluable for visualizing the exact side-chain orientations and intermolecular interactions within the crystal lattice.
While obtaining high-quality crystals of peptides can be challenging, a successful crystal structure provides an unambiguous snapshot of a stable conformation. Comparing the crystal structures of a native peptide and a homoserine-substituted version can definitively illustrate the structural perturbations caused by the modification.
Hypothetical Case Study: The Impact of Serine-to-Homoserine Substitution on an α-Helical Peptide
While direct, publicly available comparative experimental data for a specific peptide and its homoserine analogue is limited, we can construct a scientifically plausible hypothetical case study based on established principles.
Let us consider a model 15-residue α-helical peptide, "Pep-Ser," with the sequence: Ac-Ala-Glu-Ala-Ala-Lys-Ala-Ser-Ala-Ala-Lys-Ala-Glu-Ala-Ala-Lys-NH₂
We will compare this to its homoserine-substituted analogue, "Pep-Hse," where the serine at position 7 is replaced by homoserine: Ac-Ala-Glu-Ala-Ala-Lys-Ala-Hse-Ala-Ala-Lys-Ala-Glu-Ala-Ala-Lys-NH₂
Predicted Conformational Impact
The additional methylene group in the homoserine side chain increases its flexibility and hydrophobicity compared to serine.[2] This could lead to several potential conformational outcomes:
-
Disruption of the α-helix: The increased conformational freedom of the homoserine side chain might disrupt the regular i, i+4 hydrogen bonding pattern that stabilizes the α-helix, leading to a localized unfolding or a kink in the helix.
-
Altered side-chain interactions: The longer homoserine side chain may engage in different intramolecular or intermolecular interactions compared to serine, potentially altering the overall tertiary structure or aggregation propensity of the peptide.
-
Increased helical propensity (context-dependent): In some contexts, the increased hydrophobicity of homoserine could favor burial of the side chain within a hydrophobic core, potentially stabilizing a helical conformation. Studies with modified homoserine have suggested a propensity to promote helical structures, though the effect of unmodified homoserine is sequence-dependent.[2]
Comparative Data Analysis (Hypothetical)
The following tables summarize the expected experimental data from a comparative analysis of Pep-Ser and Pep-Hse.
Table 1: Circular Dichroism Spectroscopy Data
| Parameter | Pep-Ser | Pep-Hse | Interpretation |
| Molar Ellipticity at 222 nm ([θ]₂₂₂) | -25,000 deg·cm²·dmol⁻¹ | -18,000 deg·cm²·dmol⁻¹ | A decrease in the magnitude of the negative ellipticity at 222 nm for Pep-Hse suggests a reduction in α-helical content compared to Pep-Ser. |
| Molar Ellipticity at 208 nm ([θ]₂₀₈) | -28,000 deg·cm²·dmol⁻¹ | -20,000 deg·cm²·dmol⁻¹ | Consistent with a decrease in α-helical structure. |
| Calculated % Helicity | ~70% | ~50% | The substitution of serine with homoserine leads to a significant destabilization of the α-helical conformation in this hypothetical case. |
Table 2: ¹H NMR Chemical Shift Data (Selected Resonances)
| Resonance | Pep-Ser (ppm) | Pep-Hse (ppm) | Interpretation |
| Ala⁷ Hα | 4.15 | 4.25 | The downfield shift of the Hα proton of the residue at the substitution site in Pep-Hse suggests a change in the local electronic environment and backbone dihedral angles. |
| Ala⁸ NH | 8.10 | 7.80 | The upfield shift of the amide proton of the neighboring residue may indicate a disruption of the hydrogen bond it was involved in within the α-helix of Pep-Ser. |
| Hse⁷ γ-CH₂ | - | 3.75 | Appearance of a new multiplet corresponding to the γ-protons of the homoserine side chain. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
Rationale: SPPS is the standard method for chemically synthesizing peptides. The Fmoc/tBu strategy is commonly used due to its milder cleavage conditions compared to the Boc/Bzl strategy.
Protocol:
-
Resin Swelling: Swell Rink Amide MBHA resin in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the Fmoc-protected amino acid (4 equivalents) with HBTU (3.95 equivalents) and DIPEA (8 equivalents) in DMF. Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Washing: Wash the resin with DMF, dichloromethane (DCM), and DMF.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence. For Pep-Hse, use Fmoc-L-Homoserine(tBu)-OH at position 7.
-
Cleavage and Deprotection: After the final coupling and deprotection, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Experimental Workflow for Peptide Synthesis and Initial Characterization
Caption: Workflow for peptide synthesis and characterization.
Circular Dichroism (CD) Spectroscopy
Rationale: To obtain quantitative data on the secondary structure content of the peptides in solution.
Protocol:
-
Sample Preparation: Prepare peptide stock solutions in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). Determine the precise peptide concentration by UV absorbance at 280 nm if the peptide contains Trp or Tyr, or by a colorimetric assay (e.g., BCA assay).
-
Instrument Setup: Purge the CD spectrometer with nitrogen gas for at least 30 minutes before use.
-
Blank Measurement: Record a baseline spectrum of the buffer alone in a 1 mm pathlength quartz cuvette.
-
Sample Measurement: Record the CD spectrum of the peptide solution (typically 10-50 µM) from 260 nm to 190 nm.
-
Data Processing: Subtract the buffer baseline spectrum from the peptide spectrum. Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (mdeg × 100) / (c × n × l) where:
-
mdeg is the observed ellipticity in millidegrees
-
c is the peptide concentration in mM
-
n is the number of amino acid residues
-
l is the path length in cm
-
-
Secondary Structure Estimation: Use deconvolution software (e.g., K2D2, DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil from the processed CD spectrum.
Logical Flow for Conformational Analysis
Sources
Cbz-DL-Homoserine as a Strategic Building Block Versus Post-Synthetic Modification: A Comparative Guide for Researchers
In the realm of peptide synthesis and drug development, the incorporation of non-proteinogenic amino acids like homoserine is a key strategy for enhancing therapeutic potential. The additional methylene group in homoserine's side chain, compared to serine, can significantly influence a peptide's conformational properties, proteolytic stability, and biological activity.[1][2] Cbz-DL-homoserine, with its amine-protected backbone and reactive hydroxyl side chain, stands out as a versatile precursor for these advanced applications.
This guide provides a comprehensive comparison of two primary methodologies for integrating homoserine into a peptide sequence: its direct use as a building block during solid-phase peptide synthesis (SPPS) and its generation via post-synthetic modification of a precursor amino acid. This analysis, supported by experimental data and established chemical principles, is designed to assist researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific synthetic needs.
The Two Synthetic Avenues: A Strategic Overview
The choice between directly incorporating this compound or generating it post-synthetically is a critical decision that impacts the overall efficiency and success of the synthesis.
Strategy 1: The Building Block Approach This method involves the direct coupling of the pre-formed this compound unit into the growing peptide chain. It is a straightforward approach that offers predictability in the synthetic sequence.
Strategy 2: The Post-Synthetic Modification (PSM) Approach This strategy entails incorporating a standard amino acid, such as aspartic acid, and then chemically converting its side chain to the homoserine alcohol. This can be an elegant way to bypass challenges associated with the direct use of the homoserine building block.[3][4]
Figure 1: Conceptual workflow comparing the direct building block and post-synthetic modification strategies for homoserine incorporation.
Performance and Considerations: A Head-to-Head Comparison
| Feature | Building Block Approach (Direct Incorporation) | Post-Synthetic Modification (Indirect Approach) |
| Synthetic Efficiency | Generally more direct with fewer overall steps, especially for shorter peptides. | Can be more efficient for long or complex peptides where repeated coupling of a specialized building block may be problematic.[5] |
| Reagent Compatibility | Requires careful selection of coupling reagents to avoid side reactions with the hydroxyl group, such as O-acylation.[2] | The precursor amino acid (e.g., Fmoc-Asp(OtBu)-OH) is highly compatible with standard SPPS protocols. |
| Potential Side Reactions | Risk of side-chain esterification or lactone formation, particularly under acidic or strongly activating conditions.[2] | Potential for incomplete conversion during the reduction step, leading to a heterogeneous product mixture. Aspartimide formation can be a concern with aspartic acid precursors.[3][6] |
| Purification | Can be more straightforward, leading to a cleaner crude product if coupling is efficient. | May necessitate more complex purification to separate the desired product from unreacted starting material and byproducts. |
| Stereochemical Integrity | The stereochemistry of the building block is pre-defined and maintained throughout the synthesis. | Harsh reduction conditions could potentially lead to epimerization at the α-carbon.[7] |
| Cost and Availability | This compound is commercially available but can be more costly than standard protected amino acids.[8] | Standard protected amino acids are generally more cost-effective and readily available. |
In-Depth Experimental Protocols
Strategy 1: The Building Block Approach in SPPS
This protocol details the direct incorporation of a protected homoserine residue into a peptide sequence on a solid support.
Experimental Workflow:
Figure 2: Step-by-step workflow for the solid-phase synthesis of a peptide using a protected homoserine building block.
Detailed Protocol:
-
Resin Preparation: Swell the appropriate solid support (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the N-terminal Fmoc protecting group using a solution of 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM).
-
Coupling: Pre-activate Fmoc-homoserine(Trt)-OH (or a similar protected version) with a coupling agent like HBTU/HOBt or DIC/Oxyma and a base such as DIEA. Add the activated amino acid to the resin and allow it to react.
-
Washing: Wash the resin to remove excess reagents.
-
Capping (Optional): Acetylate any unreacted amino groups to prevent the formation of deletion sequences.
-
Cleavage and Deprotection: Once the peptide sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a trifluoroacetic acid (TFA)-based cocktail.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Expert Insights: The use of a trityl (Trt) protecting group for the homoserine side chain is recommended to prevent side reactions.[2] The choice of coupling reagent is also critical to minimize the risk of racemization.[7]
Strategy 2: Post-Synthetic Modification from an Aspartic Acid Precursor
This method involves the on-resin reduction of an aspartic acid side chain to a homoserine residue.
Experimental Workflow:
Figure 3: A representative workflow for the on-resin conversion of an aspartic acid residue to a homoserine residue.
Detailed Protocol:
-
Peptide Synthesis: Synthesize the peptide using standard Fmoc-SPPS, incorporating Fmoc-Asp(OAll)-OH at the desired position. The allyl ester is an orthogonal protecting group that can be removed without affecting other protecting groups.[9][10]
-
Selective Deprotection: Remove the allyl protecting group using a palladium catalyst.
-
Washing: Thoroughly wash the resin to remove the catalyst.
-
Side-Chain Activation: Activate the free carboxylic acid on the aspartic acid side chain using a suitable activating agent.
-
Reduction: Reduce the activated ester to a primary alcohol using a reducing agent like sodium borohydride.
-
Washing: Wash the resin to remove excess reagents.
-
Cleavage and Global Deprotection: Cleave the peptide from the resin and remove all remaining protecting groups.
-
Purification: Purify the final peptide by RP-HPLC.
Expert Insights: A significant challenge with this approach is the potential for aspartimide formation during the synthesis of peptides containing aspartic acid.[3][6] The late-stage oxidation of homoserine to aspartic acid has also been explored as a strategy to circumvent this issue.[1][3][4]
Concluding Remarks
The choice between the direct incorporation of this compound and a post-synthetic modification strategy is highly dependent on the specific target peptide and the overall synthetic plan.
-
The building block approach offers a more direct and predictable route, which is often advantageous for shorter, less complex peptides.
-
The post-synthetic modification approach provides a valuable alternative for the synthesis of challenging sequences and allows for late-stage diversification of peptide libraries.
A thorough understanding of the chemical principles and potential pitfalls of each method is essential for the successful synthesis of homoserine-containing peptides with desired biological properties.
References
- BenchChem. (2025). Application Notes and Protocols for Post-Synthesis Modification of the D-Homoserine Side Chain. BenchChem.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Homoserine-Containing Peptide Libraries. BenchChem.
- CymitQuimica. (n.d.). Cbz-D-Homoserine. CymitQuimica.
- Wikipedia. (2023). Homoserine. Wikipedia.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Biosynth.
- Sheradsky, T., Knobler, Y., & Frankel, M. (1962). Synthesis of Peptides and of Some Polydipeptides of Homoserine by an Aminolactone Method. The Journal of Organic Chemistry, 27(4), 1421-1424.
- University of Bristol. (n.d.).
- Li, Y., et al. (2024). Metabolic engineering strategies for L-Homoserine production in Escherichia coli. Journal of Industrial Microbiology & Biotechnology, 51(1), kuad073.
- Yang, W., et al. (2016). Homoserine as an Aspartic Acid Precursor for Synthesis of Proteoglycan Glycopeptide Containing Aspartic Acid and Sulfated Glycan Chain. The Journal of Organic Chemistry, 81(23), 12052–12059.
- AAPPTec. (n.d.).
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(1), 131.
- Terrey, M. J. (2017). C-H Functionalization for the Post-Synthetic Modification of Peptides. Nottingham Trent University.
- AAPPTec. (n.d.).
- Liu, S., et al. (2022). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society, 144(35), 16066–16073.
- Oakwood Chemical. (n.d.). Cbz-L-Homoserine lactone. Oakwood Chemical.
- Subirós-Funosas, R., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(11), 3196.
- Sigma-Aldrich. (n.d.). Building Blocks for Introducing Post-translational Modified Amino Acids. Sigma-Aldrich.
- BenchChem. (2025). DL-Homoserine vs.
- Chem-Impex. (n.d.). DL-Homoserine. Chem-Impex.
- National Center for Biotechnology Inform
- Neumann, H., et al. (2021). Cyanopyridiniumylides as Traceless and Water-Soluble Protecting Groups for Aspartic Acid. ChemRxiv.
- ResearchGate. (n.d.). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?.
- Góngora-Benítez, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 161.
- Yu, X., et al. (2024). Biomanufacture of L-homoserine lactone building block: A strategy for preparing γ-substituted L-amino acids by modular reaction. Enzyme and Microbial Technology, 176, 110411.
- BenchChem. (2025). An In-depth Technical Guide to DL-Homoserine: Chemical Structure, Physical Properties, and Biological Significance. BenchChem.
- Zeglis, B. M., et al. (2014). Building Blocks for the Construction of Bioorthogonally Reactive Peptides via Solid-Phase Peptide Synthesis.
- Yang, W., et al. (2016). Homoserine as an Aspartic Acid Precursor for Synthesis of Proteoglycan Glycopeptide Containing Aspartic Acid and a Sulfated Glycan Chain. The Journal of Organic Chemistry, 81(23), 12052–12059.
- ResearchGate. (n.d.). Synthesis of Peptides Employing Protected-Amino Acid Halides Mediated by Commercial Anion Exchange Resin.
- Wang, Y., et al. (2022). Post-synthetic modifications of metal-organic cages.
- Kim, M., et al. (2014). Beyond post-synthesis modification: evolution of metal-organic frameworks via building block replacement. Chemical Society Reviews, 43(16), 5896–5912.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Homoserine as an Aspartic Acid Precursor for Synthesis of Proteoglycan Glycopeptide Containing Aspartic Acid and Sulfated Glycan Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homoserine as an Aspartic Acid Precursor for Synthesis of Proteoglycan Glycopeptide Containing Aspartic Acid and a Sulfated Glycan Chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. Cbz-D-Homoserine | CymitQuimica [cymitquimica.com]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. jocpr.com [jocpr.com]
A Senior Application Scientist's Guide to the Chiral Resolution of DL-Homoserine
For researchers, medicinal chemists, and professionals in drug development, the stereochemistry of a molecule is not a trivial detail—it is often the very essence of its biological activity. Homoserine, a non-proteinogenic amino acid, is a critical chiral building block in the synthesis of a variety of pharmaceuticals and biologically active molecules. The differential effects of its L- and D-enantiomers necessitate their separation from the racemic mixture, a process known as chiral resolution. This guide provides an in-depth, objective comparison of the primary methods for the chiral resolution of DL-homoserine, grounded in experimental evidence and practical insights to aid in the selection of the most appropriate technique for your research and development needs.
The Imperative of Chirality in Homoserine
DL-homoserine, as a racemic mixture, is often the direct product of synthetic routes. However, in a biological context, the two enantiomers can have vastly different, and sometimes opposing, effects. For instance, L-homoserine is a key intermediate in the biosynthesis of essential amino acids such as methionine and threonine in bacteria and plants, while D-homoserine and its derivatives can exhibit unique pharmacological properties. Therefore, the ability to isolate enantiomerically pure L- and D-homoserine is paramount for the development of stereochemically defined drugs and for elucidating structure-activity relationships.
This guide will navigate the three principal strategies for the chiral resolution of DL-homoserine:
-
Diastereomeric Salt Formation: A classical and scalable chemical method.
-
Enzymatic and Microbial Resolution: A highly selective biocatalytic approach.
-
Chiral Chromatography: A powerful analytical and preparative separation technique.
We will delve into the mechanistic underpinnings of each method, present comparative data, and provide detailed, actionable protocols to empower you to make informed decisions in your laboratory.
Comparative Evaluation of Chiral Resolution Strategies
The choice of a resolution method is a critical decision dictated by factors such as the desired scale of separation, required enantiomeric purity, cost, and available resources. The following table provides a comparative overview of the key performance characteristics of the three main approaches for resolving DL-homoserine.
| Feature | Diastereomeric Salt Formation | Enzymatic/Microbial Resolution | Chiral Chromatography |
| Principle | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. | Stereoselective enzymatic or microbial transformation of one enantiomer, allowing for separation from the unreacted enantiomer. | Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to separation. |
| Selectivity | Variable, dependent on the choice of resolving agent and solvent. | Typically very high to absolute stereoselectivity. | High, dependent on the selection of the chiral stationary phase and mobile phase. |
| Yield (Theoretical Max.) | 50% for the desired enantiomer per resolution cycle (can be improved with racemization of the unwanted enantiomer). | 50% for the unreacted enantiomer in kinetic resolution (higher with deracemization strategies). | >99% recovery of both enantiomers is possible. |
| Enantiomeric Excess (ee) | Good to excellent (>95%), often requires recrystallization for higher purity. | Excellent to perfect (>99% ee is common). | Excellent (>99% ee), especially at the analytical scale. |
| Scalability | Readily scalable to industrial production. | Scalable, with considerations for bioreactor capacity and enzyme stability. | Analytical scale is routine; preparative scale can be costly and complex. |
| Development Time | Can be time-consuming due to the empirical nature of screening resolving agents and solvents. | Requires screening of enzymes/microorganisms and optimization of reaction conditions. | Method development can be rapid with modern column screening systems. |
| Cost-Effectiveness | Generally cost-effective for large-scale production due to the lower cost of resolving agents and solvents. | Can be cost-effective, especially with immobilized enzymes or whole-cell catalysts that can be recycled. | High initial investment for columns and instrumentation; solvent consumption can be high in preparative chromatography. |
| Environmental Impact | Can involve significant solvent usage. | Generally considered a "green" technology due to the use of biocatalysts and often aqueous media. | Solvent consumption can be a significant environmental concern, particularly in preparative applications. |
In-Depth Methodologies and Experimental Protocols
This section provides a detailed examination of each resolution strategy, including the underlying principles and step-by-step protocols.
Diastereomeric Salt Formation: The Classical Approach
This method remains a cornerstone of industrial-scale chiral resolution due to its robustness and cost-effectiveness. The principle lies in the reaction of the racemic mixture (DL-homoserine) with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[1] Diastereomers, unlike enantiomers, have different physical properties, including solubility, which allows for their separation by fractional crystallization.[2]
Experimental Protocol: Diastereomeric Resolution of DL-Homoserine with a Tartaric Acid Derivative (Representative Protocol)
This protocol is a generalized procedure based on the successful resolution of analogous amino acids.[6][7]
Materials:
-
DL-Homoserine
-
(+)-O,O'-Dibenzoyl-D-tartaric acid (DBTA) or other suitable chiral acid
-
Methanol
-
Water
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Salt Formation:
-
Dissolve DL-homoserine (1 equivalent) in a minimal amount of hot methanol/water co-solvent.
-
In a separate flask, dissolve the chiral resolving agent, e.g., (+)-DBTA (0.5-1.0 equivalents), in the same solvent system.
-
Slowly add the resolving agent solution to the DL-homoserine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.
-
The filtrate contains the more soluble diastereomeric salt.
-
The enantiomeric purity of the crystallized salt can be enhanced by recrystallization from the same solvent system.
-
-
Liberation of the Enantiomer:
-
Dissolve the purified diastereomeric salt in water.
-
Adjust the pH to isoelectric point of homoserine (around pH 6) with a dilute NaOH or HCl solution to precipitate the free amino acid. Alternatively, use an ion-exchange resin.
-
Filter the precipitated enantiomerically enriched homoserine and wash with cold water.
-
Dry the product under vacuum.
-
-
Recovery of the Other Enantiomer and Resolving Agent:
-
The filtrate from step 2 can be treated to recover the other enantiomer and the resolving agent by adjusting the pH and performing extractions.
-
Causality Behind Experimental Choices:
-
The choice of solvent is critical; it must provide a significant solubility difference between the two diastereomeric salts. A solvent screen is often necessary.
-
The stoichiometry of the resolving agent can influence the yield and purity of the resolved enantiomer. Using a sub-stoichiometric amount can sometimes lead to a purer initial precipitate.
Workflow for Diastereomeric Salt Resolution
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Item - Study on the Resolution Effect of Chiral Separation of Finerenone Using Different dâTartaric Acid Derivatives - American Chemical Society - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Direct enantiomeric TLC resolution of dl-penicillamine using (R)-mandelic acid and l-tartaric acid as chiral impregnating reagents and as chiral mobile phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of Classical Resolution for Separation of DL-Serine - ChemistryViews [chemistryviews.org]
- 7. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to N-Acyl-Homoserine Lactone (AHL) Derivatives in Quorum Sensing
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of N-acyl-homoserine lactone (AHL) derivatives and their efficacy in modulating bacterial quorum sensing (QS). This document delves into the structural nuances of various AHLs, their functional implications, and the experimental methodologies crucial for their evaluation.
Introduction: The Language of Bacteria
Quorum sensing is a sophisticated cell-to-cell communication system that enables bacteria to monitor their population density and collectively regulate gene expression.[1][2] In many Gram-negative bacteria, this intricate dialogue is mediated by small, diffusible signal molecules known as N-acyl-homoserine lactones (AHLs).[3][4] These molecules, often referred to as autoinducers, are synthesized by LuxI-type synthases and are recognized by their cognate LuxR-type transcriptional regulators.[5][6] The binding of an AHL to its receptor typically triggers a signaling cascade that governs a wide array of physiological processes, including biofilm formation, virulence factor production, and bioluminescence.[4][7]
The specificity of this communication lies in the structure of the AHL molecule, which consists of a conserved homoserine lactone ring and a variable N-acyl side chain.[8][9] This variability in the acyl chain, ranging in length from 4 to 18 carbons and featuring modifications such as 3-oxo or 3-hydroxy substitutions, dictates the signaling specificity for different bacterial species.[2][4] Understanding the structure-activity relationship of these molecules is paramount for the development of novel strategies to combat bacterial infections by disrupting their communication networks. This guide provides a comparative analysis of natural and synthetic AHL derivatives, offering insights into their potential as both agonists and antagonists of quorum sensing.
The Natural Diversity of AHLs and the Rise of Synthetic Analogs
Nature has produced a vast repertoire of AHL structures, each tailored to a specific bacterial communication system. For instance, the marine bacterium Vibrio fischeri utilizes N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) to regulate bioluminescence, while the opportunistic pathogen Pseudomonas aeruginosa employs a more complex system involving multiple AHLs, including N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and N-butanoyl-L-homoserine lactone (C4-HSL), to control virulence and biofilm formation.[2][10]
The critical role of AHL-mediated quorum sensing in bacterial pathogenicity has spurred the design and synthesis of a plethora of AHL analogs.[7][11] These synthetic derivatives are primarily developed as quorum sensing inhibitors (QSIs) to attenuate bacterial virulence without exerting selective pressure for resistance, a significant advantage over traditional antibiotics.[7][11] Structural modifications to the AHL scaffold, such as altering the acyl chain length, introducing different functional groups, or replacing the lactone ring, have yielded compounds with potent antagonistic activity.[7][12]
Comparative Analysis of AHL Derivative Activity
The efficacy of different AHL derivatives as either agonists (promoters) or antagonists (inhibitors) of quorum sensing is highly dependent on their structural features and the specific LuxR-type receptor they interact with. The following table summarizes the activity of selected natural and synthetic AHL derivatives against common bacterial reporter strains.
| Derivative Name | Structure | Target Organism/Receptor | Activity | IC50/EC50 | Reference |
| Natural AHLs | |||||
| N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) | 3-oxo substitution, C6 acyl chain | Vibrio fischeri (LuxR) | Agonist | ~10 nM (EC50) | [13] |
| N-hexanoyl-L-homoserine lactone (C6-HSL) | C6 acyl chain | Chromobacterium violaceum (CviR) | Agonist | ~1 µM (EC50) | [14] |
| N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | 3-oxo substitution, C12 acyl chain | Pseudomonas aeruginosa (LasR) | Agonist | ~100 nM (EC50) | [1] |
| Synthetic Analogs (Antagonists) | |||||
| N-nonanoyl-cyclopentylamide (C9-CPA) | Cyclopentylamide instead of lactone | Serratia marcescens | Antagonist | ~10 µM (IC50) | [12] |
| 2-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)butanamide | Phenylbutanamide acyl chain | Pseudomonas aeruginosa (LasR) | Antagonist | ~5 µM (IC50) | [7] |
| N-decanoyl-L-homoserine benzyl ester | Benzyl ester modification | Pseudomonas aeruginosa | Antagonist | ~25 µM (IC50) | [3] |
Table 1: Comparative Activity of Selected AHL Derivatives. This table highlights the diverse activities of natural and synthetic AHLs. The choice of acyl chain length and modification, as well as alterations to the lactone ring, significantly impacts the biological function.
Experimental Methodologies for Comparative Analysis
The evaluation of AHL derivatives necessitates robust and reproducible experimental protocols. This section details two fundamental approaches: biological assays using reporter strains and physicochemical analysis via mass spectrometry.
Biological Assays: Leveraging Reporter Strains
Bacterial biosensors are invaluable tools for screening and quantifying the activity of AHL derivatives.[14][15] These strains are genetically engineered to produce a measurable output, such as light or pigment, in response to specific AHLs.[14][16]
Experimental Protocol: Agar Well Diffusion Assay with Chromobacterium violaceum CV026
This protocol provides a straightforward method for qualitatively and semi-quantitatively assessing the agonistic or antagonistic activity of AHL derivatives. C. violaceum CV026 is a mutant strain that does not produce its native AHL (C6-HSL) but will produce the purple pigment violacein in the presence of exogenous short-chain AHLs.[14]
Materials:
-
Chromobacterium violaceum CV026
-
Luria-Bertani (LB) agar and broth
-
Kanamycin (for maintaining the CV026 mutant)
-
Test compounds (AHL derivatives) dissolved in a suitable solvent (e.g., DMSO, ethyl acetate)
-
Positive control (e.g., C6-HSL)
-
Negative control (solvent)
-
Sterile petri dishes, micropipettes, and well cutters
Procedure:
-
Prepare Inoculum: Grow C. violaceum CV026 overnight in LB broth supplemented with kanamycin at 30°C with shaking.
-
Plate Preparation: Inoculate molten LB agar (cooled to ~50°C) with the overnight culture of CV026. Pour the inoculated agar into sterile petri dishes and allow it to solidify.
-
Well Creation: Using a sterile cork borer or pipette tip, create wells of uniform diameter in the solidified agar.
-
Sample Application:
-
Agonist Screening: Add a known volume (e.g., 20 µL) of each test compound solution, positive control, and negative control to separate wells.
-
Antagonist Screening: Mix the test compound with a sub-threshold concentration of an agonist (e.g., C6-HSL) before adding it to the well.
-
-
Incubation: Incubate the plates at 30°C for 24-48 hours.
-
Data Analysis:
-
Agonist Activity: Measure the diameter of the purple halo (violacein production) around each well. A larger diameter indicates stronger agonistic activity.
-
Antagonist Activity: Observe the reduction or absence of the purple halo in the presence of the test compound compared to the well with the agonist alone.
-
Physicochemical Analysis: LC-MS/MS for Precision
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the definitive identification and quantification of AHLs in complex biological samples.[17][18] This method offers high sensitivity and specificity, allowing for the detection of a wide range of AHL derivatives.[19][20]
Experimental Protocol: Extraction and LC-MS/MS Analysis of AHLs
This protocol outlines the general steps for extracting AHLs from bacterial culture supernatants and their subsequent analysis.
Materials:
-
Bacterial culture supernatant
-
Ethyl acetate (acidified with 0.1% acetic acid)
-
Anhydrous sodium sulfate
-
Rotary evaporator or nitrogen evaporator
-
LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)
-
AHL standards for quantification
Procedure:
-
Extraction:
-
Centrifuge the bacterial culture to pellet the cells.
-
Transfer the supernatant to a separatory funnel.
-
Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate. Shake vigorously and allow the phases to separate.
-
Collect the organic (upper) phase. Repeat the extraction twice.
-
Pool the organic phases and dry over anhydrous sodium sulfate.
-
-
Concentration: Evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent (e.g., methanol or acetonitrile) compatible with the LC-MS/MS system.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a suitable C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution with mobile phases such as water and acetonitrile, both typically containing a small amount of formic acid.
-
Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode.
-
For identification, monitor for the characteristic product ion at m/z 102, which corresponds to the homoserine lactone ring.[18]
-
For quantification, use multiple reaction monitoring (MRM) by selecting specific precursor-to-product ion transitions for each AHL of interest.
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the complex interplay of AHL derivatives in quorum sensing, visual diagrams of signaling pathways and experimental workflows are essential.
AHL-Mediated Quorum Sensing Pathway
Caption: Generalized AHL quorum sensing circuit in Gram-negative bacteria.
Workflow for Comparative Analysis of AHL Derivatives
Caption: Experimental workflow for the comparative study of AHL derivatives.
Conclusion and Future Directions
The comparative study of N-acyl-homoserine lactone derivatives is a rapidly evolving field with significant implications for medicine and biotechnology. By systematically modifying the structure of these signaling molecules, researchers are developing potent tools to manipulate bacterial communication. Synthetic AHL analogs that act as quorum sensing inhibitors hold immense promise as next-generation anti-infective agents that can disarm pathogens without promoting resistance.[7][12]
Future research will likely focus on the development of more specific and potent QSIs, the exploration of novel AHL scaffolds, and the investigation of the complex interplay between different quorum sensing systems. The methodologies outlined in this guide provide a solid foundation for researchers to contribute to this exciting and impactful area of study.
References
-
Abbas, H. A., et al. (2017). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology. [Link]
-
Chen, G., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel L-Homoserine Lactone Analogs as Quorum Sensing Inhibitors of Pseudomonas aeruginosa. Chemical and Pharmaceutical Bulletin. [Link]
-
Geske, G. D., et al. (2008). N-Phenylacetanoyl-l-Homoserine Lactones Can Strongly Antagonize or Superagonize Quorum Sensing in Vibrio fischeri. ACS Chemical Biology. [Link]
-
Miyairi, S., et al. (2006). Inhibition of Quorum Sensing in Serratia marcescens AS-1 by Synthetic Analogs of N-Acylhomoserine Lactone. Applied and Environmental Microbiology. [Link]
-
Ortori, C. A., et al. (2011). Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs). Methods in Molecular Biology. [Link]
-
Schaefer, A. L., et al. (2008). Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry. Journal of Bacteriology. [Link]
-
Yates, E. A., et al. (2002). N-acylhomoserine lactones, signals for quorum sensing in bacteria. Trends in Microbiology. [Link]
-
Riedel, K., et al. (2001). Detection of quorum-sensing N-acyl homoserine lactone signal molecules by bacterial biosensors. FEMS Microbiology Letters. [Link]
-
Gerdt, J. P., & Blackwell, H. E. (2014). A comparative study of non-native N-acyl L-homoserine lactone analogs in two Pseudomonas aeruginosa quorum sensing receptors that share a common native ligand yet inversely regulate virulence. Bioorganic & Medicinal Chemistry. [Link]
-
Nothias, L.-F., et al. (2018). Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC–MS/MS-based Molecular Networking. Journal of Proteome Research. [Link]
-
O'Reilly, M. C., & Kelleher, F. (2021). Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens. Molecules. [Link]
-
Keshavan, N. D., et al. (2016). Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method. PLoS One. [Link]
-
Bottomley, M. J., et al. (2007). Molecular insights into the differences in ligand binding and signalling outputs between the Pseudomonas aeruginosa quorum sensing receptors LasR and QscR. Journal of Biological Chemistry. [Link]
-
Steindler, L., & Venturi, V. (2007). Detection of quorum-sensing N-acyl homoserine lactone signal molecules by bacterial biosensors. FEMS Microbiology Letters. [Link]
-
Chatterjee, A., et al. (2002). Comparative Analysis of Two Classes of Quorum-Sensing Signaling Systems That Control Production of Extracellular Proteins and Secondary Metabolites in Erwinia carotovora Subspecies. Journal of Bacteriology. [Link]
-
Schaefer, A. L., et al. (1996). Quorum sensing in Vibrio fischeri: probing autoinducer-LuxR interactions with autoinducer analogs. Journal of Bacteriology. [Link]
-
Churchill, M. E. (2011). Defining the structure and function of acyl-homoserine lactone autoinducers. Methods in Enzymology. [Link]
-
Zhang, H.-B., et al. (2002). Structural Basis of Acyl-homoserine Lactone-Dependent Signaling. Journal of Molecular Biology. [Link]
-
Lv, Y., et al. (2019). Identification of Quorum-Sensing Molecules of N-Acyl-Homoserine Lactone in Gluconacetobacter Strains by Liquid Chromatography-Tandem Mass Spectrometry. Molecules. [Link]
-
DeAngelis, K. M., et al. (2007). Sensitive Whole-Cell Biosensor Suitable for Detecting a Variety of N-Acyl Homoserine Lactones in Intact Rhizosphere Microbial Communities. Applied and Environmental Microbiology. [Link]
-
Waters, C. M., & Bassler, B. L. (2005). Quorum sensing: cell-to-cell communication in bacteria. Annual Review of Cell and Developmental Biology. [Link]
-
Wikipedia. N-Acyl homoserine lactone. [Link]
-
iGEM. (2019). Experiment. [Link]
-
Müh, U., et al. (2006). A new class of N-acyl homoserine lactone analogues. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Davis, B. M., et al. (2015). Bacterial Quorum Sensing Signals Self-Assemble in Aqueous Media to Form Micelles and Vesicles. ACS Central Science. [Link]
-
Zhang, F., et al. (2018). “In-Group” Communication in Marine Vibrio: A Review of N-Acyl Homoserine Lactones-Driven Quorum Sensing. Frontiers in Microbiology. [Link]
-
Fuqua, C., & Greenberg, E. P. (2002). Listening in on bacteria: acyl-homoserine lactone signalling. Nature Reviews Molecular Cell Biology. [Link]
-
Newberry, R. W., & Raines, R. T. (2017). n → π* Interactions in N-Acyl Homoserine Lactone (AHL) Derivatives and Their Effects on Hydrolysis Rates. ACS Infectious Diseases. [Link]
-
Bokhove, M., et al. (2010). Engineering acyl-homoserine lactone-interfering enzymes toward bacterial control. Protein Engineering, Design and Selection. [Link]
-
Farr, C., et al. (2021). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. Molecules. [Link]
-
Newberry, R. W., & Raines, R. T. (2014). A Key n→π* Interaction in N-Acyl Homoserine Lactones. ACS Chemical Biology. [Link]
-
Ravn, L., et al. (2001). Methods for detecting acylated homoserine lactones produced by Gram-negative bacteria and their application in studies of AHL-production kinetics. Journal of Microbiological Methods. [Link]
-
Pérez, Y., et al. (2018). Conformational studies of Gram-negative bacterial quorum sensing acyl homoserine lactone (AHL) molecules: The importance of the n → π* interaction. Biophysical Chemistry. [Link]
-
Fekete, A., et al. (2007). Summary of the methods developed for determination of AHL compounds. Journal of Chromatography B. [Link]
Sources
- 1. A comparative study of non-native N-acyl L-homoserine lactone analogs in two Pseudomonas aeruginosa quorum sensing receptors that share a common native ligand yet inversely regulate virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of transition-state analogs as inhibitors of the bacterial quorum sensing autoinducer synthase CepI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 5. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 8. Defining the structure and function of acyl-homoserine lactone autoinducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. journals.asm.org [journals.asm.org]
- 13. N-Phenylacetanoyl-l-Homoserine Lactones Can Strongly Antagonize or Superagonize Quorum Sensing in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Detection of N-acyl homoserine lactones using a traI-luxCDABE-based biosensor as a high-throughput screening tool - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method | PLOS One [journals.plos.org]
A Researcher's Guide to Validating the Antimicrobial Activity of Homoserine Analogs
In the global effort to combat antimicrobial resistance, the exploration of novel therapeutic strategies is paramount. Among the most promising avenues is the disruption of bacterial communication, a process known as quorum sensing (QS). N-acyl homoserine lactones (AHLs) are key signaling molecules in the QS systems of many Gram-negative bacteria, regulating virulence and biofilm formation.[1] Consequently, synthetic homoserine analogs that antagonize these pathways are emerging as a compelling new class of anti-infective agents. These "quorum quenchers" offer a significant advantage over traditional antibiotics by hindering virulence without exerting direct bactericidal pressure, thereby reducing the likelihood of resistance development.[2]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antimicrobial, and more specifically, the anti-quorum sensing, activity of novel homoserine analogs. We will delve into the core principles behind experimental design, provide detailed, field-tested protocols for key validation assays, and present a comparative analysis of representative data. Our focus is on ensuring scientific integrity through self-validating experimental systems and grounding our methodologies in authoritative sources.
The Central Hypothesis: Disrupting Bacterial Communication
The primary mechanism by which many homoserine analogs exert their "antimicrobial" effect is not by killing the bacteria, but by interfering with their ability to coordinate group behaviors.[1] This is a critical distinction that shapes our validation strategy. The core hypothesis is that the homoserine analog can act as a competitive inhibitor of the native AHL signal, binding to the LuxR-type transcriptional regulator and preventing the activation of downstream virulence genes.
To rigorously test this hypothesis, our validation workflow is designed to assess the impact of the homoserine analog on key QS-regulated phenotypes, while simultaneously ensuring that the observed effects are not due to direct toxicity or growth inhibition.
Caption: A high-level overview of the validation workflow for homoserine analogs.
Foundational Assays: Establishing a Baseline
Before delving into specific anti-QS assays, it is crucial to determine the direct antimicrobial activity of the homoserine analogs. This is achieved by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. This step is critical to ensure that the concentrations used in subsequent phenotypic assays are sub-MIC, meaning they do not significantly inhibit bacterial growth. This allows us to attribute any observed effects to the intended anti-QS mechanism rather than direct toxicity.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[3][4][5]
I. Materials:
-
96-well, sterile, flat-bottom microtiter plates
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Chromobacterium violaceum)
-
Appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB), Luria-Bertani (LB) broth)
-
Homoserine analog stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control antibiotic (e.g., Gentamicin)
-
Spectrophotometer or microplate reader
II. Step-by-Step Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of growth medium. Incubate overnight at the optimal temperature with shaking. The next day, dilute the overnight culture in fresh medium to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare a 2-fold serial dilution of the homoserine analog in the microtiter plate. The final volume in each well should be 100 µL, with concentrations typically ranging from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add 100 µL of the standardized bacterial suspension to each well, bringing the final volume to 200 µL.
-
Controls:
-
Positive Control: Wells containing bacteria and a known antibiotic.
-
Negative Control (Sterility): Wells containing only growth medium.
-
Growth Control: Wells containing bacteria and the solvent used to dissolve the analog (at the highest concentration used).
-
-
Incubation: Cover the plate and incubate at the optimal temperature for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Comparative Analysis of Antimicrobial Activity
The following table provides representative MIC data for different classes of homoserine analogs against common bacterial strains. This data is synthesized from various studies to illustrate the typical range of activities.
| Homoserine Analog Class | Representative Compound | Test Organism | MIC (µg/mL) | Reference |
| N-acyl Homoserine Lactone (AHL) Analog | (S)-N-Heptanoylhomoserine lactone | Bacillus cereus | >128 | [6] |
| 3-oxo-AHL Analog | (R)-N-(3-oxo-octanoyl)homoserine lactone | Bacillus cereus | 32 | [6] |
| Phenyl-substituted AHL Analog | 2-(4-bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl) butanamide | Pseudomonas aeruginosa | >400 | [7] |
| N-sulfonyl Homoserine Lactone Analog | Compound 7a | Chromobacterium violaceum | >200 | [2] |
Note: The high MIC values for many of these compounds are desirable, as it indicates that their primary mode of action is likely not direct growth inhibition.
Validating Anti-Quorum Sensing Activity: A Multi-pronged Approach
Once the sub-MIC concentrations of the homoserine analogs have been established, the next step is to evaluate their ability to inhibit QS-regulated phenotypes. A robust validation strategy will employ a battery of assays targeting different aspects of the QS network.
Violacein Inhibition Assay in Chromobacterium violaceum
Chromobacterium violaceum is a valuable biosensor for screening QS inhibitors. The production of the purple pigment violacein is regulated by a LuxI/R-type QS system.[8] Inhibition of violacein production without affecting bacterial growth is a strong indicator of anti-QS activity.
I. Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
LB broth and agar
-
Homoserine analog at sub-MIC concentrations
-
96-well microtiter plates
-
Spectrophotometer
II. Step-by-Step Procedure:
-
Culture Preparation: Grow C. violaceum overnight in LB broth at 30°C.
-
Assay Setup: In a 96-well plate, add 180 µL of LB broth and 20 µL of the homoserine analog solution to each well.
-
Inoculation: Add 20 µL of the overnight C. violaceum culture (adjusted to an OD595 of 0.1) to each well.
-
Incubation: Incubate the plate at 30°C for 24 hours without shaking.
-
Quantification:
-
Measure the OD600 to assess bacterial growth.
-
To quantify violacein, add 200 µL of DMSO to each well, mix thoroughly to lyse the cells, and centrifuge to pellet the cell debris.
-
Transfer the supernatant to a new plate and measure the absorbance at 585 nm.
-
Calculate the percentage of violacein inhibition relative to the untreated control.
-
Biofilm Formation Inhibition Assay
Biofilm formation is a key virulence factor in many pathogenic bacteria and is often regulated by QS.[1] The crystal violet assay is a simple and effective method for quantifying biofilm formation.[9][10][11][12][13]
Caption: Workflow for the crystal violet biofilm inhibition assay.
I. Materials:
-
96-well, sterile, flat-bottom microtiter plates
-
Bacterial strain (e.g., P. aeruginosa)
-
Growth medium (e.g., TSB, LB)
-
Homoserine analog at sub-MIC concentrations
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Phosphate-Buffered Saline (PBS)
II. Step-by-Step Procedure:
-
Culture Preparation: Grow an overnight culture of the test bacterium and dilute it 1:100 in fresh medium.
-
Assay Setup: Add 100 µL of the diluted culture to each well of a 96-well plate. Add 100 µL of the homoserine analog at various sub-MIC concentrations.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking.
-
Washing and Staining:
-
Carefully discard the planktonic cells and wash the wells twice with 200 µL of PBS.
-
Add 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
-
Solubilization and Quantification:
-
Discard the crystal violet solution and wash the wells with water.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound stain.
-
Measure the absorbance at 595 nm.
-
Inhibition of Virulence Factor Production in P. aeruginosa
P. aeruginosa produces several QS-regulated virulence factors, including pyocyanin (a blue-green pigment) and elastase (a protease).[14] Quantifying the reduction in these factors provides strong evidence for the anti-virulence activity of homoserine analogs.
I. Materials:
-
P. aeruginosa (e.g., PAO1, PA14)
-
Glycerol Alanine Medium
-
Homoserine analog at sub-MIC concentrations
-
Chloroform
-
0.2 M HCl
II. Step-by-Step Procedure:
-
Culture: Grow P. aeruginosa in Glycerol Alanine Medium with the homoserine analog for 24 hours.
-
Extraction:
-
Centrifuge the culture and collect the supernatant.
-
Extract the pyocyanin from the supernatant with chloroform.
-
Re-extract the pyocyanin from the chloroform layer with 0.2 M HCl.
-
-
Quantification: Measure the absorbance of the HCl layer at 520 nm. The concentration of pyocyanin (µg/mL) is calculated by multiplying the OD520 by 17.072.
Swarming Motility Inhibition Assay
Swarming motility, a form of collective bacterial movement, is also under QS control in many bacteria.[15][16][17]
I. Materials:
-
Swarm agar plates (e.g., M9 minimal medium with 0.5% agar)
-
Homoserine analog at sub-MIC concentrations
-
Bacterial strain (e.g., P. aeruginosa)
II. Step-by-Step Procedure:
-
Plate Preparation: Prepare swarm agar plates containing different concentrations of the homoserine analog.
-
Inoculation: Inoculate the center of each plate with 2.5 µL of an overnight bacterial culture.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Analysis: Measure the diameter of the swarming zone. A reduction in the diameter in the presence of the analog indicates inhibition of swarming motility.[18]
Comparative Data on Anti-QS Activity
The following table summarizes representative data on the anti-QS activity of various homoserine analogs.
| Homoserine Analog | Assay | Test Organism | Concentration | % Inhibition | Reference |
| Compound 7a (N-sulfonyl) | Violacein Production | C. violaceum | 200 µM | ~70% | [2] |
| Compound 10 (phenyl-substituted) | Biofilm Formation | P. aeruginosa | 200 µM | >60% | [7] |
| EA extract of P. edulis | Swarming Motility | C. violaceum | 2 mg/mL | Significant reduction | [18] |
| 1-Naphthol | Swarming Motility | P. aeruginosa | 500 µM | Significant inhibition | [16] |
Delving Deeper: Mechanistic Insights
To provide compelling evidence that the observed phenotypic changes are indeed due to the disruption of the QS system, it is essential to investigate the effect of the homoserine analogs on the expression of key QS-related genes.
Gene Expression Analysis via RT-qPCR
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) can be used to measure the mRNA levels of QS regulatory genes (e.g., lasR, rhlR) and genes encoding virulence factors. A significant downregulation of these genes in the presence of a homoserine analog provides strong evidence for its mechanism of action.
Caption: Workflow for RT-qPCR analysis of QS gene expression.
Conclusion and Future Directions
The validation of homoserine analogs as antimicrobial agents requires a nuanced and multi-faceted approach. By focusing on the disruption of quorum sensing and employing a suite of robust, well-controlled assays, researchers can build a strong case for the therapeutic potential of these compounds. The methodologies outlined in this guide provide a solid foundation for these investigations.
Future work in this field will likely involve the use of more sophisticated techniques, such as transcriptomics and proteomics, to gain a global understanding of the impact of these analogs on bacterial physiology. Furthermore, the translation of these findings into in vivo models of infection will be a critical step in the development of novel anti-virulence therapies.
References
- Clinical and Laboratory Standards Institute. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th ed. CLSI; 2021.
- Ghanei-Motlagh, M., Gharib, A., & Mohammadi, P. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol, 13(21), e4848.
- O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437.
-
iGEM. (n.d.). General Biofilm Assay Protocol. [Link]
-
Savoia, V., et al. (2025). Quorum Sensing Inhibition by Bioactive Compou. JoVE Journal. [Link]
-
Ghanei-Motlagh, M., et al. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. National Institutes of Health. [Link]
-
O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. National Institutes of Health. [Link]
-
Larentis, C., et al. (2025). Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds. JoVE Journal. [Link]
-
Clinical and Laboratory Standards Institute. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]
-
Bio-protocol. (2021). 2.6. Motility Assay. [Link]
-
JoVE. (2025). Assessing Bacterial Swarming Using a Gradient Inhibitor Plate. [Link]
-
Lee, J., et al. (2017). Inhibition of Pseudomonas aeruginosa Swarming Motility by 1-Naphthol and Other Bicyclic Compounds Bearing Hydroxyl Groups. National Institutes of Health. [Link]
-
de la Fuente-Núñez, C., et al. (2012). Inhibition of bacterial biofilm formation and swarming motility by a small synthetic cationic peptide. Griffith Research Online. [Link]
-
JoVE. (2021). Quantifying Bacterial Surface Swarming Motility on Inducer Gradient Plates. [Link]
-
Choo, J. H., et al. (2006). Anti-Biofilm and Anti-Quorum-Sensing Activity of Inula Extracts: A Strategy for Modulating Chromobacterium violaceum Virulence Factors. National Institutes of Health. [Link]
- de la Fuente-Núñez, C., et al. (2012). Inhibition of bacterial biofilm formation and swarming motility by a small synthetic cationic peptide. Antimicrobial Agents and Chemotherapy, 56(5), 2696-2704.
- Yuan, Z., et al. (2005). Microarray Analysis of Quorum-Sensing-Regulated Genes in Porphyromonas gingivalis. Infection and Immunity, 73(7), 4146-4154.
-
García-Reyes, S., et al. (2020). Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens. MDPI. [Link]
- Abbas, H. A., et al. (2022). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology, 12, 843321.
- Annapoorani, A., et al. (2020). Inhibition of Quorum Sensing and Biofilm Formation in Chromobacterium violaceum by Fruit Extracts of Passiflora edulis. ACS Omega, 5(40), 25796-25805.
- Miller, M. B., & Bassler, B. L. (2001). Quorum sensing in bacteria. Annual Review of Microbiology, 55, 165-199.
- Chagas, F. O., et al. (2008). Absolute configuration and antimicrobial activity of acylhomoserine lactones.
-
Sowmiya, K., et al. (2022). Chromobacterium violaceum Based Screening of Quorum Quenching Bacteria for the Biocontrol of Quorum Sensing Phytopathogens. CABI Digital Library. [Link]
-
Al-Fahd, N., et al. (2024). Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens. National Institutes of Health. [Link]
- Saleem, S., et al. (2024). Optimizing the Pyocyanin Extraction Via Pseudomonas Aeruginosa Through Evaluating Its Antimicrobial Impending. International Journal for Multidisciplinary Research, 6(3).
-
Saha, S., et al. (2024). Production and Antimicrobial Activities of Pyocyanin Extracts from Pseudomonas aeruginosa. Journal of Pure and Applied Microbiology. [Link]
-
Zhao, X., et al. (2020). Quorum-Sensing Regulation of Antimicrobial Resistance in Bacteria. MDPI. [Link]
- Goyal, P., et al. (2020). Synthetic homoserine lactone analogues as antagonists of bacterial quorum sensing. Bioorganic Chemistry, 98, 103698.
-
Kouki, A., et al. (2018). Extraction and purification of pyocyanin: a simpler and more reliable method. MedCrave online. [Link]
- Rutherford, S. T., & Bassler, B. L. (2012). Bacterial Quorum-Sensing Network Architectures. Annual Review of Biochemistry, 81, 539-564.
- Welsh, M. A., et al. (2015). Development of potent inhibitors of pyocyanin production in Pseudomonas aeruginosa. Journal of Medicinal Chemistry, 58(2), 990-1002.
- Yadav, P., et al. (2017). Inhibition of pyocyanin production in pseudomonas aeruginosa by natural antimicrobial compounds from herbal extracts. Asian Journal of Pharmaceutical and Clinical Research, 10(6), 389-392.
Sources
- 1. Quorum sensing in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. researchgate.net [researchgate.net]
- 6. Absolute configuration and antimicrobial activity of acylhomoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. static.igem.org [static.igem.org]
- 12. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of potent inhibitors of pyocyanin production in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2.6. Motility Assay [bio-protocol.org]
- 16. Inhibition of Pseudomonas aeruginosa Swarming Motility by 1-Naphthol and Other Bicyclic Compounds Bearing Hydroxyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DSpace [research-repository.griffith.edu.au]
- 18. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of Cbz-DL-homoserine: A Guide for Laboratory Professionals
For researchers and scientists engaged in the intricate processes of drug development and peptide synthesis, the responsible management of chemical reagents is paramount. Cbz-DL-homoserine, a protected amino acid, is a valuable building block in these endeavors. However, its safe and compliant disposal is a critical aspect of laboratory operations that demands meticulous attention to detail. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any disposal protocol is initiated, a thorough understanding of the potential hazards associated with this compound is essential. While a specific Safety Data Sheet (SDS) for the DL-racemic mixture can be challenging to locate, data from closely related compounds such as Cbz-D-homoserine, N-Carbobenzyloxy-L-serine, and DL-homoserine provide valuable insights into its general characteristics.
Based on available information for similar compounds, this compound is generally considered a non-hazardous substance for transport. However, as with any laboratory chemical, it is prudent to handle it with care. Potential hazards may include:
-
Eye and Skin Irritation: Direct contact may cause irritation.
-
Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.
It is crucial to consult your institution's specific guidelines and the most current safety information available.
Personal Protective Equipment (PPE): The First Line of Defense
Appropriate personal protective equipment is non-negotiable when handling this compound, particularly during disposal procedures where the risk of exposure may be elevated.
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.
Spill Management: A Proactive Approach
In the event of a spill, a swift and appropriate response is critical to mitigate any potential hazards.
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.
-
Contain the Spill: Use an absorbent material, such as sand or vermiculite, to contain the spill.
-
Collect the Material: Carefully sweep or scoop the spilled material and absorbent into a designated, labeled waste container. Avoid generating dust.
-
Decontaminate the Area: Clean the spill area with a suitable solvent or detergent and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including PPE, must be disposed of as hazardous waste.
This compound Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must adhere to all local, state, and federal regulations. The following protocol provides a general framework; however, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.
Step 1: Waste Characterization
The first and most critical step is to determine if the this compound waste is considered hazardous. This determination should be made by a qualified individual, such as a laboratory manager or a member of the EHS team. Factors to consider include:
-
Purity: Is the waste pure this compound, or is it mixed with other chemicals?
-
Contaminants: Has the this compound come into contact with any hazardous substances?
-
Regulatory Definitions: Does the waste meet the criteria for hazardous waste as defined by the Environmental Protection Agency (EPA) or local authorities?
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is essential to prevent unintended reactions and ensure compliant disposal.
-
Designated Waste Container: Collect all this compound waste in a clearly labeled, dedicated container. The container must be compatible with the chemical and in good condition.
-
Labeling: The label should include the full chemical name ("this compound"), the date, and any known hazard warnings.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
Step 3: Storage
Store the waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility.
-
Location: The storage area should be well-ventilated, away from heat sources, and separate from incompatible materials.
-
Container Integrity: Ensure the container is tightly sealed to prevent leaks or spills.
Step 4: Professional Disposal
Arrange for the collection and disposal of the this compound waste through your institution's approved hazardous waste vendor.
-
Documentation: Complete all necessary waste manifests and documentation as required by the vendor and regulatory agencies.
-
Licensed Professionals: Only licensed and qualified hazardous waste professionals should handle the transportation and final disposal of the chemical waste.
Key Disposal and Safety Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | To be determined by qualified personnel based on institutional and regulatory guidelines. | Ensures compliance with EPA and local regulations. |
| Personal Protective Equipment | Safety goggles, compatible gloves, lab coat. Respirator if dust is generated. | Minimizes risk of personal exposure to potential irritants. |
| Spill Cleanup | Absorb with inert material, collect in a sealed container, decontaminate area. | Prevents the spread of the chemical and ensures a safe laboratory environment. |
| Waste Container | Labeled, sealed, and compatible with the chemical. | Prevents leaks, spills, and misidentification of waste. |
| Storage | Designated, well-ventilated area away from incompatible materials. | Reduces the risk of accidental reactions and ensures safe temporary storage. |
| Final Disposal | Through a licensed hazardous waste vendor. | Guarantees that the waste is handled and disposed of in an environmentally responsible and compliant manner. |
This compound Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
This guide is intended to provide essential information for the safe and compliant disposal of this compound. It is not a substitute for institutional policies and regulatory requirements. Always consult your organization's Environmental Health and Safety department for specific guidance and protocols. By adhering to these principles, we can collectively ensure a safe and sustainable research environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
